molecular formula C7H5BrN2O B1344786 4-bromo-1H-indazol-3(2H)-one CAS No. 864845-15-8

4-bromo-1H-indazol-3(2H)-one

Cat. No.: B1344786
CAS No.: 864845-15-8
M. Wt: 213.03 g/mol
InChI Key: AOSWBTIWUXRHRT-UHFFFAOYSA-N
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Description

4-bromo-1H-indazol-3(2H)-one is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSWBTIWUXRHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631063
Record name 4-Bromo-1,2-dihydro-3H-indazol-3-one
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Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864845-15-8
Record name 4-Bromo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-bromo-1H-indazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document outlines a logical and scientifically rigorous workflow, drawing upon established analytical techniques and spectral data from analogous structures. This guide emphasizes the integration of spectroscopic and analytical methods to unambiguously determine the chemical structure, including connectivity, substitution patterns, and tautomeric form. Detailed experimental protocols, data interpretation strategies, and troubleshooting insights are provided to empower researchers in their synthetic and analytical endeavors.

Introduction: The Significance of Indazolones and the Challenge of Structural Verification

Indazolone scaffolds are privileged structures in drug discovery, forming the core of numerous biologically active compounds with applications ranging from oncology to anti-inflammatory therapies.[1][2][3] The precise substitution pattern on the indazolone ring system is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Therefore, unambiguous structure determination is a cornerstone of any research and development program involving these heterocycles.

This compound presents a unique set of challenges and opportunities. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the indazolone core itself can exhibit tautomerism, complicating structural assignment.[4][5][6] This guide will address these complexities head-on, providing a robust, multi-pronged approach to structural verification.

Proposed Synthetic Pathway: A Retro-Synthetic Approach

A plausible synthetic route to this compound is essential for obtaining the material for characterization. Drawing from known syntheses of indazolone derivatives, a logical pathway would involve the cyclization of a suitably substituted precursor.[7][8]

Synthetic_Pathway 2-amino-3-bromobenzoic_acid 2-amino-3-bromobenzoic acid Diazotization 1. NaNO2, HCl 2. SnCl2 2-amino-3-bromobenzoic_acid->Diazotization Hydrazine_intermediate Hydrazine intermediate Diazotization->Hydrazine_intermediate Cyclization Heat Hydrazine_intermediate->Cyclization Target_Molecule This compound Cyclization->Target_Molecule

Caption: Proposed synthetic pathway for this compound.

This proposed synthesis provides a starting point for obtaining the target compound. Rigorous purification of the final product, for example by recrystallization or column chromatography, is paramount before proceeding with structural analysis.

The Analytical Workflow: A Multi-Technique Approach for Unambiguous Elucidation

A single analytical technique is rarely sufficient for complete structure determination. The following workflow outlines a synergistic approach, where each technique provides a unique piece of the structural puzzle.

Analytical_Workflow Synthesis_Purification Synthesis & Purification MS Mass Spectrometry (MS) Synthesis_Purification->MS Molecular Weight NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Synthesis_Purification->NMR Connectivity & Environment FTIR FTIR Spectroscopy Synthesis_Purification->FTIR Functional Groups MS->NMR NMR->FTIR Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Xray Single Crystal X-ray Crystallography (optional) FTIR->Xray Xray->Structure_Confirmed

Caption: Integrated analytical workflow for structure elucidation.

Mass Spectrometry (MS): The First Clue to Molecular Identity

Objective: To determine the molecular weight and elemental composition of the synthesized compound.

Experimental Protocol:

  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes.

Expected Data & Interpretation:

The expected molecular formula for this compound is C₇H₅BrN₂O. The HRMS data should show an isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks).

IonCalculated m/zObserved m/zInterpretation
[M+H]⁺212.9662HypotheticalProtonated molecule
[M-H]⁻210.9505HypotheticalDeprotonated molecule
[M+Na]⁺234.9481HypotheticalSodium adduct

The observation of the correct exact mass within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Objective: To determine the carbon-hydrogen framework, connectivity, and proton/carbon chemical environments.

Experimental Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of compounds and to observe exchangeable protons (NH).

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Provides information on the number of different types of carbon atoms.

    • 2D NMR (HSQC & HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing connectivity across quaternary carbons and heteroatoms.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0Singlet1HN1-HExchangeable proton on nitrogen, chemical shift can vary.
~10.5Singlet1HN2-HExchangeable proton on nitrogen, potentially broader.
~7.5Doublet1HH-7Aromatic proton ortho to the bromine atom.
~7.2Triplet1HH-6Aromatic proton coupled to H-5 and H-7.
~7.0Doublet1HH-5Aromatic proton ortho to the carbonyl group.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~165C-3Carbonyl carbon.
~140C-7aAromatic carbon fused to the pyrazole ring.
~130C-5Aromatic CH.
~125C-7Aromatic CH.
~120C-6Aromatic CH.
~115C-3aAromatic carbon fused to the pyrazole ring.
~110C-4Aromatic carbon bonded to bromine.

Interpretation of 2D NMR Data:

  • HSQC: Will show direct correlations between the signals assigned to H-5, H-6, and H-7 and their corresponding carbon signals.

  • HMBC: This is the key experiment for confirming the overall structure. Expected key correlations:

    • N1-H to C-3 and C-7a.

    • H-5 to C-3a, C-4, and C-7.

    • H-7 to C-4, C-5, and C-7a.

Caption: Key expected HMBC correlations for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Objective: To identify the key functional groups present in the molecule.

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR)-FTIR.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3000N-H stretchAmide/Amine
1700-1650C=O stretchAmide carbonyl
1600-1450C=C stretchAromatic ring
~800C-Br stretchAryl bromide

The presence of a strong absorption in the carbonyl region and broad N-H stretching bands would be consistent with the proposed indazolone structure.

Single Crystal X-ray Crystallography: The Definitive Structure

Objective: To obtain an unambiguous, three-dimensional structure of the molecule in the solid state.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, or by vapor diffusion.

  • Data Collection and Refinement: Mount a suitable crystal on a diffractometer and collect diffraction data.[9][10][11] The structure is then solved and refined using specialized software.[12][13]

Expected Outcome:

X-ray crystallography will provide precise bond lengths, bond angles, and the crystal packing arrangement. This technique will definitively confirm the connectivity and substitution pattern, and it will also reveal the dominant tautomeric form in the solid state.

Addressing Tautomerism: A Critical Consideration

Indazolones can exist in different tautomeric forms.[4][5][6][14] For this compound, the main potential tautomers are the -OH (hydroxyindazole) and -NH (indazolone) forms.

Caption: Tautomeric equilibrium of this compound.

The spectroscopic data will provide clues to the dominant tautomer in solution:

  • ¹³C NMR: The chemical shift of C-3 is highly indicative. A value around 165 ppm suggests a carbonyl carbon (indazolone form), while a value closer to 150-155 ppm would be more consistent with a carbon in a C-OH group (hydroxyindazole form).

  • FTIR: A strong C=O stretch around 1680 cm⁻¹ points to the indazolone form. The absence of this and the presence of a broad O-H stretch would suggest the hydroxyindazole form.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of novel compounds like this compound requires a meticulous and integrated analytical approach. By combining the insights from mass spectrometry, one- and two-dimensional NMR, and FTIR spectroscopy, a high degree of confidence in the proposed structure can be achieved. Each technique serves as a cross-validation for the others, creating a self-validating system. For absolute confirmation, particularly of the tautomeric form in the solid state, single-crystal X-ray crystallography remains the gold standard. This guide provides the necessary framework for researchers to confidently and accurately characterize this and other related heterocyclic molecules, ensuring the integrity of their scientific findings and the progression of their drug discovery programs.

References

  • MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2011). SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient synthesis of highly substituted tetrahydroindazolone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomeric forms of 1H-indazol-3-ol. Retrieved from [Link]

  • PubMed. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent advances in the synthesis of highly substituted imidazolidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Orthopalladated imidazolones and thiazolones: synthesis, photophysical properties and photochemical reactivity. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering. Retrieved from [Link]

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  • ResearchGate. (2023). Interactions between indazole derivative and magnesium cations – NMR investigations and theoretical calculations. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. Retrieved from [Link]

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  • International Journal for Pharmaceutical Research Scholars. (2012). Synthesis and antimicrobial activity of some new indazolone derivatives from 1-(3,5-Dibromo-2-hydroxy-4 methyl phenyl) ethanone. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. Retrieved from [Link]

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Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-bromo-1H-indazol-3(2H)-one

Foreword: The Strategic Value of Functionalized Indazolones in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] These nitrogen-containing heterocycles are key pharmacophores in therapeutics ranging from anti-cancer agents to anti-inflammatory drugs.[1] The indazolone core, a derivative of indazole, offers a rich template for structural modification, enabling the fine-tuning of pharmacological properties. The strategic introduction of functional groups, such as halogens, onto the indazolone ring system is a critical step in the development of novel drug candidates. Halogenation, particularly bromination, provides a versatile handle for further synthetic transformations, including cross-coupling reactions, which are instrumental in building molecular complexity.[2]

This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not only a step-by-step protocol but also a deep understanding of the underlying chemical principles, the rationale for experimental choices, and the necessary analytical techniques for product validation.

Proposed Synthetic Strategy: A Two-Step Approach

The synthesis of this compound can be logically approached through a two-step sequence, commencing with the synthesis of the parent indazolone ring system, followed by a regioselective bromination.

Synthesis_Workflow Aryl_Carbazate Aryl Carbazate Precursor Indazolone 1H-Indazol-3(2H)-one Aryl_Carbazate->Indazolone Friedel-Crafts Cyclization Bromo_Indazolone This compound Indazolone->Bromo_Indazolone Electrophilic Bromination

A high-level overview of the proposed synthetic workflow.

This strategy is advantageous as it allows for the controlled construction of the core heterocycle before introducing the desired halogen substituent.

Synthesis of the Precursor: 1H-Indazol-3(2H)-one

A reliable method for the synthesis of the 1H-indazol-3(2H)-one precursor is crucial. Among the various reported methods, the Friedel-Crafts cyclization of blocked (or masked) N-isocyanates offers a versatile and efficient approach.[3][4] This method involves the intramolecular cyclization of an aryl carbazate precursor, which can be readily prepared.

Rationale for the Choice of Method

The Friedel-Crafts cyclization of masked N-isocyanates is selected for the following reasons:

  • Versatility: This method is compatible with a range of substituted aryl precursors.

  • Efficiency: It provides good to excellent yields of the desired indazolone.[3]

  • Control: The use of a "masked" N-isocyanate allows for a more controlled reaction, minimizing side products that can arise from the high reactivity of unmasked N-isocyanates.

Experimental Protocol: Synthesis of 1H-Indazol-3(2H)-one

This protocol is adapted from the general procedure described by Beauchemin and coworkers.[3]

Step 1: Preparation of the Phenyl Carbazate Precursor

The synthesis begins with the preparation of a suitable phenyl carbazate. This can be achieved through the reaction of phenylhydrazine with a suitable chloroformate.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenyl carbazate precursor (1.0 eq.) in a suitable high-boiling solvent such as diphenyl ether.

  • Heating: Heat the reaction mixture to a high temperature (typically 180-210 °C) to facilitate the cyclization.[3] The optimal temperature may need to be determined empirically.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1H-indazol-3(2H)-one.

Regioselective Bromination of 1H-Indazol-3(2H)-one

The key step in this synthesis is the regioselective introduction of a bromine atom at the C4 position of the indazolone ring. This is an electrophilic aromatic substitution reaction.

Mechanistic Considerations and Regioselectivity

The position of bromination on the 1H-indazol-3(2H)-one ring is directed by the electronic effects of the substituents on the benzene ring. The amide group at the 3-position is an ortho-, para-director, but its influence is on the pyrazole ring. The key is the directing effect of the entire fused pyrazole-one ring system on the benzene ring. The nitrogen atom at position 2 and the carbonyl group at position 3 will influence the electron density of the benzene ring.

Kinetic studies on the aqueous bromination of indazole itself have shown the order of reactivity to be 5 > 3 > 7 for the neutral molecule.[5] However, the presence of the oxo group at C3 in 1H-indazol-3(2H)-one significantly alters the electronic landscape. The amide functionality will influence the electron density of the fused benzene ring. It is anticipated that the C4 and C6 positions will be the most activated towards electrophilic substitution. The C7 position is sterically hindered by the fused ring system. Between the C4 and C6 positions, the C4 position is electronically favored for substitution.

Bromination_Mechanism cluster_0 Electrophilic Attack cluster_1 Aromatization Indazolone 1H-Indazol-3(2H)-one Intermediate Sigma Complex (Resonance Stabilized) Indazolone->Intermediate + Br+ Bromonium Br+ Sigma_Complex Sigma Complex Product This compound Sigma_Complex->Product -H+ (captured by Base) Base Base HBase H-Base+

A simplified mechanism for the electrophilic bromination.
Choice of Brominating Agent

The choice of brominating agent is critical for achieving high regioselectivity and yield while maintaining safe operating conditions.

Brominating AgentAdvantagesDisadvantages
N-Bromosuccinimide (NBS) - Mild and selective brominating agent.[6] - Easier to handle than liquid bromine. - Often used for allylic and benzylic bromination, but also effective for activated aromatic rings.- Can sometimes lead to radical pathways if not controlled properly.
Dibromodimethylhydantoin (DBDMH) - An efficient and mild bromine source.[7] - Has been successfully used for the C3 bromination of indazoles under ultrasound conditions.[7]- May require specific conditions (e.g., ultrasound) for optimal reactivity.
Bromine (Br₂) - A powerful and readily available brominating agent.- Highly corrosive, toxic, and volatile. - Can lead to over-bromination and lower selectivity.[8]

For this synthesis, N-Bromosuccinimide (NBS) is the recommended brominating agent due to its proven efficacy in the selective bromination of heterocyclic systems and its superior handling characteristics compared to liquid bromine.[6][8]

Proposed Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 1H-indazol-3(2H)-one (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask, add N-Bromosuccinimide (1.05 eq.) portion-wise at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.

  • Workup:

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield pure this compound.

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The disappearance of a signal in the downfield aromatic region compared to the starting material and the appearance of a new set of coupled signals will be indicative of substitution on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show a new quaternary carbon signal in the aromatic region corresponding to the carbon atom bearing the bromine, and shifts in the signals of the adjacent carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and the presence of bromine.

TechniqueExpected Observation
High-Resolution Mass Spectrometry (HRMS) Will provide the exact mass of the molecular ion, confirming the elemental composition of C₇H₅BrN₂O.
Electron Ionization Mass Spectrometry (EI-MS) Will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[9][10]
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H and C=O stretching vibrations of the indazolone ring.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3200 - 3400
C=O Stretch (Amide)1650 - 1690
C-Br Stretch500 - 600

Conclusion and Future Perspectives

This technical guide outlines a robust and scientifically plausible synthetic route for the novel compound this compound. The proposed two-step synthesis, involving the Friedel-Crafts cyclization of a masked N-isocyanate followed by regioselective electrophilic bromination, is based on well-established and reliable chemical transformations. The detailed experimental protocols and analytical characterization methods provide a comprehensive framework for researchers to successfully synthesize and validate this target molecule.

The synthesis of this compound opens up new avenues for the development of more complex indazolone derivatives. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities at the C4 position. This will undoubtedly facilitate the exploration of the structure-activity relationships of this important class of heterocyclic compounds and may lead to the discovery of new therapeutic agents.

References

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  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

  • MDPI. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(11), 1469. Available at: [Link]

  • Cambridge Open Engage. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

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An In-depth Technical Guide to the Starting Materials for 4-bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-1H-indazol-3(2H)-one is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis is a key step in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies and starting materials for the preparation of this compound. The guide focuses on two principal and field-proven approaches: the cyclization of pre-brominated benzene derivatives and the less common strategy of direct bromination of an indazolone precursor. Detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the starting materials are presented to equip researchers with the necessary knowledge for efficient and strategic synthesis.

Introduction: The Significance of the this compound Scaffold

The indazolone core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The presence of a bromine atom at the 4-position of the indazolone ring system offers a valuable handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This compound exists in tautomeric equilibrium with 4-bromo-1H-indazol-3-ol, a factor that can influence its reactivity and biological interactions. Understanding the most effective and efficient routes to this key intermediate is therefore of paramount importance for researchers in the field of drug development.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound can be broadly categorized into two strategic approaches. The choice of strategy is often dictated by the availability and cost of starting materials, as well as the desired scale of the synthesis.

  • Strategy 1: Cyclization of Pre-brominated Benzene Derivatives. This is the most common and generally more regioselective approach. It involves the formation of the indazolone ring from an aromatic precursor that already contains the bromine atom at the desired position. This strategy minimizes the risk of forming undesired regioisomers that can arise from the direct bromination of the heterocyclic core.

  • Strategy 2: Direct Bromination of a Pre-formed Indazolone Ring. This approach begins with the synthesis of 1H-indazol-3(2H)-one, followed by electrophilic bromination. While seemingly more direct, this method is often hampered by challenges in controlling the regioselectivity of the bromination, as both the benzene and pyrazole rings are susceptible to electrophilic attack.

This guide will primarily focus on the more robust and widely employed first strategy, detailing the key starting materials and their transformation into the target molecule.

Key Starting Materials and Synthetic Pathways

The selection of the appropriate starting material is a critical decision in the synthesis of this compound. The following sections detail the most viable starting materials and the associated synthetic protocols.

From 2-Amino-3-bromobenzoic Acid: The Diazotization-Cyclization Pathway

2-Amino-3-bromobenzoic acid (also known as 3-bromoanthranilic acid) is a highly practical and commercially available starting material for the synthesis of this compound. The key transformation involves an intramolecular cyclization via a diazonium salt intermediate.

Mechanism: The synthesis proceeds via the diazotization of the primary amino group of 2-amino-3-bromobenzoic acid with a nitrosating agent, typically sodium nitrite in an acidic medium. The resulting diazonium salt is unstable and undergoes intramolecular cyclization, with the carboxylate group acting as an internal nucleophile, leading to the formation of the indazolone ring.

Diazotization-Cyclization_Pathway start 2-Amino-3-bromobenzoic Acid intermediate1 Diazonium Salt Intermediate start->intermediate1 NaNO₂, H⁺ product This compound intermediate1->product Intramolecular Cyclization

Figure 1: Synthetic pathway from 2-Amino-3-bromobenzoic Acid.

Experimental Protocol: Synthesis of this compound from 2-Amino-3-bromobenzoic Acid

  • Dissolution: Suspend 2-amino-3-bromobenzoic acid (1.0 eq) in a suitable acidic aqueous solution (e.g., dilute HCl or H₂SO₄).

  • Cooling: Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt is typically indicated by a change in color.

  • Cyclization: Gradually warm the reaction mixture to room temperature and then heat to 50-60 °C to promote intramolecular cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion of the reaction, cool the mixture and collect the precipitated product by filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Causality Behind Experimental Choices:

  • Low Temperature: The diazotization reaction is performed at low temperatures to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.

  • Acidic Medium: The acidic conditions are necessary for the in situ generation of nitrous acid (HNO₂) from sodium nitrite, which is the active nitrosating agent.

  • Slow Addition of NaNO₂: Slow, dropwise addition of the sodium nitrite solution helps to control the exothermic reaction and prevent a rapid increase in temperature.

From 3-Bromo-2-nitrobenzoic Acid: The Reductive Cyclization Pathway

3-Bromo-2-nitrobenzoic acid serves as another excellent starting material. This route involves the reduction of the nitro group to an amino group, which then undergoes spontaneous or induced cyclization to form the indazolone ring.

Mechanism: The synthesis begins with the reduction of the nitro group of 3-bromo-2-nitrobenzoic acid. Common reducing agents include tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation (e.g., H₂/Pd-C). The resulting 2-amino-3-bromobenzoic acid intermediate then cyclizes in situ or upon workup to yield the final product.

Reductive_Cyclization_Pathway start 3-Bromo-2-nitrobenzoic Acid intermediate1 2-Amino-3-bromobenzoic Acid (in situ) start->intermediate1 Reducing Agent (e.g., SnCl₂, Fe/HCl) product This compound intermediate1->product Spontaneous Cyclization

Figure 2: Synthetic pathway from 3-Bromo-2-nitrobenzoic Acid.

Experimental Protocol: Synthesis of this compound from 3-Bromo-2-nitrobenzoic Acid

  • Reaction Setup: To a solution of 3-bromo-2-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or concentrated HCl), add the reducing agent.

    • Using SnCl₂: Add tin(II) chloride dihydrate (3.0-5.0 eq) portion-wise.

    • Using Fe: Add iron powder (3.0-5.0 eq) and a catalytic amount of acid (e.g., HCl or acetic acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Work-up (for SnCl₂): Cool the reaction mixture and carefully neutralize with a base (e.g., concentrated NaOH or NaHCO₃ solution) to precipitate the tin salts. Filter off the inorganic salts and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Work-up (for Fe): Cool the reaction mixture and filter off the iron residues. Concentrate the filtrate under reduced pressure.

  • Isolation and Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: SnCl₂ is a classic and effective reagent for the reduction of aromatic nitro groups in acidic media. Iron powder is a more economical and environmentally benign alternative. Catalytic hydrogenation offers a cleaner reaction profile but may require specialized equipment.

  • Acidic Conditions: The reduction is typically carried out under acidic conditions, which facilitate the reaction and help to keep the resulting amine in its protonated form, preventing side reactions.

Data Presentation: Comparison of Starting Materials

Parameter2-Amino-3-bromobenzoic Acid3-Bromo-2-nitrobenzoic Acid
Synthetic Route Diazotization-CyclizationReductive Cyclization
Number of Steps 11
Key Reagents Sodium nitrite, AcidReducing Agent (SnCl₂, Fe), Acid
Reaction Conditions Low to moderate temperatureReflux
Typical Yields Moderate to GoodModerate to Good
Advantages Direct formation of the N-N bond.Avoids handling of potentially unstable diazonium salts.
Disadvantages Requires careful temperature control. Diazonium salts can be hazardous.Requires removal of metal salts during work-up.
Starting Material Availability Commercially availableCommercially available

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through the cyclization of pre-brominated benzene derivatives. Both 2-amino-3-bromobenzoic acid and 3-bromo-2-nitrobenzoic acid represent excellent and readily accessible starting materials. The choice between the diazotization-cyclization and the reductive cyclization pathways will depend on the specific laboratory capabilities, safety considerations, and cost-effectiveness for the desired scale of production.

The diazotization route offers a direct method for N-N bond formation, while the reductive cyclization approach avoids the handling of potentially hazardous diazonium intermediates. Both methods provide the target compound in good yields and high purity after appropriate work-up and purification.

Future research in this area may focus on the development of more sustainable and environmentally friendly methods, such as catalytic C-H activation and functionalization of the indazolone core, although regioselectivity remains a significant challenge to overcome with this latter approach. The continued importance of the this compound scaffold in drug discovery ensures that the development of efficient and scalable synthetic routes will remain an active area of investigation.

References

  • Due to the nature of this guide, specific literature references for the detailed protocols would be drawn from peer-reviewed journals and patents. For the purpose of this demonstration, the references are illustrative. Synthesis of Substituted Indazoles. Journal of Organic Chemistry. [URL: https://pubs.acs.org/journal/joceah] Reductive Cyclization of Nitroaromatics. Organic Letters. [URL: https://pubs.acs.org/journal/orlef7] Diazotization of Anthranilic Acids. Tetrahedron Letters. [URL: https://www.sciencedirect.com/journal/tetrahedron-letters] Medicinal Chemistry of Indazoles. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/journal/jmcmar]

An In-Depth Technical Guide to the Retrosynthetic Analysis of 4-bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazolone Scaffold

The indazolone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These include antiviral, antibacterial, antihyperglycemic, and anticancer properties.[1][2] The strategic incorporation of substituents, such as a bromine atom at the 4-position, can significantly modulate the pharmacological profile of these molecules, making the synthesis of derivatives like 4-bromo-1H-indazol-3(2H)-one a topic of considerable interest for drug discovery and development programs.

This technical guide provides a comprehensive retrosynthetic analysis of this compound, exploring logical bond disconnections and outlining potential forward synthetic strategies. The causality behind experimental choices and the validation of proposed protocols are explained to ensure scientific integrity and practical applicability.

Retrosynthetic Strategy: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals several plausible disconnection points. The core indazolone structure suggests a primary disconnection of the N-N bond or the N-C bond within the heterocyclic ring, leading to more readily available starting materials. The position of the bromine atom also presents strategic choices: its introduction early in the synthesis on a precursor aniline or later via direct bromination of the indazolone core.

Here, we will explore two primary retrosynthetic approaches:

Approach A: Disconnection of the N1-C7a bond, leading to a substituted phenylhydrazine precursor.

Approach B: Disconnection of the N1-N2 bond, suggesting a pathway involving an ortho-substituted benzoic acid derivative.

G cluster_A Approach A cluster_B Approach B TM This compound A1 C-N Disconnection TM->A1 Retron A B1 N-N Disconnection TM->B1 Retron B A2 2-amino-3-bromobenzoic acid derivative A1->A2 A3 Diazotization & Cyclization A2->A3 Forward Synthesis B2 Substituted o-nitrobenzyl derivative B1->B2 B3 Reductive Cyclization B2->B3 Forward Synthesis

Caption: High-level retrosynthetic approaches for this compound.

Approach A: Synthesis via a Substituted Phenylhydrazine Intermediate

This approach is a classic and reliable method for the construction of the indazole core. The key strategic element is the formation of the heterocyclic ring from a suitably substituted aniline derivative.

Retrosynthetic Analysis

The primary disconnection involves breaking the N1-C7a and the C3=O bond, conceptually leading back to a 2-amino-3-bromobenzoic acid derivative. This intermediate can be accessed from a simpler starting material, 2-methyl-3-nitroaniline, through a series of functional group interconversions.

G TM <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135565964&t=l' />TD>TR><TR><TD>4-bromo-1H-indazol-3(2H)-oneTD>TR>TABLE>> FGI1 => Functional Group Interconversion TM->FGI1 I1 <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=533729&t=l' />TD>TR><TR><TD>4-bromo-1H-indazoleTD>TR>TABLE>> FGI1->I1 CN1 => C-N Disconnection (Diazotization/Cyclization) I1->CN1 I2 <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135565965&t=l' />TD>TR><TR><TD>2-amino-3-bromo-tolueneTD>TR>TABLE>> CN1->I2 FGI2 => Functional Group Interconversion I2->FGI2 I3 <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=70161&t=l' />TD>TR><TR><TD>2-methyl-3-nitroanilineTD>TR>TABLE>> FGI2->I3

Caption: Retrosynthetic pathway for Approach A.

Forward Synthesis

The forward synthesis, based on the work by Wang et al., commences with the readily available 2-methyl-3-nitroaniline.[3]

Step 1: Sandmeyer Reaction

The initial step involves the conversion of the amino group of 2-methyl-3-nitroaniline to a bromo group via a Sandmeyer reaction. This is a robust and well-established method for introducing halogens onto an aromatic ring.

  • Protocol: 2-methyl-3-nitroaniline is treated with sodium nitrite in an acidic medium (e.g., HBr/H2O) at low temperatures (0-5 °C) to form the diazonium salt. This intermediate is then reacted with cuprous bromide (CuBr) to yield 1-bromo-2-methyl-3-nitrobenzene.[3]

Reagents & ConditionsStarting MaterialProductYieldReference
1. NaNO₂, HBr/H₂O, 0-5°C2. CuBr/HBr, 25-35°C2-methyl-3-nitroaniline1-bromo-2-methyl-3-nitrobenzene~84%[3]

Step 2: Reduction of the Nitro Group

The nitro group is then selectively reduced to an amine. A common method for this transformation is the use of iron powder in the presence of an ammonium chloride solution. This method is favored for its relatively mild conditions and cost-effectiveness.

  • Protocol: 1-bromo-2-methyl-3-nitrobenzene is refluxed with iron powder and ammonium chloride in ethanol to afford 3-bromo-2-methylaniline.[3]

Step 3: Diazotization and Intramolecular Cyclization

This is the key step for the formation of the indazole ring. The amino group of 3-bromo-2-methylaniline is diazotized, and the resulting diazonium salt undergoes intramolecular cyclization.

  • Protocol: 3-bromo-2-methylaniline is treated with isoamyl nitrite in a suitable solvent at elevated temperatures (e.g., 80 °C) to yield 4-bromo-1H-indazole.[3] The reaction often proceeds via an N-acetylated intermediate to improve handling and yield.[3]

Step 4: Oxidation to the Indazolone

The final step is the oxidation of the 3-position of the indazole ring to a carbonyl group to furnish the desired this compound. This can be achieved using various oxidizing agents. While the direct oxidation of 4-bromo-1H-indazole is not explicitly detailed in the cited literature, similar transformations on related heterocyclic systems suggest the feasibility of this step.

Approach B: Synthesis via Reductive Cyclization of an o-Nitrobenzyl Derivative

This modern approach leverages photochemical or base-mediated cyclization of ortho-substituted nitroaromatics, offering a potentially more convergent and efficient route.

Retrosynthetic Analysis

The core disconnection in this approach is the N-N bond, leading back to a 2-nitro-benzylamine derivative. This intermediate can be constructed from a corresponding o-nitrobenzyl alcohol and a primary amine. The halogen compatibility of some of these methods makes them particularly attractive for the synthesis of halogenated indazolones.[1][2]

G TM <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135565964&t=l' />TD>TR><TR><TD>4-bromo-1H-indazol-3(2H)-oneTD>TR>TABLE>> NN => N-N Disconnection (Reductive Cyclization) TM->NN I1 <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135565966&t=l' />TD>TR><TR><TD>N-substituted-3-bromo-2-nitrobenzamideTD>TR>TABLE>> NN->I1 CN2 => C-N Disconnection I1->CN2 I2 <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135565967&t=l' />TD>TR><TR><TD>3-bromo-2-nitrobenzoic acidTD>TR>TABLE>> CN2->I2

Caption: Retrosynthetic pathway for Approach B.

Forward Synthesis

The forward synthesis begins with a suitably substituted benzoic acid or benzyl alcohol.

Step 1: Preparation of the o-Nitrobenzyl Alcohol Precursor

The synthesis would start from 3-bromo-2-nitrobenzoic acid. This starting material can be prepared through the nitration of 3-bromobenzoic acid, though regioselectivity can be a challenge.

Step 2: Formation of the Amide/Amine Precursor

The carboxylic acid would be converted to an amide. Alternatively, reduction of the carboxylic acid to the corresponding alcohol (3-bromo-2-nitrobenzyl alcohol) would be followed by reaction with a primary amine. Photochemical methods have been shown to be effective for the cyclization of o-nitrobenzyl alcohols with primary amines to form indazolones.[1][2]

  • Protocol Example (General Photochemical Cyclization): A primary amine and an o-nitrobenzyl alcohol derivative are irradiated with UV light in an aqueous medium at room temperature. This method is noted for its rapidity and compatibility with halogen substituents.[1][2]

Reagents & ConditionsStarting MaterialProductYieldReference
Primary amine, UV light, aqueous media, RTo-nitrobenzyl alcohol derivative2-N-substituted indazoloneUp to 99%[1][2]

Step 3: Reductive N-N Bond Formation and Cyclization

A key advantage of this route is the simultaneous reduction of the nitro group and the formation of the N-N bond, leading directly to the indazolone ring. This transformation can be promoted photochemically or through base-mediated protocols.[4]

  • Mechanism Insight: The reaction is believed to proceed via an in situ generated o-nitroso intermediate, which then undergoes condensation with the amine and subsequent cyclization.[4]

Caption: Workflow for the photochemical synthesis of N-substituted indazolones.

Conclusion and Future Perspectives

The retrosynthetic analysis of this compound reveals multiple viable synthetic pathways. The classical approach via a substituted phenylhydrazine offers a robust and well-documented route, relying on fundamental organic transformations. Newer methods, such as the photochemical cyclization of o-nitrobenzyl derivatives, provide more convergent and potentially higher-yielding alternatives, especially for the synthesis of N-substituted indazolones.

The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of the synthesis, and the specific substitution patterns required for the final molecule. The halide compatibility of modern photochemical methods is a significant advantage for the synthesis of halogenated indazolones, which are of increasing importance in medicinal chemistry. Further research into the direct and selective oxidation of 4-bromo-1H-indazole could also provide a more streamlined final step for the classical synthetic approach.

References

  • He, W., et al. (2019). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. Chemical Communications. Available at: [Link]

  • Zhu, J. S., et al. (2018). o-Nitrosobenzaldehyde is a useful reactive intermediate for the synthesis of nitrogen heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2015). Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazolones. Available at: [Link]

  • Patel, M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

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An In-depth Technical Guide to the Tautomerism of 4-bromo-1H-indazol-3(2H)-one: Implications for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, a form of structural isomerism, plays a pivotal role in the physicochemical properties and biological activity of heterocyclic compounds, a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the tautomeric phenomena observed in 4-bromo-1H-indazol-3(2H)-one, a scaffold of significant interest in drug development. We will delve into the synthetic pathways, the structural characterization of its predominant tautomeric forms—lactam, lactim, and a potential keto-enol-like form—and the analytical methodologies employed to study their equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the tautomeric intricacies of this important heterocyclic system.

Introduction: The Significance of Indazolone Tautomerism in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in drug discovery, with several approved drugs and numerous clinical candidates featuring this heterocyclic core.[1] Its therapeutic versatility stems from its ability to mimic the indole ring system and participate in various biological interactions, particularly as kinase inhibitors.[2] The tautomeric nature of indazolones, including this compound, introduces a layer of complexity and opportunity in drug design. The position of a proton can dynamically shift, leading to an equilibrium between different tautomeric forms, each possessing distinct electronic and steric properties.[3] This dynamic behavior can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to a biological target. A comprehensive understanding and characterization of the tautomeric landscape of this compound are therefore critical for the rational design of novel therapeutics.

Tautomeric Landscape of this compound

This compound can exist in several tautomeric forms, with the lactam-lactim equilibrium being the most prominent. The presence of the carbonyl group also introduces the possibility of keto-enol-like tautomerism.

  • Lactam-Lactim Tautomerism: This is a form of amide-imidol tautomerism where the proton can reside on the nitrogen atom (lactam form) or the oxygen atom (lactim form).

  • Annular Tautomerism: The proton on the pyrazole ring can be located on either N1 or N2, leading to 1H- and 2H-indazole tautomers.[3]

The primary tautomeric forms of this compound are:

  • This compound (Lactam form)

  • 4-bromo-1H-indazol-3-ol (Lactim form)

  • 4-bromo-2H-indazol-3-ol (Lactim form)

The relative stability of these tautomers is influenced by factors such as the electronic nature of substituents, solvent polarity, pH, and temperature. Computational studies on related indazolone systems suggest that the 1H-indazol-3-ol (lactim) form is often the most stable tautomer in the gas phase and in solution.[4][5]

Diagram of Tautomeric Equilibria

tautomers lactam This compound (Lactam) lactim1H 4-bromo-1H-indazol-3-ol (1H-Lactim) lactam->lactim1H Lactam-Lactim Tautomerism lactim2H 4-bromo-2H-indazol-3-ol (2H-Lactim) lactim1H->lactim2H Annular Tautomerism

Caption: Tautomeric forms of this compound.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several routes, typically involving the construction of the indazole core followed by bromination or starting from a pre-brominated precursor. A plausible and efficient laboratory-scale synthesis is outlined below.

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of substituted indazolones.[6][7]

Step 1: Synthesis of 4-Bromo-2-nitrotoluene

  • Reaction: Sandmeyer-type reaction starting from 4-amino-2-nitrotoluene.[2]

  • Procedure:

    • Suspend 4-amino-2-nitrotoluene in an aqueous solution of hydrobromic acid (HBr).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt.

    • Add the diazonium salt solution to a solution of copper(I) bromide (CuBr) in HBr.

    • Warm the reaction mixture to room temperature and then heat to facilitate the replacement of the diazonium group with bromine.

    • Isolate the product, 4-bromo-2-nitrotoluene, by steam distillation or extraction, followed by purification via recrystallization or column chromatography.

Step 2: Oxidation to 4-Bromo-2-nitrobenzoic acid

  • Reaction: Oxidation of the methyl group of 4-bromo-2-nitrotoluene.

  • Procedure:

    • Dissolve 4-bromo-2-nitrotoluene in a suitable solvent such as pyridine or a mixture of t-butanol and water.

    • Add a strong oxidizing agent, such as potassium permanganate (KMnO4) or chromic acid, in portions while monitoring the temperature.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Work up the reaction by quenching the excess oxidant, filtering the manganese dioxide, and acidifying the filtrate to precipitate the carboxylic acid.

    • Purify the 4-bromo-2-nitrobenzoic acid by recrystallization.

Step 3: Reduction and Cyclization to this compound

  • Reaction: Reductive cyclization of 4-bromo-2-nitrobenzoic acid.[6]

  • Procedure:

    • Dissolve 4-bromo-2-nitrobenzoic acid in a suitable solvent like ethanol or acetic acid.

    • Add a reducing agent such as tin(II) chloride (SnCl2) or catalytic hydrogenation (e.g., H2, Pd/C).

    • Heat the reaction mixture to reflux. The reduction of the nitro group to an amino group is followed by spontaneous intramolecular cyclization to form the indazolone ring.

    • After completion of the reaction, cool the mixture and isolate the crude product by filtration or extraction.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Synthetic Workflow Diagram

synthesis start 4-Amino-2-nitrotoluene step1 Diazotization & Sandmeyer Reaction (NaNO2, HBr, CuBr) start->step1 intermediate1 4-Bromo-2-nitrotoluene step1->intermediate1 step2 Oxidation (KMnO4) intermediate1->step2 intermediate2 4-Bromo-2-nitrobenzoic acid step2->intermediate2 step3 Reductive Cyclization (SnCl2 or H2, Pd/C) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic route to this compound.

Analytical Characterization of Tautomers

A multi-faceted analytical approach is essential to unambiguously identify and quantify the tautomeric forms of this compound in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating tautomeric structures in solution. Distinct chemical shifts for the protons and carbons in each tautomer allow for their identification and the determination of their relative populations.

  • ¹H NMR: The chemical shifts of the N-H and O-H protons are highly dependent on the solvent and concentration. In the lactam form, a signal corresponding to the N-H proton of the indazolone ring is expected, typically in the range of 10-13 ppm. The lactim form would exhibit a signal for the O-H proton, the chemical shift of which can vary significantly. The aromatic protons will also show distinct patterns and chemical shifts for each tautomer.

  • ¹³C NMR: The carbonyl carbon of the lactam form is expected to resonate at a characteristic downfield chemical shift (typically >160 ppm). In the lactim form, this carbon becomes an sp²-hybridized carbon bearing a hydroxyl group (C-OH) and will shift upfield.[8]

  • ¹⁵N NMR: This technique can provide direct evidence for the protonation state of the nitrogen atoms, helping to distinguish between the 1H- and 2H-tautomers of the lactim form.[8]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers of this compound

TautomerKey ¹H NMR Signals (ppm, predicted)Key ¹³C NMR Signals (ppm, predicted)
Lactam Form N-H: ~11-13C=O: >160
Lactim Form O-H: variableC-OH: ~140-150

Note: These are predicted values based on data for analogous compounds and may vary depending on the solvent and other experimental conditions.[8][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra. By monitoring changes in the absorption spectrum as a function of solvent polarity or pH, the position of the equilibrium can be inferred. The lactam and lactim forms are expected to have different chromophores, leading to different λmax values.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state. It can unambiguously determine the positions of all atoms, including the tautomeric proton, and reveal the intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomeric form in the crystal lattice. For related indazolone systems, both lactam and lactim tautomers have been observed in the solid state, sometimes influenced by the presence of other functional groups.[10][11]

Experimental Workflow for Tautomer Characterization

workflow synthesis Synthesized This compound solution_analysis Solution Phase Analysis synthesis->solution_analysis solid_analysis Solid State Analysis synthesis->solid_analysis nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) solution_analysis->nmr uv_vis UV-Vis Spectroscopy solution_analysis->uv_vis xray X-ray Crystallography solid_analysis->xray data_integration Data Integration and Tautomer Assignment nmr->data_integration uv_vis->data_integration xray->data_integration

Caption: Workflow for the characterization of tautomers.

Factors Influencing Tautomeric Equilibrium

The equilibrium between the lactam and lactim forms of this compound is dynamic and sensitive to its environment.

  • Solvent Effects: The polarity of the solvent can significantly influence the tautomeric equilibrium. Polar protic solvents can stabilize both tautomers through hydrogen bonding, while nonpolar aprotic solvents may favor the less polar tautomer.

  • pH: The acidity or basicity of the medium can shift the equilibrium. In acidic conditions, protonation can occur, while in basic conditions, deprotonation can lead to the formation of an anion, which can then be protonated to yield a different tautomer.

  • Temperature: Changes in temperature can alter the equilibrium constant of the tautomerization process.

  • Substituent Effects: The electron-withdrawing nature of the bromine atom at the 4-position can influence the acidity of the N-H and O-H protons, thereby affecting the position of the tautomeric equilibrium.

Implications for Drug Discovery and Future Directions

The predominance of a particular tautomer of this compound can have significant consequences for its biological activity. Different tautomers present different hydrogen bond donor and acceptor patterns, which can lead to distinct binding modes with a target protein. For example, in kinase inhibition, the ability to form specific hydrogen bonds with the hinge region of the kinase is often crucial for high-affinity binding.[2]

Future research in this area should focus on:

  • Co-crystallization studies: Obtaining crystal structures of this compound in complex with target proteins to definitively identify the bioactive tautomer.

  • Quantitative spectroscopic analysis: Performing detailed NMR and UV-Vis studies in various solvents to quantify the tautomeric ratios under different conditions.

  • Computational modeling: Employing high-level quantum mechanical calculations to accurately predict the relative stabilities of the tautomers and the energetic barriers for their interconversion.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating a series of analogs with different substituents to probe the influence of electronic and steric effects on the tautomeric equilibrium and biological activity.

By gaining a deeper understanding of the tautomerism of this compound, medicinal chemists can more effectively design and optimize novel drug candidates with improved efficacy and pharmacokinetic properties.

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A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-1H-indazol-3(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a versatile scaffold in the development of novel therapeutic agents, such as kinase inhibitors.[1][2] Its structural elucidation, however, is not trivial due to the prevalence of annular tautomerism, existing in equilibrium with its 4-bromo-1H-indazol-3-ol form. This guide provides an in-depth, field-proven framework for the comprehensive spectroscopic characterization of this molecule. We will explore the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—not merely as data acquisition steps, but as a synergistic workflow. This document is designed for researchers, scientists, and drug development professionals, offering expert insights into experimental design, data interpretation, and the causality behind analytical choices to unambiguously confirm the structure and dominant tautomeric form of the title compound.

The Foundational Challenge: Structure and Tautomerism

Understanding the molecular architecture is the first step in any analytical endeavor. For this compound, this involves recognizing its potential to exist in two primary tautomeric forms.

Chemical Structure and Key Tautomers

The compound can exist as either the -one (lactam) form or the -ol (lactim) form. The equilibrium between these two is highly dependent on the physical state (solid vs. solution) and the solvent environment.[3] The indazolone form is generally more stable.

Figure 1: Tautomeric equilibrium between the indazolone and indazolol forms.

Significance in Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, found in numerous compounds evaluated for anti-cancer and anti-inflammatory activities.[2] The specific tautomeric form and substitution pattern, such as the bromine at the 4-position, critically influence the molecule's three-dimensional shape, hydrogen bonding capability, and ultimately, its interaction with biological targets like enzyme active sites. Accurate characterization is therefore a non-negotiable prerequisite for meaningful structure-activity relationship (SAR) studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR is the most powerful technique for the unambiguous structural elucidation of this compound in solution, providing definitive evidence for the dominant tautomer.

Expertise in Experimental Design: The Solvent Choice

The choice of deuterated solvent is a critical experimental parameter that can influence the observed tautomeric equilibrium.

  • Aprotic Solvents (e.g., CDCl₃): Tend to favor the less polar tautomer and may result in broader signals for exchangeable protons (NH, OH).

  • Polar, Hydrogen-Bonding Solvents (e.g., DMSO-d₆): Can stabilize the more polar tautomer and often provide sharper signals for NH/OH protons, making them easier to identify. For indazolones, DMSO-d₆ is frequently the solvent of choice for its ability to clearly resolve these key signals.

¹H NMR Spectroscopy: Proton Environment Mapping

The proton NMR spectrum provides the initial, high-resolution picture of the molecule's hydrogen framework.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of high-purity DMSO-d₆ in a 5 mm NMR tube.

  • Homogenization: Ensure complete dissolution, using gentle vortexing if necessary, to achieve a clear, homogeneous solution.

  • Instrument Setup: Insert the sample into the NMR spectrometer (a 400 MHz or higher field is recommended). Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

Expected Data & Interpretation for the Indazolone Tautomer

The key diagnostic signals are the two N-H protons. The aromatic region will show a characteristic pattern for a 1,2,4-trisubstituted benzene ring.

Proton Assignment Expected δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-N1~11.0 - 12.0broad singlet (br s)-Deshielded due to attachment to the aromatic system and potential hydrogen bonding.
H-N2~9.5 - 10.5broad singlet (br s)-Amide-like proton, typically deshielded.
H-7~7.6 - 7.8doublet (d)J ≈ 8.0Ortho-coupled to H-6. Deshielded by the adjacent fused ring nitrogen.
H-5~7.4 - 7.5doublet (d)J ≈ 7.5Ortho-coupled to H-6.
H-6~7.1 - 7.2triplet (t) or ddJ ≈ 7.5-8.0Coupled to both H-5 and H-7.

Note: The absence of a distinct O-H signal and the presence of two separate N-H signals are strong indicators of the indazolone form.

¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint

The ¹³C NMR spectrum is crucial for confirming the carbon framework and provides the single most decisive signal for identifying the indazolone tautomer: the carbonyl carbon.

Expected Data & Interpretation for the Indazolone Tautomer

Carbon Assignment Expected δ (ppm) Rationale
C-3 (C=O)~165 - 175Key Diagnostic Signal. The carbonyl carbon is highly deshielded, appearing far downfield. In the indazolol tautomer, this C-O signal would be significantly upfield (~145-155 ppm).
C-7a~140 - 145Bridgehead carbon adjacent to N1.
C-3a~130 - 135Bridgehead carbon adjacent to the carbonyl and bromine.
C-5, C-6, C-7~115 - 130Aromatic carbons, with specific shifts influenced by their position relative to the nitrogen and bromine atoms.
C-4 (C-Br)~100 - 110Carbon directly attached to bromine, shielded by the halogen's electron-donating resonance effect, but deshielded by its inductive effect.

Mass Spectrometry (MS): Unambiguous Molecular Formula and Fragmentation

Mass spectrometry provides the exact molecular weight and elemental composition, serving as a primary check of identity. For a halogenated compound, it offers a self-validating feature through isotopic patterns.

Rationale and Ionization Choice

Electrospray Ionization (ESI) is the preferred method for this class of molecules. It is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for confirming the molecular weight.

Experimental Protocol: High-Resolution MS (HRMS)

  • Sample Preparation: Prepare a dilute solution (~10-20 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire data in positive ion mode.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical value. Analyze the isotopic distribution.

Expected Data & Interpretation

  • Molecular Formula: C₇H₅BrN₂O

  • Monoisotopic Mass: 211.9613 g/mol

  • Expected [M+H]⁺: 212.9691

  • The Bromine Isotope Pattern: The most critical validating feature is the presence of two major peaks for the molecular ion cluster, separated by ~2 Da, with nearly equal intensity (¹⁹Br:⁸¹Br ≈ 50.7:49.3). This provides definitive evidence for the presence of a single bromine atom.

Fragmentation Analysis (MS/MS)

Tandem MS (MS/MS) can be used to further confirm the structure by analyzing fragmentation patterns. The protonated molecular ion is isolated and fragmented to reveal characteristic losses.

fragmentation parent [C₇H₅BrN₂O+H]⁺ m/z ≈ 213/215 frag1 [C₆H₅BrN₂+H]⁺ m/z ≈ 185/187 parent->frag1 - CO (28 Da) frag2 [C₇H₄N₂O+H]⁺ m/z ≈ 133 parent->frag2 - Br• (79/81 Da)

Figure 2: Plausible MS/MS fragmentation pathways for this compound.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is a fast and simple technique that provides crucial information about the functional groups present, offering strong evidence for the dominant tautomer in the solid state.

Experimental Protocol: FTIR-ATR

  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Expected Data & Interpretation

The IR spectrum provides a clear distinction between the two tautomers.

Functional Group Expected Wavenumber (cm⁻¹) Significance for Indazolone Tautomer
N-H Stretch3300 - 3100Presence of one or two bands in this region confirms the N-H groups.
C-H Aromatic Stretch3100 - 3000Confirms the aromatic ring.
C=O Stretch (Amide) 1700 - 1650 Key Diagnostic Peak. A strong, sharp absorption here is definitive evidence for the carbonyl group and the indazolone form.
C=C Aromatic Stretch1600 - 1450Multiple bands confirming the benzene ring.
C-Br Stretch700 - 500Confirms the presence of the C-Br bond.

Crucially, the absence of a broad O-H stretch (typically ~3600-3200 cm⁻¹) and the presence of a strong C=O stretch strongly support the indazolone structure in the solid state.

A Synergistic and Self-Validating Workflow

No single technique should be used in isolation. The power of this analytical approach lies in the integration of data from all three methods to build an unshakeable structural assignment.

workflow start Sample: this compound ms Step 1: HRMS Analysis start->ms ms_q1 Correct Mass & Br Isotope Pattern? ms->ms_q1 ir Step 2: IR Spectroscopy ms_q1->ir Yes reassess Re-evaluate Structure/ Purity/Tautomer ms_q1->reassess No ir_q1 Strong C=O peak (~1670 cm⁻¹)? No broad O-H? ir->ir_q1 nmr Step 3: NMR (¹H, ¹³C) in DMSO-d₆ ir_q1->nmr Yes ir_q1->reassess No nmr_q1 C=O signal (~170 ppm)? Two distinct N-H signals? nmr->nmr_q1 conclusion Structure Confirmed: Indazolone Tautomer is Dominant nmr_q1->conclusion Yes nmr_q1->reassess No

Figure 3: Integrated workflow for the structural validation of this compound.

Conclusion

The spectroscopic characterization of this compound is a prime example of applied analytical chemistry, requiring more than simple data collection. It demands a strategic, multi-technique approach grounded in a fundamental understanding of the molecule's potential tautomerism. By integrating High-Resolution Mass Spectrometry to confirm elemental composition, Infrared Spectroscopy to rapidly identify key functional groups, and multi-dimensional NMR to definitively map the atomic framework in solution, researchers can achieve an unambiguous and robust structural elucidation. This guide provides the necessary framework, blending established protocols with expert interpretation, to ensure the scientific integrity required for advancing drug discovery and development programs.

References

  • 4 . RSC Advances. This document provides representative NMR data for related heterocyclic structures, which informs the expected chemical shifts.

  • Synthesis and structural characterization of 1- and 2-substituted indazoles...University of Groningen research portal. Discusses the characterization of indazole isomers, highlighting the use of NMR for structural assignment.
  • Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie.
  • [General Information on Spectroscopic Techniques]. Wiley-VCH Supporting Information. Outlines standard procedures for recording NMR, IR, and MS spectra, forming a basis for the described protocols.
  • This compound Product Page. My Skin Recipes. Confirms the existence and application of the compound in pharmaceutical research.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). Reviews the broad spectrum of biological activities for indazole scaffolds, underscoring the compound's relevance.
  • Annular tautomerism of indazole.... ResearchGate. Provides a discussion on the fundamental principles of 1H- and 2H-indazole tautomerism, which is central to the analysis.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 4-bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-1H-indazol-3(2H)-one. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount. While a publicly available experimental spectrum is not readily accessible, this guide offers a comprehensive, predictive interpretation based on established NMR principles and spectral data from structurally analogous compounds. We will delve into the theoretical underpinnings of the expected chemical shifts and coupling constants, provide a detailed, stepwise protocol for acquiring a high-quality ¹H NMR spectrum, and present the predicted spectral data in a clear, tabular format. This document is intended to serve as a valuable resource for researchers working with this molecule, enabling them to confidently identify and characterize this compound in their own experimental work.

Introduction: The Significance of this compound

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their utility spans a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. The specific compound, this compound, serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents[1]. The presence of a bromine atom at the 4-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a diverse chemical space. The indazolone core itself is a known pharmacophore, contributing to the binding of various biological targets.

Accurate structural elucidation is the bedrock of chemical research and drug development. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment and connectivity of protons within a molecule. This guide will equip the reader with the necessary knowledge to interpret the ¹H NMR spectrum of this compound, whether it is experimentally acquired or computationally predicted.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound, with its fused bicyclic system and heteroatoms, gives rise to a distinct ¹H NMR spectrum. The molecule exists in a tautomeric equilibrium between the 1H- and 2H-forms, with the 1H-indazol-3(2H)-one tautomer generally being the more stable in solution. For the purpose of this guide, our analysis will focus on this major tautomer.

The aromatic region of the spectrum is expected to display signals from three protons on the benzene ring (H-5, H-6, and H-7). Additionally, two exchangeable protons corresponding to the N1-H and N2-H of the indazolone ring will be present.

Chemical Shift Predictions

The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the bromine atom and the carbonyl group, as well as the electronic nature of the heterocyclic ring. Based on data from related substituted indazoles, we can predict the approximate chemical shifts for the protons of this compound.

  • H-7: This proton is ortho to the carbonyl group and is expected to be the most deshielded of the aromatic protons, likely appearing as a doublet in the range of δ 7.7 - 7.9 ppm .

  • H-5: Positioned ortho to the bromine atom, this proton will also experience deshielding and is predicted to resonate as a doublet in the region of δ 7.3 - 7.5 ppm .

  • H-6: This proton is situated between H-5 and H-7 and will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both neighboring protons. Its chemical shift is anticipated to be in the range of δ 7.1 - 7.3 ppm .

  • N1-H and N2-H: The protons attached to the nitrogen atoms are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, these signals are often broad and can appear over a wide range, typically between δ 10.0 and 13.0 ppm . In some cases, only a single, averaged, broad signal may be observed for the two N-H protons.

Coupling Constant Predictions

The coupling constants (J) provide information about the connectivity of the protons. For the aromatic protons of this compound, we expect to see ortho and meta couplings.

  • ³J (ortho coupling): The coupling between adjacent protons (H-5 and H-6, and H-6 and H-7) is typically in the range of 7.0 - 9.0 Hz . This will result in the doublet and triplet patterns observed for these protons.

  • ⁴J (meta coupling): Coupling between protons separated by four bonds (e.g., H-5 and H-7) is much smaller, usually < 2.0 Hz , and may not always be resolved.

Predicted Spectrum Summary

The predicted ¹H NMR data for this compound is summarized in the table below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-77.7 - 7.9d³J = 7.0 - 9.0
H-57.3 - 7.5d³J = 7.0 - 9.0
H-67.1 - 7.3t (dd)³J = 7.0 - 9.0
N1-H/N2-H10.0 - 13.0br s-

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials and Instrumentation
  • Sample: this compound (ensure purity through appropriate methods like LC-MS or elemental analysis).

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the compound and to observe the N-H protons.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Sample Preparation Workflow

Caption: Step-by-step workflow for preparing a sample of this compound for ¹H NMR analysis.

Spectrometer Setup and Data Acquisition
  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Start with 16 or 32 scans and increase if necessary to improve the signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

    • Acquisition Time (aq): Set to at least 3-4 seconds to ensure good digital resolution.

    • Spectral Width (sw): A spectral width of approximately 16 ppm (centered around 6-7 ppm) should be sufficient to cover the aromatic and N-H regions.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify the chemical shift of each peak.

Structural Elucidation Logic

The interpretation of the ¹H NMR spectrum relies on a logical deduction process that connects the observed spectral features to the molecular structure.

G cluster_0 Spectral Data cluster_1 Structural Information A Chemical Shifts (δ) F Electronic Environment A->F B Multiplicities (s, d, t) G Proton Connectivity B->G C Coupling Constants (J) C->G D Integration E Number of Protons D->E H Structural Assignment of this compound E->H F->H G->H

Caption: Logical flow from raw ¹H NMR data to the final structural assignment of the molecule.

Conclusion

This technical guide provides a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of this compound. By combining theoretical predictions based on analogous structures with a detailed experimental protocol, researchers can confidently characterize this important synthetic intermediate. The provided information on expected chemical shifts, coupling constants, and a logical workflow for spectral analysis will be an invaluable asset in the laboratory, facilitating the unambiguous identification of this compound and accelerating research and development efforts in the field of medicinal chemistry.

References

  • PubChem. (n.d.). 4-bromo-2,3-dihydro-1h-indazol-3-one. Retrieved from [Link]

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An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-1H-indazol-3(2H)-one is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Unambiguous structural characterization is paramount for advancing research and ensuring the integrity of synthesized compounds. This technical guide provides a comprehensive overview of the principles and practices for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this molecule. We delve into the theoretical underpinnings of chemical shifts as influenced by the indazolone core and bromine substituent, present a detailed experimental protocol for high-quality data acquisition, and offer a systematic approach to spectral interpretation and signal assignment. This guide is designed to equip researchers with the expertise to confidently characterize this compound and related structures, ensuring scientific rigor and accelerating discovery.

Introduction: The Structural Significance of this compound

Indazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide range of biological activities. The specific compound, this compound, serves as a valuable intermediate and a core structural motif. The introduction of a bromine atom at the C4 position provides a handle for further synthetic transformations (e.g., cross-coupling reactions) while also modulating the electronic properties and biological profile of the molecule.

Given its importance, the precise and unequivocal confirmation of its chemical structure is a critical first step in any research or development pipeline. ¹³C NMR spectroscopy is an indispensable tool for this purpose. It provides a direct fingerprint of the carbon skeleton, revealing the number of unique carbon atoms and offering profound insights into their local electronic environments. This guide will walk through the complete process of ¹³C NMR analysis, from fundamental principles to final data interpretation.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is governed by the interplay of several electronic factors. The molecule has nine carbon atoms, but due to its structure, it is expected to show seven unique signals in a standard broadband-decoupled ¹³C NMR spectrum. Understanding the expected chemical shift (δ) ranges for these carbons is key to accurate assignment.

  • The Indazolone Core: The fusion of a benzene ring with a pyrazole ring creates the indazole system.[1] In the 3-oxo form, the pyrazolone ring contains a carbonyl group (C=O) and an sp²-hybridized carbon (C3a) at the ring junction. The carbonyl carbon (C3) is highly deshielded due to the electronegativity of the oxygen atom and will appear significantly downfield, typically in the δ 160-180 ppm range.

  • Aromatic Carbons (C4-C7a): The carbons of the benzene ring (C4, C5, C6, C7) and the bridgehead carbon (C7a) will resonate in the aromatic region (δ 110-145 ppm). Their precise shifts are modulated by their position relative to the bromine atom and the fused heterocyclic ring.

  • Effect of the Bromine Substituent (C4): The bromine atom at C4 exerts two primary electronic effects:

    • Inductive Effect: Bromine is electronegative and withdraws electron density through the sigma bond, which should deshield the attached carbon (the ipso-carbon, C4).[2]

    • "Heavy Atom Effect": Contrary to simple electronegativity predictions, heavy halogens like bromine and iodine can cause an upfield (shielding) effect on the ipso-carbon.[3] This is due to the large, polarizable electron cloud of the bromine atom, which induces diamagnetic shielding.[3] This effect often dominates, causing the C-Br carbon signal to appear at a lower chemical shift than might otherwise be expected.[3][4]

  • Tautomerism: Indazolones can exist in tautomeric forms, primarily the 1H and 2H forms.[5] In solution, there may be a dynamic equilibrium between these forms. If the exchange is rapid on the NMR timescale, an averaged spectrum will be observed. If slow, separate signals for each tautomer could appear. For unsubstituted indazole, the 1H tautomer is generally more stable.[1][5] The presence of the carbonyl at C3 in this compound simplifies this, locking the system into the lactam form.

Experimental Protocol for High-Quality Data Acquisition

Acquiring a clean, high-resolution ¹³C NMR spectrum is foundational to accurate analysis. The following protocol outlines a self-validating methodology for success.

3.1. Sample Preparation

  • Mass: Weigh approximately 10-25 mg of the purified this compound sample.

  • Solvent: Select a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended due to its excellent solubilizing power for polar heterocyclic compounds. Alternatively, CDCl₃ or Methanol-d₄ can be used if solubility is adequate.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution. Visually inspect for any undissolved particulates.

3.2. Instrument Setup and Calibration

  • Insertion: Carefully insert the NMR tube into the spinner turbine, ensuring it is set to the correct depth using the instrument's depth gauge. Place the sample into the NMR magnet.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining magnetic field stability during the experiment.[6][7]

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀). This maximizes spectral resolution and line shape.[7][8]

  • Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.[6][9]

3.3. ¹³C NMR Acquisition Parameters The following parameters are a robust starting point for a standard proton-decoupled ¹³C experiment on a 400 or 500 MHz spectrometer.

  • Pulse Program: Use a standard proton-decoupled pulse sequence with a 30° or 45° flip angle (e.g., zgpg30 on Bruker systems).[6][10] A smaller flip angle helps to mitigate issues with long relaxation times for quaternary carbons.

  • Spectral Width (SW): Set a wide spectral width to encompass all expected signals, typically 0 to 220 ppm.[6][8]

  • Acquisition Time (AQ): A value of 1-2 seconds is generally sufficient for good digital resolution.[10]

  • Relaxation Delay (D1): A delay of 2 seconds is a good starting point. Quaternary carbons, especially the carbonyl and C-Br, have longer relaxation times and may require a longer delay (5-10 s) for accurate quantitative analysis, though this is not typically necessary for structural confirmation.[6]

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

3.4. Data Processing

  • Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction algorithm.[8]

  • Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., DMSO-d₆ at δ 39.52 ppm; CDCl₃ at δ 77.16 ppm).[11]

Spectral Analysis and Data Interpretation

Based on the theoretical principles and data from similar structures, we can predict and assign the ¹³C NMR spectrum of this compound.

4.1. Predicted Chemical Shifts and Assignments

The table below summarizes the predicted chemical shifts and provides a rationale for the assignment of each of the seven unique carbon signals.

Carbon AtomPredicted δ (ppm)Carbon TypeRationale for Assignment
C3~165-175Quaternary (C=O)The carbonyl carbon is the most deshielded due to the double bond to highly electronegative oxygen.
C7a~140-145QuaternaryBridgehead carbon adjacent to N1 and part of the aromatic system. Deshielded by the fused ring system.
C3a~135-140QuaternaryBridgehead carbon adjacent to the carbonyl group (C3) and the bromine-substituted carbon (C4).
C6~125-130Tertiary (CH)Aromatic CH carbon meta to the bromine. Less affected by substituents.
C5~120-125Tertiary (CH)Aromatic CH carbon para to the bromine. Expected to be slightly shielded relative to C6.
C7~110-115Tertiary (CH)Aromatic CH carbon ortho to the fused pyrazolone ring nitrogen.
C4~105-115Quaternary (C-Br)ipso-carbon attached to bromine. Shielded due to the "heavy atom effect," placing it upfield.[3]

4.2. Confirmation with Advanced Techniques: DEPT

To unambiguously distinguish between quaternary carbons (C, no attached protons) and tertiary carbons (CH, one attached proton), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.[12][13][14]

  • DEPT-90: This experiment will only show signals for CH carbons. We expect to see three positive peaks corresponding to C5, C6, and C7.[15][16]

  • DEPT-135: This experiment shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks. Quaternary carbons are absent.[15][16] For this molecule, the DEPT-135 spectrum would show the same three positive peaks as the DEPT-90 spectrum (C5, C6, C7), confirming the absence of CH₂ and CH₃ groups.

By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT spectra, the four quaternary carbons (C3, C3a, C4, C7a) can be identified as the signals that are present in the former but absent in the latter.[15][16]

Visualization of the Analytical Workflow

The logical flow from sample preparation to final structural confirmation can be visualized as a clear, stepwise process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation A Weigh Compound (10-25 mg) B Dissolve in Deuterated Solvent A->B C Lock & Shim B->C D Tune & Match Probe C->D E Acquire 13C Spectrum (zgpg30) D->E F Acquire DEPT Spectra (DEPT-90, DEPT-135) E->F G Fourier Transform & Phasing F->G H Reference Spectrum G->H I Peak Picking H->I J Identify Quaternary Carbons (13C minus DEPT) I->J K Identify CH Carbons (DEPT-90) I->K L Assign All Signals J->L K->L M Final Structural Confirmation L->M

Caption: Workflow for the ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR analysis of this compound is a powerful and definitive method for its structural elucidation. By understanding the theoretical principles governing chemical shifts and employing a rigorous, systematic experimental and analytical approach, researchers can confidently assign all carbon signals. The combined use of standard broadband-decoupled ¹³C spectroscopy with advanced techniques like DEPT provides a self-validating system that ensures the scientific integrity of the structural assignment. This guide provides the necessary framework for drug development professionals to leverage ¹³C NMR spectroscopy to its fullest potential, ensuring accuracy and confidence in their synthetic and medicinal chemistry endeavors.

References

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Filo. (2025, May 16). Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Wu, H., & Hynes, J., Jr. (2010). Supporting Information. Organic Letters, 12, 1192. Retrieved from [Link]

  • Gryff-Keller, A., et al. (n.d.). Theoretical calculations of 13C NMR chemical shifts of bromine-substituted carbon atoms. Retrieved from [Link]

  • ResearchGate. (2016, April 7). 13C NMR of indazoles. Retrieved from [Link]

  • University of Rochester. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • University of California, San Diego. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

  • EPFL. (n.d.). 13C NMR. Retrieved from [Link]

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4-bromo-1H-indazol-3(2H)-one mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 4-bromo-1H-indazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed analysis of the predicted mass spectrometric fragmentation pathways of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental mass spectra for this specific molecule, this document leverages foundational principles of mass spectrometry and established fragmentation patterns of structurally analogous compounds to construct a predictive framework. We will explore the expected fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The guide is designed to serve as a practical resource for researchers in identifying this molecule and its related structures in complex matrices, aiding in reaction monitoring, metabolite identification, and quality control. Key diagnostic ions are proposed, with a special emphasis on the characteristic isotopic signature of bromine.

Introduction to this compound

This compound belongs to the indazolone class of bicyclic heterocyclic compounds. The indazole core is a prominent scaffold in numerous pharmacologically active molecules, including kinase inhibitors and anti-cancer agents.[1][2] The presence of a bromine atom and a lactam moiety within the indazolone structure imparts specific chemical properties that dictate its behavior in a mass spectrometer. Understanding its fragmentation pattern is crucial for unambiguous structural elucidation and quantification. Mass spectrometry, a cornerstone of modern analytical chemistry, provides vital information on molecular weight and structure through the controlled fragmentation of ions.[3] This guide will detail the logical fragmentation cascades expected for this molecule, providing a roadmap for its analysis.

Physicochemical Properties and Structural Features

A clear understanding of the molecule's basic properties is the foundation for interpreting its mass spectrum.

PropertyValueSource
Chemical Formula C₇H₅BrN₂O[4]
Molecular Weight 213.03 g/mol [4]
CAS Number 864845-15-8[4][5]
Canonical SMILES C1=CC2=C(C(=C1)Br)C(=O)NN2[4]
Key Structural Features Bicyclic indazolone core, Lactam group, Aromatic bromine
Isotopic Signature Presence of nearly equal intensity peaks for ⁷⁹Br and ⁸¹Br isotopes, resulting in characteristic M and M+2 patterns for all bromine-containing fragments.

Core Principles of Fragmentation for Brominated Heterocycles

The fragmentation of this compound is governed by the stability of the resulting ions and neutral losses. Two primary ionization techniques are considered:

  • Electron Ionization (EI): A hard ionization technique that uses high-energy electrons to generate a radical cation (M+•).[3] This ion is energetically unstable and undergoes extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure.

  • Electrospray Ionization (ESI): A soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts.[6] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation through Collision-Induced Dissociation (CID), providing controlled structural information.[6][7]

A critical feature in the mass spectrum of this compound will be the bromine isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). Therefore, any fragment containing a bromine atom will appear as a pair of peaks (a doublet) of roughly equal intensity, separated by two mass-to-charge units (m/z). This signature is a powerful diagnostic tool for identifying bromine-containing fragments.

Predicted Electron Ionization (EI-MS) Fragmentation Pathway

Under EI conditions, the initial event is the formation of the molecular ion radical, M+•, which will be observed as a characteristic doublet at m/z 212/214 . The subsequent fragmentation is driven by the high internal energy of this ion.

The primary fragmentation pathways are predicted to involve the loss of small, stable neutral molecules and radicals:

  • Loss of Carbon Monoxide (CO): The lactam carbonyl group is susceptible to cleavage. The loss of a neutral CO molecule (28 Da) is a highly favorable pathway for cyclic ketones and amides.[8] This would lead to a prominent fragment ion doublet at m/z 184/186 .

  • Loss of Bromine Radical (Br•): Cleavage of the C-Br bond, a common fragmentation for aromatic halides, would result in the loss of a bromine radical (79 or 81 Da).[9] This pathway generates a cation at m/z 133 . This ion would be a singlet, as it no longer contains bromine.

  • Sequential Loss of CO and HCN: Following the initial loss of CO, the resulting ion at m/z 184/186 may undergo further rearrangement and fragmentation. A plausible subsequent step is the elimination of hydrogen cyanide (HCN, 27 Da) from the pyrazole ring, yielding a fragment ion doublet at m/z 157/159 .

EI_Fragmentation M Molecular Ion (M+•) m/z 212/214 M_CO [M - CO]+• m/z 184/186 M->M_CO - CO (28 Da) M_Br [M - Br]+ m/z 133 M->M_Br - Br• (79/81 Da) M_CO_HCN [M - CO - HCN]+• m/z 157/159 M_CO->M_CO_HCN - HCN (27 Da)

Caption: Predicted EI fragmentation pathway for this compound.

Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

In positive-ion ESI, the molecule is expected to readily protonate to form the pseudomolecular ion, [M+H]⁺, at m/z 213/215 . CID of this precursor ion in a tandem mass spectrometer will induce fragmentation. ESI fragmentation is typically more controlled than EI, often involving the loss of stable neutral molecules from the even-electron protonated species.

The most probable fragmentation channels for the [M+H]⁺ ion are:

  • Loss of Carbon Monoxide (CO): Similar to the EI pathway, the loss of neutral CO (28 Da) from the protonated molecule is a very likely first step. This would produce a product ion doublet at m/z 185/187 . This is often the most abundant fragment ion for similar structures.

  • Loss of Hydrogen Bromide (HBr): The elimination of a neutral HBr molecule (80/82 Da) is a common fragmentation pathway for protonated bromo-aromatic compounds.[7] This would generate a prominent fragment ion at m/z 133 .

  • Loss of Ammonia (NH₃): Depending on the site of protonation, a rearrangement followed by the loss of neutral ammonia (17 Da) could occur, leading to an ion doublet at m/z 196/198 .

ESI_Fragmentation MH Precursor Ion ([M+H]+) m/z 213/215 MH_CO [M+H - CO]+ m/z 185/187 MH->MH_CO - CO (28 Da) MH_HBr [M+H - HBr]+ m/z 133 MH->MH_HBr - HBr (80/82 Da) MH_NH3 [M+H - NH3]+ m/z 196/198 MH->MH_NH3 - NH3 (17 Da)

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Summary of Key Diagnostic Ions

This table summarizes the key ions that can be used to identify this compound and confirm its structure via mass spectrometry.

Ionization ModePredicted m/zProposed IdentityNotes
EI212 / 214M+•Molecular ion; confirms molecular weight. Bromine doublet.
EI184 / 186[M - CO]+•Loss of carbon monoxide. Bromine doublet.
EI / ESI133[M - Br]+ or [M+H - HBr]+Loss of bromine. Confirms bromo-substituent. Singlet peak.
ESI213 / 215[M+H]⁺Protonated molecule (precursor ion). Bromine doublet.
ESI185 / 187[M+H - CO]⁺Loss of carbon monoxide from [M+H]⁺. Bromine doublet.

Recommended Experimental Protocols

To validate these predictions, the following experimental setups are recommended.

7.1 GC-EI-MS Analysis

This method is suitable for thermally stable and volatile compounds.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

7.2 LC-ESI-MS/MS Analysis

This is the preferred method for less volatile compounds and for obtaining controlled fragmentation data.

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • LC Separation:

    • Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 213/215.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of product ions.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be driven by its core lactam structure and the presence of the bromine substituent. Under EI, the primary pathways are expected to be the loss of CO and Br•. Under ESI-MS/MS, fragmentation of the protonated molecule will likely proceed via the loss of CO and HBr. The characteristic isotopic doublet for all bromine-containing fragments serves as an essential diagnostic tool for structural confirmation. The predictive framework and protocols outlined in this guide provide a solid foundation for the empirical analysis and identification of this compound in a research and development setting.

References

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • Antilla, J., et al. (2021). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Available at: [Link]

  • Oh, Y., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Scribd (n.d.). 4 Bromo 1H Indazole. Scribd. Available at: [Link]

  • Wikipedia (2023). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Chemistry Stack Exchange (2022). Bromine isotope peaks were observed in EI-MS, but not in ESI-MS. Chemistry Stack Exchange. Available at: [Link]

  • University of Arizona (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]

  • Appulage, D., et al. (2011). Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides. PubMed. Available at: [Link]

  • Jia, W., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Available at: [Link]

  • SlideShare (n.d.). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

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An In-depth Technical Guide to the Infrared Spectrum Analysis of 4-bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-bromo-1H-indazol-3(2H)-one and the Role of IR Spectroscopy

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. The indazole core is a key pharmacophore found in a variety of therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The specific substitution of a bromine atom at the 4-position and the presence of a carbonyl group in the indazolone ring create a unique electronic and structural environment, making it a valuable building block for the synthesis of novel drug candidates.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of molecules like this compound. By measuring the absorption of infrared radiation by the molecule, we can identify the presence of specific functional groups and gain insights into the molecular structure and bonding. This guide provides a comprehensive analysis of the IR spectrum of this compound, offering a theoretical framework, a practical experimental protocol, and a detailed interpretation of the spectral data.

Theoretical Framework: Understanding the Vibrational Modes of this compound

The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational frequencies of its constituent chemical bonds. The position, intensity, and shape of these bands provide a molecular fingerprint. The key functional groups and their expected vibrational modes are:

  • N-H Stretching: The N-H bonds in the indazolone ring will exhibit stretching vibrations, typically in the region of 3400-3100 cm⁻¹. The exact position can be influenced by hydrogen bonding, which is expected in the solid state. A broad band in this region often suggests intermolecular hydrogen bonding.

  • C-H Aromatic Stretching: The C-H bonds of the benzene ring will show stretching vibrations in the range of 3100-3000 cm⁻¹.

  • C=O Stretching: The carbonyl group (C=O) is a strong IR absorber and its stretching vibration is a prominent feature in the spectrum, typically appearing in the 1750-1650 cm⁻¹ region. For cyclic ketones and lactams like indazolone, this band is often observed around 1680-1660 cm⁻¹. Conjugation with the aromatic ring can lower this frequency.

  • C=C Aromatic Stretching: The carbon-carbon double bonds within the aromatic ring give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • N-H Bending: The in-plane bending vibration of the N-H bond usually appears in the 1650-1550 cm⁻¹ range.

  • C-N Stretching: The stretching vibrations of the C-N bonds within the indazolone ring are typically found in the 1350-1200 cm⁻¹ region.

  • C-Br Stretching: The carbon-bromine bond has a characteristic stretching vibration at lower frequencies, generally in the 700-500 cm⁻¹ range.

The Critical Role of Tautomerism

A crucial aspect to consider in the analysis of indazolones is the potential for tautomerism. This compound can exist in equilibrium with its tautomeric form, 4-bromo-1H-indazol-3-ol.

Caption: Tautomeric equilibrium between the keto and enol forms of 4-bromo-indazole.

The dominant tautomer can be influenced by factors such as the solvent and the physical state (solid or solution). The IR spectrum is highly sensitive to this equilibrium. The presence of the keto form is confirmed by the strong C=O stretching band, while the enol form would exhibit a characteristic broad O-H stretching band (around 3400-3200 cm⁻¹) and the absence of the C=O band. For this compound, the keto form is generally considered to be the more stable tautomer, particularly in the solid state.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the steps for obtaining a reliable FTIR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples.

Materials and Equipment
  • This compound (solid powder)

  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Methanol or isopropanol for cleaning

  • Lint-free wipes

Step-by-Step Methodology
  • Instrument Preparation and Background Scan:

    • Ensure the FTIR spectrometer and ATR accessory are clean and free of any residual sample. Clean the ATR crystal with a lint-free wipe soaked in methanol or isopropanol and allow it to dry completely.

    • Perform a background scan to acquire the spectrum of the ambient environment (air). This will be automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

  • Sample Application:

    • Using a clean spatula, place a small amount of the this compound powder onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. Insufficient contact will result in a weak and noisy spectrum.

  • Spectrum Acquisition:

    • Set the data acquisition parameters. Typical settings for a solid sample are:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (more scans improve the signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • After the scan is complete, the software will display the resulting IR spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

experimental_workflow start Start instrument_prep Instrument Preparation & Background Scan start->instrument_prep sample_prep Sample Application on ATR Crystal instrument_prep->sample_prep data_acq Spectrum Acquisition (4000-400 cm-1, 4 cm-1 resolution) sample_prep->data_acq data_proc Data Processing (Baseline Correction, Peak Picking) data_acq->data_proc analysis Spectral Interpretation & Data Reporting data_proc->analysis end_process End analysis->end_process

Caption: Experimental workflow for acquiring the FTIR spectrum of this compound.

Analysis and Interpretation of a Representative IR Spectrum

The following table summarizes the characteristic IR absorption bands for this compound, based on data from similar indazolone derivatives and general IR correlation charts.[1]

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3410Medium, BroadN-H Stretching (intermolecular H-bonding)
~3010WeakAromatic C-H Stretching
~1675StrongC=O Stretching (Amide I band)
~1590MediumC=C Aromatic Stretching
~1480MediumC=C Aromatic Stretching
~1360MediumC-N Stretching
~1070MediumN-N Stretching
~840StrongC-H out-of-plane bending
~690MediumC-Br Stretching
Detailed Interpretation
  • N-H Stretching (~3410 cm⁻¹): The broadness of this peak is indicative of intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another. This is a common feature in the solid-state spectra of amides and lactams.

  • Aromatic C-H Stretching (~3010 cm⁻¹): This weak absorption just above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring.

  • C=O Stretching (~1675 cm⁻¹): This is the most intense and one of the most diagnostic peaks in the spectrum. Its position is consistent with a cyclic amide (lactam) carbonyl group that is part of a conjugated system.

  • Aromatic C=C Stretching (~1590 and ~1480 cm⁻¹): These medium-intensity bands are typical for the skeletal vibrations of the benzene ring.

  • C-N and N-N Stretching (~1360 and ~1070 cm⁻¹): These absorptions are attributed to the stretching vibrations within the pyrazole part of the indazolone ring system.

  • C-H Out-of-plane Bending (~840 cm⁻¹): This strong band in the fingerprint region is characteristic of the out-of-plane bending of the C-H bonds on the substituted benzene ring. The exact position can give clues about the substitution pattern.

  • C-Br Stretching (~690 cm⁻¹): The presence of a medium-intensity band in this region confirms the presence of the bromo-substituent.

Conclusion

The infrared spectrum of this compound provides a wealth of information about its molecular structure. The key diagnostic peaks, including the broad N-H stretch, the strong C=O stretch, and the characteristic aromatic C=C and C-H vibrations, along with the C-Br stretch, allow for unambiguous identification and confirmation of the compound's identity and its dominant keto tautomeric form. This in-depth analysis serves as a valuable resource for researchers in the field of medicinal chemistry, aiding in the characterization of this important class of molecules and facilitating the development of new therapeutic agents.

References

  • Scheme-II: Synthetic route of indazole-3-ones (I1-10)... - ResearchGate. Available at: [Link]

Sources

Introduction: The Critical Role of Solubility in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-bromo-1H-indazol-3(2H)-one

Abstract: This technical guide provides a comprehensive analysis of the solubility of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Solubility is a critical determinant of a compound's developability, influencing everything from biological screening to formulation and in vivo efficacy. This document synthesizes theoretical principles with established experimental protocols to offer researchers, scientists, and drug development professionals a foundational understanding and practical framework for assessing the solubility of this and similar indazolone derivatives. We will explore the physicochemical properties, predictive solubility profiling, the impact of environmental factors, and provide detailed, field-proven methodologies for both thermodynamic and kinetic solubility determination.

This compound belongs to the indazole class of nitrogen-containing heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules, including kinase inhibitors for oncology.[1] The journey of a potential drug candidate from a laboratory discovery to a clinical therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is arguably one of the most critical hurdles.

Poor solubility can profoundly limit a compound's bioavailability, hinder the generation of reliable in vitro biological data, and create significant challenges for developing suitable formulations for in vivo studies.[2][3] Therefore, a thorough understanding and early characterization of the solubility of a lead compound like this compound is not merely a data collection exercise; it is a strategic imperative that informs lead optimization, risk assessment, and the overall trajectory of a drug development program. This guide is designed to provide the necessary expert insights and actionable protocols to effectively characterize the solubility profile of this important molecular scaffold.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its solubility.[2] The key physicochemical properties of this compound are summarized below, providing the basis for a predictive solubility assessment.

PropertyValueSource
Molecular Formula C₇H₅BrN₂O[4]
Molecular Weight 213.03 g/mol [4]
CAS Number 864845-15-8[4]
Appearance SolidN/A
Predicted XLogP3 ~1.8 - 2.5ChemAxon Prediction
pKa (acidic) ~8.0 - 9.0 (lactam N-H)ChemAxon Prediction

Expert Insights: The predicted XLogP3 value suggests a moderate lipophilicity. The bromine atom significantly increases lipophilicity compared to the unsubstituted indazolone core. The indazolone ring contains a lactam N-H proton which is weakly acidic, allowing for potential salt formation at pH values significantly above neutral. These competing characteristics—a rigid, aromatic core and a hydrogen-bonding lactam group—suggest a complex solubility behavior that will be highly dependent on the solvent system.

Predictive Solubility & Influential Factors

A qualitative assessment based on the molecular structure can guide initial experimental design.

Structural Contribution to Solubility:
  • Indazolone Core: The bicyclic aromatic system is inherently hydrophobic and contributes to poor aqueous solubility.

  • Lactam Moiety (-C(=O)-NH-): This group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature provides a handle for interaction with polar protic solvents.

  • Bromo Substituent: The bromine atom at the 4-position increases the molecular weight and lipophilicity, which generally leads to a decrease in aqueous solubility.

Qualitative Solubility Predictions in Common Solvents:
SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticLow / InsolubleThe hydrophobic character of the brominated bicyclic ring system is expected to dominate over the polar lactam group.
Phosphate-Buffered Saline (PBS, pH 7.4) Buffered AqueousLow / InsolubleSimilar to water. At physiological pH, the compound will be predominantly in its neutral, less soluble form.
Ethanol Polar ProticModerateThe ethyl group provides some non-polar character to interact with the aromatic ring, while the hydroxyl group can hydrogen bond with the lactam moiety.
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a powerful, polar aprotic solvent capable of disrupting crystal lattice forces and solvating a wide range of organic molecules. Related indazole compounds show high solubility in DMSO.[5]
N,N-Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, DMF is an excellent solvent for many polar and non-polar organic compounds.
Hexane / Cyclohexane Non-polarInsolubleThe molecule's polarity, primarily from the lactam group, prevents effective solvation in highly non-polar solvents.
Key Factors Modulating Solubility:
  • pH: The solubility of this compound is expected to be pH-dependent. As a weak acid, its aqueous solubility should increase at higher pH values (pH > 9) due to the deprotonation of the lactam nitrogen and the formation of a more soluble anionic species.

  • Co-solvents: For many poorly water-soluble drug candidates, the use of co-solvents is a common strategy to increase solubility.[6] Excipients like polyethylene glycols (PEG 300/400), propylene glycol, and ethanol can significantly enhance the solubility of azole-containing compounds by reducing the polarity of the aqueous medium.[5][6]

  • Temperature: Solubility is generally an endothermic process for solid solutes. Therefore, an increase in temperature is expected to increase the solubility of the compound, though the magnitude of this effect must be determined empirically.

  • Solid-State Properties (Polymorphism): The crystalline form of a compound can have a significant impact on its thermodynamic solubility. Different polymorphs can exhibit different crystal lattice energies, leading to variations in solubility. It is crucial to characterize the solid form used in any solubility determination.

Experimental Protocols for Solubility Determination

Two distinct types of solubility are measured during drug discovery: thermodynamic and kinetic. Both provide valuable, albeit different, insights into a compound's behavior.[3][7]

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

This method is the gold standard for determining the true equilibrium solubility of a compound and is essential for pre-formulation activities.[2][7][8] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the final solution is genuinely saturated.

  • Prolonged Equilibration (24-48h): This is critical to allow sufficient time for the dissolution process to reach a true thermodynamic equilibrium, especially for compounds with slow dissolution kinetics.

  • Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is vital for reproducibility.

  • Filtration: A key step to separate undissolved solid from the saturated solution. The choice of filter material is important to minimize compound adsorption.

  • Quantification (HPLC): HPLC provides a sensitive and specific method to accurately determine the compound's concentration in the filtrate.[3]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., pH 7.4 PBS) in a glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter (e.g., PVDF or PTFE, pre-validated for low compound binding) into a clean vial.

  • Sample Preparation for Analysis: Dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted filtrate using a validated HPLC-UV method.

  • Calculation: Determine the concentration of the compound in the filtrate by comparing its peak area to a standard curve prepared with known concentrations of the compound. This concentration represents the equilibrium solubility.

Workflow Diagram: Shake-Flask Method

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_filter 4. Filtration & Quantification cluster_result Result A Add excess solid compound to test solvent B Seal and shake at constant temperature for 24-48h A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute filtrate D->E F Analyze by HPLC-UV against standard curve E->F Result Equilibrium Solubility (e.g., µg/mL or µM) F->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Measurement

Kinetic solubility assays are high-throughput methods used in early discovery to assess the solubility of compounds directly from DMSO stock solutions.[2][3] This method measures the concentration at which a compound precipitates when its DMSO solution is diluted into an aqueous buffer. It is more a measure of precipitation than true solubility but is invaluable for ranking compounds and identifying potential liabilities early.[3]

Causality Behind Experimental Choices:

  • DMSO Stock: Mimics the process used in high-throughput biological screening, where compounds are typically stored in DMSO.

  • Antisolvent Precipitation: The rapid addition of a DMSO solution to an aqueous buffer (an antisolvent) can create a supersaturated solution from which the compound may precipitate.[3]

  • Turbidimetric or Nephelometric Detection: These methods rely on light scattering caused by the formation of precipitate particles, providing a rapid, plate-based readout.[2]

  • Short Incubation: Reflects the kinetic nature of the measurement, as precipitation can be time-dependent.

Step-by-Step Protocol (Nephelometry):

  • Compound Plating: Dispense serial dilutions of the this compound stock solution (e.g., 10 mM in DMSO) into a 96-well or 384-well microplate.

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., pH 7.4 PBS) to all wells to initiate precipitation. The final DMSO concentration should be kept low and constant (e.g., 1-2%).

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours).

  • Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (turbidity).

  • Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.

G cluster_prep 1. Preparation cluster_precip 2. Precipitation cluster_inc 3. Incubation cluster_read 4. Measurement cluster_result Result A Dispense DMSO stock solution into microplate B Add aqueous buffer to initiate precipitation A->B C Incubate plate at RT for 1-2 hours B->C D Measure light scattering (Nephelometry) C->D Result Kinetic Solubility (Precipitation Point) D->Result

Sources

An In-Depth Technical Guide to 4-bromo-1H-indazol-3(2H)-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1H-indazol-3(2H)-one is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with a bromine substituent at the 4-position and a carbonyl group at the 3-position. This molecule belongs to the indazolone class of compounds, which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The presence of the bromine atom and the lactam functionality provides synthetic handles for further chemical modifications, making this compound a valuable building block in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical characteristics, potential synthetic routes, and its relevance in the field of drug discovery.

Physicochemical Characteristics

While extensive experimental data for this compound is not widely published, its core physicochemical properties can be summarized based on available information and comparison with analogous compounds.

PropertyValueSource/Comment
CAS Number 864845-15-8[1][2][3][4]
Molecular Formula C₇H₅BrN₂O[3][4]
Molecular Weight 213.03 g/mol [3][4]
Appearance Solid (predicted)Based on related indazolones
Melting Point Not availableData for the related 4-bromo-1H-indazole is 160-165 °C[5]
Boiling Point Not availableExpected to be high due to the heterocyclic structure and potential for hydrogen bonding.
Solubility Insoluble in water (predicted). Soluble in organic solvents like DMSO and DMF (predicted).General solubility for indazole derivatives.[6]
Storage Sealed in a dry place at room temperature.[4]

Chemical Structure and Tautomerism

The chemical structure of this compound features a lactam (cyclic amide) functionality within the pyrazole ring. This structure allows for the existence of tautomers, primarily the keto (lactam) and enol (lactim) forms.

tautomerism lactam This compound (Lactam form) lactim 4-bromo-1H-indazol-3-ol (Lactim form) lactam->lactim Tautomerization lactim->lactam

Caption: Tautomeric equilibrium between the lactam and lactim forms of 4-bromo-indazolone.

The equilibrium between these two forms is influenced by factors such as the solvent and pH. The lactam form is generally more stable in the solid state and in non-polar solvents, while the lactim form might be more prevalent under certain conditions, influencing its reactivity.

Spectroscopic Profile (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the pyrazole ring. The aromatic region would likely display a complex splitting pattern due to the bromine substituent. The N-H proton would appear as a broad singlet, and its chemical shift would be sensitive to the solvent and concentration.

13C NMR Spectroscopy

The carbon NMR spectrum would show seven distinct signals. The carbonyl carbon of the lactam group would be observed at a downfield chemical shift, typically in the range of 160-170 ppm. The carbon atom attached to the bromine would also be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

  • N-H stretch: A broad band in the region of 3100-3300 cm⁻¹, characteristic of the lactam N-H group.

  • C=O stretch: A strong absorption band around 1680-1720 cm⁻¹ for the lactam carbonyl group.

  • C=C stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-Br stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (79Br and 81Br isotopes in an approximate 1:1 ratio), with peaks at m/z 212 and 214. Fragmentation would likely involve the loss of CO and subsequent ring rearrangements.

Synthesis and Reactivity

Synthetic Approaches

While a specific, detailed protocol for the synthesis of this compound is not prominently published, general methods for the synthesis of indazol-3-ones can be adapted. A plausible synthetic route could involve the cyclization of a suitably substituted phenylhydrazine derivative.

synthesis_workflow start Substituted Phenylhydrazine intermediate Cyclization Precursor start->intermediate Diazotization & Reduction product This compound intermediate->product Intramolecular Cyclization

Caption: A generalized synthetic workflow for indazol-3-one formation.

One potential strategy involves the intramolecular cyclization of a 2-amino-N-arylbenzamide precursor. The bromine atom could be introduced either on the starting aniline derivative or at a later stage via electrophilic bromination of the indazolone core, although regioselectivity could be a challenge.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Lactam Moiety: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. The carbonyl group can undergo reactions typical of amides, though it is generally less reactive than a ketone. The lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions.

  • Aromatic Ring: The bromine atom can be substituted via various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, providing a powerful tool for introducing diverse substituents at the 4-position. The aromatic ring can also undergo further electrophilic substitution, with the position of substitution directed by the existing substituents.

Applications in Drug Discovery

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors and other therapeutic agents.[7] The ability of the indazole core to form key hydrogen bond interactions with the hinge region of kinase active sites makes it an attractive starting point for inhibitor design.[7]

This compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. The bromine atom at the 4-position allows for the introduction of various functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, bromo-substituted indazoles are used in the synthesis of inhibitors for kinases such as Akt (Protein Kinase B) and Polo-like kinase 4 (PLK4).[7]

Safety and Handling

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8][9]

  • Precautionary Measures: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust.[8][9] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.[4]

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Experimental Protocol: A General Method for N-Alkylation of an Indazolone

The following is a general, illustrative protocol for the N-alkylation of an indazolone, which could be adapted for this compound. This is a hypothetical procedure and must be adapted and optimized for the specific substrate and reagent.

Objective: To introduce an alkyl group at the N1 or N2 position of the indazolone ring.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

  • Dissolve the indazolone in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, or until the evolution of gas ceases.

  • Slowly add the alkyl halide (1.2 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N-alkylated product(s). Note that a mixture of N1 and N2 alkylated isomers may be formed.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its key features, including the indazolone core and the synthetically versatile bromine substituent, make it an attractive starting point for the development of novel therapeutic agents, particularly kinase inhibitors. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known and predicted properties, laying a foundation for its use in research and development.

References

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  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Frontiers. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) 13 C NMR of indazoles. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Retrieved from [Link]

  • Wiley Online Library. (2007). Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • National Institutes of Health. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, bromo- - the NIST WebBook. Retrieved from [Link]

  • National Institutes of Health. (2023). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). The tautomeric and rotameric forms of compounds 1-9. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. Retrieved from [Link]

  • The Journal of Allergy and Clinical Immunology: In Practice. (2017). Cross-reactivity in b-Lactam Allergy. Retrieved from [Link]

  • PubMed. (n.d.). Amdinocillin: interaction with other beta-lactam antibiotics for gram-negative bacteria. Retrieved from [Link]

  • PubMed Central. (2024). β-lactam antibiotics induce metabolic perturbations linked to ROS generation leads to bacterial impairment. Retrieved from [Link]

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discovery and history of bromo-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Bromo-Indazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant pharmaceuticals.[1][2][3][4][5] The strategic introduction of a bromine atom onto this heterocyclic core has proven to be a transformative step in drug discovery, providing a versatile synthetic handle for molecular elaboration and a means to finely tune pharmacological properties. This guide provides a comprehensive exploration of the bromo-indazole, tracing its origins from the initial discovery of the parent heterocycle to the evolution of sophisticated synthetic methodologies. We will examine the causality behind experimental choices in classical and modern synthesis, detail key protocols, and illustrate the pivotal role of bromo-indazoles as intermediates in the development of targeted therapeutics.

The Indazole Core: A Legacy of Biological Significance

The story of bromo-indazoles begins with the parent molecule itself. Indazole, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring, was first described by Emil Fischer in 1883.[1][5][6] Its structural resemblance to indole, a key component of the amino acid tryptophan, made it an immediate subject of interest. This structural feature, where indazole acts as a bioisostere of indole or other native structures like phenol, allows it to form critical interactions with biological targets, particularly the hinge regions of protein kinases.[2][7]

The inherent stability of the 10 π-electron aromatic system, combined with the presence of hydrogen bond donor and acceptor sites on the pyrazole moiety, has cemented the indazole scaffold's status as a "privileged" framework in drug design.[2][7] Derivatives have demonstrated a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties, leading to the development of blockbuster drugs such as the anti-cancer agents Pazopanib and Axitinib.[1][8][9][10]

Foundational Synthesis of the Indazole Ring

The earliest pathways to the indazole core laid the groundwork for all subsequent functionalization, including bromination. Understanding these foundational methods provides context for the challenges and innovations that followed.

The Fischer Indazole Synthesis (1883)

Although more famous for its application in indole synthesis, the principles of the Fischer reaction were adapted for indazoles.[11][12][13][14][15] The classical approach involves the thermal cyclization of o-hydrazinobenzoic acid derivatives at high temperatures (200–250°C) to generate an indazolone, which can then be converted to the indazole.[1] The harsh conditions and moderate yields limited its initial utility.

The Jacobson Indazole Synthesis (1908)

A more versatile and widely adopted method was introduced by Paul Jacobson.[16] This pathway begins with the more accessible o-toluidine. The process involves N-acetylation, followed by nitrosation to form an N-acetyl-N-nitroso-o-toluidine intermediate. This intermediate then undergoes a thermal rearrangement and cyclization to yield 1-acetyl-1H-indazole, which is subsequently deprotected.[1][16] This method provided a more reliable route to 3-unsubstituted indazoles and became a workhorse for generating the core scaffold.

Jacobson_Synthesis A o-Toluidine B N-Acetyl-o-toluidine A->B Acetylation (Acetic Anhydride) C N-Acetyl-N-nitroso- o-toluidine B->C Nitrosation (NaNO2, Acid) D 1-Acetyl-1H-indazole C->D Thermal Rearrangement & Cyclization E 1H-Indazole D->E Hydrolysis

Caption: The Jacobson synthesis workflow for 1H-indazole.

The Dawn of Bromination: Early Methods and Challenges

The introduction of bromine onto the indazole ring was a logical next step to explore its chemical space. Early attempts relied on direct electrophilic bromination using molecular bromine (Br₂), often in acetic acid.[8]

However, this approach was fraught with difficulties:

  • Poor Regioselectivity: The indazole ring has multiple positions susceptible to electrophilic attack. Direct bromination often yielded a mixture of isomers (e.g., 3-bromo, 5-bromo, 7-bromo) and di- or tri-brominated products, which were difficult to separate and led to low yields of the desired compound.[8]

  • Harsh Conditions: The use of elemental bromine and strong acids required stringent safety precautions and was not amenable to substrates with sensitive functional groups.[8]

  • Environmental Concerns: Molecular bromine is a hazardous and environmentally unfriendly reagent.

A pivotal study by Clarisse in 1984 systematically investigated the bromination of 2-phenyl-2H-indazole, providing a foundational understanding of the substitution patterns and highlighting the challenges in achieving selectivity.[8][17] These early efforts underscored the critical need for more controlled and selective bromination methods.

The Evolution of Bromo-indazole Synthesis: A Modern Toolkit

Advances in synthetic organic chemistry have equipped researchers with a sophisticated toolkit for preparing bromo-indazoles with high precision and efficiency. These methods can be broadly categorized into direct C-H functionalization and the construction of the indazole ring from pre-brominated starting materials.

Modern Direct C-H Bromination

The limitations of molecular bromine spurred the adoption of alternative brominating agents that offer greater control and milder reaction conditions. Reagents like N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have become the reagents of choice.[8][18]

The key to modern C-H bromination is achieving regioselectivity by carefully tuning reaction parameters. For instance, a 2023 study demonstrated a metal-free, regioselective halogenation of 2H-indazoles using NBS. By adjusting the solvent and temperature, they could selectively synthesize mono-halogenated products or proceed to poly-halogenations in a controlled manner.[8] Similarly, an ultrasound-assisted protocol using DBDMH was developed for the site-specific bromination of indazoles at the C3 position, achieving rapid reaction times under mild conditions.[18]

Synthetic_Pathways cluster_0 Pathway 1: Direct Bromination cluster_1 Pathway 2: Synthesis from Bromo-Precursors A Indazole Core B Bromo-indazole A->B C-H Bromination (e.g., NBS, DBDMH) C Bromo-Substituted Starting Material (e.g., Bromo-o-toluidine) D Bromo-indazole C->D Ring Formation (e.g., Jacobson, Cadogan)

Caption: Core strategies for the synthesis of bromo-indazoles.

This protocol is adapted from modern methodologies for selective C-H functionalization.

  • Preparation: To a solution of 1H-indazole (1.0 mmol) in a suitable solvent such as acetonitrile (10 mL) in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq.).

  • Reaction: Stir the mixture at room temperature (25°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water to remove succinimide. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-1H-indazole.

Causality: The use of a polar aprotic solvent like acetonitrile facilitates the electrophilic substitution, while the stoichiometry of NBS is kept close to 1:1 to minimize over-bromination. Room temperature provides a mild condition that favors kinetic control, often leading to higher selectivity for the electronically favored C3 position.

Synthesis from Bromo-Substituted Precursors

An alternative and powerful strategy involves building the indazole ring from a starting material that already contains the bromine atom at the desired position. This approach offers absolute regiocontrol.

  • From Bromo-o-nitrobenzaldehydes: A mild, one-pot method involves the condensation of an o-nitrobenzaldehyde (which can be brominated) with an amine, followed by a Cadogan reductive cyclization using a phosphine reducing agent to construct the 2H-indazole ring.[19]

  • From Bromo-benzonitriles: Palladium-catalyzed coupling of 2-bromobenzonitriles with hydrazones, followed by an acidic deprotection and cyclization sequence, provides an efficient route to 3-aminoindazoles where the bromine can be positioned on the benzene ring.[20]

MethodStarting MaterialKey ReagentsAdvantage
Cadogan Cyclization o-NitrobenzaldehydesAmines, TrialkylphosphineMild, one-pot, good functional group tolerance.[19]
Palladium Catalysis o-HalobenzonitrilesHydrazones, Pd catalyst, AcidHigh efficiency, good for 3-aminoindazoles.[20]
Copper Catalysis o-BromobenzaldehydesPrimary amines, NaN₃, CuO nanoparticlesLigand-free, catalyst is recyclable.[7]

The Bromo-Indazole as a Keystone in Drug Discovery

The true value of bromo-indazoles in modern research lies in their role as versatile intermediates.[21][22] The bromine atom is an exceptionally useful synthetic "handle" for constructing more complex molecules, primarily through transition metal-catalyzed cross-coupling reactions.

  • Structure-Activity Relationship (SAR) Studies: The bromine atom provides a strategic point for chemical modification.[21][23] By performing reactions like Suzuki or Buchwald-Hartwig couplings, researchers can systematically introduce a wide variety of functional groups at that position. This allows for the rapid generation of analog libraries to probe how structural changes impact a drug's potency, selectivity, and pharmacokinetic properties.[23]

  • Access to Key Pharmacophores: Many advanced drug candidates are built upon the bromo-indazole core. For example, 5-Bromo-7-methyl-1H-indazole is a crucial intermediate for developing novel therapeutics in oncology and neurology.[21] Likewise, 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole is a key building block for creating complex molecules, including next-generation CNS drugs.[23]

Drug_Discovery_Workflow A Bromo-indazole Intermediate B Cross-Coupling Rxn (e.g., Suzuki, Buchwald) A->B C Library of Analogs B->C Introduce diverse functional groups D SAR Analysis C->D Biological Screening E Lead Optimization D->E Identify key structural features E->B Iterate Design F Drug Candidate E->F

Caption: Role of bromo-indazoles in a drug discovery workflow.

Conclusion and Future Perspectives

The journey of the bromo-indazole mirrors the broader evolution of synthetic organic chemistry. From the foundational discoveries of Fischer and Jacobson to the challenges of early, non-selective brominations, the field has advanced to an era of precision and control. Modern metal-free and metal-catalyzed methods now provide efficient, scalable, and environmentally benign routes to these critical building blocks.[7][8] The bromo-indazole has transitioned from a simple halogenated derivative to a cornerstone intermediate in the rational design of complex pharmaceuticals.

Looking ahead, the integration of emerging technologies like photochemistry, flow chemistry, and enzymatic synthesis will likely offer even more innovative and sustainable pathways to functionalized indazoles.[3][7] As our understanding of disease biology deepens, the versatility of the bromo-indazole scaffold ensures it will remain an indispensable tool for medicinal chemists striving to develop the next generation of targeted therapies.

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Methodological & Application

Application Notes & Protocols: Strategic C-4 Arylation of the 1H-Indazol-3(2H)-one Scaffold via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Privileged Indazolone Scaffold

The 1H-indazol-3(2H)-one core is a significant pharmacophore in modern medicinal chemistry. Its unique structural and electronic properties make it a valuable bioisostere for other heterocyclic systems like indole and benzimidazole[1]. This scaffold is central to a range of FDA-approved therapeutics, including the potent PARP inhibitor Niraparib, which is used in the treatment of various cancers[2][3]. The functionalization of the indazolone ring is therefore a critical task in drug discovery and development.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming C(sp²)–C(sp²) bonds[4][5]. Its operational simplicity, mild reaction conditions, and tolerance of a wide array of functional groups make it exceptionally well-suited for the late-stage functionalization of complex molecules[6][7]. This guide provides a detailed examination of the application of Suzuki coupling to 4-bromo-1H-indazol-3(2H)-one, offering a pathway to synthesize diverse 4-aryl-1H-indazol-3(2H)-ones, which are key intermediates in the synthesis of targeted therapeutics.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to optimizing reaction conditions and troubleshooting potential issues. The process is a catalytic cycle centered on a palladium complex that oscillates between Pd(0) and Pd(II) oxidation states[1][8].

The generally accepted mechanism involves three primary steps[6][7][9]:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square-planar Pd(II) complex. The efficiency of this step can be enhanced by using electron-rich ligands on the palladium center[9][10].

  • Transmetalation: For this step to proceed, the boronic acid coupling partner must first be activated by a base to form a more nucleophilic boronate species[11][12]. This boronate complex then transfers its organic group (the aryl moiety) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups (the indazolone and the newly transferred aryl group) on the palladium center couple and are eliminated from the coordination sphere. This step forms the desired C-C bond in the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue[7].

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) (Oxidative Adduct) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ + Base pd_complex_2 Ar-Pd(II)L₂(Ar') transmetalation->pd_complex_2 reductive_elimination Reductive Elimination pd_complex_2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing for Success: Key Reaction Parameters

The success of a Suzuki coupling reaction hinges on the careful selection of four key components: the catalyst system, the base, the solvent, and the quality of the coupling partners.

  • Palladium Catalyst & Ligand System: The choice of palladium precursor and, more importantly, the ligand, is critical[13]. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, challenging couplings often benefit from more sophisticated systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a specialized ligand.

    • Expertise: Ligands stabilize the palladium catalyst and modulate its reactivity[9]. Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) facilitate the oxidative addition step, especially with electron-rich heteroaromatic halides, and promote the final reductive elimination step[9][10][14]. For indazole systems, catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) have proven to be highly effective[15][16].

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation[12]. Its strength and solubility can significantly influence the reaction outcome[13].

    • Trustworthiness: A common cause of failed reactions is an inappropriate base. Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used. For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) may be necessary. The choice of base should also consider the stability of functional groups on the substrates[11].

  • Solvent System: The solvent must be capable of dissolving the organic substrates, the catalyst, and the inorganic base to some extent.

    • Experience: Aprotic polar solvents are standard. Mixtures of solvents like 1,4-dioxane, dimethoxyethane (DME), or toluene with water are very common[9]. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species[9][17].

  • Boronic Acid/Ester Quality: The stability of the organoboron reagent is a frequent cause of failure.

    • Insight: Boronic acids, particularly heteroaromatic ones, can be susceptible to a side reaction called protodeboronation, where the carbon-boron bond is cleaved[13]. Using fresh, high-purity boronic acid is essential. For particularly sensitive substrates, more stable boronic esters, such as pinacol esters (Bpin), are an excellent alternative as they are less prone to this decomposition pathway[13][18].

General Protocol for C-4 Arylation of this compound

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Experimental_Workflow cluster_workflow Experimental Workflow start 1. Reagent Preparation setup 2. Reaction Setup (Inert Atmosphere) start->setup reagents 3. Reagent Addition (Solvent, Base, Substrates, Catalyst) setup->reagents reaction 4. Reaction (Heat & Stir) reagents->reaction monitoring 5. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Aqueous Workup (Quench, Extract) monitoring->workup Complete purification 7. Purification (Column Chromatography) workup->purification analysis 8. Product Analysis (NMR, HRMS) purification->analysis end Final Product analysis->end

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.33 mmol), the arylboronic acid (e.g., 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. A strict inert atmosphere is crucial to prevent catalyst oxidation and homocoupling side reactions[18].

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4 mL 1,4-Dioxane, 1 mL Water). Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 80–100 °C and stir vigorously. The reaction mixture will typically turn dark brown or black[19].

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2–16 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure 4-aryl-1H-indazol-3(2H)-one product.

Data Summary: Representative Suzuki Coupling Conditions

The following table summarizes various conditions reported for Suzuki-Miyaura couplings on bromo-indazole scaffolds, demonstrating the versatility of the reaction.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10%)K₂CO₃ (2.0)DME/H₂O80High[15],[16]
7-Bromo-4-sulfonamido-1H-indazole(4-methoxyphenyl)boronic acidPd(dppf)Cl₂ (10%)K₂CO₃ (2.0)Dioxane/H₂O100Good[4],[5]
4-Bromo-6H-1,2-oxazinePhenylboronic acidPd(PPh₃)₄ (4%)Na₂CO₃ (2M)Toluene/MeOH80N/A[20]
N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamideVarious arylboronic acidsPdCl₂(dppf)·DCM (5%)K₂CO₃ (3.0)Dioxane/H₂O100Good[1]
3-Iodo-1H-indazole-1-carboxylate2-Furylboronic acidPdCl₂(dppf) (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O8095[8]

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen contamination; poor quality palladium precursor.Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. Use a fresh, high-quality catalyst. Consider a pre-catalyst that forms the active Pd(0) species more readily[13][18].
Ineffective Base/Solvent: Poor solubility of the base; insufficient activation of boronic acid.Grind the base to a fine powder. Consider switching to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. Optimize the solvent ratio to ensure all components are sufficiently soluble[18].
Protodeboronation Boronic Acid Instability: Cleavage of the C-B bond by trace acid/water, especially with electron-rich or heteroaryl boronic acids.Use fresh, high-purity boronic acid. Switch to a more stable boronic ester (e.g., pinacol ester). Use anhydrous conditions or a weaker, non-aqueous base like CsF. Lowering the reaction temperature can also help[13].
Homocoupling Oxygen Presence: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas throughout the setup and reaction. Using a Pd(0) source directly can sometimes reduce homocoupling compared to a Pd(II) precursor[9][18].
Dehalogenation Reduction of Aryl Halide: The starting material is reduced instead of coupled.This can be promoted by certain solvents or bases. Try changing the solvent system or using a different, non-coordinating base. A more active catalyst system can help the desired coupling outcompete this side reaction[13][18].

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the C-4 functionalization of this compound. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize a diverse library of 4-aryl-1H-indazol-3(2H)-ones. A thorough understanding of the reaction mechanism and potential side reactions, as outlined in this guide, empowers scientists to troubleshoot effectively and optimize conditions for the successful synthesis of these valuable pharmaceutical intermediates.

References

  • El-Shorbagy, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 7107-7114. Available at: [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Request PDF. Available at: [Link]

  • Google Patents. (n.d.). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof. Google Patents.
  • Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof. Google Patents.
  • Research Explorer. (n.d.). Production of Niraparib using Imine Reductases. Research Explorer. Available at: [Link]

  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib. Google Patents.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

  • WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. Available at: [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Request PDF. Available at: [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • National Institutes of Health. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. NIH. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. Available at: [Link]

  • ResearchGate. (n.d.). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Request PDF. Available at: [Link]

  • National Institutes of Health. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH. Available at: [Link]

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Application Notes & Protocols: Leveraging 4-bromo-1H-indazol-3(2H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Compounds incorporating this motif are scarce in nature, yet synthetic indazole derivatives exhibit an astonishingly broad spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, antimicrobial, and anti-HIV properties.[1][2][3][4][5] This versatility has cemented the indazole scaffold as a cornerstone in the development of novel therapeutics, with numerous indazole-based drugs in clinical use or trials.[2][3]

Within this important class of heterocycles, 4-bromo-1H-indazol-3(2H)-one stands out as a highly valuable and versatile synthetic intermediate.[6][7][8][9] Its structure is primed for chemical modification; the indazolone core provides a stable anchor, while the strategically placed bromine atom at the C4 position serves as a reactive handle for sophisticated molecular engineering. This allows for its use as a foundational building block in the synthesis of complex, biologically active molecules, particularly through modern palladium-catalyzed cross-coupling reactions.[10] This guide provides a comprehensive overview of its properties, core applications, and detailed protocols for its use in key synthetic transformations.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount for successful and reproducible experimentation. The key properties of this compound are summarized below.

Table 1: Physicochemical Data

PropertyValueSource(s)
CAS Number 864845-15-8[6][7]
Molecular Formula C₇H₅BrN₂O[6][9]
Molecular Weight 213.03 g/mol [6][9]
Appearance Solid (Form to be confirmed experimentally)[11]
Melting Point (°C) To be determined (Related cpd. 160-165 °C)[11]
Storage Store at room temperature or 2-8°C, sealed and dry.[6][11]

Table 2: GHS Hazard & Safety Information Data extrapolated from structurally similar bromo-indazole compounds.

CategoryInformationSource(s)
Pictograms


[12]
Signal Word Danger [12]
Hazard Statements H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[12][13]
Precautionary P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

Core Synthetic Applications: Gateway to Molecular Diversity

The synthetic utility of this compound is primarily derived from the reactivity of its C-Br bond in palladium-catalyzed cross-coupling reactions. These transformations are pillars of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful methods for creating a new carbon-carbon bond between the indazolone scaffold (at C4) and a wide variety of aryl or vinyl groups.[14][15] The reaction couples the aryl halide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[16][17]

Causality of the Mechanism: The reaction proceeds through a well-established catalytic cycle.[15][17][18]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the indazolone, forming a Pd(II) complex. This is the rate-determining step and activates the substrate.

  • Transmetalation: The base activates the organoboron reagent, facilitating the transfer of its organic group to the palladium center and displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the final C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex [Ar-Pd(II)-Br]L_n OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_R [Ar-Pd(II)-R]L_n Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Ar_R C4-Coupled Product (Ar-R) RedElim->Ar_R ArBr 4-Bromo-Indazolone (Ar-Br) ArBr->OxAdd R_BOH2 Boronic Acid (R-B(OH)₂) + Base R_BOH2->Transmetalation Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex [Ar-Pd(II)-Br]L_n OxAdd->PdII_complex Amine_Coord Amine Coordination + Base PdII_complex->Amine_Coord PdII_Amido [Ar-Pd(II)-NR₂]L_n Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar_NR2 C4-Aminated Product (Ar-NR₂) RedElim->Ar_NR2 ArBr 4-Bromo-Indazolone (Ar-Br) ArBr->OxAdd R2NH Amine (R₂NH) R2NH->Amine_Coord

Buchwald-Hartwig Catalytic Cycle

Experimental Protocols

The following protocols are representative procedures and serve as a starting point. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dry Glassware (Oven/Flame) B Add Reagents (Indazolone, Coupling Partner, Base) A->B C Inert Atmosphere (Purge with N₂ or Ar) B->C D Add Anhydrous Solvent C->D E Add Catalyst/Ligand D->E F Heat to Reaction Temp E->F G Monitor by TLC/LC-MS F->G H Cool to RT & Quench G->H Reaction Complete I Liquid-Liquid Extraction H->I J Dry Organic Layer (e.g., Na₂SO₄) I->J K Concentrate in vacuo J->K L Purify (Column Chromatography) K->L M Characterize Product (¹H NMR, ¹³C NMR, MS) L->M

General Experimental Workflow
Protocol 1: Representative Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a C4-aryl-1H-indazol-3(2H)-one derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1 mixture, or DMF)

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inerting: Seal the flask with a septum and purge with dry nitrogen or argon gas for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add the palladium catalyst to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. [19]9. Analysis: Characterize the purified product using NMR and Mass Spectrometry to confirm its structure and purity. [20]

Protocol 2: Representative Buchwald-Hartwig Amination

Objective: To synthesize a C4-amino-1H-indazol-3(2H)-one derivative.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.4 - 2.0 eq)

  • Solvent (Anhydrous Toluene or Dioxane)

Step-by-Step Procedure:

  • Setup: In a glovebox or under a strong flow of inert gas, add the base to a flame-dried reaction flask.

  • Reagent Addition: Add this compound, the palladium pre-catalyst, and the phosphine ligand.

  • Inerting: Seal the flask and remove from the glovebox (if applicable), maintaining a positive pressure of inert gas.

  • Solvent & Amine Addition: Add anhydrous solvent, followed by the amine, via syringe.

  • Reaction: Heat the mixture to 90-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate.

  • Extraction: Filter the mixture through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

  • Analysis: Confirm the identity and purity of the final compound by NMR and Mass Spectrometry. [20]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently anhydrous conditions (for Buchwald-Hartwig).3. Base is not strong enough or has poor solubility.4. Reaction temperature is too low.1. Ensure proper inert atmosphere technique; use fresh catalyst.2. Use anhydrous solvents; dry reagents thoroughly.3. Switch to a stronger or more soluble base (e.g., K₃PO₄ to Cs₂CO₃ or NaOt-Bu).4. Increase temperature in 10 °C increments.
Side Product Formation 1. Homocoupling of boronic acid (Suzuki).2. Hydrodehalogenation (C-Br bond replaced by C-H).3. Degradation of starting material or product.1. Use a slight excess of the bromo-indazole; ensure efficient stirring.2. Use a different ligand/catalyst system; ensure the system is free of water/proton sources.3. Lower the reaction temperature; reduce reaction time.
Difficulty in Purification 1. Product co-elutes with starting material or impurities.2. Lingering palladium catalyst in the product.1. Optimize the solvent system for column chromatography (try different polarity eluents).2. Include a filtration step through celite during work-up; consider treatment with a palladium scavenger.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its utility is most profoundly realized through palladium-catalyzed cross-coupling reactions, which provide reliable and efficient pathways to novel C-C and C-N bonded indazolone derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable intermediate, accelerating the discovery of the next generation of indazole-based therapeutics.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health (NIH). [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

  • 4-bromo-1H-indazole | C7H5BrN2. PubChem. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]

  • Supporting Information. pubs.rsc.org. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health (NIH). [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • 4 Bromo 1H Indazole. Scribd. [Link]

  • Buchwald-Hartwig Coupling. YouTube. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Cambridge Open Engage. [Link]

  • 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine. PubChem. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 4-Bromo-1H-imidazole. SpectraBase. [Link]

  • Suzuki Coupling. YouTube. [Link]

  • This compound. myskinrecipes.com. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. pubs.acs.org. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

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Application Notes and Protocols for 4-bromo-1H-indazol-3(2H)-one: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-bromo-1H-indazol-3(2H)-one, a key heterocyclic building block in modern drug discovery. Its strategic importance lies in its versatile chemical handles—a reactive bromine atom and a nucleophilic nitrogen—which allow for extensive molecular elaboration. This document details proposed synthetic routes, characterization data, and validated protocols for its application in the synthesis of advanced pharmaceutical intermediates, with a focus on precursors for targeted therapies such as kinase and PARP inhibitors. The protocols are designed for researchers, medicinal chemists, and process development professionals, emphasizing the rationale behind procedural choices to ensure reproducibility and scalability.

Introduction: The Strategic Value of the Indazolone Core

The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the indole ring system while offering unique hydrogen bonding capabilities and metabolic stability.[1] This has led to its incorporation into numerous clinically significant agents. This compound, in particular, serves as a highly valuable starting material. The bromine atom at the C4 position is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. Concurrently, the indazolone ring system, existing in tautomeric equilibrium, allows for selective functionalization at the N1 or N2 positions.

This dual reactivity makes this compound a cornerstone intermediate for building complex molecular architectures, particularly in the realm of oncology. Derivatives of the indazole core are central to the mechanism of action of potent therapeutics that target key signaling pathways involved in cell proliferation and DNA repair, such as Vascular Endothelial Growth Factor Receptors (VEGFR) and Poly(ADP-ribose) polymerase (PARP).[2][3]

Synthesis of this compound

Proposed Synthetic Pathway

A plausible and efficient route starts from 3-bromo-2-methylaniline. The synthesis proceeds via diazotization followed by an intramolecular cyclization. This general strategy is a cornerstone of indazole synthesis.

Synthesis_Pathway A 3-Bromo-2-methylaniline B Diazonium Salt Intermediate A->B  NaNO2, HCl  0-5 °C C 4-Bromo-1H-indazole B->C  Intramolecular  Cyclization D This compound C->D  Oxidation (e.g., NBS/H2O or similar)  (Hypothetical Step)

Caption: Proposed synthetic pathway to this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from analogous syntheses of substituted indazoles and indazolones.[4][5] The final oxidation step to the indazolone is a proposed transformation based on standard organic chemistry principles.

Materials:

  • 3-Bromo-2-methylaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Ethyl Acetate

  • Brine

Procedure:

  • Diazotization:

    • Suspend 3-bromo-2-methylaniline (1.0 equiv) in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equiv) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyclization to 4-bromo-1H-indazole:

    • Slowly warm the reaction mixture to room temperature and stir for 12-18 hours. The intramolecular cyclization will proceed to form 4-bromo-1H-indazole.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 4-bromo-1H-indazole by column chromatography on silica gel.

  • Oxidation to this compound (Proposed):

    • Dissolve the purified 4-bromo-1H-indazole (1.0 equiv) in a suitable solvent such as DMF.

    • Add N-Bromosuccinimide (1.1 equiv) and a catalytic amount of water.

    • Heat the reaction mixture and monitor by TLC for the formation of the desired indazolone.

    • Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Physicochemical Properties and Characterization

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number864845-15-8[7]
Molecular FormulaC₇H₅BrN₂O[7]
Molecular Weight213.03 g/mol [7]
AppearanceSolid (predicted)-
StorageRoom temperature, dry, sealed[7]

Spectroscopic Data (Predicted/Analogous):

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~11.0-12.0 (br s, 1H, NH), ~7.5-7.7 (m, 2H, Ar-H), ~7.1-7.3 (t, 1H, Ar-H). The exact shifts will be dependent on the tautomeric form present. The data for the related 4-bromo-1H-indazole shows signals at 10.25 (s, 1H, NH), 8.11 (s, 1H, CH=N), 7.45 (d, J=8.0 Hz, 1H, Ar-H), 7.34 (d, J=8.0 Hz, 1H, Ar-H), 7.26 (t, J=8.0 Hz, 1H, Ar-H).[8]

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals in the aromatic region (110-140 ppm) and a carbonyl signal (>160 ppm).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₇H₅BrN₂O [M+H]⁺: 212.97, 214.97 (isotopic pattern for Br).[8]

Applications in Pharmaceutical Synthesis

The utility of this compound is best demonstrated through its application in the synthesis of complex pharmaceutical scaffolds. The following protocols detail two of the most critical transformations: N-alkylation and Suzuki-Miyaura cross-coupling.

Regioselective N-Alkylation

The indazolone ring possesses two reactive nitrogen atoms (N1 and N2), and controlling the site of alkylation is a common synthetic challenge. The regioselectivity is highly dependent on the reaction conditions.

N-Alkylation Indazolone This compound N1_Product N1-alkylated product Indazolone->N1_Product  Condition A:  Strong, non-coordinating base (e.g., NaH)  Non-polar aprotic solvent (e.g., THF) N2_Product N2-alkylated product Indazolone->N2_Product  Condition B:  Weaker base (e.g., K2CO3)  Polar aprotic solvent (e.g., DMF)

Caption: Regioselective N-alkylation of this compound.

Protocol 2: N1-Selective Alkylation

This protocol generally favors the thermodynamically more stable N1-alkylated product.

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), suspend this compound (1.0 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N1-alkylated product.

Suzuki-Miyaura Cross-Coupling

The C4-bromo substituent is an excellent handle for introducing aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation. This reaction is fundamental in building the core structures of many kinase inhibitors.

Suzuki_Coupling cluster_conditions Reaction Conditions Start N-Protected This compound Product 4-Aryl-1H-indazol-3(2H)-one derivative Start->Product BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O, Toluene)

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Materials:

  • N-protected this compound (Protection, e.g., with a BOC group, may be necessary to prevent side reactions)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1)

Procedure:

  • To a reaction vessel, add the N-protected this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the palladium catalyst, followed by the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-aryl-substituted indazolone.

  • If necessary, deprotect the nitrogen to yield the final target molecule.

Safety and Handling

Handle this compound and its precursors in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a strategically important intermediate that provides a flexible platform for the synthesis of complex, biologically active molecules. The protocols detailed herein for its synthesis and subsequent functionalization via N-alkylation and Suzuki-Miyaura coupling offer reliable methods for researchers in the pharmaceutical sciences. The ability to selectively introduce diversity at two key positions on the indazolone scaffold underscores its value in the rapid generation of compound libraries for drug discovery campaigns, particularly in the development of next-generation targeted cancer therapies.

References

  • Chem-Impex. 4-Bromo (1H)indazole.[Link]

  • National Center for Biotechnology Information. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[Link]

  • PubChem. Niraparib.[Link]

  • Scribd. 4 Bromo 1H Indazole | PDF | Thin Layer Chromatography.[Link]

  • Google Patents.A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Google Patents.Preparation method of 4-bromo-5-methyl-1H-indazole.
  • ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors.[Link]

  • National Center for Biotechnology Information. Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography.[Link]

  • PubChem. Axitinib.[Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.[Link]

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Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 4-Bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in contemporary drug discovery, particularly in oncology. The development of small molecules that can selectively inhibit specific kinases has revolutionized cancer therapy. Within the medicinal chemist's toolkit, the indazole nucleus is recognized as a privileged scaffold.[1][2] Its structural architecture, featuring a bicyclic system of benzene and pyrazole rings, effectively mimics the purine core of ATP, enabling it to function as a competitive inhibitor at the enzyme's active site.[3] The nitrogen atoms of the indazole ring are perfectly positioned to form crucial hydrogen bond interactions with the "hinge region" of the kinase, a key determinant of binding affinity.[3]

This guide focuses on a particularly versatile and strategic starting material: 4-bromo-1H-indazol-3(2H)-one . The utility of this building block is threefold:

  • The Indazolone Core: Provides the fundamental hinge-binding motif essential for kinase inhibition.

  • The C4-Bromine Atom: Serves as a versatile synthetic handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions, allowing for the exploration of adjacent pockets within the ATP-binding site.

  • The N1/N2 Positions: Offer additional sites for substitution to fine-tune potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals, detailing the rationale, synthetic workflows, and detailed experimental protocols for leveraging this compound in the discovery of novel kinase inhibitors.

Part 1: Scientific Rationale and Strategy

The Chemical and Biological Significance of the Scaffold

The indazole core is present in numerous FDA-approved kinase inhibitors, including Axitinib and Pazopanib, underscoring its clinical relevance.[2] The this compound variant offers a pre-functionalized chassis for rapid library synthesis and structure-activity relationship (SAR) studies. The bromine atom at the C4 position is readily displaced in reactions like the Suzuki-Miyaura or Heck couplings, enabling the covalent linkage of diverse aryl or heteroaryl moieties. This strategic placement allows medicinal chemists to systematically probe interactions within the solvent-exposed regions of the kinase active site, often leading to significant gains in potency and selectivity.

General Binding Mode in a Kinase Active Site

The primary mechanism of action for indazole-based inhibitors is competitive inhibition with ATP. The N1-H and the exocyclic amine (if present) or the indazolone carbonyl typically form two or three key hydrogen bonds with the backbone amides of the kinase hinge region. The substituent introduced at the C4-position can then occupy an adjacent hydrophobic pocket, further anchoring the inhibitor and enhancing its affinity.

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Indazole Inhibitor hinge Hinge Region (Backbone Amides) pocket Adjacent Hydrophobic Pocket indazole Indazolone Core indazole->hinge H-Bonding c4_sub C4-Aryl Substituent c4_sub->pocket Hydrophobic Interaction

Caption: General binding mode of a C4-substituted indazolone inhibitor.

Part 2: Synthetic Workflow and Detailed Protocols

The following section outlines a representative, multi-step synthesis to demonstrate the conversion of this compound into a potential kinase inhibitor. The workflow involves N-protection, a Suzuki cross-coupling reaction to install a new aryl group at the C4 position, and a final deprotection step.

Overall Synthetic Workflow

A This compound (Starting Material) B N-THP Protected Intermediate A->B  Protocol 2.2  DHP, p-TsOH C C4-Aryl Coupled Intermediate B->C  Protocol 2.3  Ar-B(OH)₂, Pd Catalyst D Final Inhibitor C->D  Protocol 2.4  Acidic Deprotection

Caption: A representative synthetic workflow for kinase inhibitor synthesis.

Protocol: N-Protection of this compound

Causality: The N-H protons of the indazole ring are acidic and can interfere with subsequent organometallic coupling reactions. Protection, for example with a tetrahydropyranyl (THP) group, prevents unwanted side reactions and improves solubility in organic solvents. The THP group is chosen for its ease of installation and facile removal under mild acidic conditions.[4]

  • Materials & Equipment:

    • This compound (1.0 eq)

    • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

    • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound in anhydrous DCM, add p-TsOH (catalytic amount).

    • Cool the mixture to 0 °C in an ice bath.

    • Add DHP dropwise over 10 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the THP-protected intermediate.

Protocol: Suzuki-Miyaura Cross-Coupling at the C4-Position

Causality: The Suzuki-Miyaura coupling is a robust and highly versatile palladium-catalyzed reaction for forming carbon-carbon bonds.[5] It is chosen here for its broad functional group tolerance and the commercial availability of a vast array of boronic acids and esters, allowing for the rapid generation of a library of analogs. Pd(dppf)Cl₂ is a common and effective catalyst for this type of transformation.

  • Materials & Equipment:

    • N-THP protected this compound (1.0 eq)

    • Arylboronic acid or pinacol ester (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Schlenk flask or sealed tube, condenser, argon/nitrogen atmosphere

  • Procedure:

    • To a Schlenk flask, add the N-THP protected intermediate, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography to afford the C4-aryl coupled product.

Protocol: THP-Deprotection to Yield Final Inhibitor

Causality: The final step is to remove the protecting group to reveal the N-H moiety, which is often critical for the hydrogen bonding interactions with the kinase hinge region. Mild acidic conditions are sufficient to cleave the THP ether without affecting other functional groups.

  • Materials & Equipment:

    • C4-aryl coupled intermediate (1.0 eq)

    • 4M HCl in Dioxane, or Trifluoroacetic acid (TFA) in DCM

    • Methanol or DCM as solvent

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the C4-aryl coupled intermediate in methanol or DCM.

    • Add the acidic solution (e.g., 4M HCl in Dioxane) and stir at room temperature.

    • Monitor the reaction by TLC (typically complete within 1-2 hours).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The resulting solid can be triturated with diethyl ether or recrystallized to yield the pure, final inhibitor.

Part 3: Data Analysis and Characterization

A self-validating protocol requires rigorous characterization at each step. The following table provides expected data for a representative synthesis using 4-methoxyphenylboronic acid in the Suzuki coupling step.

Compound IDStructureMW ( g/mol )Expected m/z [M+H]⁺Key ¹H NMR Shifts (δ, ppm, DMSO-d₆)Typical Yield
SM This compound213.03212.9/214.9~11.0 (br s, NH), 7.0-7.5 (m, 3H, Ar-H)N/A
INT-1 N-THP Protected Intermediate297.15297.0/299.07.1-7.6 (m, 3H, Ar-H), ~5.5 (m, 1H, O-CH-O), 1.5-3.8 (m, 8H, THP-H)75-90%
Final 4-(4-methoxyphenyl)-1H-indazol-3(2H)-one240.25241.1~10.8 (br s, NH), 7.0-7.8 (m, 7H, Ar-H), ~3.8 (s, 3H, OCH₃)80-95% (Deprotection)

Part 4: Biological Evaluation - A Case Study on PLK4 Inhibition

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centrosome duplication. Its overexpression is linked to centrosome amplification and genomic instability, hallmarks of many cancers, making it an attractive therapeutic target.[4][6] Indazole-based compounds have been successfully developed as potent PLK4 inhibitors.[4]

PLK4 Signaling and Inhibition

PLK4 PLK4 Kinase Centrosome Centrosome Duplication PLK4->Centrosome Apoptosis Apoptosis / Cell Death PLK4->Apoptosis Inhibition leads to Mitosis Normal Mitosis Centrosome->Mitosis Proliferation Cell Proliferation Mitosis->Proliferation Inhibitor Synthesized Indazole Inhibitor Inhibitor->PLK4

Caption: Simplified pathway showing PLK4's role and the effect of inhibition.

Protocol: In Vitro PLK4 Kinase Inhibition Assay (ADP-Glo™)
  • Principle: This assay quantifies the amount of ADP produced in a kinase reaction. As kinase activity is inhibited, less ATP is converted to ADP. The ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal that is proportional to kinase activity.

  • Materials:

    • Recombinant human PLK4 enzyme

    • Kinase substrate (e.g., a generic peptide like casein)

    • ATP

    • Synthesized inhibitor stock solution (in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of the synthesized inhibitor in assay buffer.

    • In a 384-well plate, add the PLK4 enzyme, substrate, and inhibitor solution.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Cell-Based Anti-Proliferative Assay
  • Principle: To determine if the inhibitor can suppress the growth of cancer cells, a viability assay is performed on a cell line known to be sensitive to PLK4 inhibition, such as the MCF-7 breast cancer cell line.[4]

  • Materials:

    • MCF-7 human breast cancer cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Synthesized inhibitor

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the synthesized inhibitor (and a DMSO vehicle control) for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

    • Measure luminescence and calculate the GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%).

References

  • Cincinelli, R., et al. (2019). Recent Advances in the Synthesis and Medicinal Applications of Indazole Derivatives. Molecules. Available at: [Link]

  • Bhat, U. V., et al. (2023). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. Journal of Chemistry. Available at: [Link]

  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Liu, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Mason, C. S., et al. (2017). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bavetsias, V., et al. (2016). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Notes & Protocols: The Medicinal Chemistry Utility of 4-Bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Indazole Nucleus as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, distinct biological targets with high affinity. The indazole ring system is a quintessential example of such a scaffold.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a bioisostere of indole and serves as the core of numerous FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, and the antiemetic agent Granisetron.[2] The versatility of the indazole nucleus lies in its rigid structure and its capacity for hydrogen bonding, which allows it to anchor effectively within the active sites of enzymes, particularly kinases.[1][3]

Within this important class of compounds, 4-bromo-1H-indazol-3(2H)-one emerges as a particularly valuable and strategic starting material. Its structure combines the foundational indazole core with a bromine atom at the 4-position—a versatile synthetic handle. This bromine atom is not merely a substituent; it is an invitation for diverse chemical transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the systematic and efficient exploration of chemical space around the indazole core, enabling the generation of large libraries of novel derivatives for drug discovery campaigns.[3][4][5] This guide provides an in-depth exploration of the synthesis, applications, and experimental protocols associated with this powerful building block.

Section 1: Synthesis and Chemical Manipulation

The utility of this compound begins with its synthesis and subsequent functionalization. The bromine atom provides a reactive site for building molecular complexity.

Protocol 1.1: General Synthesis of the this compound Scaffold

The synthesis of indazolones often proceeds from appropriately substituted anilines. The following protocol is a generalized, robust method based on classical indazole synthesis principles, involving diazotization followed by cyclization.

Reaction Scheme: 2-Amino-3-bromobenzoic acid → this compound

Materials:

  • 2-Amino-3-bromobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium sulfite (Na₂SO₃)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Step-by-Step Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 10.0 g of 2-amino-3-bromobenzoic acid in 50 mL of deionized water.

    • Cool the suspension to 0-5 °C using an ice bath.

    • Slowly add 15 mL of concentrated HCl while maintaining the temperature below 5 °C. Stir for 15 minutes until a fine slurry is formed.

    • In a separate beaker, dissolve 3.5 g of sodium nitrite in 10 mL of cold water.

    • Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is often indicated by a slight color change.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C.

  • Reductive Cyclization:

    • In a separate, larger flask, prepare a solution of 12.0 g of sodium sulfite in 100 mL of water and cool it to 10 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the sodium sulfite solution. Control the addition rate to manage gas evolution (N₂) and maintain the temperature below 15 °C.

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The cyclization to the indazolone occurs during this step.

  • Work-up and Isolation:

    • Acidify the reaction mixture to pH 2-3 with concentrated HCl. This will precipitate the product.

    • Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold water.

    • For purification, the crude solid can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Dry the purified product under vacuum to yield this compound as a solid.

Causality and Insights: The initial diazotization of the amino group is a classic transformation that creates a highly reactive diazonium intermediate. The subsequent addition of a mild reducing agent like sodium sulfite facilitates the intramolecular cyclization, where the diazonium group is lost as nitrogen gas, and the indazolone ring is formed. Maintaining low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Protocol 1.2: Suzuki Cross-Coupling for Derivative Library Synthesis

This protocol details how to leverage the 4-bromo position to introduce new aryl or heteroaryl moieties, a cornerstone of modern medicinal chemistry for exploring Structure-Activity Relationships (SAR).

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Cesium carbonate, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and water mixture)

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

    • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Reaction Execution:

    • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to the flask via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1H-indazol-3(2H)-one derivative.

Expert Rationale: The palladium catalyst is the heart of this reaction, forming a catalytic cycle that inserts into the carbon-bromine bond. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. The dppf ligand on the palladium helps to stabilize the catalytic species and promote the desired reductive elimination step that forms the new carbon-carbon bond. Using a degassed solvent and inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) active catalyst.

Section 2: Key Medicinal Chemistry Applications and Targeted Pathways

The this compound scaffold is a gateway to compounds targeting critical disease pathways, particularly in oncology.

Application 2.1: Kinase Inhibition

The indazole core is exceptionally well-suited to function as a "hinge-binder" in the ATP-binding pocket of protein kinases.[1][3] The nitrogen atoms of the pyrazole ring can form key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. Modifications at the 4-position, enabled by the bromo-handle, allow for the extension of the molecule into other regions of the ATP pocket, thereby conferring potency and selectivity.

Targeted Kinases and Representative Data:

While specific data for this compound derivatives are proprietary or in early development, the potential can be inferred from public data on closely related indazole scaffolds.

Compound ClassTarget Kinase(s)Reported Potency (IC₅₀)Reference
6-(Aryl)-1H-indazole derivativesFGFR130.2 ± 1.9 nM[1]
1H-indazol-3-amine derivativesBcr-AblT315I0.45 µM[1]
3,6-Disubstituted indazolesHepcidin Production InhibitorsN/A[6]
N-(Aryl)-1H-indazol-6-amineIDO1 Expression InhibitorConcentration-dependent[7]

This table illustrates the broad applicability of the functionalized indazole scaffold against various targets.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Adenosine-Ribose-P-P-P Kinase Kinase Protein Hinge Region Catalytic Loop ATP->Kinase Binds & Phosphorylates Substrate Indazole_Inhibitor Indazole Derivative Indazole Core R-Group Indazole_Inhibitor->ATP Competitively Blocks Binding Indazole_Inhibitor:core->Kinase:hinge H-Bonds to Hinge caption Competitive ATP Inhibition by an Indazole Derivative

Caption: Competitive ATP Inhibition by an Indazole Derivative.

Application 2.2: Modulation of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8] Indazole derivatives have been successfully developed to target key kinases within this cascade, such as PI3K and mTOR.

Mechanism studies have shown that certain 3-amino-1H-indazole derivatives can induce G2/M cell cycle arrest and apoptosis in cancer cells by modulating this pathway.[8] They can also impact downstream effects like epithelial-mesenchymal transition (EMT), a process critical for metastasis, by reducing the expression of transcription factors like Snail and Slug.[8] The development of compounds from the this compound scaffold would aim to create potent and selective inhibitors of kinases in this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival (Inhibits Apoptosis) AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Indazole-Based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTORC1 Inhibits caption Inhibition Points in the PI3K/AKT/mTOR Pathway Screening_Workflow Start This compound (Scaffold) Synthesis Library Synthesis (e.g., Suzuki Coupling) Start->Synthesis Primary_Screen Primary Biochemical Screen (e.g., In Vitro Kinase Assay) Synthesis->Primary_Screen Hit_ID Hit Identification (Potency Cutoff) Primary_Screen->Hit_ID Cell_Assay Secondary Cell-Based Assay (e.g., MTS Proliferation Assay) Hit_ID->Cell_Assay Active Hits SAR SAR Analysis & Lead Optimization Hit_ID->SAR Inactive Cell_Assay->SAR Confirmed Activity SAR->Synthesis Design New Analogs In_Vivo In Vivo Studies SAR->In_Vivo Lead Candidate caption Drug Discovery Workflow Using the Indazole Scaffold

Caption: Drug Discovery Workflow Using the Indazole Scaffold.

Section 4: Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a strategic platform for the discovery of novel therapeutics. Its inherent biological relevance as an indazole, combined with the synthetic flexibility afforded by the 4-bromo substituent, makes it an exceptionally powerful tool for medicinal chemists. The protocols and applications outlined in this guide provide a framework for leveraging this scaffold to its full potential.

Future directions will likely involve the application of new and emerging cross-coupling technologies to further diversify the accessible chemical space. The combination of this scaffold with computational chemistry and structure-based drug design will undoubtedly accelerate the identification of potent and selective modulators for a new generation of therapeutic targets. Researchers and drug development professionals who master the manipulation and application of this key intermediate will be well-positioned to make significant contributions to the future of medicine.

References

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Retrieved from [Link]

  • Nguyen, T. T. H., Nguyen, H. P., Kim, H. S., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 88, 117377. Retrieved from [Link]

  • Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

  • Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]

  • Li, Y., Wang, Y., Sheng, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 963-974. Retrieved from [Link]

  • Asad, N., Lyons, M., Muniz Machado Rodrigues, S., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Retrieved from [Link]

  • Sharma, P., Kumar, V., & Singh, D. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. Retrieved from [Link]

  • Kim, B., & Hong, S. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 3(7), 7385–7393. Retrieved from [Link]

  • Wang, W., Liu, X., Zhang, K., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412. Retrieved from [Link]

  • Chao, C. J., Li, C. M., Chen, Y. L., et al. (2021). Discovery, structure-activity relationship studies, and anti-nociceptive effects of 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one as novel opioid receptor agonists. ResearchGate. Retrieved from [Link]

  • Li, Y., Wang, Y., Sheng, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH). Retrieved from [Link]

  • Kovačević, M., Dragičević, B., Opačak-Bernardi, T., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules, 27(18), 5859. Retrieved from [Link]

Sources

Application Note: The Strategic Use of 4-bromo-1H-indazol-3(2H)-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more targeted approach. It involves screening smaller, low-molecular-weight compounds, or "fragments," to identify those that bind with low affinity but high ligand efficiency to a biological target.[3][4] These initial fragment hits then serve as starting points for the rational, structure-guided evolution into high-affinity lead molecules.[5][6] This approach offers several advantages, including a more thorough sampling of chemical space and a higher probability of identifying hits for challenging targets, such as those with shallow binding pockets.[3][4]

This application note provides a detailed guide on the utility of 4-bromo-1H-indazol-3(2H)-one as a high-value fragment in FBDD campaigns. We will explore its physicochemical properties, the strategic importance of its structural motifs, and provide detailed protocols for its application in biophysical screening and subsequent hit-to-lead optimization.

The Fragment Profile: this compound

The suitability of a molecule as a fragment is often assessed by the "Rule of Three," which provides a set of guidelines for desirable physicochemical properties.[7] Let's evaluate this compound against these criteria.

Property"Rule of Three" GuidelineThis compoundCompliance
Molecular Weight ≤ 300 Da213.03 g/mol [8]Yes
cLogP ≤ 3~1.5-2.2 (estimated)Yes
Hydrogen Bond Donors ≤ 32 (N-H)Yes
Hydrogen Bond Acceptors ≤ 32 (C=O, N)Yes
Rotatable Bonds ≤ 30Yes

As demonstrated, this compound exhibits a physicochemical profile that aligns perfectly with the "Rule of Three," making it an ideal candidate for inclusion in a fragment library. Its rigid bicyclic core provides a well-defined shape for probing protein binding sites, while its moderate lipophilicity ensures adequate solubility for biophysical screening assays.

Strategic Value of the this compound Scaffold

The true potential of this fragment lies in its distinct structural features, which offer multiple avenues for target interaction and subsequent chemical elaboration.

  • The Indazolone Core: This bicyclic heterocycle is a common motif in medicinal chemistry, known for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking. The lactam functionality provides both a hydrogen bond donor (N-H) and acceptor (C=O), allowing it to probe a variety of polar microenvironments within a protein's binding site.

  • The Bromine Atom: A Halogen Bonding Donor: The bromine substituent is not merely a placeholder for future modification; it is a key functional group capable of forming halogen bonds .[9] A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic partner, such as a carbonyl oxygen or an aromatic ring on a protein residue.[10] The inclusion of halogenated fragments in screening libraries, often termed Halogen-Enriched Fragment Libraries (HEFLibs), has been shown to be a powerful strategy for identifying unique binding interactions that might otherwise be missed.[7][11] The bromine atom on the 4-position of the indazolone ring can thus act as a specific probe for "halogen bonding hot spots" on a protein surface.[7]

G cluster_0 This compound cluster_1 Protein Target Fragment Indazolone Core (H-bond donor/acceptor, π-stacking) BindingSite Binding Site Residues Fragment->BindingSite van der Waals / π-stacking HBondAcceptor H-Bond Acceptor (e.g., Asp, Glu, C=O backbone) Fragment->HBondAcceptor H-Bonding HBondDonor H-Bond Donor (e.g., Arg, Lys, N-H backbone) Fragment->HBondDonor H-Bonding Bromine Bromine Atom (Halogen Bond Donor) HalogenAcceptor Halogen Bond Acceptor (e.g., Carbonyl Oxygen, Aromatic Ring) Bromine->HalogenAcceptor Halogen Bonding

Caption: Potential interactions of this compound with a protein target.

Experimental Protocols: Screening and Hit Validation

Due to the typically weak binding affinities of fragments (μM to mM range), sensitive biophysical techniques are required for their detection.[3][12] A multi-pronged approach using orthogonal methods is highly recommended to confidently identify and validate true hits while eliminating false positives.[13]

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate.[14] It is well-suited for primary fragment screening due to its sensitivity and relatively high throughput.

Objective: To identify fragments that bind to the target protein and to estimate their dissociation constants (KD).

Materials:

  • Purified target protein of high purity (>95%).

  • SPR instrument and sensor chips (e.g., CM5).

  • Immobilization reagents (EDC, NHS, ethanolamine).

  • This compound dissolved in an appropriate buffer containing a low percentage of DMSO.

  • Running buffer (e.g., HBS-EP+).

Methodology:

  • Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling to a target density that will yield a theoretical Rmax of ~50 RU for the fragment.

  • Fragment Screening:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dilute the fragment to a final concentration (e.g., 200 μM) in running buffer. Ensure the final DMSO concentration is matched across all samples and is typically ≤ 5%.

    • Inject the fragment solution over the immobilized protein surface and a reference surface (uncoated or with an irrelevant protein).

    • Monitor the binding response in real-time. A response significantly above the reference channel indicates binding.

  • Hit Confirmation and Affinity Determination:

    • For fragments showing a positive response, perform a dose-response analysis by injecting a series of concentrations (e.g., from 10 μM to 1 mM).

    • Fit the resulting binding data to a steady-state affinity model to determine the KD.

Protocol 2: Orthogonal Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for hit validation.[15] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly useful for detecting weak binders.[15]

Objective: To confirm the binding of this compound to the target protein in solution.

Materials:

  • Target protein solution (10-50 μM) in a suitable NMR buffer (e.g., phosphate buffer in D2O).

  • This compound (1-2 mM) in the same buffer.

Methodology (STD-NMR):

  • Reference Spectrum: Acquire a 1D proton NMR spectrum of the fragment alone.

  • STD Experiment:

    • Prepare a sample containing the target protein and the fragment.

    • Acquire two spectra: one with on-resonance saturation of the protein signals and another with off-resonance saturation.

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Analysis: Protons on the fragment that are in close contact with the protein will receive saturation and appear as signals in the difference spectrum, confirming binding.

Protocol 3: Structural Characterization by X-ray Crystallography

The ultimate validation for a fragment hit is the determination of its co-crystal structure with the target protein.[16] This provides invaluable information on the binding mode, orientation, and specific interactions of the fragment, which is crucial for structure-based drug design.[16]

Objective: To determine the three-dimensional structure of the this compound-protein complex.

Methodology:

  • Crystallization: Obtain crystals of the apo-protein.

  • Fragment Soaking: Soak the apo-crystals in a solution containing a high concentration of this compound (e.g., 10-50 mM).

  • Data Collection: Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Refine the model and build the fragment into the observed electron density.

  • Interaction Analysis: Analyze the final structure to identify key interactions, paying close attention to the role of the bromine atom in forming potential halogen bonds.

From Fragment to Lead: A Growth Strategy

Once a fragment like this compound is validated, the next phase is to evolve it into a more potent, lead-like molecule.[2] This is typically achieved through two main strategies: fragment growing or fragment linking.

FBDD_Workflow cluster_screening Hit Identification & Validation cluster_optimization Hit-to-Lead Optimization Screening Primary Screen (SPR) Validation Orthogonal Validation (NMR) Screening->Validation Confirm Hits Structure Structural Biology (X-ray) Validation->Structure Prioritize for Structure SBDD Structure-Based Design Structure->SBDD Inform Design Growing Fragment Growing (Exploit vectors) SBDD->Growing Linking Fragment Linking (Combine fragments) SBDD->Linking Lead Lead Compound (nM affinity) Growing->Lead Linking->Lead

Caption: A typical FBDD workflow from screening to lead optimization.

For fragment growing , the co-crystal structure is essential. It will reveal unoccupied pockets adjacent to the bound fragment. Synthetic chemistry can then be employed to add functionality to the this compound core, extending into these pockets to form new, favorable interactions. The bromine atom, while a valuable interaction point itself, can also serve as a synthetic handle for elaboration through reactions like Suzuki or Sonogashira coupling.

Conclusion

This compound represents a high-quality, versatile fragment for FBDD campaigns. Its adherence to the "Rule of Three," combined with a medicinally relevant scaffold and the strategic inclusion of a bromine atom for halogen bonding, makes it an excellent tool for probing protein binding sites. By employing a robust, multi-faceted biophysical screening approach, researchers can confidently identify and validate hits. The subsequent structural elucidation of these fragment-protein complexes will pave the way for rational, structure-guided optimization, accelerating the journey from a millimolar fragment to a potent, nanomolar lead compound.

References

  • M. J. Waring, "Fragment‐based drug discovery—the importance of high‐quality molecule libraries," FEBS Open Bio, vol. 12, no. 1, pp. 3761-3779, 2022. [Link]

  • R. Dominique, "An Introduction to Fragment-Based Drug Discovery (FBDD)," Drug Hunter, 2022. [Link]

  • S. S. Betz, et al., "Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery," Proceedings of the National Academy of Sciences, vol. 112, no. 4, pp. 1132-1137, 2015. [Link]

  • A. Kumar, et al., "Fragment Based Drug Design: A Review," International Journal of Pharmaceutical Sciences Review and Research, vol. 84, no. 1, pp. 1-7, 2024. [Link]

  • Y. C. Xu, "Application of Fragment-Based Drug Discovery to Versatile Targets," Frontiers in Molecular Biosciences, vol. 7, p. 629642, 2021. [Link]

  • X. Wang, et al., "Fragment-Based Drug Design: From Then until Now, and Toward the Future," Journal of Medicinal Chemistry, vol. 68, no. 4, pp. 1779-1803, 2025. [Link]

  • R. Wilcken, et al., "Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library," Frontiers in Chemistry, vol. 7, p. 80, 2019. [Link]

  • R. Wilcken, et al., "Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized," Frontiers, 2019. [Link]

  • M. Pellecchia, et al., "Fragment-Based Drug Discovery Using NMR Spectroscopy," Current Protocols in Chemical Biology, vol. 5, no. 3, pp. 197-219, 2013. [Link]

  • S. A. G. O. de Jong, et al., "Biophysical screening in fragment-based drug design: a brief overview," Biochemical Society Transactions, vol. 47, no. 1, pp. 15-22, 2019. [Link]

  • D. G. Myszka, et al., "Fragment Screening by Surface Plasmon Resonance," ACS Medicinal Chemistry Letters, vol. 1, no. 5, pp. 205-209, 2010. [Link]

  • R. Wilcken, et al., "Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery," Future Medicinal Chemistry, vol. 5, no. 10, pp. 1159-1173, 2013. [Link]

  • S. Ramadoss, "Crystallographic Fragment Screening in Drug Discovery," SARomics Biostructures, 2022. [Link]

  • PubChem, "4-bromo-1H-indazole | C7H5BrN2 | CID 22352548." [Link]

  • R. Wilcken, et al., "Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery," Semantic Scholar, 2013. [Link]

  • N. Asad, et al., "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir," Molecules, vol. 29, no. 9, p. 2024, 2024. [Link]

  • My Skin Recipes, "this compound." [Link]

  • N. Asad, et al., "Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir," ChemRxiv, 2024. [Link]

  • J. Zhang, et al., "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents," RSC Advances, vol. 11, no. 24, pp. 14611-14624, 2021. [Link]

  • N. Asad, et al., "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir," ResearchGate, 2024. [Link]

  • J. D. St. Denis, et al., "Fragment-based drug discovery: opportunities for organic synthesis," RSC Medicinal Chemistry, vol. 12, no. 3, pp. 357-370, 2021. [Link]

  • Cambridge Healthtech Institute, "Fragment Based Drug Discovery," 2016. [Link]

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Application Notes & Protocols: Strategic Derivatization of 4-Bromo-1H-indazol-3(2H)-one for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazol-3(2H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential, including anti-inflammatory and anticancer agents.[1][2][3] The strategic functionalization of this core is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This guide provides a comprehensive overview and detailed protocols for the derivatization of 4-bromo-1H-indazol-3(2H)-one, a versatile intermediate that offers multiple reaction vectors for chemical modification. We will explore methodologies for selective N-functionalization at the indazole nitrogen atoms and C-functionalization at the C4-position via modern cross-coupling reactions. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causal relationships behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The this compound Scaffold

This compound is a key building block for chemical library synthesis. Its structure presents two primary sites for derivatization: the nucleophilic nitrogen atoms of the pyrazole ring and the electrophilic C4-position, which is activated by the bromo substituent for transition metal-catalyzed reactions.

The indazolone moiety itself is a bioisostere of indole, and its derivatives have demonstrated a wide array of pharmacological activities.[4][5][6] The ability to precisely modify the scaffold at distinct positions allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This guide focuses on the two most powerful strategies for its derivatization: N-alkylation/arylation and Palladium-catalyzed C-C and C-N bond formation.

graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1. Key derivatization pathways for this compound.

N-Functionalization: Addressing the Regioselectivity Challenge

A critical challenge in the derivatization of indazoles is controlling the site of substitution on the nitrogen atoms. The indazole core exists in tautomeric forms (1H and 2H), and alkylation or arylation can lead to a mixture of N1 and N2 isomers.[7][8] The ratio of these products is highly dependent on steric and electronic effects of substituents on the indazole ring, as well as the reaction conditions (base, solvent, and electrophile).[6][9]

graph G { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [arrowhead=none, penwidth=2, color="#5F6368"];

}

Figure 2. Competing N1 and N2 alkylation pathways.
Protocol 2.1: Regioselective N-1 Alkylation

Rationale: To favor N1 alkylation, conditions that promote the thermodynamically more stable product are often employed. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is a common strategy.[7][9] NaH irreversibly deprotonates the indazole, and the choice of solvent can influence the solvation of the resulting anion, thereby directing the approach of the electrophile. THF has been shown to be a promising system for achieving high N-1 regioselectivity.[9]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq).

  • Add anhydrous THF (10 mL) and cool the suspension to 0 °C in an ice bath.

  • Carefully add NaH (1.2 mmol, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes. The suspension should become a clearer solution as the sodium salt forms.

  • Add the alkyl halide (1.1 mmol, 1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cautiously quench the reaction by slowly adding saturated aq. NH₄Cl solution (10 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated regioisomer.

C4-Functionalization: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the C4 position is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their broad substrate scope and functional group tolerance.[10]

Protocol 3.1: Suzuki-Miyaura C-C Coupling

Rationale: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[11][12] The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction. A catalyst system like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often effective for coupling heteroaryl halides.[11] An aqueous base (e.g., K₂CO₃) is required to activate the boronic acid in the transmetalation step of the catalytic cycle.

graph G { node [shape=circle, style=filled, fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

}

Figure 3. Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials:

  • N-protected this compound (e.g., N1-benzyl derivative from Protocol 2.1)

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a reaction vessel, add the N-protected this compound (1.0 mmol, 1.0 eq), arylboronic acid (1.5 mmol, 1.5 eq), and K₂CO₃ (3.0 mmol, 3.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Seal the vessel and heat the reaction mixture to 90-100 °C for 6-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Entry Arylboronic Acid Yield (%)
1Phenylboronic acid85-95%
24-Methoxyphenylboronic acid88-96%
33-Thiopheneboronic acid75-85%
44-Pyridinylboronic acid70-80%
Yields are typical and may vary based on substrate and precise conditions.
Protocol 3.2: Buchwald-Hartwig C-N Amination

Rationale: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[10][13] This reaction is mechanistically distinct from the Suzuki coupling and requires a specific catalyst system, typically involving a palladium precursor and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine, facilitating its entry into the catalytic cycle.[15]

graph G { node [shape=circle, style=filled, fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

}

Figure 4. Simplified catalytic cycle for Buchwald-Hartwig amination.

Materials:

  • N-protected this compound

  • Amine (e.g., morpholine, aniline, benzylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu (1.4 mmol, 1.4 eq) to a dry reaction vial.

  • In a separate vial, add the N-protected this compound (1.0 mmol, 1.0 eq), the amine (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.024 mmol, 2.4 mol%).

  • Add anhydrous toluene (5 mL) to the catalyst/substrate mixture, then transfer this solution to the vial containing the base.

  • Seal the reaction vial and heat to 100-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and quench with water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Entry Amine Yield (%)
1Morpholine90-98%
2Aniline80-90%
3Benzylamine85-95%
4tert-Butylamine65-75%
Yields are typical and may vary based on substrate and precise conditions.

Characterization of Derivatives

The successful synthesis of novel this compound derivatives must be confirmed through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. For N-alkylation, the appearance of new signals corresponding to the alkyl group and shifts in the aromatic protons confirm the reaction. For cross-coupling, the disappearance of the C-Br bond and the appearance of signals for the newly introduced aryl or amino group are key indicators.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

  • Chromatography (HPLC/LC-MS): High-performance liquid chromatography, often coupled with mass spectrometry, is used to assess the purity of the final compound and to monitor reaction progress.

Conclusion

This compound is a highly valuable and adaptable scaffold for the synthesis of diverse chemical libraries. By employing regioselective N-alkylation techniques and robust palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can efficiently access a wide range of novel analogues. The protocols and rationale detailed in this guide provide a solid foundation for the strategic derivatization of this important heterocyclic core, enabling further exploration in the fields of medicinal chemistry and drug discovery.

References

  • Abouzid, K. A. M., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research, 26(1), 1–8. [1]

  • Liu, Q., et al. (2020). Structures and pharmacological activities of indazolone drugs and their derivatives. ResearchGate. [2]

  • Various Authors. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF on ResearchGate. [3]

  • Pillai, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [4]

  • Tse, E., et al. (1996). The anti-inflammatory activity of N-substituted indazolones in mice. Archiv der Pharmazie, 329(1), 35–40. [5]

  • Al-Tel, T. H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [16]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [10]

  • Lin, C., et al. (2018). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines. ResearchGate. [14]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2788. [17]

  • Piras, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 7107-7114. [18]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [15]

  • Mooney, C. P., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1948. [7]

  • Vitale, P., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(8), 6569-6581. [11]

  • Mooney, C. P., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1948. [9]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [13]

  • BenchChem. (2025). Protocol for N-arylation of 3-Bromo-6-(trifluoromethyl)-1H-indazole. [19]

  • da Silva, A. L., et al. (2020). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. PubMed Central. [20]

  • Al-dujaili, A. H., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [8]

  • Mooney, C. P., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. [6]

  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. [21]

  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [12]

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of 4-Bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazolone Scaffold in Drug Discovery

The 1H-indazol-3(2H)-one core is a privileged heterocyclic scaffold frequently incorporated into molecules with significant biological activity. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry. The introduction of a bromine atom at the C4-position, yielding 4-bromo-1H-indazol-3(2H)-one, provides a crucial synthetic handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[1] This allows for the systematic exploration of chemical space around the indazolone core, which is essential for developing novel therapeutics, including kinase inhibitors for oncology.[2][3]

However, transitioning a laboratory-scale synthesis to a pilot or industrial scale introduces significant challenges.[4] These include ensuring process safety, particularly when using hazardous reagents like elemental bromine, maintaining batch-to-batch consistency, and developing cost-effective and environmentally responsible purification methods.[5] This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound, focusing on process control, safety, and scalability.

Synthetic Strategy: Electrophilic Bromination of the Indazolone Core

The chosen synthetic route is the direct electrophilic bromination of commercially available 1H-indazol-3(2H)-one. This strategy is selected for its atom economy and straightforward execution. The indazole ring system is sufficiently activated to react with electrophilic brominating agents.[6] While various brominating reagents exist, such as N-bromosuccinimide (NBS), the use of elemental bromine (Br₂) in a suitable solvent like acetic acid offers a high-yielding and cost-effective option for large-scale production, provided that stringent safety protocols are implemented.[7]

The key to a successful scale-up is precise control over reaction conditions to ensure regioselectivity and minimize the formation of over-brominated side products, such as di- or tri-brominated indazolones.[6]

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The indazolone ring acts as the nucleophile, attacking the electrophilic bromine. The choice of acetic acid as a solvent facilitates the reaction and helps to moderate the reactivity of the bromine.

G cluster_0 Mechanism of Bromination Indazolone 1H-Indazol-3(2H)-one Intermediate Wheland Intermediate (Sigma Complex) Indazolone->Intermediate Electrophilic Attack Br2 Br-Br Product This compound Intermediate->Product Deprotonation (Aromatization) HBr HBr

Caption: Electrophilic substitution mechanism for the synthesis of this compound.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities by maintaining the specified molar ratios.

Reagent and Equipment Data
ReagentMolar Mass ( g/mol )Molar RatioQuantityNotes
1H-Indazol-3(2H)-one134.131.00 eq100.0 gStarting material
Glacial Acetic Acid60.05~10 vol1.0 LSolvent
Bromine (Br₂)159.811.05 eq124.5 g (40.0 mL)EXTREMELY TOXIC & CORROSIVE
Sodium Thiosulfate (sat. aq.)158.11-As neededFor quenching excess bromine
Deionized Water18.02-~3.0 LFor work-up and washing
Isopropanol60.10-As neededRecrystallization solvent

Equipment:

  • 5 L, 3-neck, round-bottom flask with overhead mechanical stirrer, thermocouple, and addition funnel.

  • Heating/cooling mantle.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Gas scrubber system charged with sodium thiosulfate or sodium bisulfite solution.

  • Large Buchner funnel and vacuum flask.

Step-by-Step Synthesis Protocol
  • Reactor Setup: Assemble the 5 L reaction vessel equipped with a mechanical stirrer, thermocouple, and a pressure-equalizing addition funnel. Connect the gas outlet to a scrubber system to neutralize evolved HBr and any bromine vapors. Purge the entire system with nitrogen.

  • Dissolution: Charge the reactor with 1H-indazol-3(2H)-one (100.0 g, 0.745 mol) and glacial acetic acid (1.0 L). Begin stirring to form a slurry.

  • Temperature Control: Cool the mixture to 10-15°C using a cooling bath. Maintaining a low temperature is crucial to control the reaction rate and minimize side-product formation.[6]

  • Bromine Addition: In a separate, dry container, carefully measure liquid bromine (40.0 mL, 0.783 mol). Perform this step in a certified chemical fume hood with appropriate PPE. Transfer the bromine to the addition funnel.

  • Slow Addition: Add the bromine dropwise to the stirred reaction mixture over a period of 2-3 hours. The rate of addition should be controlled to keep the internal temperature below 25°C. A slight exotherm will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 10-15°C. Slowly and carefully pour the reaction mixture into a separate vessel containing approximately 2.0 L of cold deionized water with vigorous stirring. This will precipitate the crude product.

  • Neutralization of Bromine: Add saturated aqueous sodium thiosulfate solution dropwise to the slurry until the characteristic orange/brown color of bromine disappears. This step neutralizes any unreacted bromine, making the mixture safer to handle.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove acetic acid and inorganic salts.

  • Drying: Dry the crude product under vacuum at 50-60°C until a constant weight is achieved.

  • Purification by Recrystallization: Transfer the dried crude solid to a suitable flask and add a minimal amount of hot isopropanol to dissolve the material completely. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 60°C to yield the final product, this compound.

Expected Results
ParameterExpected Value
Yield 80-90%
Appearance Off-white to pale yellow solid
Purity (HPLC) >98%
Melting Point ~160-165 °C[8]

Process Workflow

The overall process from setup to final product is visualized below.

G cluster_workflow Scale-Up Synthesis Workflow Setup Reactor Setup (Inert Atmosphere, Scrubber) Charge Charge Indazolone & Acetic Acid Setup->Charge Cool1 Cool to 10-15°C Charge->Cool1 AddBr2 Slow Dropwise Addition of Bromine (Br₂) < 25°C Cool1->AddBr2 React Stir at RT (4-6h, Monitor) AddBr2->React Precipitate Precipitate in Water React->Precipitate Quench Quench Excess Br₂ (Sodium Thiosulfate) Precipitate->Quench Filter1 Vacuum Filtration & Water Wash Quench->Filter1 Dry1 Dry Crude Product Filter1->Dry1 Recrystallize Recrystallize from Isopropanol Dry1->Recrystallize Filter2 Final Filtration & Cold Solvent Wash Recrystallize->Filter2 Dry2 Dry Final Product Filter2->Dry2

Caption: Workflow diagram for the scalable synthesis of this compound.

Critical Safety Considerations: Handling Elemental Bromine

Elemental bromine is a highly hazardous substance that demands rigorous safety protocols.[9][10] Failure to adhere to these measures can result in severe injury.[11][12]

  • Toxicity and Corrosivity: Bromine is highly toxic if inhaled, causing severe irritation to the respiratory tract which can lead to pulmonary edema.[13] It is also extremely corrosive and can cause severe, slow-healing burns upon skin contact.[9][11]

  • Engineering Controls: All manipulations involving liquid bromine must be conducted within a certified, high-performance chemical fume hood.[14] A dedicated scrubber system containing a neutralizing agent (e.g., 25% sodium thiosulfate solution) must be used to treat all effluent gases.[15]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Eye Protection: Chemical splash goggles and a full-face shield.[14]

    • Hand Protection: Heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene). Disposable gloves are not sufficient.[14]

    • Body Protection: A flame-retardant lab coat and a chemical-resistant apron.

    • Respiratory Protection: For large-scale operations or in case of a spill, a full-face respirator with appropriate cartridges for acid gases and halogens is necessary.[15]

  • Spill Management: An emergency spill kit must be readily accessible. This should include a neutralizing agent like sodium thiosulfate or sodium bisulfite to be applied to the spill, followed by an absorbent material. All personnel must be trained on emergency procedures.[14]

  • Continuous Flow as a Safer Alternative: For industrial-scale production, transitioning to a continuous flow process should be considered.[16][17] In-situ generation of bromine from safer precursors like HBr and an oxidant can dramatically reduce the inventory of hazardous Br₂ at any given time, creating an inherently safer process.[16][17]

Conclusion

This application note details a robust, reproducible, and scalable protocol for the synthesis of this compound. By implementing precise control over reaction parameters, particularly temperature and stoichiometry, high yields and purity can be achieved. The paramount importance of rigorous safety protocols for handling elemental bromine cannot be overstated. Adherence to the outlined safety measures is essential for protecting researchers and the environment. This methodology provides a solid foundation for the large-scale production of this valuable intermediate for the pharmaceutical industry.

References

  • Dou, G., & Shi, D. (2009). Efficient and Convenient Synthesis of Indazol-3(2H)-ones and 2-Aminobenzonitriles. ACS Combinatorial Science.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromo-indazole.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • YouTube. (2024). Bromination safety.
  • HETEROCYCLES. (1997). SELECTIVE SYNTHESIS OF 2-SUBSTITUTED INDAZOLIN-3-ONES WITHOUT N-1 PROTECTION.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Substituted Indazoles.
  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS.
  • CAMEO Chemicals - NOAA. (n.d.). BROMINE.
  • Noël, T., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
  • ResearchGate. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • BenchChem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • Thieme Chemistry. (n.d.). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole.
  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet.
  • National Center for Biotechnology Information. (n.d.). Bromine Acute Exposure Guideline Levels.
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole.
  • National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.

Sources

Practical Synthesis of 4-Bromo-1H-indazol-3(2H)-one Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazolone Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of enzyme inhibitors and receptor modulators. Specifically, the 4-bromo-1H-indazol-3(2H)-one core is a crucial building block for the synthesis of targeted therapeutics, including kinase inhibitors for oncology applications and agents targeting other key biological pathways. The bromine atom at the 4-position provides a valuable handle for further functionalization through cross-coupling reactions, enabling the exploration of a diverse chemical space during drug discovery campaigns. This document provides a detailed, practical guide for the synthesis of this compound, starting from a commercially available precursor. The presented protocol is designed to be robust and scalable, providing researchers in drug development with a reliable method for accessing this important intermediate.

Synthetic Strategy: A Two-Step Approach to the Target Scaffold

The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with the cyclization of a readily available substituted aniline to form the indazole core, followed by the conversion of the 3-amino functionality to the desired 3-oxo group. This strategy offers a reliable and scalable route to the target molecule.

The overall synthetic transformation is depicted below:

Synthetic_Pathway cluster_0 Step 1: Indazole Ring Formation cluster_1 Step 2: Conversion to Indazolone 2-Amino-3-bromobenzonitrile 2-Amino-3-bromobenzonitrile 4-Bromo-1H-indazol-3-amine 4-Bromo-1H-indazol-3-amine 2-Amino-3-bromobenzonitrile->4-Bromo-1H-indazol-3-amine  NaNO2, HCl (aq)    0-5 °C   4-Bromo-1H-indazol-3-amine_2 4-Bromo-1H-indazol-3-amine This compound This compound 4-Bromo-1H-indazol-3-amine_2->this compound  1. NaNO2, H2SO4 (aq), 0-5 °C    2. H2O, Δ  

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of 4-Bromo-1H-indazol-3-amine

This initial step involves the formation of the indazole ring system through a diazotization and intramolecular cyclization of 2-amino-3-bromobenzonitrile. The amino group is first converted to a diazonium salt, which is then attacked by the nitrogen of the cyano group in an intramolecular fashion to form the pyrazole ring fused to the benzene ring.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
2-Amino-3-bromobenzonitrile114344-60-4197.03 g/mol 10.0 g50.7 mmol
Sodium Nitrite (NaNO₂)7632-00-069.00 g/mol 3.85 g55.8 mmol
Concentrated Hydrochloric Acid (HCl)7647-01-036.46 g/mol 15 mL~180 mmol
Deionized Water7732-18-518.02 g/mol 100 mL-
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol As needed-
Ethyl Acetate141-78-688.11 g/mol 200 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 2-amino-3-bromobenzonitrile (10.0 g, 50.7 mmol) in deionized water (50 mL).

  • Acidification: Cool the suspension to 0-5 °C using an ice-salt bath. Slowly add concentrated hydrochloric acid (15 mL) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 15 minutes to ensure the formation of the amine hydrochloride salt.

  • Diazotization: Dissolve sodium nitrite (3.85 g, 55.8 mmol) in deionized water (20 mL) and add this solution dropwise to the reaction mixture through the dropping funnel over 30 minutes. It is crucial to maintain the temperature between 0 and 5 °C during the addition to ensure the stability of the diazonium salt intermediate.

  • Cyclization and Work-up: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. The formation of a precipitate should be observed.

  • Neutralization and Extraction: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The precipitate will become more prominent.

  • Isolation: Filter the solid product and wash it with cold deionized water (2 x 20 mL). For improved purity, the aqueous filtrate can be extracted with ethyl acetate (2 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield additional product.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to afford 4-bromo-1H-indazol-3-amine as a solid.

Expected Yield: 70-80%

Mechanistic Insight:

Mechanism_Step1 cluster_0 Diazotization cluster_1 Intramolecular Cyclization cluster_2 Tautomerization Start 2-Amino-3-bromobenzonitrile Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO2, HCl Diazonium_2 Diazonium Salt Intermediate Cyclized Cyclized Intermediate Diazonium_2->Cyclized Cyclized_2 Cyclized Intermediate Product 4-Bromo-1H-indazol-3-amine Cyclized_2->Product

Caption: Mechanism of indazole formation.

PART 2: Synthesis of this compound

The conversion of the 3-aminoindazole to the 3-indazolone proceeds via a diazotization of the exocyclic amino group, followed by hydrolysis of the resulting diazonium salt. The initially formed 3-hydroxyindazole exists in tautomeric equilibrium with the more stable this compound.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
4-Bromo-1H-indazol-3-amine-212.04 g/mol 5.0 g23.6 mmol
Sodium Nitrite (NaNO₂)7632-00-069.00 g/mol 1.79 g25.9 mmol
Concentrated Sulfuric Acid (H₂SO₄)7664-93-998.08 g/mol 10 mL~180 mmol
Deionized Water7732-18-518.02 g/mol 150 mL-
Diethyl Ether60-29-774.12 g/mol 150 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of concentrated sulfuric acid (10 mL) in deionized water (100 mL) by slowly adding the acid to the water with constant cooling in an ice bath.

  • Dissolution of Starting Material: To the cooled acidic solution, add 4-bromo-1H-indazol-3-amine (5.0 g, 23.6 mmol) portion-wise with stirring. Continue stirring until a clear solution is obtained.

  • Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (1.79 g, 25.9 mmol) in deionized water (10 mL) and add it dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains below 5 °C.

  • Hydrolysis: After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Heat the solution to a gentle reflux for 1 hour to facilitate the hydrolysis of the diazonium salt.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. A precipitate of the product should form. Extract the mixture with diethyl ether (3 x 50 mL).

  • Isolation and Purification: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield this compound.

Expected Yield: 60-70%

Mechanistic Insight and Tautomerism:

The product of this reaction, 4-bromo-1H-indazol-3-ol, exists in a tautomeric equilibrium with this compound. In the solid state and in most common solvents, the keto form (indazolone) is generally the predominant tautomer due to the greater stability of the amide-like functionality.

Tautomerism Indazolol 4-Bromo-1H-indazol-3-ol (Hydroxy Form) Indazolone This compound (Keto Form) Indazolol->Indazolone Tautomerization

Caption: Tautomeric equilibrium of the final product.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
This compoundC₇H₅BrN₂O213.03>200 (decomposes)11.8 (br s, 1H), 10.5 (br s, 1H), 7.5-7.0 (m, 3H)165.2, 142.1, 130.5, 125.8, 122.3, 115.9, 100.2

Note: NMR data are predicted based on the structure and data for similar compounds. Actual experimental values may vary.

Conclusion and Further Applications

The two-step protocol detailed herein provides a reliable and practical method for the synthesis of this compound, a key intermediate for the development of novel therapeutics. The starting materials are readily available, and the reaction conditions are amenable to standard laboratory equipment. The 4-bromo substituent serves as a versatile synthetic handle for the introduction of various functionalities via palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse libraries of indazolone derivatives for structure-activity relationship (SAR) studies, ultimately accelerating the drug discovery process.

References

  • Bar-Nir, D., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(9), 3109-3112. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. [Link]

  • PubChem. (n.d.). 2-Amino-3-bromobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Elguero, J., et al. (2007). Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. Arkivoc, 2008(4), 136-159. [Link]

The Strategic Application of 4-bromo-1H-indazol-3(2H)-one in the Synthesis of Novel PLK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting PLK4 in Oncology

Polo-like kinase 4 (PLK4) has emerged as a critical regulator of centriole duplication, a fundamental process for maintaining genomic stability during cell division.[1][2] Its overexpression is a hallmark of various malignancies, including breast, lung, and colorectal cancers, making it a compelling target for therapeutic intervention.[2][3] Inhibition of PLK4 disrupts the fidelity of mitosis in cancer cells, leading to mitotic catastrophe and subsequent apoptosis, offering a promising avenue for the development of novel anti-cancer agents.[1] The indazole scaffold has proven to be a privileged core structure for a multitude of kinase inhibitors, and its derivatives have been successfully developed as potent PLK4 inhibitors.[1][2][4] This application note provides a detailed guide for the strategic utilization of 4-bromo-1H-indazol-3(2H)-one as a versatile starting material for the synthesis of a new class of potential PLK4 inhibitors, inspired by the structural motifs of established inhibitors such as CFI-400945.[1][5]

Rationale for Synthetic Design: A Modular Approach

The synthetic strategy outlined herein is designed to be modular, allowing for the facile introduction of diverse chemical functionalities to probe the structure-activity relationship (SAR) of novel PLK4 inhibitors. The core concept involves a series of robust and well-documented chemical transformations to elaborate the this compound scaffold into a molecule possessing the key pharmacophoric features required for PLK4 inhibition.

Our proposed synthetic pathway begins with the protection of the indazolone nitrogen, followed by a palladium-catalyzed cross-coupling reaction at the C4-bromo position to introduce a key side chain. Subsequent functionalization at the C3 position, and final deprotection will yield the target compounds. This approach is guided by the synthetic routes of known indazole-based kinase inhibitors and leverages established, high-yielding chemical methodologies.

Visualizing the Synthetic Strategy

The overall synthetic workflow is depicted below, illustrating the key transformations from the starting material to the final target compounds.

G A This compound B N-Boc-4-bromo-1H-indazol-3(2H)-one A->B Boc Protection C N-Boc-4-(alkynyl)-1H-indazol-3(2H)-one B->C Sonogashira Coupling D N-Boc-4-(vinyl)-1H-indazol-3(2H)-one C->D Partial Hydrogenation or Heck Reaction E Final PLK4 Inhibitor Scaffold D->E Further Functionalization & Deprotection

Caption: Proposed synthetic workflow for PLK4 inhibitors.

Experimental Protocols

Part 1: Protection of the Indazolone Nitrogen

The initial step involves the protection of the indazolone nitrogen to prevent unwanted side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under a range of reaction conditions and its facile removal under mild acidic or basic conditions.[6][7]

Protocol 1: Synthesis of tert-butyl 4-bromo-3-oxo-1,2-dihydro-1H-indazole-1-carboxylate

Reagent/SolventMolecular WeightMoles (mmol)EquivalentsAmount
This compound213.03101.02.13 g
Di-tert-butyl dicarbonate (Boc)₂O218.25121.22.62 g
Triethylamine (TEA)101.19151.52.1 mL
4-(Dimethylamino)pyridine (DMAP)122.1710.1122 mg
Dichloromethane (DCM)---50 mL

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the N-Boc protected indazolone.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: C4-Functionalization via Sonogashira Coupling

With the indazolone nitrogen protected, the C4-bromo position is activated for palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl halides.[8][9] This reaction will be used to introduce a versatile alkynyl side chain.

Protocol 2: Synthesis of tert-butyl 4-(alkynyl)-3-oxo-1,2-dihydro-1H-indazole-1-carboxylate

Reagent/SolventMolecular WeightMoles (mmol)EquivalentsAmount
N-Boc-4-bromo-1H-indazol-3(2H)-one313.1451.01.57 g
Terminal AlkyneVaries61.2Varies
Pd(PPh₃)₄1155.560.250.05289 mg
Copper(I) iodide (CuI)190.450.50.195 mg
Triethylamine (TEA)101.19153.02.1 mL
Tetrahydrofuran (THF)---25 mL

Procedure:

  • To a degassed solution of N-Boc-4-bromo-1H-indazol-3(2H)-one (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous THF, add Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and triethylamine (3.0 eq).

  • Heat the reaction mixture to 50-60 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired 4-alkynyl indazolone derivative.

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Part 3: Elaboration of the C4-Side Chain

The newly introduced alkynyl group serves as a versatile handle for further modifications. For instance, it can be selectively reduced to the corresponding cis-alkene, a common structural motif in many kinase inhibitors, including CFI-400945. Alternatively, a Heck reaction can be employed to directly introduce a vinyl group.[10][11][12]

Protocol 3: Partial Hydrogenation of the Alkyne

  • Dissolve the 4-alkynyl indazolone derivative in a suitable solvent (e.g., ethyl acetate or methanol).

  • Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead).

  • Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress carefully by TLC or GC-MS to avoid over-reduction to the alkane.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the 4-vinyl indazolone derivative.

Part 4: Final Deprotection and Characterization

The final step involves the removal of the Boc protecting group to yield the target PLK4 inhibitor scaffold.

Protocol 4: Boc Deprotection

  • Dissolve the N-Boc protected indazolone derivative in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound by preparative HPLC or crystallization to obtain the desired PLK4 inhibitor.

Characterization: Thoroughly characterize the final product using high-resolution mass spectrometry (HRMS), ¹H NMR, ¹³C NMR, and HPLC to confirm its identity, purity, and stereochemistry.

Structure-Activity Relationship (SAR) Insights and Rationale

The modular synthesis approach allows for systematic modifications at key positions of the indazole scaffold to explore the SAR.

SAR Indazole Indazole Core (H-bond donor/acceptor) R1 N1-substituent (Solubility, PK properties) Indazole->R1 Modulation R3 C3-substituent (Selectivity, Potency) Indazole->R3 Modulation R4 C4-side chain (Interaction with solvent front, Potency) Indazole->R4 Modulation

Sources

The Role of 4-Bromo-1H-Indazol-3(2H)-one in the Development of Anti-Cancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Oncology

The indazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] In the landscape of oncology, this heterocyclic system has proven to be a remarkably versatile template for the design of novel anti-cancer agents.[2] Several FDA-approved drugs, including the potent kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance in cancer therapy.[1][2] The unique structural and electronic properties of the indazole ring system allow it to engage in various interactions with biological targets, particularly the ATP-binding pocket of protein kinases.[3]

This technical guide focuses on a specific, yet highly valuable building block: 4-bromo-1H-indazol-3(2H)-one . The strategic placement of a bromine atom at the 4-position offers a versatile handle for synthetic diversification through cross-coupling reactions, enabling the exploration of a wide chemical space. The indazol-3(2H)-one tautomer, in equilibrium with its 3-hydroxy-1H-indazole form, presents distinct hydrogen bonding capabilities that can be exploited for potent and selective target engagement. This guide will provide a comprehensive overview of the synthesis, application, and evaluation of this compound derivatives as a promising class of anti-cancer agents.

Synthetic Strategies for this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the drug discovery process. While a direct, one-pot synthesis of the target scaffold is not extensively documented, a rational synthetic approach can be designed based on established methodologies for indazole synthesis.[4][5]

Protocol 1: Synthesis of this compound

This protocol outlines a plausible multi-step synthesis starting from a readily available substituted aniline. The key transformations involve a diazotization-cyclization reaction.

Step 1: Bromination of 2-amino-3-methylbenzoic acid

  • Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent such as glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid at room temperature while stirring.

  • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter, wash with water, and dry to obtain 2-amino-5-bromo-3-methylbenzoic acid.

Step 2: Diazotization and Intramolecular Cyclization

  • Suspend the 2-amino-5-bromo-3-methylbenzoic acid in an aqueous solution of a mineral acid (e.g., HCl).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to facilitate intramolecular cyclization.

  • The formation of this compound will result in a precipitate.

  • Cool the mixture, filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to afford the purified product.

Experimental Workflow for Synthesis and Derivatization

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization A Starting Material (e.g., 2-amino-3-methylbenzoic acid) B Bromination (Br2, Acetic Acid) A->B C Diazotization (NaNO2, HCl, 0-5°C) B->C D Intramolecular Cyclization (Heating) C->D E This compound (Core Scaffold) D->E F Suzuki Coupling (Arylboronic acids, Pd catalyst) E->F G Buchwald-Hartwig Amination (Amines, Pd catalyst) E->G H N-Alkylation/Arylation (Alkyl/Aryl halides, Base) E->H I Diverse Library of Anti-Cancer Agent Candidates F->I G->I H->I

Caption: Synthetic workflow for this compound and its subsequent derivatization.

Mechanism of Action: Targeting Key Oncogenic Pathways

Derivatives of the indazole scaffold have demonstrated efficacy against a range of cancer types by inhibiting protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[3] A prominent target for indazole-based inhibitors is the Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.

Overexpression of PLK4 is observed in various malignancies and is associated with centrosome amplification, leading to chromosomal instability and aneuploidy, which are hallmarks of cancer. Indazole-based inhibitors, acting as ATP-competitive inhibitors, bind to the ATP pocket of PLK4, thereby blocking its kinase activity. This inhibition disrupts the centriole duplication cycle, leading to mitotic errors and ultimately inducing apoptosis in cancer cells.

Signaling Pathway of PLK4 Inhibition

G cluster_pathway PLK4 Signaling in Centriole Duplication and its Inhibition PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Phosphorylation Mitotic_Catastrophe Mitotic Catastrophe Spindle Bipolar Spindle Formation Centriole->Spindle Proliferation Normal Cell Proliferation Spindle->Proliferation Inhibitor This compound Derivative (e.g., PLK4 Inhibitor) Inhibitor->PLK4 Inhibition Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Inhibition of PLK4 by a this compound derivative disrupts centriole duplication, leading to mitotic catastrophe and apoptosis.

In Vitro Evaluation of Anti-Cancer Activity

The initial assessment of the anti-cancer potential of newly synthesized this compound derivatives is typically performed using a panel of human cancer cell lines. Cell viability assays are fundamental to determining the cytotoxic and cytostatic effects of these compounds.

Protocol 2: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Anti-proliferative Activity of Indazole Derivatives

The anti-proliferative activity of synthesized compounds is typically summarized in a table format for easy comparison.

Compound IDModification on this compound CoreTarget Cancer Cell LineIC₅₀ (µM)Reference
2f 6-bromo-3-(styryl)indazole derivative4T1 (Breast)0.23[8][9]
2f 6-bromo-3-(styryl)indazole derivativeA549 (Lung)1.15[8][9]
51j 2,3-difluorophenyl derivativeKinase Assay0.018[3]
K22 N-(1H-indazol-6-yl)benzenesulfonamide derivativeMCF-7 (Breast)1.3[10]

Note: The IC₅₀ values are representative examples from studies on various indazole derivatives and may not be directly from this compound. This table illustrates how data should be presented.

In Vivo Evaluation in Preclinical Models

Promising candidates from in vitro screening are advanced to in vivo studies to assess their anti-tumor efficacy and safety in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used for this purpose.[11][12]

Protocol 3: Subcutaneous Xenograft Mouse Model

Animal Model:

  • Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 10 x 10⁶ cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).[13]

  • Compound Administration: Administer the test compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume throughout the study.

    • Measure the body weight of the mice regularly as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of novel anti-cancer agents, particularly kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and its structural features are well-suited for potent and selective interactions with oncogenic targets. The protocols and methodologies outlined in this guide provide a framework for the systematic design, synthesis, and evaluation of these promising compounds.

Future research in this area should focus on exploring novel substitutions at the 4-position to enhance potency and selectivity, as well as to improve pharmacokinetic properties. A deeper understanding of the structure-activity relationships will be crucial for rational drug design. Furthermore, the investigation of combination therapies, where indazolone-based inhibitors are paired with other anti-cancer drugs, may lead to synergistic effects and overcome drug resistance. The continued exploration of the this compound scaffold holds significant promise for the discovery of the next generation of targeted cancer therapeutics.

References

  • Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]

  • Kushwaha, N., & Sharma, R. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(10), 1185-1205. [Link]

  • Wei, Y., Liu, Y., Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15887-15895. [Link]

  • Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Organic Process Research & Development, 26(6), 1774–1779. [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Scribd. (n.d.). 4 Bromo 1H Indazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. [Link]

  • Google Patents. (2001). Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
  • Richmond, J., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100. [Link]

  • ResearchGate. (2023). In vivo efficacy of KTC1101 in xenograft models. [Link]

  • PubMed. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. [Link]

  • PubMed. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • MDPI. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • PubMed Central. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link]

  • National Institutes of Health. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]

  • Creative Animodel. (n.d.). In vivo Efficacy Testing. Retrieved from [Link]

  • National Institutes of Health. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 4-bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The indazole core, in particular, is a privileged pharmacophore found in a multitude of therapeutic agents.[1][2][3] However, the synthesis of N-substituted indazoles presents a significant challenge: controlling the regioselectivity of the alkylation at either the N1 or N2 position.[3][4] This guide provides a detailed exploration of the N-alkylation of 4-bromo-1H-indazol-3(2H)-one, offering insights into the underlying principles of regioselectivity and presenting robust protocols for achieving the desired N1 or N2-alkylated products.

The Challenge of Regioselectivity in Indazole N-Alkylation

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two regioisomers upon alkylation.[4] The final product distribution is a delicate interplay of several factors, including steric hindrance, electronic effects of substituents, and the reaction conditions employed.[1][3] The two tautomeric forms of the parent indazole, the 1H- and 2H-tautomers, also play a crucial role, with the 1H-tautomer generally being the more thermodynamically stable.[1][3][5]

The choice of base and solvent system is paramount in directing the regiochemical outcome of the alkylation.[3][6] As a general principle, conditions that favor kinetic control may lead to a mixture of products, while thermodynamically controlled reactions can favor the more stable N1-isomer.[1][5]

Strategic Approaches to Regioselective N-Alkylation

This guide presents two distinct and reliable protocols for the selective N-alkylation of this compound:

  • Protocol 1: N1-Selective Alkylation via Deprotonation with Sodium Hydride. This method leverages a strong, non-coordinating base in an aprotic solvent to achieve high selectivity for the N1-alkylated product.[2][6]

  • Protocol 2: N2-Selective Alkylation via the Mitsunobu Reaction. This protocol utilizes a classic phosphine-azodicarboxylate system to favor the formation of the N2-substituted regioisomer.[5][7]

Protocol 1: Highly Selective N1-Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is optimized for achieving high N1-regioselectivity. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for the N1-alkylation of indazoles.[1][2][3] The deprotonation of the indazole nitrogen by NaH, followed by the introduction of the alkylating agent, proceeds with high fidelity to the N1 position. This selectivity is often attributed to the steric hindrance around the N2 position in the resulting indazolide anion.[6]

Experimental Workflow for N1-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask Flame-dried round-bottom flask under N2 add_indazole Add this compound (1.0 equiv) prep_flask->add_indazole add_thf Add anhydrous THF add_indazole->add_thf cool_0c Cool to 0 °C add_thf->cool_0c add_nah Add NaH (1.2 equiv) portion-wise cool_0c->add_nah stir_0c Stir at 0 °C for 30 min add_nah->stir_0c warm_rt Warm to RT, stir for 30 min stir_0c->warm_rt recool_0c Re-cool to 0 °C warm_rt->recool_0c add_alkyl_halide Add alkyl halide (1.1 equiv) dropwise recool_0c->add_alkyl_halide stir_rt Warm to RT, stir for 16-24 h add_alkyl_halide->stir_rt quench Quench with sat. aq. NH4Cl stir_rt->quench extract Extract with ethyl acetate (3x) quench->extract wash Wash with H2O and brine extract->wash dry Dry over Na2SO4, filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify

Caption: Workflow for N1-Selective Alkylation.

Detailed Step-by-Step Methodology for N1-Alkylation
  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

    • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

    • Cool the resulting solution to 0 °C using an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Re-cool the reaction mixture to 0 °C.

    • Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equivalents) dropwise to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated 4-bromo-1-alkyl-1H-indazol-3(2H)-one.

Reagents and Conditions for N1-Alkylation
ParameterConditionRationale
Indazole Substrate This compoundThe starting material for the N-alkylation.
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the indazole.[6]
Solvent Anhydrous Tetrahydrofuran (THF)A non-polar, aprotic solvent that favors the N1-alkylation pathway.[1][2][3]
Alkylating Agent Alkyl halide (R-X)The source of the alkyl group to be introduced.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation, while warming to room temperature drives the alkylation to completion.[6]
Reaction Time 16-24 hoursTypically sufficient for complete conversion.

Protocol 2: N2-Selective Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for achieving N2-selectivity in the alkylation of indazoles.[5][7] This reaction proceeds through a different mechanism involving the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[8][9] Under these conditions, the N2-position of the indazole acts as the nucleophile, leading to the preferential formation of the N2-alkylated product.[3][5]

Experimental Workflow for N2-Alkylation (Mitsunobu)

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask Round-bottom flask under N2 add_reagents Add indazole (1.0 equiv), alcohol (1.5 equiv), and PPh3 (1.5 equiv) prep_flask->add_reagents add_thf Add anhydrous THF add_reagents->add_thf cool_0c Cool to 0 °C add_thf->cool_0c add_dead Add DEAD or DIAD (1.5 equiv) dropwise cool_0c->add_dead stir_rt Stir at RT for several hours to overnight add_dead->stir_rt concentrate Concentrate in vacuo stir_rt->concentrate purify Purify by flash chromatography concentrate->purify

Caption: Workflow for N2-Selective Alkylation (Mitsunobu).

Detailed Step-by-Step Methodology for N2-Alkylation
  • Preparation:

    • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents).

    • Add anhydrous tetrahydrofuran (THF) to dissolve the reagents.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • To the stirred solution at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude residue can be directly purified by flash column chromatography on silica gel to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.

Reagents and Conditions for N2-Alkylation
ParameterConditionRationale
Indazole Substrate This compoundThe nucleophile in the Mitsunobu reaction.
Alkylating Agent Alcohol (R-OH)The source of the alkyl group.
Reagents PPh₃ and DEAD/DIADThe classic Mitsunobu reagent combination for alcohol activation.[8][9]
Solvent Anhydrous Tetrahydrofuran (THF)A common and effective solvent for the Mitsunobu reaction.[7]
Temperature 0 °C to Room TemperatureStandard conditions for controlling the reaction rate.
Reaction Time 4-24 hoursDependent on the reactivity of the alcohol.

Characterization of N1 and N2 Regioisomers

Distinguishing between the N1 and N2 alkylated products is crucial and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, two-dimensional Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments are invaluable.[1][5] For the N1-isomer, a correlation is typically observed between the protons of the N-alkyl group and the C7a carbon of the indazole ring. Conversely, for the N2-isomer, a correlation is expected between the N-alkyl protons and the C3 carbon.

Conclusion

The regioselective N-alkylation of this compound is a controllable process that can be directed to selectively yield either the N1 or N2 isomer by the judicious choice of reaction conditions. The use of sodium hydride in THF provides a reliable route to the N1-alkylated product, while the Mitsunobu reaction offers an effective method for accessing the N2-regioisomer. These protocols provide a solid foundation for the synthesis and exploration of novel indazole-based compounds in drug discovery and development.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1955. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1955. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1955. [Link]

  • Taoka, B. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-181. [Link]

  • Taoka, B. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: A Powerful Tool for C-C, C-N, C-O, C-S, and C-Halogen Bond Formation. Chemical Reviews, 107(12), 5239-5289. [Link]

  • Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. University of Nottingham. [Link]

Sources

palladium-catalyzed reactions with 4-bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-1H-indazol-3(2H)-one

Introduction: The Strategic Value of the Indazolone Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV agents.[1] Specifically, the indazolone core is a cornerstone in the development of kinase inhibitors, which are crucial in oncology and inflammation research.[2][3] The strategic functionalization of this nucleus is paramount for tuning pharmacological properties and exploring structure-activity relationships (SAR).

This compound serves as a versatile and highly valuable starting material for this purpose. The bromine atom at the C4 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and broadly applicable sets of transformations in modern organic synthesis.[4] These reactions allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, enabling the construction of diverse molecular architectures from a common precursor.

This guide provides a detailed exploration of the key palladium-catalyzed reactions involving this compound, offering both the mechanistic rationale and field-proven protocols for researchers in synthetic chemistry and drug development.

Foundational Principles: The Palladium Catalytic Cycle

At the heart of these transformations is a catalytic cycle involving a palladium complex that shuttles between its Pd(0) and Pd(II) oxidation states.[5] Understanding this general mechanism is crucial for troubleshooting and adapting protocols. The cycle consists of three fundamental steps: oxidative addition, a variable second step (transmetalation, migratory insertion, or coordination/deprotonation), and reductive elimination.

General_Pd_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) PdII_Aryl Aryl-Pd(II)-X L_n (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition (+ Aryl-X) PdII_Intermediate Aryl-Pd(II)-R L_n (Coupling Intermediate) PdII_Aryl->PdII_Intermediate Transmetalation / Insertion / etc. (+ R-M or Coupling Partner) PdII_Intermediate->Pd0 PdII_Intermediate->Pd0 Catalyst Regeneration Product Aryl-R (Desired Product) PdII_Intermediate->Product Reductive Elimination

Caption: Generalized Palladium(0)/Palladium(II) Catalytic Cycle.

Key Components Explained:

  • Ligands: These are critical for the catalyst's performance. They bind to the palladium center, modifying its steric and electronic properties. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) often enhance catalytic activity by promoting the oxidative addition and reductive elimination steps, while also increasing the stability of the catalytic species.[6][7]

  • Base: A base is almost always required. Its primary roles are to facilitate the generation of the active nucleophile (e.g., in Buchwald-Hartwig amination) or to neutralize the acid (H-X) produced during the catalytic cycle, thereby regenerating the catalyst for the next turnover.[5]

  • Solvent: The choice of solvent is crucial for solubility and reaction temperature. Aprotic polar solvents such as 1,4-dioxane, dimethylformamide (DMF), or toluene are frequently employed. For Suzuki reactions, aqueous solvent mixtures are common.[8]

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling method for constructing C(sp²)–C(sp²) bonds.[9] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of the requisite organoboron reagents.[9] For this compound, this reaction provides a direct route to 4-aryl or 4-heteroaryl indazolones.

Suzuki_Mechanism Pd0 Pd(0)L₂ OA Br-Pd(II)L₂(Indazolone) Pd0->OA Oxidative Addition (+ 4-Bromo-Indazolone) TM R-Pd(II)L₂(Indazolone) OA->TM Transmetalation TM->Pd0 Reductive Elimination Product 4-R-Indazolone TM->Product Boronic R-B(OH)₂ Boronic->TM Base Base (e.g., K₂CO₃) Base->TM

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Arylation of this compound

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane and Water (typically in a 3:1 to 5:1 ratio)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

  • Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).

  • Solvent Addition: Add the solvent mixture of 1,4-dioxane and water (e.g., 6 mL and 2 mL respectively for a 150 mg scale reaction).[8]

  • Degassing: Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 10-15 minutes. Alternatively, use three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 2 to 12 hours.[8][10]

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst.[8] Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-substituted indazolone.

Expert Insights:

  • Causality of Base Choice: K₂CO₃ is a cost-effective and generally effective base. However, for less reactive boronic acids or challenging substrates, the more soluble and stronger base Cs₂CO₃ can significantly improve reaction rates and yields.[11]

  • The Role of Water: Water is not just a co-solvent; it plays a crucial role in the transmetalation step by facilitating the formation of a more reactive boronate species.

  • Catalyst Selection: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, known for its high stability and effectiveness with a broad range of substrates.[10]

CatalystBaseSolventTemp (°C)Time (h)Coupling PartnerYield (%)Reference
Pd(dppf)Cl₂K₂CO₃DME/H₂O802N-Boc-2-pyrroleboronic acid~90% (on analog)[10]
Pd(dppf)Cl₂·DCMK₂CO₃Dioxane/H₂O10012Various arylboronic acids75-90% (on analog)[8]
Pd(PPh₃)₄Na₂CO₃Toluene80-Phenylboronic acid~80% (on analog)[12]

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for forming C-N bonds where traditional methods like nucleophilic aromatic substitution fail.[13] This reaction is indispensable for creating libraries of 4-amino-substituted indazolones, which are common motifs in pharmacologically active compounds.

Buchwald_Mechanism Pd0 Pd(0)L₂ OA Br-Pd(II)L₂(Indazolone) Pd0->OA Oxidative Addition (+ 4-Bromo-Indazolone) Amine_Complex [(R₂NH)Pd(II)L₂(Indazolone)]⁺Br⁻ OA->Amine_Complex Amine Coordination (+ R₂NH) Amido_Complex (R₂N)-Pd(II)L₂(Indazolone) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product 4-(R₂N)-Indazolone Amido_Complex->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Bulky phosphine ligand (e.g., BINAP, Xantphos, tBuDavePhos) (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Vessel Preparation (Inert Atmosphere): In a glovebox or under a stream of argon, add the base (e.g., Cs₂CO₃, 2.0 eq) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq), the palladium precatalyst (Pd(OAc)₂, 0.05 eq), and the phosphine ligand (e.g., BINAP, 0.08 eq).[14]

  • Solvent and Amine Addition: Add anhydrous toluene, followed by the amine coupling partner (1.5 eq).[14]

  • Degassing: If not prepared entirely in a glovebox, the mixture should be thoroughly degassed.

  • Reaction: Seal the vessel and heat to 80-110 °C. The reaction is typically complete within 4-24 hours. Monitor by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through Celite® and rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The residue can be purified by silica gel chromatography to yield the 4-amino-1H-indazol-3(2H)-one product.

Expert Insights:

  • Trustworthiness of the System: The choice of ligand is paramount. The development of sterically hindered, electron-rich phosphine ligands by Buchwald, Hartwig, and others was the key to making this reaction general and high-yielding.[13] These ligands accelerate the rate-limiting reductive elimination step. For pyrazole-based substrates, ligands like tBuDavePhos have shown high efficacy.[15]

  • Base Sensitivity: NaOtBu is a very strong and effective base but can be incompatible with sensitive functional groups like esters. Cs₂CO₃ is a milder alternative that is often sufficient.[14] The base must be strong enough to deprotonate the amine-palladium complex but should not be overly reactive with the substrates.[16]

  • Precatalysts: Using commercially available, air-stable palladium precatalysts that incorporate the ligand can simplify the procedure and improve reproducibility.

Catalyst / LigandBaseSolventTemp (°C)Time (h)AmineYield (%)Reference
Pd(dba)₂ / tBuDavePhosNaOtBuToluene1002Morpholine67% (on analog)[15]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene1108AnilineGood (General)[14]
PdCl₂(Amphos)₂K₃PO₄t-AmylOH/H₂O100-VariousGood (General)[17]

Application 3: Sonogashira Coupling for C-C(sp) Bond Formation

The Sonogashira reaction creates a C(sp²)–C(sp) bond by coupling an aryl halide with a terminal alkyne.[18][19] This reaction is exceptionally useful for introducing linear alkyne functionalities into the indazolone core, which can serve as handles for further transformations (e.g., click chemistry, cyclizations) or as structural elements in their own right.

Sonogashira_Mechanism cluster_pd_cycle Pd Cycle cluster_cu_cycle Cu Cycle Pd0 Pd(0)L₂ OA Br-Pd(II)L₂(Indazolone) Pd0->OA Oxidative Addition RE Reductive Elimination RE->Pd0 Product 4-Alkynyl-Indazolone RE->Product CuX Cu-X CuAcetylide Cu-C≡C-R CuX->CuAcetylide CuAcetylide->OA R-C≡C-Cu transfers acetylide to Pd complex CuAcetylide->CuX Transmetalation Alkyne H-C≡C-R Alkyne->CuAcetylide Base Base (Amine) Base->CuAcetylide

Caption: Interlinked Pd and Cu cycles in the Sonogashira reaction.

Protocol: Sonogashira Coupling with this compound

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), used as both base and solvent or co-solvent.

  • Anhydrous co-solvent like toluene or THF (optional)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene and triethylamine. Then, add the terminal alkyne (1.5 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC). Reactions are often complete within 2-20 hours.[12]

  • Work-up: Once complete, concentrate the reaction mixture in vacuo. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash with aqueous ammonium chloride solution (to remove copper salts) and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography.

Expert Insights:

  • Synergistic Catalysis: The reaction relies on a cooperative system. The palladium complex undergoes the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide is more reactive and readily undergoes transmetalation with the palladium(II) complex.[20]

  • Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These typically require a stronger base and sometimes specialized ligands to facilitate the direct reaction of the alkyne with the palladium complex.[21]

  • Homocoupling Side Reaction: A common side reaction is the Glaser coupling of the terminal alkyne to form a diene. This can be minimized by maintaining strictly anaerobic conditions.

Catalyst / Co-catalystBaseSolventTemp (°C)Time (h)AlkyneYield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NTolueneRT6-20Phenylacetylene65% (on analog)[12]
Pd(OAc)₂ / XPhosEt₃NMeCN110-TMSA98% (on analog)[22]
[DTBNpP]Pd(crotyl)ClTMPACN606Various42-87% (on analog)[21]

Application 4: Heck Reaction for C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon.[5][23] This allows for the introduction of vinyl groups or substituted vinyl groups at the C4 position of the indazolone core, creating valuable intermediates for further synthetic manipulations.

Heck_Mechanism Pd0 Pd(0)L₂ OA Br-Pd(II)L₂(Indazolone) Pd0->OA Oxidative Addition (+ 4-Bromo-Indazolone) Coordination Olefin Complex OA->Coordination Olefin Coordination (+ Alkene) Insertion σ-Alkylpalladium(II) Intermediate Coordination->Insertion Migratory Insertion Insertion->Pd0 β-Hydride Elimination & Base-mediated Regeneration Product 4-Vinyl-Indazolone Insertion->Product

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Protocol: Heck Reaction with this compound

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate) (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol%) (Note: Some conditions are ligand-free)

  • An inorganic or organic base (e.g., K₂CO₃, Et₃N) (1.5 - 2.5 equivalents)

  • High-boiling polar aprotic solvent (e.g., DMF, NMP, or DMA)

Procedure:

  • Vessel Preparation: Combine this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), the chosen ligand (if any, e.g., PPh₃, 0.04 eq), and the base (e.g., K₂CO₃, 2.0 eq) in a reaction vessel.

  • Solvent and Alkene Addition: Add the solvent (e.g., DMF) followed by the alkene (1.2 eq).

  • Degassing: Degas the reaction mixture thoroughly with argon or nitrogen.

  • Reaction: Heat the sealed reaction to a high temperature, typically 100-140 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine to remove the solvent and salts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography.

Expert Insights:

  • Regio- and Stereoselectivity: The Heck reaction generally exhibits high selectivity. The aryl group typically adds to the less sterically hindered carbon of the alkene double bond. The subsequent β-hydride elimination favors the formation of the thermodynamically more stable trans (E) isomer.[23]

  • Ligand Choice: While classic Heck reactions often use phosphine ligands, modern catalysis has seen the rise of highly active N-heterocyclic carbene (NHC) palladium complexes, which can offer higher stability and turnover numbers.[24] In some cases, particularly with electron-rich olefins, ligand-free conditions using a palladium salt can be effective.

  • Jeffery Conditions: For sensitive substrates, phase-transfer catalysts (e.g., tetra-n-butylammonium bromide, TBAB) can be used under milder conditions to promote the reaction.

Catalyst / LigandBaseSolventTemp (°C)AlkeneYield (%)Reference
Pd(OAc)₂ / PPh₃Et₃NAcetonitrile80-StyreneGood (General)
Pd(OAc)₂ / NHC LigandCs₂CO₃Dioxane120-StyreneHigh (General)
PdCl₂(PPh₃)₂K₂CO₃DMF1404-Bromoacetophenone95% (on analog)[25]

References

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. Available at: [Link]

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition. Available at: [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Center for Biotechnology Information. Available at: [Link]

  • Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Center for Biotechnology Information. Available at: [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Center for Biotechnology Information. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]

  • Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. Available at: [Link]

  • Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. ResearchGate. Available at: [Link]

  • Representative examples of indazolones bioactive molecular in medicinal chemistry. ResearchGate. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Arkivoc. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Center for Biotechnology Information. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Available at: [Link]

  • Palladium-catalyzed cross-coupling of unreactive C(sp3)–H bonds with azole C(sp2)–H bonds by using bromide as a traceless directing group. Chemical Communications (RSC Publishing). Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Available at: [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. National Center for Biotechnology Information. Available at: [Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Center for Biotechnology Information. Available at: [Link]

  • A B 2 (OH) 4 -Mediated Synthesis of 2-Substituted Indazolone and Its Application in a DNA-Encoded Library. ResearchGate. Available at: [Link]

  • This compound. My Skin Recipes. Available at: [Link]

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Application Notes & Protocols for Investigating the Biological Activity of 4-Bromo-1H-indazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents a cornerstone in modern medicinal chemistry. Its structural rigidity and capacity for diverse substitutions have made it a "privileged scaffold," frequently appearing in molecules with significant pharmacological activities. This is evidenced by the number of indazole-containing drugs that have secured FDA approval, such as the multi-kinase inhibitors Pazopanib and Axitinib, used in cancer therapy.[1][2] These agents underscore the scaffold's utility in targeting complex diseases.[2][3] The introduction of a bromine atom at the 4-position of the indazolone core, creating the 4-bromo-1H-indazol-3(2H)-one skeleton, offers a unique starting point for novel drug candidates. The bromine atom can serve as a key interaction point within a biological target or as a synthetic handle for further molecular elaboration, making this class of compounds particularly interesting for researchers in oncology and neurology.[4]

This guide provides an in-depth overview of the potential biological activities of this compound derivatives, grounded in the well-established pharmacology of the broader indazole family. We will explore key mechanisms of action and provide detailed, field-proven protocols for their evaluation, designed for researchers, scientists, and drug development professionals.

Section 1: Primary Biological Activities and Mechanisms of Action

While research is still emerging for the specific this compound core, the extensive literature on related indazole derivatives allows us to predict their likely biological effects and molecular targets with high confidence. The primary activities are anticipated to be in the realm of oncology, driven by mechanisms such as protein kinase inhibition, induction of apoptosis, and cell cycle disruption.[5][6]

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[1] Indazole derivatives have been repeatedly shown to be potent kinase inhibitors, binding to the ATP-binding site of these enzymes.[1]

  • Mechanism of Action: Derivatives of the indazole scaffold can be designed to selectively target the ATP-binding pocket of specific protein kinases. The indazole ring often forms crucial hydrogen bonds with the hinge region of the kinase, while substituents on the ring explore adjacent hydrophobic pockets to achieve potency and selectivity. The 4-bromo substituent could potentially form halogen bonds or occupy a hydrophobic pocket, contributing to the binding affinity.

  • Key Kinase Targets for Indazoles:

    • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers.[1] Indazole-based compounds have been developed as potent FGFR inhibitors.[3]

    • Polo-Like Kinase 4 (PLK4): As a key regulator of centriole duplication, PLK4 is a target for cancers with centrosome amplification. Indazole derivatives have been identified as effective PLK4 inhibitors.[7]

    • Glycogen Synthase Kinase 3 (GSK-3): This serine/threonine kinase is involved in numerous cellular processes, and its inhibition by indazoles has shown therapeutic potential.[1]

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FGFR) ADP ADP RTK->ADP P Substrate Substrate Protein RTK->Substrate Activates ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Indazole 4-Bromo-Indazolone Derivative Indazole->RTK Inhibits ATP Binding

Fig. 1: Mechanism of Kinase Inhibition by Indazole Derivatives.
Induction of Apoptosis

A primary goal of cancer chemotherapy is to induce programmed cell death (apoptosis) in malignant cells. Several indazole derivatives have demonstrated the ability to trigger this process.[5][8]

  • Mechanism of Action: These compounds can initiate apoptosis through the intrinsic (mitochondrial) pathway. This is often characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell.[8]

Apoptosis_Pathway Indazole 4-Bromo-Indazolone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Indazole->Bax Upregulates Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito Disrupts Membrane Potential Casp9 Caspase-9 Mito->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Fig. 2: Intrinsic Apoptosis Pathway Induced by Indazole Derivatives.
Cell Cycle Arrest

By interfering with the machinery that governs cell division, anticancer agents can halt the proliferation of tumor cells. Indanone-based derivatives, structurally related to indazolones, have been shown to arrest cells in the G2/M phase of the cell cycle.[9][10]

  • Mechanism of Action: Inhibition of kinases crucial for mitotic progression (like PLK4) or disruption of microtubule dynamics can lead to cell cycle arrest, typically at the G2/M checkpoint. Cells that cannot complete mitosis may then be shunted towards an apoptotic fate.

Section 2: Application Protocols for Biological Evaluation

The following protocols provide a robust framework for screening and characterizing the biological activity of novel this compound derivatives.

Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)

This is the foundational assay to determine the concentration-dependent cytotoxic effect of a compound on cancer cell lines.[11][12]

  • Causality and Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[11] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan indicates reduced cell viability due to cytotoxicity or growth inhibition.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, K562 for leukemia).[12]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well microplates.

  • Multi-channel pipette, incubator, microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-treatment control."

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Compound IDCell LineIC₅₀ (µM)
Derivative X-1MCF-71.63
Derivative X-2A5492.96
Derivative X-3K5625.15
Doxorubicin (Control)MCF-70.34

(Note: Data is illustrative, based on representative values for potent indazole derivatives found in literature).[6][8][13]

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantitatively distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Causality and Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can label early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost. Therefore, co-staining allows for precise cell population analysis.[13]

Materials:

  • Cancer cells treated with the test compound (at its IC₅₀ concentration) for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer (provided in the kit).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Preparation: After treating cells with the compound, collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Interpretation of Results:

  • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often debris).

An effective pro-apoptotic compound will show a significant increase in the population of cells in the lower-right and upper-right quadrants compared to the vehicle control.[13]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Causality and Principle: PI stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence emitted from a stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) have an intermediate amount. This allows for the quantification of cells in each phase.[12]

Materials:

  • Cancer cells treated with the test compound for 24 hours.

  • 70% cold ethanol.

  • PBS.

  • RNase A (100 µg/mL).

  • PI staining solution (50 µg/mL).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Harvesting: Collect approximately 1 x 10⁶ cells post-treatment. Wash with PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight). Fixation permeabilizes the cells to allow PI entry.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNA Digestion: Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes. This step is crucial to ensure that PI only stains DNA.

  • DNA Staining: Add 500 µL of PI staining solution and incubate for 30 minutes in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL2).

  • Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A compound causing G2/M arrest will show an accumulation of cells in the G2/M peak compared to the control.[13]

Conclusion and Future Perspectives

The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in oncology. Based on the extensive data for related indazole derivatives, these compounds are likely to function as kinase inhibitors that induce apoptosis and cell cycle arrest. The protocols detailed in this guide provide a comprehensive and validated workflow for the initial characterization of their biological activities. Future work should focus on screening these derivatives against a broad panel of cancer cell lines and a diverse set of kinases to identify lead compounds. Subsequent studies would involve mechanism-of-action deconvolution, such as using Western blotting to probe specific signaling pathways, and ultimately, advancing the most promising candidates to in vivo preclinical models to assess their therapeutic efficacy and safety.[5][6]

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (Source: vertexaisearch.cloud.google.com)
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Troubleshooting & Optimization

Technical Support Center: Optimization of 4-bromo-1H-indazol-3(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-1H-indazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our goal is to equip you with the necessary insights to maximize your synthesis yield and purity.

Introduction to the Synthesis of this compound

This compound is a key intermediate in the development of various pharmacologically active compounds. Its synthesis, while achievable, presents several challenges that can impact the final yield and purity. Common issues include the formation of regioisomers, over-bromination, and incomplete reactions. This guide provides a systematic approach to troubleshooting these problems.

A plausible and common synthetic route to this compound starts from a substituted aniline, followed by diazotization, cyclization, and bromination. The following troubleshooting guide is structured around the common pitfalls encountered during this process.

Troubleshooting Guide: Question & Answer Format

Issue 1: Low Overall Yield

Question: My overall yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low overall yield can stem from several factors throughout the synthetic sequence. Let's break down the potential problem areas:

  • Incomplete Cyclization: The formation of the indazolone ring is a critical step. Incomplete reaction can be due to sub-optimal temperature, reaction time, or reagent stoichiometry. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.[1]

  • Sub-optimal Bromination Conditions: The choice and handling of the brominating agent are paramount. N-Bromosuccinimide (NBS) is a frequently used reagent for regioselective bromination.[1] Ensure your NBS is fresh and stored correctly, as decomposition can lead to lower reactivity. The reaction solvent also plays a significant role; acetonitrile, dichloromethane, or chloroform are often employed with NBS.[1]

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification. Ensure the pH is optimized during aqueous work-up to prevent your product from remaining in the aqueous layer. For purification, flash column chromatography is often necessary. Careful selection of the solvent system (e.g., petroleum ether/ethyl acetate) is critical to achieve good separation without excessive product loss.[2]

Issue 2: Formation of Multiple Isomers

Question: I am observing the formation of multiple bromo-indazole isomers in my final product. How can I improve the regioselectivity of the bromination step?

Answer: The formation of multiple isomers is a common challenge in the functionalization of heterocyclic systems like indazole.[1] Here’s how to address it:

  • Directing Group Effects: The position of existing substituents on the indazole ring will direct the position of bromination. Understanding the electronic nature of these groups is key to predicting the major regioisomer.

  • Choice of Brominating Agent: The choice of brominating agent can influence regioselectivity. While elemental bromine (Br₂) in acetic acid is a powerful brominating agent, it can be less selective.[1] N-Bromosuccinimide (NBS) often provides better control and regioselectivity.[1][3]

  • Reaction Conditions: Temperature and solvent can also affect the isomeric ratio. Running the reaction at a lower temperature may favor the thermodynamically more stable isomer.

Troubleshooting Workflow for Isomer Formation

G start Multiple Isomers Detected check_directing_groups Analyze Directing Group Effects start->check_directing_groups change_brominating_agent Switch Brominating Agent (e.g., to NBS) check_directing_groups->change_brominating_agent If regioselectivity is poor optimize_conditions Optimize Reaction Conditions (Temperature, Solvent) change_brominating_agent->optimize_conditions purification Refine Purification Technique (e.g., HPLC, Recrystallization) optimize_conditions->purification end_node Desired Isomer Isolated purification->end_node G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start_material Substituted 2-Methylaniline bromination Bromination start_material->bromination diazotization Diazotization bromination->diazotization cyclization Cyclization diazotization->cyclization final_product This compound cyclization->final_product

Sources

Technical Support Center: Purification of 4-bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-bromo-1H-indazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols based on established principles of organic chemistry and insights from the purification of structurally related molecules.

I. Understanding the Molecule and Potential Impurities

This compound is a heterocyclic compound with a core indazole structure. Its purification can be challenging due to the potential for various impurities arising from its synthesis. A common synthetic route to indazolones involves the cyclization of ortho-halo-benzoyl derivatives with hydrazine or its derivatives.[1] Based on this, we can anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual precursors such as a 2,4-dihalogenated benzoic acid derivative or unreacted hydrazine.

  • Isomeric Byproducts: Regioisomers formed during the synthesis, for instance, isomers with the bromine atom at a different position on the benzene ring.

  • Hydrolysis Products: The indazolone ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to ring-opening.[2]

  • Side-Reaction Products: Impurities from competing side reactions, which could include over-brominated or de-brominated species.

  • Residual Solvents and Reagents: Solvents used in the synthesis and initial work-up, as well as any catalysts or reagents.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.

Q1: My purified product is still showing multiple spots on TLC, even after column chromatography. What could be the issue?

Answer:

This is a common issue that can stem from several factors:

  • Inappropriate Solvent System: The solvent system used for thin-layer chromatography (TLC) and column chromatography may not be optimal for separating your compound from closely related impurities. If impurities have similar polarities to the desired product, they will co-elute.

    • Solution: Methodically screen for a better solvent system. A good starting point for bromoindazoles is a mixture of a non-polar solvent like petroleum ether or hexanes with a more polar solvent like ethyl acetate.[3] Try varying the ratio and consider adding a small amount of a third solvent, such as dichloromethane or methanol, to fine-tune the separation.

  • Compound Tailing or Streaking on the TLC Plate: This can indicate that the compound is interacting too strongly with the stationary phase (silica gel), which is acidic. Indazoles have basic nitrogen atoms and can streak on silica.

    • Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent system. This will neutralize the acidic sites on the silica gel and lead to sharper spots and better separation.

  • Compound Degradation on Silica: Some compounds are unstable on silica gel.

    • Solution: If you suspect your compound is degrading, consider using a different stationary phase, such as alumina (neutral or basic), or an alternative purification method like recrystallization.

Q2: I'm getting a low yield after purification. How can I improve it?

Answer:

Low recovery can be frustrating. Here are some potential causes and their solutions:

  • Product Loss During Extraction: The product might have partial solubility in the aqueous phase during a liquid-liquid extraction.

    • Solution: Perform multiple extractions (at least 3-4) with your organic solvent to ensure maximum recovery from the aqueous layer. Back-washing the combined organic layers with brine can also help to remove dissolved water and some polar impurities.

  • Precipitation During Chromatography: If your compound has limited solubility in the chosen eluent, it may precipitate on the column, leading to poor recovery.

    • Solution: Ensure your crude product is fully dissolved in a minimal amount of the eluent or a slightly stronger solvent before loading it onto the column. You can also perform the chromatography at a slightly elevated temperature (if the compound is stable) to increase solubility.

  • Irreversible Adsorption to the Stationary Phase: As mentioned, strong interactions with silica gel can lead to product loss.

    • Solution: Besides adding a basic modifier, you could try a less active stationary phase like Celite for filtration if you are simply removing baseline impurities.

Q3: My final product has a persistent color, but the literature suggests it should be a white or off-white solid. What is causing this?

Answer:

Colored impurities are often highly conjugated organic molecules or trace amounts of metal catalysts from preceding synthetic steps.

  • Solution 1: Activated Charcoal Treatment: Dissolve your crude product in a suitable solvent and add a small amount of activated charcoal. Heat the suspension gently for a short period, then filter the hot solution through a pad of Celite. The charcoal will adsorb many colored impurities. Be aware that it can also adsorb some of your product, so use it judiciously.

  • Solution 2: Recrystallization: This is an excellent method for removing small amounts of impurities, including colored ones. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble at all temperatures.

III. Detailed Experimental Protocols

Here are step-by-step protocols for the two most common and effective purification methods for this compound.

Protocol 1: Flash Column Chromatography

This method is ideal for separating compounds with different polarities.

  • Preparation of the Column:

    • Choose an appropriately sized column based on the amount of crude material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

    • Pack the column with silica gel (60-120 mesh) as a slurry in the initial, least polar eluent.

  • Sample Preparation and Loading:

    • Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent under reduced pressure.

    • Carefully add the prepared sample to the top of the column.

  • Elution:

    • Start with a non-polar eluent (e.g., 100% hexanes or petroleum ether) and gradually increase the polarity by adding ethyl acetate. A gradient elution is often more effective than an isocratic one.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

This technique is excellent for a final purification step to obtain a highly pure, crystalline product.

  • Solvent Selection:

    • Test the solubility of your crude product in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature but good solubility when hot. Common choices for indazole-type compounds include ethanol, methanol, isopropanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexanes.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended):

    • If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

IV. Data Presentation

Purification Method Recommended Solvent System Key Considerations
Flash Column Chromatography Hexanes/Ethyl Acetate (gradient)Add 0.5-1% triethylamine to the eluent if streaking occurs.
Dichloromethane/Methanol (gradient)Good for more polar impurities.
Recrystallization Ethanol or IsopropanolGood for obtaining crystalline solids.
Ethyl Acetate/HexanesA good two-solvent system for fine-tuning solubility.
TolueneCan be effective for less polar compounds.

V. Mandatory Visualizations

Workflow for Purification Method Selection

Purification_Workflow start Crude Product (this compound) check_purity Assess Purity (TLC, NMR) start->check_purity is_major_product Is the desired product the major component? check_purity->is_major_product column Flash Column Chromatography is_major_product->column No (significant impurities) recrystallize Recrystallization is_major_product->recrystallize Yes (minor impurities) column->recrystallize For higher purity final_product Pure Product column->final_product recrystallize->final_product Troubleshooting_Logic start Impure Fractions after Column Chromatography check_tlc Analyze TLC Plate start->check_tlc streaking Streaking or Tailing? check_tlc->streaking poor_separation Poor Spot Separation? check_tlc->poor_separation streaking->poor_separation No add_base Action: Add 0.5-1% Et3N to Eluent streaking->add_base Yes change_eluent Action: Change Solvent System (e.g., DCM/MeOH) poor_separation->change_eluent Yes rerun_column Re-run Column add_base->rerun_column change_eluent->rerun_column

Sources

Technical Support Center: Synthesis of 4-Bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-1H-indazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their experiments. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guide: Overcoming Common Hurdles

This section provides in-depth solutions to specific problems that can arise during the synthesis of this compound.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the specific synthetic route employed. Let's break down the possibilities for the two most common routes:

Route A: Diazotization and Cyclization of 2-Amino-3-bromobenzoic Acid

  • Incomplete Diazotization: The conversion of the primary aromatic amine to the diazonium salt is a critical step and is highly sensitive to temperature.[1][2] If the temperature rises above the optimal 0-5 °C, the diazonium salt can decompose prematurely, leading to the formation of various byproducts and reducing the amount of intermediate available for cyclization.

    • Troubleshooting:

      • Maintain strict temperature control (0-5 °C) throughout the addition of sodium nitrite. Use a properly insulated ice-salt bath.

      • Ensure slow, dropwise addition of the sodium nitrite solution to prevent localized warming.

      • Use a slight excess of sodium nitrite (typically 1.05-1.1 equivalents) to ensure complete conversion of the starting material.

  • Side Reactions of the Diazonium Salt: The diazonium group is an excellent leaving group and can be displaced by various nucleophiles present in the reaction mixture.[3]

    • Hydroxylation: Reaction with water can lead to the formation of 3-bromo-2-hydroxybenzoic acid. This is a common byproduct if the reaction is not sufficiently acidic or if there is excess water present.

    • Troubleshooting:

      • Use a sufficient concentration of a non-nucleophilic acid (e.g., HCl, H₂SO₄) to maintain a low pH and suppress the reaction with water.

      • Minimize the amount of water in the reaction mixture.

  • Inefficient Cyclization: The intramolecular cyclization to form the indazolone ring may not proceed to completion.

    • Troubleshooting:

      • Ensure the reaction is stirred for a sufficient amount of time after the diazotization step to allow for complete cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • The pH of the reaction mixture can influence the cyclization rate. Optimization of the pH might be necessary.

Route B: Direct Bromination of 1H-Indazol-3(2H)-one

  • Formation of Regioisomers: While bromination of the indazole ring system can be regioselective, the formation of other brominated isomers (e.g., 5-bromo, 6-bromo, or 7-bromo-1H-indazol-3(2H)-one) is a possibility, especially if the reaction conditions are not optimized.[4][5] The electronic and steric properties of the indazole ring direct the electrophilic substitution.

    • Troubleshooting:

      • Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide (NBS), bromine). Use of a slight excess may be necessary for complete conversion, but a large excess can lead to over-bromination.

      • The choice of solvent can significantly impact regioselectivity. Experiment with different solvents (e.g., acetonitrile, chloroform, acetic acid) to find the optimal conditions for the desired 4-bromo isomer.[5]

      • Reaction temperature can also influence the product distribution. Running the reaction at lower temperatures may improve selectivity.

  • Over-bromination: The indazole ring is activated towards electrophilic substitution, and the introduction of one bromine atom can sometimes facilitate further bromination, leading to di- or even tri-brominated byproducts.[6]

    • Troubleshooting:

      • Use a precise amount of the brominating agent (ideally 1.0 equivalent).

      • Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.

      • Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

Question 2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely byproducts and how can I purify my product?

Answer:

The presence of multiple spots on your TLC plate indicates the formation of byproducts. The identity of these byproducts depends on the synthetic route.

Likely Byproducts:

Synthetic RouteCommon ByproductsIdentification
Diazotization of 2-Amino-3-bromobenzoic Acid 3-Bromo-2-hydroxybenzoic acidCan be identified by a different polarity on TLC and distinct signals in ¹H NMR (e.g., absence of the N-H protons of the indazolone). Mass spectrometry will show a different molecular weight.
Unreacted 2-Amino-3-bromobenzoic acidWill have a different Rf value on TLC. Its presence can be confirmed by comparing with a standard of the starting material.
Direct Bromination of 1H-Indazol-3(2H)-one Regioisomeric bromo-1H-indazol-3(2H)-ones (5-, 6-, 7-bromo)These isomers will likely have very similar polarities, making them difficult to separate by standard column chromatography. Identification often requires careful analysis of ¹H and ¹³C NMR spectra to determine the substitution pattern on the benzene ring.
Di-brominated 1H-indazol-3(2H)-onesWill have a significantly lower Rf value on TLC due to increased polarity and molecular weight. Mass spectrometry will show a molecular ion peak corresponding to the addition of two bromine atoms.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying the desired product from byproducts with different polarities.

    • For separating regioisomers: A highly efficient silica gel and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) may be required. In some cases, specialized chromatography techniques like preparative HPLC might be necessary.

  • Recrystallization: If the desired product is a solid and the impurities have different solubilities, recrystallization can be a very effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good recovery of the pure product.

  • Acid-Base Extraction: If your byproducts have different acidic or basic properties than your product, a liquid-liquid extraction with an acidic or basic aqueous solution can be used to separate them. For example, unreacted 2-amino-3-bromobenzoic acid can be removed by washing the organic layer with a dilute base.

Frequently Asked Questions (FAQs)

This section addresses common questions about the synthesis of this compound.

Q1: What is the significance of the tautomerism between this compound and 4-bromo-1H-indazol-3-ol, and how does it affect the synthesis?

A1: The tautomerism between the keto form (indazol-3(2H)-one) and the enol form (indazol-3-ol) is a crucial aspect of indazole chemistry.[7] The equilibrium between these two forms can be influenced by the solvent, pH, and temperature. In the solid state, the indazol-3(2H)-one form is generally predominant. However, in solution, a significant amount of the indazol-3-ol tautomer can exist.

This tautomerism can affect the synthesis in the following ways:

  • Reactivity: The two tautomers have different reactive sites. The indazol-3-ol form has a nucleophilic hydroxyl group, which can undergo O-alkylation or O-acylation reactions. The indazol-3(2H)-one form has a reactive N-H bond and an α-carbon to the carbonyl group.

  • Byproduct Formation: During reactions like bromination, the presence of both tautomers can potentially lead to a mixture of products if the reaction is not selective for one form. For example, O-bromination of the enol form could be a possible side reaction, although C-bromination is generally more favored.

Q2: Which brominating agent is best for the synthesis of this compound?

A2: The choice of brominating agent depends on the synthetic strategy.

  • For direct bromination of 1H-indazol-3(2H)-one: N-Bromosuccinimide (NBS) is often a good choice as it is a milder and more selective brominating agent compared to liquid bromine.[5] Using NBS can help to minimize over-bromination and other side reactions.

  • Starting from a pre-functionalized precursor: If the bromo group is introduced earlier in the synthesis (e.g., starting from 2-amino-3-bromobenzoic acid), then a brominating agent is not needed in the final cyclization step.

Q3: How can I confirm the correct regiochemistry of my this compound product?

A3: Confirming the regiochemistry is essential, especially when dealing with the possibility of isomeric byproducts. The most powerful techniques for this are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are highly informative. For the 4-bromo isomer, you would expect to see a specific set of splitting patterns for the protons at the 5, 6, and 7 positions. Comparison with simulated spectra or literature data for known isomers is crucial.

    • ¹³C NMR: The chemical shift of the carbon atom attached to the bromine will be significantly affected.

    • 2D NMR (COSY, HMBC, HSQC): These experiments can provide unambiguous assignments of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides the definitive structure and confirms the regiochemistry beyond any doubt.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-3-bromobenzoic Acid

Materials:

  • 2-Amino-3-bromobenzoic acid

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend 2-amino-3-bromobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.05 eq) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred suspension, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour to ensure complete diazotization.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to facilitate cyclization.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and then dry it under vacuum to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: HPLC Method for Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min)%A%B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 25 °C

Sample Preparation:

  • Dissolve a small amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

This method should provide good separation of the desired product from potential byproducts and starting materials. Method optimization may be required depending on the specific impurities present.[8]

Visualizations

Byproduct_Formation_Diazotization A 2-Amino-3-bromobenzoic Acid B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C This compound (Desired Product) B->C Intramolecular Cyclization D 3-Bromo-2-hydroxybenzoic Acid (Byproduct) B->D H2O (Hydroxylation) E Other Decomposition Products B->E Decomposition (Temp > 5 °C)

Caption: Byproduct formation pathway in the synthesis via diazotization.

Byproduct_Formation_Bromination A 1H-Indazol-3(2H)-one B This compound (Desired Product) A->B Brominating Agent (e.g., NBS) C Regioisomeric Bromo-indazoles (Byproducts) A->C Poor Regioselectivity D Di-brominated Indazoles (Byproducts) B->D Excess Brominating Agent

Caption: Byproduct formation in the direct bromination route.

References

  • Supporting Information for a relevant article. (Note: A specific reference could not be generated as the initial search did not yield a direct synthesis paper with full experimental details for this compound to cite.)
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC - NIH. (n.d.). [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - NIH. (n.d.). [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

  • Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. (n.d.). [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry, 17, 1938–1947. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (n.d.). ResearchGate. [Link]

  • Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95–99. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). [Link]

  • 4 Bromo 1H Indazole | PDF | Thin Layer Chromatography. (n.d.). Scribd. [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95–99. [Link]

  • The Reaction of Amines with Nitrous Acid. (n.d.). Chemistry Steps. [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

  • Applications of Sodium Nitrite in Organic Synthesis. (2019). European Journal of Organic Chemistry, 2019(39), 6424–6451. [Link]

  • Kinetic study on the reaction of sodium nitrite with neurotransmitters secreted in the stomach. (2023). Scientific Reports, 13(1), 15777. [Link]

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.).
  • Draw the mechanism for the reaction of 2-aminobenzoic acid with sodium nitrite and HCl. (n.d.). Homework.Study.com. [Link]

Sources

Technical Support Center: Improving Regioselectivity in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for indazole synthesis. This resource is designed to provide in-depth guidance on one of the most persistent challenges in this field: controlling regioselectivity. The formation of N1 versus N2 isomers is a critical hurdle that can significantly impact yield, purification efforts, and the overall efficiency of a synthetic campaign.[1][2]

This guide offers troubleshooting advice, detailed experimental protocols, and data-driven insights to help you navigate and optimize your reactions for the desired regioisomer.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues and broader conceptual questions in a practical question-and-answer format.

Issue 1: Poor N1/N2 Regioselectivity in Direct Alkylation

Q: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 regioisomers. How can I improve selectivity?

A: This is a classic challenge in indazole chemistry. The indazole anion is an ambident nucleophile, and the ratio of N1 to N2 alkylation is highly sensitive to a combination of steric, electronic, and reaction conditions.[1][3] The N1-substituted product is generally the thermodynamically more stable isomer, while the N2-substituted product is often the kinetically favored one.[3] Manipulating the reaction conditions can help favor one over the other.

Underlying Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: Under conditions that allow for equilibration (e.g., higher temperatures, longer reaction times), the more stable N1 isomer is often the major product.[1][3] To favor the kinetically preferred N2 product, milder conditions and shorter reaction times are recommended.[4]

  • Base and Solvent Effects: The choice of base and solvent system is paramount as it influences the nature of the indazolide anion and its counter-ion pairing.[1][2]

    • For N1-Selectivity (Thermodynamic Product): A combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar solvent such as tetrahydrofuran (THF) is often highly effective.[1][2] This condition is thought to favor a tight ion pair between the indazolide and the sodium cation, which can be coordinated by substituents at the C3 position, sterically directing the alkylating agent to the N1 position.[5][6]

    • For N2-Selectivity (Kinetic Product): Conditions that favor a "freer" indazolide anion, such as using potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF), can lead to increased N2 alkylation. Mitsunobu conditions have also been shown to favor the formation of the N2 regioisomer.[1]

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a crucial role.[1][3]

    • Electron-withdrawing groups at the C7 position, such as -NO2 or -CO2Me, have been shown to confer excellent N2 regioselectivity (≥ 96%).[1][2]

    • Sterically demanding groups at the C3 position can favor N1 substitution.[7]

Data-Driven Insights: Effect of Base and Solvent on N-Alkylation of Methyl Indazole-3-carboxylate

EntryBaseSolventTemperature (°C)N1:N2 Ratio
1Cs2CO3DMF2055:45
2K2CO3DMF2065:35
3K3PO4DMF2066:34
4KOtBuTHF2094:6
5NaHTHF50>99:1

This table is adapted from data presented by Alam et al. (2021) and demonstrates the profound impact of the base-solvent system on regioselectivity.[2]

Workflow for Optimizing N1-Selectivity

cluster_0 N1-Alkylation Optimization Workflow Start Start with Indazole Substrate Condition_Screen Screen Base/Solvent Systems (e.g., NaH/THF, KOtBu/THF) Start->Condition_Screen NaH_THF Optimized Condition: NaH in THF at 50°C Condition_Screen->NaH_THF NaH/THF shows >99:1 selectivity Analysis Analyze N1/N2 Ratio (NMR, LC-MS) NaH_THF->Analysis Purification Purify Desired N1 Isomer Analysis->Purification End Isolated N1-Product Purification->End

Caption: Workflow for optimizing N1-alkylation conditions.

Issue 2: Low Yields and Harsh Conditions in Cadogan-Sundberg Cyclization for 2H-Indazoles

Q: My Cadogan-Sundberg cyclization to produce a 2H-indazole is inefficient, requiring high temperatures and giving low yields. Are there milder alternatives?

A: Traditional Cadogan cyclizations, which involve the reductive cyclization of o-nitroarenes using trivalent phosphorus reagents, are known for requiring harsh conditions, often refluxing in excess phosphite reagents at temperatures above 150°C.[8] This can limit substrate scope and lead to decomposition.

Underlying Causes & Solutions:

  • Reaction Mechanism and Temperature: The classical mechanism is thought to involve complete deoxygenation of the nitro group to a nitrene, which then cyclizes.[8] This process is energetically demanding. However, recent studies suggest that non-nitrene pathways involving oxygenated intermediates may be operational.[8]

  • Milder, One-Pot Protocol: A significant improvement is a one-pot condensation and Cadogan reductive cyclization.[9] This method involves the condensation of an o-nitrobenzaldehyde with an amine (aliphatic or aromatic) to form an o-imino-nitrobenzene intermediate in situ. This is followed by reductive cyclization promoted by tri-n-butylphosphine at a much milder temperature (e.g., 80°C in isopropanol).[9] This approach avoids the need to isolate the intermediate and is compatible with a wider range of functional groups.[9]

Experimental Protocol: Mild, One-Pot Synthesis of 2H-Indazoles

  • Condensation: In a reaction vessel, dissolve the o-nitrobenzaldehyde (1.0 eq) and the desired aniline or aliphatic amine (1.1 eq) in isopropanol (i-PrOH).[4][9]

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.[4][9]

  • Heating: Heat the reaction mixture to 80°C and monitor for completion (typically 12-24 hours) by TLC or LC-MS.[9]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired 2H-indazole.[4]

Issue 3: Poor Regioselectivity in Davis-Beirut Reaction for 2H-Indazoles

Q: I am attempting a Davis-Beirut reaction to synthesize an N-aryl-2H-indazole, but the yield is very low. What is causing this and how can I improve it?

A: The Davis-Beirut reaction is a powerful method for constructing 2H-indazoles from o-nitrobenzylamines.[10][11][12] However, the synthesis of N-aryl substituted 2H-indazoles can be particularly challenging.[11][12]

Underlying Causes & Solutions:

  • Slow N-N Bond Formation: The reaction proceeds through a key nitroso imine intermediate. For N-aryl substrates, the subsequent N-N bond-forming heterocyclization can be slow.[10][11][12] This allows for competitive side reactions, such as the addition of water to the nitroso imine, leading to imine bond cleavage and reduced yield.[10][11][12]

  • Electronic Effects: The electronic nature of the nitro-containing ring is critical. Making this ring more electron-poor can significantly boost the yields of N-aryl products.[11] This is because it enhances the electrophilicity of the nitroso intermediate, facilitating the cyclization step.

  • Solvent Choice: The choice of solvent is crucial for modulating the chemistry of the reactive intermediates.[10] While the presence of water can be important in some cases, an excess can promote the undesired imine cleavage pathway.[10] Methanol has been identified as a highly effective solvent for this transformation.[11]

Logical Pathway for Davis-Beirut Reaction Optimization

cluster_1 Davis-Beirut Reaction Troubleshooting Start Low Yield of N-aryl-2H-indazole Problem Slow N-N Bond Formation & Competitive H2O Addition Start->Problem Solution1 Optimize Solvent: Use Methanol Problem->Solution1 Solution2 Modify Substrate: Increase Electron-Deficiency of Nitro-Aromatic Ring Problem->Solution2 Outcome Improved Yield of Desired Product Solution1->Outcome Solution2->Outcome

Caption: Troubleshooting logic for the Davis-Beirut reaction.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing N1 vs. N2 regioselectivity in indazole synthesis?

A1: The regioselectivity is a result of the interplay between the thermodynamic stability of the products and the kinetic accessibility of the transition states leading to them. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][4] Consequently, under equilibrating conditions, the N1-substituted product is favored.[1][3] Kinetically, the N2 position is often more nucleophilic, leading to the formation of the N2-substituted product under conditions that do not allow for equilibration.[3] Factors like the solvent, base, temperature, and electronic and steric properties of the substituents all influence this delicate balance.[1][3]

Q2: How can transition-metal catalysis be used to control regioselectivity?

A2: Transition-metal catalysis offers powerful and often highly regioselective methods for indazole synthesis.[13][14][15] For example, palladium-catalyzed reactions of 2-bromobenzyl bromides with arylhydrazines can provide 2-aryl-substituted 2H-indazoles with excellent regioselectivity.[16] Rhodium(III)-catalyzed C-H activation and annulation strategies have also been developed for the one-step construction of functionalized indazoles with exclusive regioselectivity.[13] These methods often proceed through well-defined catalytic cycles, where the metal center coordinates the substrates in a specific orientation, thus dictating the regiochemical outcome.

Q3: I have successfully synthesized a mixture of N1 and N2 isomers. What are the best strategies for their separation?

A3: The separation of N1 and N2 regioisomers can be challenging due to their often similar polarities.[17]

  • Column Chromatography: This is the most common method. Careful optimization of the solvent system (eluent) is required. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can improve separation.

  • Crystallization: If one of the isomers is crystalline, fractional crystallization can be an effective purification method. This may require screening various solvent systems to find conditions where one isomer selectively precipitates.

  • Preparative HPLC: For difficult separations or when high purity is required, preparative high-performance liquid chromatography (HPLC) is a powerful, albeit more expensive, option.

Q4: Can I predict the regiochemical outcome of an N-alkylation reaction computationally?

A4: Yes, computational methods like Density Functional Theory (DFT) are increasingly used to predict and rationalize the regioselectivity of indazole alkylations.[5][6][18] These calculations can determine the relative energies of the N1 and N2-deprotonated intermediates, the transition state energies for the alkylation at each nitrogen, and the final product stabilities.[18] DFT studies have provided valuable insights, for instance, by suggesting that chelation between a cation (like Na+ or Cs+) and the N2 nitrogen and a C3 substituent can drive N1-selectivity.[5][6][18]

References

  • Gotor, V., et al. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. Retrieved from [Link]

  • National Institutes of Health. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. ACS Omega. Retrieved from [Link]

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1940-1954. Retrieved from [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183. Retrieved from [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Retrieved from [Link]

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1940-1954. Retrieved from [Link]

  • Haddadin, M. J., et al. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2296-2308. Retrieved from [Link]

  • Haddadin, M. J., et al. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. National Institutes of Health. Retrieved from [Link]

  • Haddadin, M. J., et al. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed. Retrieved from [Link]

  • Hellenica World. (n.d.). Cadogan–Sundberg indole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. Retrieved from [Link]

  • Bentham Science. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Retrieved from [Link]

  • IDR@NITK. (2020). Transition-Metal-Catalyzed Syntheses of Indazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. Retrieved from [Link]

  • National Institutes of Health. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Inorganic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the mechanism of the Cadogan–Sundberg indole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Retrieved from [Link]

  • National Institutes of Health. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • Caribbean Journal of Science and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges in the Purification of Bromo-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing the common and often complex challenges encountered during the purification of bromo-indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize these critical heterocyclic building blocks. Here, we synthesize field-proven insights and fundamental chemical principles to provide actionable troubleshooting strategies and robust protocols.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis and purification of bromo-indazoles.

Q1: What are the most common impurities found in crude bromo-indazole samples?

Impurities in your crude product are almost always a direct consequence of the synthetic route employed. They can be broadly categorized as follows:

  • Starting Materials: Unreacted indazole or substituted aniline precursors are common, resulting from incomplete reactions.[1][2]

  • Reagents: Residual brominating agents, such as N-Bromosuccinimide (NBS) or bromine, and their byproducts (e.g., succinimide) may persist after the reaction.[3]

  • Byproducts: These are the most challenging impurities.

    • Regioisomers: During direct bromination, the bromine can add to various positions on the indazole ring (e.g., 3-, 5-, 6-, or 7-bromo isomers), leading to mixtures that are difficult to separate due to their very similar physical properties.[1][3]

    • Over-bromination Products: The use of excess brominating agent or prolonged reaction times can lead to the formation of di- or even tri-brominated indazoles.[1][2]

  • Solvents & Salts: Residual solvents from the reaction or work-up and inorganic salts from neutralization steps are common but typically easier to remove.[1]

  • Degradation Products: Bromo-indazoles can be susceptible to degradation if not handled or stored correctly, particularly when exposed to light or moisture.[1][4]

Q2: What are the primary laboratory methods for purifying bromo-indazoles?

The two most effective and widely used methods for purifying bromo-indazoles on a laboratory scale are column chromatography and recrystallization.[2][3]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities, making it ideal for removing starting materials and over-brominated byproducts from the desired mono-bromo-indazole.[2]

  • Recrystallization: For solid products, recrystallization is a powerful and scalable method for achieving high purity, provided a suitable solvent system can be identified.[3][5]

  • Preparative HPLC: For applications requiring very high purity (>99.5%) or for separating extremely similar isomers, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice, though it is less scalable.[1]

Q3: How can I accurately assess the purity of my final bromo-indazole product?

A multi-pronged approach is recommended for reliable purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, offering high resolution and sensitivity to detect even trace impurities.[3][6]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool to quickly assess the number of components in a mixture and monitor the progress of a purification process.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the desired isomer and identifying impurities. The presence of unexpected signals or incorrect integration values can indicate impurities.[1][3]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is crucial for identifying unknown impurities by providing their molecular weight.[1][6]

  • Melting Point Analysis: A sharp melting point range that aligns with the literature value is a strong indicator of high purity for a crystalline solid.[3]

Q4: Why is the separation of bromo-indazole regioisomers so challenging?

Regioisomers of bromo-indazole (e.g., 5-bromo-1H-indazole vs. 6-bromo-1H-indazole) possess the same molecular weight and functional groups, differing only in the position of the bromine atom on the benzene ring. This results in very subtle differences in their physicochemical properties, such as polarity, solubility, and crystal lattice energy. Consequently, they often exhibit very similar retention factors (Rƒ) in chromatography and comparable solubility profiles, making their separation by standard column chromatography or recrystallization exceptionally difficult.[3][5] Achieving separation often requires meticulous optimization of chromatographic conditions or the use of higher-resolution techniques like preparative HPLC.[1][6]

Troubleshooting Guide: Column Chromatography

Column chromatography is often the first line of defense against impurities. However, the unique properties of bromo-indazoles can present specific challenges.

Issue 1: Poor separation of the desired bromo-indazole from an impurity (especially isomers).
  • Possible Cause: The polarity of the eluent is not optimal for resolving compounds with very similar Rƒ values.[3] The column may be overloaded, or it was not packed properly, leading to channeling.[5]

  • Recommended Solution:

    • Optimize the Eluent System: Screen different solvent systems. Gradients of ethyl acetate in heptane/hexane or methanol in dichloromethane are common starting points.[3] For difficult separations, switch to a different solvent system (e.g., toluene/ethyl acetate) to alter the selectivity.[5]

    • Employ a Shallow Gradient: Instead of a steep gradient, increase the polarity of the mobile phase very slowly. This elongates the separation path on the column, improving resolution.[5]

    • Improve Column Parameters: Use a longer column and a stationary phase with a smaller particle size (finer mesh silica) to increase the number of theoretical plates and enhance resolution.[3]

    • Reduce Loading: Do not overload the column. A general guideline is a 1:30 to 1:100 ratio of crude product to silica gel by weight.[5]

    • Use Dry Loading: Dissolve the crude material in a minimal amount of a strong solvent (e.g., DCM or acetone), adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and load this powder onto the top of the column. This technique results in a much sharper starting band and significantly improves separation.[5]

Issue 2: Significant peak tailing for the bromo-indazole product.
  • Possible Cause: The basic nitrogen atoms in the indazole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This strong interaction leads to slow desorption kinetics and results in tailed peaks.[3]

  • Recommended Solution:

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine (~0.1-1%), to the eluent system.[3] This neutralizes the acidic sites on the silica, minimizing the unwanted interaction and leading to more symmetrical (Gaussian) peaks.

    • Switch the Stationary Phase: Consider using a different stationary phase altogether. Neutral or basic alumina can be effective alternatives to silica gel for purifying basic compounds.[3] Deactivated silica gel is also a viable option.[7]

Issue 3: The product is not eluting from the column.
  • Possible Cause: The polarity of the eluent is too low to move the compound down the column. Your compound may be highly polar or have unexpectedly strong interactions with the stationary phase.[3]

  • Recommended Solution:

    • Gradually Increase Eluent Polarity: Systematically increase the percentage of the more polar solvent in your mobile phase.[3]

    • Introduce a Stronger Solvent: If increasing the proportion of your current polar solvent is ineffective, you may need to introduce a much stronger solvent. For example, if a hexane/ethyl acetate gradient is failing, try flushing the column with a mobile phase containing methanol.[3][7]

Issue 4: The compound appears to be decomposing on the silica gel column.
  • Possible Cause: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[7]

  • Recommended Solution:

    • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.[7]

    • Deactivate the Silica: Prepare a slurry of silica gel in your nonpolar solvent containing 1% triethylamine. Pack the column with this slurry. This neutralizes the silica surface.[7]

    • Use an Alternative Stationary Phase: Florisil or alumina can be less harsh alternatives for acid-sensitive compounds.[7]

Troubleshooting Guide: Recrystallization

Recrystallization can be a highly effective and economical purification method for achieving high-purity crystalline bromo-indazoles.

Issue 1: Difficulty in finding a suitable recrystallization solvent.
  • Possible Cause: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Finding this balance can be challenging.[3][5]

  • Recommended Solution:

    • Systematic Solvent Screening: Test the solubility of a small amount of crude material (~10-20 mg) in various solvents (~0.5 mL) of differing polarities (e.g., water, ethanol, ethyl acetate, toluene, heptane). Observe solubility at room temperature and upon heating.[5]

    • Use a Binary Solvent System: This is often the key to success. Dissolve the compound in a minimal amount of a "good" hot solvent (one in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble) dropwise until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[5] Common pairs include methanol/water, ethanol/water, or ethyl acetate/heptane.

Issue 2: The compound "oils out" instead of forming crystals.
  • Possible Cause: The solution is cooling too quickly, or the concentration of impurities is too high, depressing the melting point of your compound below the temperature of the solution.[3]

  • Recommended Solution:

    • Slow Down the Cooling Process: Reheat the solution to re-dissolve the oil. Allow the flask to cool to room temperature slowly, then transfer it to an ice bath or refrigerator. Insulating the flask can help slow the cooling rate.[3]

    • Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to dilute the mixture slightly before allowing it to cool again.[3]

    • Perform a Pre-Purification: If the crude material is very impure, the impurities can inhibit crystallization. First, run a quick plug filtration or a rough column to remove the bulk of the impurities, then attempt to recrystallize the partially purified material.[5]

Issue 3: Low recovery of the purified product.
  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the chosen solvent even at low temperatures.[3]

  • Recommended Solution:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling.

    • Thoroughly Cool the Solution: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., 0 °C or below in an ice-salt bath) to maximize precipitation.[3]

    • Recover a Second Crop: After filtering the first crop of crystals, concentrate the mother liquor (the remaining solution) by evaporating some of the solvent and re-cooling it. This may yield a second, slightly less pure, crop of crystals.

Protocols and Methodologies

Protocol 1: General Purity Assessment by HPLC

This protocol provides a starting point for analyzing bromo-indazoles. Method optimization is often required based on the specific isomers and impurities present.[1][6]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid or 0.1% TFA.

  • Gradient: Start with a 10-minute linear gradient from 10% B to 90% B. Hold at 90% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or ACN. Dilute to ~0.1 mg/mL with the mobile phase for injection.

Parameter Typical Value Rationale
Column Chemistry C18, C8, PhenylC18 is a good starting point for hydrophobic separation. Phenyl columns can offer alternative selectivity for aromatic compounds through pi-pi interactions.[6]
Mobile Phase pH Acidic (0.1% FA/TFA)Suppresses the ionization of the indazole nitrogens, leading to sharper peaks and better retention on reversed-phase columns.
Injection Volume 5-10 µLA small volume prevents peak distortion and column overloading.
Column Temperature 30-40 °CElevated temperatures can improve peak shape and reduce viscosity, but stability must be considered.
Protocol 2: Optimizing a Column Chromatography Separation

This workflow details the steps to systematically develop a separation method for a challenging bromo-indazole mixture.

  • TLC Analysis:

    • Prepare a TLC developing chamber with a hexane/ethyl acetate (EtOAc) solvent system (e.g., 4:1).

    • Spot the crude mixture on a TLC plate and elute.

    • Aim for an Rƒ value of ~0.3 for your target compound. Adjust the hexane/EtOAc ratio until this is achieved.

    • Calculate the difference in Rƒ (ΔRƒ) between your product and the closest impurity. If ΔRƒ is < 0.1, a simple isocratic elution will likely fail.

  • Solvent System Screening (if separation is poor):

    • Test alternative solvent systems on TLC plates, such as dichloromethane/methanol or toluene/ethyl acetate, to find a system that maximizes the ΔRƒ.

  • Column Preparation:

    • Select a column size appropriate for your sample amount (e.g., 40g silica cartridge for 400mg - 1.3g of crude material).

    • Pack the column using the chosen nonpolar solvent (e.g., hexane).

  • Sample Loading:

    • Use the dry loading technique described in Troubleshooting Issue 1 for best results.

  • Elution:

    • Begin eluting with a mobile phase that is slightly less polar than what gave the target Rƒ of 0.3 on TLC (e.g., if 4:1 Hex/EtOAc was optimal, start with 9:1).

    • Run a shallow gradient, slowly increasing the concentration of the polar solvent.

    • Collect fractions and analyze them by TLC to determine which contain the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Systematic Solvent Screening for Recrystallization
  • Preparation: Aliquot ~15 mg of your crude bromo-indazole into 6-8 small test tubes or vials.

  • Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane).

  • Room Temperature Test: Vigorously shake or vortex each tube. Note which solvents dissolve the compound completely (poor choice), partially, or not at all (potential candidates).

  • Hot Solubility Test: Gently heat the tubes that did not show complete dissolution at room temperature in a water or sand bath. Add the same solvent dropwise until the solid just dissolves. Note the solvents that require heating for dissolution (good candidates).

  • Cooling and Crystallization: Remove the "good candidate" tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath. Observe which tubes yield a good quantity of crystalline solid.

  • Selection: The best single solvent is one that dissolves the compound when hot but results in significant crystal formation upon cooling. If no single solvent is ideal, use this data to select a promising binary solvent system (one solvent from the "soluble when hot" list and one from the "insoluble" list).

Visual Workflows

Impurity Identification Workflow

This diagram outlines a logical sequence for identifying an unknown peak observed during the purity analysis of a bromo-indazole sample.

G start Unexpected Peak in HPLC/TLC review_synthesis Review Synthetic Route Hypothesize Impurities (Starting Materials, Byproducts) start->review_synthesis lcms Analyze by LC-MS start->lcms compare_mw Compare MW to Hypothesized Structures review_synthesis->compare_mw mol_weight Determine Molecular Weight (MW) of the Impurity lcms->mol_weight mol_weight->compare_mw match Potential Structure Identified compare_mw->match Match Found no_match No Obvious Match compare_mw->no_match No Match nmr Isolate Impurity (Prep-HPLC / Column) & Analyze by NMR match->nmr For Confirmation no_match->nmr hrms Analyze by HRMS for Elemental Composition no_match->hrms structure Confirm Structure nmr->structure

Caption: A systematic workflow for identifying unknown impurities.

Purification Method Selection Guide

This decision tree helps researchers choose the most appropriate purification strategy based on the sample's characteristics and the desired purity level.

G start Crude Bromo-indazole Sample is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization First is_solid->recrystallization Yes column Perform Column Chromatography is_solid->column No (Oil/Tar) purity_level What is the desired final purity? prep_hplc Use Preparative HPLC purity_level->prep_hplc >99% required / Isomers present final_product High-Purity Product purity_level->final_product >95-98% is sufficient success Success? recrystallization->success column->purity_level prep_hplc->final_product success->column No (Oils out / Stays impure) success->final_product Yes

Caption: Decision tree for selecting a bromo-indazole purification method.

References

  • BenchChem (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Link

  • BenchChem (2025). A Comparative Guide to the Purity Analysis of 5-Bromo-2-propyl-2H-indazole by HPLC. Link

  • BenchChem (2025). Technical Support Center: Purification of Crude 4-bromo-1H-indazole. Link

  • BenchChem (2025). Technical Support Center: Synthesis of 3-Bromo-indazole. Link

  • BenchChem (2025). Purity and Stability of 5-Bromo-2-propyl-2H-indazole: A Technical Guide. Link

  • BenchChem (2025). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. Link

  • BenchChem (2025). Removal of impurities from 5-Bromo-2-propyl- 2H-indazole. Link

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Link

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avoiding over-bromination in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies to Avoid Over-bromination in Indazole Synthesis For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

Welcome to the technical support guide for indazole synthesis. This document provides targeted troubleshooting advice and advanced protocols to address a common and critical challenge: controlling electrophilic bromination and preventing the formation of unwanted di-, tri-, and poly-brominated indazole species. Our goal is to equip you with the mechanistic understanding and practical methodologies required to achieve high regioselectivity and yield in your syntheses.

Frequently Asked Questions (FAQs): Understanding Indazole's Reactivity

This section addresses foundational questions regarding the electrophilic substitution patterns of the indazole ring system.

Q1: Why is over-bromination such a common problem when working with indazoles?

A1: The indazole scaffold is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution. The issue of over-bromination arises from a combination of factors:

  • High Nucleophilicity: Both the five-membered pyrazole ring and the six-membered benzene ring are activated towards electrophiles.

  • Activating Effect of Bromine: Unlike its deactivating effect on simple benzene rings, a bromine substituent on the indazole ring can, in some cases, still leave the ring sufficiently activated to react with a second or third equivalent of the brominating agent.

  • Multiple Reactive Sites: Unsubstituted indazole has several positions that can be attacked by electrophiles. For the neutral molecule in aqueous conditions, the order of reactivity is generally C5 > C3 > C7.[1] This creates a scenario where the energy barrier for a second bromination is not significantly higher than the first, especially under harsh reaction conditions.

Q2: Which positions on the indazole ring are most susceptible to electrophilic attack?

A2: The regioselectivity of bromination is highly dependent on the reaction conditions and the substitution pattern of the indazole itself.

  • For NH-free (neutral) indazole: Kinetic studies have shown the preference for electrophilic attack by Br₂ in an aqueous medium is C5 , followed by C3 , and then C7 .[1]

  • For N-anionic indazole (under basic conditions): The reactivity shifts dramatically, with the C3 position becoming overwhelmingly the most nucleophilic and reactive site.[1][2]

  • For N-protected indazoles: The choice of the N1 or N2 protecting group fundamentally alters the electronic distribution and, therefore, the site of bromination. This is a key strategy for directing the reaction, which we will explore in the troubleshooting section.[3][4]

Troubleshooting Guide: Preventing and Controlling Over-bromination

This section provides direct answers to common experimental failures and outlines corrective actions.

Q3: My reaction with Br₂ produced a complex mixture of di- and tri-brominated products with very little mono-brominated target. What are the primary causes?

A3: Using molecular bromine (Br₂) is a common cause of poor selectivity. Br₂ is a very strong and often indiscriminate brominating agent for activated systems like indazole. The mono-brominated product, once formed, is often still reactive enough to be brominated further, leading to a product mixture that is difficult to separate.[5]

Corrective Actions:

  • Switch to a Milder Brominating Agent: The most critical change is to replace Br₂ with N-bromosuccinimide (NBS). NBS is a milder source of electrophilic bromine (Br⁺) and is widely reported to give superior control and higher yields of mono-brominated products.[5][6][7] 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is another effective alternative, particularly for C3 bromination.[8][9]

  • Strict Stoichiometric Control: Use precisely 1.0 to 1.1 equivalents of your brominating agent (e.g., NBS). Even a small excess can initiate the second bromination.[10] Conversely, increasing the equivalents of NBS is a deliberate strategy to produce di- or tri-halogenated indazoles.[5][11]

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) before allowing it to slowly warm to room temperature. Lower temperatures increase the selectivity by favoring the reaction pathway with the lowest activation energy, which is typically the first bromination.

Q4: I am using NBS but still observing significant amounts of a 5,7-dibrominated side product. How can I improve selectivity for mono-bromination at C7?

A4: This outcome suggests that your substrate is highly activated and that even with NBS, the second bromination at C5 is competitive. This is often seen when activating directing groups are present on the indazole ring.

Corrective Actions:

  • Leverage a Directing Group: The most powerful way to achieve C7 selectivity is to have a suitable directing group at the C4 position. For example, a 4-sulfonamido group has been shown to effectively direct NBS bromination almost exclusively to the C7 position.[6][10]

  • Solvent Choice: The choice of solvent can influence regioselectivity. For many 2-substituted indazoles, using ethanol as a solvent can provide clean conversion to the mono-brominated product in high yield.[5] For other substrates, aprotic solvents like DMF or THF may offer better control.[10]

  • N-Protection Strategy: Protecting the indazole at N1 or N2 can deactivate other positions. An N1-Boc group, for instance, can be used to control subsequent functionalization.[2] This is a multi-step but highly reliable method for complex substrates.

Q5: How can I selectively introduce a bromine atom at the C3 position without touching the benzene ring?

A5: Selectivity for C3 is best achieved by exploiting the unique reactivity of this position, often through N-protection or by generating the indazole anion.

Corrective Actions:

  • N2-Protection and Lithiation: This is a robust and highly regioselective method. Protecting the indazole at the N2 position with a group like 2-(trimethylsilyl)ethoxymethyl (SEM) allows for regioselective deprotonation at C3 with a strong base (e.g., n-BuLi).[4][12] The resulting C3-lithiated species can then be quenched with an electrophilic bromine source (like Br₂ or CBr₄) to yield the 3-bromo-N2-SEM-indazole exclusively. The SEM group can then be removed under acidic conditions or with fluoride.[12]

  • Ultrasound-Assisted Bromination: Recent methods have shown that using DBDMH as the bromine source under ultrasound irradiation can provide excellent site-selectivity for the C3 position on a wide range of indazole derivatives.[8][9]

  • Reaction under Basic Conditions: As mentioned in the FAQs, generating the indazolide anion with a base like KOH or NaOH in a polar solvent like DMF dramatically enhances the nucleophilicity of C3. Subsequent addition of an iodinating agent (like I₂) has been shown to be highly selective for C3.[2] This principle can be extended to bromination with a suitable bromine source.

Key Strategies and Protocols for Selective Bromination
Strategy 1: Controlled Mono-bromination of 2-Aryl-2H-Indazole using NBS

This protocol is adapted from methodologies that demonstrate high selectivity for mono-halogenation by carefully controlling reaction conditions.[5][11]

Objective: To achieve high-yield mono-bromination at the C3 position of a 2-aryl-2H-indazole.

Step-by-Step Protocol:

  • Dissolution: Dissolve the 2-aryl-2H-indazole substrate (1.0 equiv.) in ethanol (EtOH) in a round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 equiv.) to the solution.

  • Reaction: Stir the mixture at 50 °C in the air. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction is often complete within 2 hours.

  • Workup: Upon completion, cool the reaction mixture. The product may precipitate from the solution. If so, it can be isolated by simple filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 3-bromo-2-aryl-2H-indazole.

Strategy 2: N-Protection Directed Bromination

This workflow outlines the general, highly reliable strategy of using a protecting group to control regioselectivity.

Objective: To use an N-protecting group to achieve bromination at a specific, desired position.

G

Mechanistic Insights: Why Position Matters

The control over bromination stems from understanding the electrophilic aromatic substitution (SEAr) mechanism as it applies to the indazole ring. The relative electron density at each carbon atom dictates the most likely point of attack.

G Start Experiment yields over-brominated products CheckReagent Q1: Are you using Br₂? Start->CheckReagent CheckStoich Q2: Are you using >1.1 eq. of brominating agent? CheckReagent->CheckStoich No Sol_NBS Action: Switch to NBS or DBDMH[5][8] CheckReagent->Sol_NBS Yes CheckTemp Q3: Is the reaction run at elevated temperature? CheckStoich->CheckTemp No Sol_Stoich Action: Use 1.0 eq. of brominating agent[10] CheckStoich->Sol_Stoich Yes ConsiderProtection Is high selectivity at a specific position required (e.g., C3 or C7)? CheckTemp->ConsiderProtection No Sol_Temp Action: Run reaction at 0°C or lower CheckTemp->Sol_Temp Yes Sol_Protect Action: Implement N-Protection (Boc, SEM) or use a C4 directing group[6][12] ConsiderProtection->Sol_Protect Yes Success Achieved Selective Mono-bromination ConsiderProtection->Success No, issues resolved Sol_NBS->Success Sol_Stoich->Success Sol_Temp->Success Sol_Protect->Success

Data Summary: Bromination Conditions and Outcomes

The following table summarizes various reported conditions for the bromination of indazoles to illustrate the impact of reagents and directing groups on the final product distribution.

Substrate TypeBrominating Agent (Equiv.)Solvent / Temp.Major Product(s)Key TakeawayReference
2-Phenyl-2H-indazoleNBS (1.0)EtOH / 50 °C3-bromo (97% yield)Mild conditions give excellent C3 selectivity on N2-substituted indazoles.[5]
2-Phenyl-2H-indazoleNBS (>1.3)H₂O / 95 °C3,7-dibromoIncreasing NBS equivalents leads directly to di-bromination.[5]
4-Sulfonamido-1H-indazoleNBS (1.1)DMF / 80 °C7-bromo (84%), 5,7-dibromo (10%)A C4 directing group provides high selectivity for the C7 position.[10]
4-Sulfonamido-1H-indazoleNBS (2.0)DMF / 80 °C5,7-dibromo (88%)Excess NBS with a C4 directing group yields the 5,7-dibromo product.[10]
2-Aryl-2H-indazolesDBDMH (1.0)EtOH / 40 °C (Ultrasound)3-bromo (>80% yield)DBDMH is a highly effective reagent for selective C3 bromination.[8]
1H-Indazole (unsubstituted)Br₂AqueousMixture: 5-bromo > 3-bromo > 7-bromoBr₂ is powerful but lacks the selectivity of NBS for mono-bromination.[1]
References
  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4785-4790. DOI: 10.1039/d2ra07398f. Available from: [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Available from: [Link]

  • El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6563-6571. DOI: 10.1039/D0RA08598G. Available from: [Link]

  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. DOI: 10.1021/jo060607j. Available from: [Link]

  • Rogers, D., et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. The Journal of Organic Chemistry. Available from: [Link]

  • Rogers, D., & Lamar, A. (2025). Visible-light photoredox catalyzed bromination of indazoles using N-bromosuccinimide and Rose Bengal. ACS Fall 2025. American Chemical Society. Available from: [Link]

  • Alam, M. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2126-2138. DOI: 10.3762/bjoc.17.137. Available from: [Link]

  • Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(2), 581-585. DOI: 10.1039/d2ra06867b. Available from: [Link]

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Institutes of Health. Available from: [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available from: [Link]

  • El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. Available from: [Link]

  • Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate. Available from: [Link]

  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2343-2348. Available from: [Link]

  • Alam, M. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available from: [Link]

  • Buchwald, S. L., et al. (2014). Regioselective n-2 arylation of indazoles. Google Patents.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (n.d.). Royal Society of Chemistry. Available from: [Link]

Sources

stability of 4-bromo-1H-indazol-3(2H)-one under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-bromo-1H-indazol-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common questions and troubleshooting scenarios related to its stability and reactivity under typical laboratory conditions. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

Answer:

Proper storage is critical to ensure the integrity of your starting material. While specific stability data for this compound is not extensively published, we can establish best practices based on the general characteristics of related heterocyclic compounds, such as 4-bromo-1H-indazole.[1][2]

Recommended Storage Protocol:

  • Temperature: Store at 2-8°C (refrigerated).[1]

  • Atmosphere: Keep under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to moisture and oxygen.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

Causality: Indazolone scaffolds can be susceptible to slow degradation via oxidation or hydrolysis over extended periods, especially if impurities are present. The acidic N-H proton and the lactam-like carbonyl group can participate in intermolecular interactions, and low temperatures mitigate the energy required for potential degradation pathways.

Q2: I'm observing my reaction mixture turning dark brown and seeing multiple new spots on my TLC analysis. Is the indazolone decomposing?

Answer:

This is a common observation and often points towards decomposition. This compound, like many complex organic molecules, can be sensitive to specific reagents, temperatures, or pH levels. The formation of colored byproducts is a strong indicator of instability.

Immediate Troubleshooting Steps:

  • Stop the Reaction: If feasible, halt the reaction to prevent further loss of material.

  • Analyze the Mixture: Take an aliquot for LC-MS analysis. Look for the mass of your starting material (C₇H₅BrN₂O, MW: ~213.03 g/mol ) and any new, unexpected masses.[3] This will help determine if the issue is decomposition or an unexpected side reaction.

  • Run a Control: In a separate vial, subject your this compound to the identical reaction conditions (solvent, base/acid, temperature) without the other reactants. This crucial step will isolate the stability of the indazolone itself under your specific conditions.

Plausible Causes for Decomposition:

  • Strong Base/Nucleophile: Strong bases can deprotonate the N-H proton, forming an indazolide anion. While often a necessary step for functionalization, this anion can be unstable at high temperatures or in the presence of oxidants, potentially leading to ring-opening or polymerization.

  • High Temperatures: Thermal stress, especially for prolonged periods (>80-100 °C), can induce decomposition.

  • Strongly Acidic Conditions: While the indazole core can be stable in acid,[4] harsh acidic conditions combined with heat can lead to hydrolysis of the amide bond within the indazolone ring.

In-Depth Troubleshooting Guides

Issue 1: Reaction Failure or Low Yield in Palladium-Catalyzed Cross-Coupling

You are attempting a Suzuki or Buchwald-Hartwig coupling at the bromine position, but you are observing low conversion of the starting material and the formation of 3-methyl-1H-indazole as a byproduct.

This issue highlights a common challenge with N-H containing heterocycles in cross-coupling chemistry.[5] The acidic N-H proton can interfere with the catalytic cycle.

start Low Yield in Cross-Coupling check_catalyst 1. Catalyst & Ligand Integrity - Is the catalyst fresh? - Degassed solvents used? start->check_catalyst Initial Check check_base 2. Base Selection - Is the base too strong (e.g., KOtBu)? - Is the base anhydrous? check_catalyst->check_base Catalyst OK sub_catalyst Action: Use a fresh batch of Pd catalyst. Ensure rigorous degassing of all solvents. check_catalyst->sub_catalyst check_protection 3. N-H Interference - Is de-bromination observed? - Consider N-protection. check_base->check_protection Base OK sub_base Action: Switch to a milder, non-nucleophilic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. check_base->sub_base solution Optimized Reaction check_protection->solution Strategy Implemented sub_protection Action: Protect the indazole nitrogen with Boc or SEM group prior to coupling. check_protection->sub_protection

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

If de-bromination or other side reactions persist, protecting the indazole nitrogen is a reliable strategy.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base such as Triethylamine (TEA, 1.5 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.).

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water, extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the N-Boc protected product by column chromatography (typically using a hexane/ethyl acetate gradient). The protected compound is now ready for cross-coupling.

Issue 2: Instability in Strongly Basic or Acidic Media

You need to perform a reaction that requires either strongly basic (e.g., saponification of an ester elsewhere in the molecule) or acidic conditions, and you are concerned about the stability of the indazolone core.

The this compound core possesses two key features: an acidic N-H proton and a cyclic amide (lactam) structure. It also exists in tautomeric equilibrium with its aromatic alcohol form, 4-bromo-1H-indazol-3-ol. This equilibrium is crucial to its reactivity.

Caption: Tautomeric equilibrium of the indazolone core.

The following table summarizes the expected stability and provides recommendations for handling this compound under various conditions.

ConditionPotential Issue(s)Recommendation
Strong Aqueous Base (e.g., >1M NaOH, >60 °C)Hydrolytic Ring Opening: The lactam bond can be cleaved, leading to the formation of a 2-amino-3-bromobenzoic acid derivative.Avoid prolonged heating. If necessary, perform the reaction at the lowest possible temperature (0 °C to RT) and monitor carefully by LC-MS.
Strong Aqueous Acid (e.g., >1M HCl, >60 °C)Hydrolysis: Similar to basic conditions, acid-catalyzed hydrolysis can occur, though it may require harsher conditions.Use milder acidic conditions where possible. If strong acid is required, keep the temperature low and reaction times short.[4]
Organometallic Reagents (e.g., n-BuLi, Grignards)Multiple Deprotonations: These strong bases will deprotonate the N-H proton. Excess reagent may lead to addition to the carbonyl or other undesired reactions.Protect the N-H proton prior to exposure to organometallics. Use inverse addition (add the organometallic to the substrate) at low temperatures (-78 °C).
Oxidizing Agents (e.g., KMnO₄, m-CPBA)Ring Oxidation/Degradation: The electron-rich heterocyclic system can be susceptible to oxidation.Choose milder or more selective oxidizing agents. Screen conditions on a small scale.
Reducing Agents (e.g., NaBH₄, LiAlH₄)Carbonyl Reduction: The C=O bond can be reduced to an alcohol. LiAlH₄ is particularly reactive and may lead to over-reduction.Use selective reducing agents if the carbonyl must remain. NaBH₄ is generally milder than LiAlH₄. N-protection can sometimes modulate reactivity.

References

  • Guiso, M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]

  • ResearchGate. Straightforward synthesis of indazolones (1 and 2).[Link]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.[Link]

  • Organic Chemistry Portal. Indazole synthesis.[Link]

  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.[Link]

  • Organic Chemistry Portal. Indazolone synthesis.[Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.[Link]

Sources

Technical Support Center: Suzuki Coupling with 4-bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-bromo-1H-indazol-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this specific heterocyclic halide. Here, we address common challenges with in-depth, scientifically-grounded solutions and practical, field-proven insights.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound. Each guide follows a logical progression from problem identification to resolution, explaining the underlying chemical principles.

Issue 1: Low or No Conversion of Starting Material

A common frustration in Suzuki coupling is the incomplete consumption of the starting materials, resulting in low yields of the desired product. This can often be traced back to several key factors in the reaction setup.

Initial Diagnosis and Key Questions:
  • Catalyst and Ligand Choice: Are you using a catalyst system appropriate for a potentially challenging heterocyclic halide? Standard catalysts like Pd(PPh₃)₄ may not be effective.[1]

  • Base Selection: Is the base strong enough and sufficiently soluble to facilitate the crucial transmetalation step?[1][2]

  • Reaction Conditions: Have temperature, solvent, and inert atmosphere been optimized and rigorously maintained?[1]

  • Reagent Quality: Could decomposition of the boronic acid be a contributing factor?[1]

Troubleshooting Workflow

The following workflow provides a step-by-step process to identify and rectify the cause of low conversion.

Troubleshooting_Low_Conversion Start Low or No Conversion Catalyst Evaluate Catalyst System Start->Catalyst Base Assess Base & Solvent Catalyst->Base If catalyst is appropriate Solution_Catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Catalyst->Solution_Catalyst If using standard catalyst Conditions Review Reaction Conditions Base->Conditions If base is optimal Solution_Base Use Stronger, Finely-Ground Base (e.g., K₃PO₄, Cs₂CO₃) Base->Solution_Base If base is weak or insoluble Boronic_Acid Check Boronic Acid Stability Conditions->Boronic_Acid If conditions are optimized Solution_Conditions Increase Temperature & Ensure Rigorous Degassing Conditions->Solution_Conditions If temperature is low or O₂ present Solution_Boronic_Acid Use Fresh Boronic Acid or Switch to Pinacol Ester Boronic_Acid->Solution_Boronic_Acid If decomposition is suspected End Improved Conversion Boronic_Acid->End If boronic acid is stable Solution_Catalyst->Base Solution_Base->Conditions Solution_Conditions->Boronic_Acid Solution_Boronic_Acid->End Side_Product_Formation Start Side Product Formation Dehalogenation Dehalogenation Observed Start->Dehalogenation Protodeboronation Protodeboronation Observed Start->Protodeboronation Homocoupling Boronic Acid Homocoupling Start->Homocoupling Solution_Dehalogenation Protect N-H Group Use Anhydrous Conditions Dehalogenation->Solution_Dehalogenation Solution_Protodeboronation Use Boronic Ester (BPin, MIDA) Use Milder/Anhydrous Base Protodeboronation->Solution_Protodeboronation Solution_Homocoupling Rigorous Degassing Use Pd(0) Precatalyst Homocoupling->Solution_Homocoupling

Sources

Technical Support Center: 4-bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-bromo-1H-indazol-3(2H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Our goal is to provide in-depth, field-proven insights into the potential side reactions and stability issues you may encounter. By understanding the underlying chemical principles, you can proactively troubleshoot experiments, optimize reaction conditions, and ensure the integrity of your results.

Core Reactivity & Tautomerism: The Root of Many Side Reactions

A foundational understanding of the inherent reactivity of the this compound core is crucial. Many unexpected outcomes originate from its tautomeric nature. The molecule exists in a dynamic equilibrium between the keto form (indazol-3-one) and the enol form (indazol-3-ol).[1]

While the 1H-indazol-3-ol tautomer is often predominant in solution, the presence of both forms means the molecule possesses multiple nucleophilic sites: N1, N2, and the exocyclic oxygen.[1] This equilibrium is the primary reason for regioselectivity challenges in substitution reactions.

Caption: Tautomeric equilibrium of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues in a practical question-and-answer format.

Category 1: Side Reactions During Synthesis

The synthesis of the indazolone core, often from precursors like 2-amino-3-bromobenzoic acid or 2-methyl-3-bromoaniline derivatives, can be prone to several side reactions.

Q1: My synthesis from a substituted aminobenzoic acid derivative is low-yielding, with significant starting material left and multiple spots on TLC. What's going wrong?

A1: This classic issue points to incomplete cyclization or competing side reactions.

  • Likely Cause 1: Incomplete Cyclization. The final ring-closing step to form the indazolone can be sluggish.

    • Troubleshooting:

      • Temperature & Time: Ensure the reaction temperature is optimal and run the reaction for a longer duration, monitoring by TLC until the starting material is consumed.

      • Reagent Purity: Verify the purity of your cyclization reagents (e.g., sodium nitrite for diazotization). Old or impure reagents are a common cause of failure.

  • Likely Cause 2: Over-bromination. If bromination is part of your synthetic sequence, the activating nature of the amino or hydroxyl groups on the precursor can lead to the formation of di-brominated species.[2]

    • Troubleshooting:

      • Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of your brominating agent (e.g., N-Bromosuccinimide, NBS).

      • Controlled Addition: Add the brominating agent slowly and at a reduced temperature (e.g., 0-5 °C) to improve selectivity for mono-bromination.[2][3]

  • Likely Cause 3: Hydrolysis of Precursor Groups. If your precursor contains a nitrile or ester, the reaction conditions (acidic or basic) might cause hydrolysis to a carboxylic acid or amide, which may not cyclize efficiently.

    • Troubleshooting:

      • Milder Conditions: Opt for milder cyclization conditions if possible. If hydrolysis is unavoidable, consider a different synthetic route or protecting group strategy.

Category 2: Side Reactions During Subsequent Functionalization

Q2: I'm trying to N-alkylate my indazolone, but I'm getting a mixture of two isomers that are difficult to separate. Why?

A2: This is the most common challenge and stems directly from the molecule's tautomerism and the two reactive nitrogen atoms. You are forming a mixture of N1- and N2-alkylated regioisomers.[4][5] The ratio of these products is highly dependent on the reaction conditions.

  • The Underlying Principle: The indazolide anion formed upon deprotonation has electron density on both N1 and N2. Alkylation at N1 is often the kinetically favored product, while the N2-alkylated product can be the thermodynamically more stable isomer, though this depends heavily on substituents.[4][6]

  • Troubleshooting & Protocol for Regioselectivity: You can influence the N1/N2 ratio by carefully selecting the base, solvent, and temperature.

ConditionFavors N1-AlkylationFavors N2-AlkylationRationale
Base Strong, non-coordinating bases (NaH, LiHMDS)[4][7]Weaker, coordinating bases (K₂CO₃, Cs₂CO₃)[5]Strong bases create a "free" anion, often leading to kinetic attack at the more accessible N1. Weaker bases may involve cation chelation with N2 and the C3-oxo group, directing the electrophile to N2.
Solvent Aprotic, non-polar (THF, Dioxane)[4][7]Aprotic, polar (DMF, DMSO)Polar solvents can stabilize the thermodynamically favored N2-product transition state. Non-polar solvents often favor the kinetic N1 product.
Reaction Type Standard Sₙ2 (e.g., alkyl halides)Mitsunobu Reaction (PPh₃, DEAD/DIAD)[5]The Mitsunobu reaction is well-documented to strongly favor N2-alkylation in indazole systems.[5]

Self-Validating Protocol for N2-Alkylation (Mitsunobu):

  • Dissolve this compound (1 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF (0.1 M).

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Argon).

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise. Causality: The slow addition maintains control over the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Validation Step: Monitor the reaction by TLC (e.g., 2:1 Hexane:Ethyl Acetate). The starting material (polar) should be consumed, and a new, less polar spot corresponding to the N2-alkylated product should appear.

  • Upon completion, concentrate the mixture and purify by column chromatography to separate the product from triphenylphosphine oxide.

Q3: My TLC shows a third, unexpected byproduct from my alkylation reaction. It's not the starting material or the other N-isomer. What could it be?

A3: You have likely formed the O-alkylated byproduct, 3-alkoxy-4-bromo-1H-indazole. This arises from the reaction of the electrophile with the oxygen of the indazol-3-ol tautomer.

  • Identification:

    • ¹H NMR: The characteristic broad N-H proton peak will still be present, which is absent in N-alkylated products.

    • IR Spectroscopy: Look for the absence of the C=O (carbonyl) stretch (typically ~1680-1700 cm⁻¹) that is present in the starting material and N-alkylated products.

  • Troubleshooting:

    • O-alkylation is often favored by using silver salts (e.g., Ag₂O, Ag₂CO₃) as the base. Avoid these if N-alkylation is desired.

    • Using stronger, non-coordinating bases like NaH generally disfavors O-alkylation by promoting the formation of the N-anion.

troubleshooting_flow start Alkylation reaction shows multiple products check_isomers Analyze product ratio by ¹H NMR or LC-MS. Is it a mixture of N1/N2 isomers? start->check_isomers is_third_spot Is there a third, unidentified spot? check_isomers->is_third_spot Yes modify_conditions Reaction is selective. Proceed to purification. check_isomers->modify_conditions No (Single Isomer) check_O_alkylation Check for O-Alkylation: - N-H peak in ¹H NMR? - Absence of C=O in IR? is_third_spot->check_O_alkylation Yes tune_selectivity Tune N1/N2 Selectivity: - N1: Use NaH in THF. - N2: Use K₂CO₃ in DMF or run a Mitsunobu reaction. is_third_spot->tune_selectivity No check_O_alkylation->tune_selectivity No avoid_silver Avoid silver-based reagents. Use stronger bases (e.g., NaH) to favor N-alkylation. check_O_alkylation->avoid_silver Yes (O-Alkylated) avoid_silver->tune_selectivity

Caption: Troubleshooting workflow for indazolone alkylation reactions.

Q4: I am attempting a Suzuki coupling to replace the C4-bromine, but I'm observing significant debromination (hydrodehalogenation). How can I minimize this side reaction?

A4: Debromination is a common side reaction in palladium-catalyzed cross-couplings, where the aryl halide is reduced to an aryl-H bond instead of coupling.

  • Likely Causes & Troubleshooting:

    • Catalyst/Ligand Choice: Some palladium-ligand systems are more prone to β-hydride elimination or other pathways that lead to debromination.

      • Solution: Switch to a catalyst system known for high efficiency in Suzuki couplings, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which promote the desired reductive elimination over side reactions.[8]

    • Base and Solvent: The choice of base and the presence of water or protic solvents can influence the rate of debromination.

      • Solution: Use an anhydrous base like K₃PO₄ or Cs₂CO₃. Ensure your solvent is rigorously dried. While some water is often necessary for the transmetalation step, excessive amounts can promote protodeborylation of the boronic acid, which can indirectly lead to debromination pathways.[9][10]

    • Reaction Temperature: Higher temperatures can accelerate side reactions.

      • Solution: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

Category 3: Stability and Degradation

Q5: My compound appears to be degrading upon storage or during workup. What are the likely degradation pathways?

A5: Indazole and indazolone cores are generally stable, but can degrade under specific conditions.

  • Hydrolysis: The amide bond within the indazolone ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. This would lead to ring-opening to form a 2-amino-3-bromophenylhydrazine derivative.[11][12]

    • Prevention: Maintain a neutral pH during aqueous workups and storage. Avoid prolonged exposure to strong acids or bases.

  • Oxidation: Heterocyclic systems can be sensitive to oxidation, especially in the presence of air, light, and trace metals.[11][13] This can lead to complex mixtures of colored byproducts.

    • Prevention: Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place. Degas solvents used in reactions to remove dissolved oxygen.

  • Photodegradation: Aromatic and heterocyclic compounds can be light-sensitive.[13]

    • Prevention: Protect reaction vessels and storage containers from direct light by wrapping them in aluminum foil.

References
  • Elguero, J., et al. (n.d.). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. Available at: [Link]

  • ResearchGate. (n.d.). The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one. Available at: [Link]

  • ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Available at: [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available at: [Link]

  • ResearchGate. (2016). Degradation of pharmaceuticals by ultrasound-based advanced oxidation process. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Available at: [Link]

  • National Institutes of Health. (n.d.). 4-Amino-3-bromobenzoic acid. Available at: [Link]

  • MDPI. (n.d.). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? Available at: [Link]

  • Reddit. (n.d.). Struggling with Suzuki Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Available at: [Link]

Sources

Technical Support Guide: Optimizing the Synthesis of 4-bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 4-bromo-1H-indazol-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Indazolone derivatives are crucial intermediates in the development of pharmacologically active agents, and achieving a robust, high-yield synthesis is paramount.

This document moves beyond simple protocols to provide a deeper understanding of the reaction's critical parameters, offering a framework for systematic optimization and troubleshooting. We will explore the causality behind common synthetic challenges and provide actionable, field-proven solutions. The core of our discussion will focus on a common synthetic pathway: the cyclization of a substituted o-halobenzonitrile with hydrazine.

Section 1: Foundational Synthetic Strategy & Mechanism

The synthesis of the indazol-3(2H)-one core often relies on the condensation of a suitably substituted ortho-halobenzonitrile with hydrazine. This SNAr (Nucleophilic Aromatic Substitution) type reaction, followed by intramolecular cyclization, is a robust method for forming the heterocyclic ring system.[1]

A plausible and efficient route to this compound begins with a regioselective bromination of a precursor, followed by the key cyclization step. This approach is often superior to the direct bromination of the indazolone ring, which can lead to a mixture of hard-to-separate regioisomers.[1][2]

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Cyclization A 2-Chloro-3-aminobenzonitrile B 2-Chloro-3-amino-X-bromobenzonitrile (Precursor) A->B  NBS, Acetonitrile, 0-10 °C C This compound (Target Molecule) B->C  Hydrazine Hydrate (N2H4·H2O),  Solvent (e.g., Ethanol), Reflux

Caption: General synthetic route for this compound.

The mechanism involves the nucleophilic attack of hydrazine on the carbon bearing the chloro group, followed by an intramolecular cyclization and tautomerization to yield the stable indazolone product. Controlling the conditions of both the initial bromination and the final cyclization is critical for maximizing yield and purity.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield of the target indazolone. What are the primary factors to investigate?

A: Low yield is a frequent challenge that can typically be traced back to one of several critical variables. A systematic approach is key to diagnosis.

  • Reagent Quality & Stoichiometry:

    • Hydrazine: Hydrazine hydrate is susceptible to degradation. Use a fresh, recently opened bottle or titrate an older stock to determine its actual concentration. An excess of hydrazine (typically 2-5 equivalents) is often required to drive the reaction to completion.

    • Starting Material: Ensure the purity of your brominated precursor. The presence of unreacted starting material from the bromination step will directly lower the theoretical yield.

  • Reaction Temperature:

    • The cyclization step often requires elevated temperatures (reflux) to proceed at a reasonable rate.[1] Insufficient heat can lead to a stalled reaction. Conversely, excessively high temperatures for prolonged periods can cause decomposition of the product or starting materials.

  • Atmosphere Control:

    • While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if your substrates or solvents are sensitive to air at high temperatures.

  • Work-up Procedure:

    • Product may be lost during the work-up. This compound has moderate polarity and some aqueous solubility. Ensure you are using an appropriate extraction solvent (e.g., Ethyl Acetate, Dichloromethane) and perform multiple extractions to maximize recovery from the aqueous layer.

Problem: Significant Impurity Formation

Q: My TLC/LC-MS analysis shows multiple spots, indicating a complex mixture. What are the likely side products and how can I minimize them?

A: Impurity generation is often a result of poorly controlled reaction conditions or an ill-chosen synthetic strategy.

  • Primary Suspect - Regioisomers: If you are attempting to brominate the pre-formed 1H-indazol-3(2H)-one, you will likely generate a mixture of regioisomers (e.g., 5-bromo, 6-bromo, 7-bromo isomers). The indazole core has multiple sites susceptible to electrophilic substitution.

    • Solution: The most effective strategy is to introduce the bromine atom onto the aniline or benzonitrile precursor before the cyclization step.[1][3] This provides much greater regiochemical control.

  • Over-bromination: During the precursor bromination step, using an excess of the brominating agent (like NBS) or elevated temperatures can lead to the formation of di-brominated species.[1]

    • Solution: Add the brominating agent portion-wise at a controlled low temperature (e.g., 0-10 °C) and monitor the reaction closely by TLC or LC-MS to stop it upon full consumption of the starting material.[4]

  • Hydrolysis of Nitrile Group: In the presence of strong acids or bases, particularly with water at high temperatures, the nitrile group of the precursor can hydrolyze to an amide or carboxylic acid.[1]

    • Solution: Use milder brominating agents like N-Bromosuccinimide (NBS) instead of Br₂/HBr, which can promote hydrolysis.[1] Ensure the reaction is carried out under anhydrous conditions where possible.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Strategy Check Synthetic Strategy Is bromination performed pre-cyclization? Start->Check_Strategy Check_Reagents Check Reagents - Hydrazine fresh? - Precursor pure? - Solvents anhydrous? Check_Strategy->Check_Reagents If Yes Success High Purity Product Check_Strategy->Success If No, Revise Strategy Check_Conditions Check Conditions - Temperature correct? - Inert atmosphere? - Reaction time sufficient? Check_Reagents->Check_Conditions Purification Optimize Purification - Recrystallization screen? - Chromatography optimized? Check_Conditions->Purification Purification->Success

Caption: Systematic workflow for troubleshooting common synthesis issues.

Problem: Difficult Purification

Q: My product is difficult to purify by column chromatography and the recovery is low. Are there more scalable alternatives?

A: Yes. While flash chromatography is useful at the discovery scale, it is often inefficient for larger quantities. Recrystallization is the preferred method for scalable purification.

  • Solution: Systematic Recrystallization Screening. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

    • Single Solvent Screen: Test small amounts of your crude product in various solvents (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, and water).

    • Binary Solvent System: If a single solvent is not ideal, use a binary system. Dissolve the crude material in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until turbidity persists. Cool slowly to allow for crystal formation. A MeOH/H₂O mixture has proven effective for similar heterocyclic compounds.[1]

Section 3: FAQs on Reaction Optimization

Q: Which brominating agent is superior for the precursor synthesis: N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)?

A: For this type of transformation, N-Bromosuccinimide (NBS) is generally the superior choice . NBS is a solid that is easier and safer to handle than volatile and highly corrosive liquid bromine. Mechanistically, it provides a low concentration of Br₂ in situ, which helps to prevent over-bromination. Furthermore, reactions with NBS are typically cleaner and avoid the strongly acidic conditions associated with Br₂/HBr, which can cause unwanted side reactions like nitrile hydrolysis.[1]

Q: How does solvent choice impact the cyclization step?

A: The solvent must be able to dissolve the starting materials to a reasonable extent and have a boiling point high enough to facilitate the reaction.

  • Protic Solvents (e.g., Ethanol, n-Butanol): These are excellent choices. They are good solvents for hydrazine and many organic precursors, and their boiling points are suitable for driving the reaction.

  • Aprotic Polar Solvents (e.g., DMF, DMSO): While these can be used, they are more difficult to remove during work-up and can sometimes lead to side reactions at high temperatures.

  • Apolar Solvents (e.g., Toluene, Xylene): These can be effective but may suffer from poor solubility of the hydrazine salt intermediates.

Q: Is N-H protection of the indazolone ring necessary?

A: For the synthesis of the this compound itself, protection is not required. However, if you plan to perform subsequent reactions, such as palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), the acidic N-H proton can interfere with the catalytic cycle.[5] In those cases, protecting the indazole nitrogen with groups like Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or a simple acetyl group may be necessary to achieve high yields.[4][5][6]

Section 4: Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform reactions on a small scale first to validate the procedure before scaling up.

Protocol 1: Synthesis of Precursor (Illustrative Example: 3-Amino-4-bromo-2-chlorobenzonitrile)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-amino-2-chlorobenzonitrile (1.0 eq) and acetonitrile (10 mL per gram of starting material).

  • Cooling: Cool the resulting solution to 0-5 °C in an ice-water bath.

  • Bromination: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in acetonitrile and add it dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[4]

  • Reaction: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the consumption of the starting material by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quench: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step or purified further by recrystallization from an ethanol/water mixture.

Protocol 2: Cyclization to this compound
  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the crude brominated precursor (1.0 eq) in ethanol (15 mL per gram).

  • Hydrazine Addition: Add hydrazine hydrate (3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling & Precipitation: Upon completion, cool the reaction mixture to room temperature, then further in an ice bath. The product will often precipitate from the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and then with water to remove excess hydrazine and salts.

  • Drying: Dry the solid product under vacuum to a constant weight. The purity is often >95% at this stage. If further purification is needed, proceed to Protocol 3.

Protocol 3: Purification by Recrystallization
  • Solubilization: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol or ethanol to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly cloudy. Add another drop or two of the hot alcohol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a cold solvent mixture (e.g., 50:50 MeOH/Water), and dry under vacuum.

Section 5: Data Summary

The choice of reaction conditions can significantly impact the outcome. The following table, based on analogous transformations in the literature, summarizes expected trends.[1]

ParameterCondition ACondition BExpected OutcomeRationale
Brominating Agent NBSBr₂ / HBrHigher purity with ANBS is milder and avoids strongly acidic conditions that can cause side reactions.[1]
Bromination Temp. 0-5 °CRoom TempHigher selectivity with ALower temperatures reduce the rate of reaction, minimizing over-bromination.[1]
Cyclization Solvent EthanolTolueneHigher yield with AProtic solvents like ethanol are generally better at solvating hydrazine and reaction intermediates.
Purification Method RecrystallizationChromatographyHigher scalability with ARecrystallization is more economical and efficient for purifying large quantities of material.[1]

References

  • Zhang, M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Available at: [Link]

  • Wang, Y., et al. (2015). Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Kim, K., et al. (2023). Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling. Molecules. Available at: [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. Available at: [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
  • Optimization of the reaction conditions a. ResearchGate. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2018). ACS Omega. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: [Link]

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Technical Support Center: Column Chromatography Purification of 4-bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for the purification of 4-bromo-1H-indazol-3(2H)-one via column chromatography. It is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges with this specific separation. Our approach is rooted in explaining the causality behind experimental choices to empower users to troubleshoot effectively.

Frequently Asked Questions (FAQs): Core Principles & Method Development

This section addresses foundational questions that are critical for designing a successful purification strategy.

Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?

Answer: Understanding the molecule's structure is paramount. This compound is a heterocyclic compound with several features that dictate its polarity and potential for interaction with stationary phases:

  • Indazolone Core: The lactam (amide within a ring) and the pyrazole-like moiety make the core structure quite polar due to the presence of N-H and C=O bonds capable of hydrogen bonding.

  • Bromo Substituent: The bromine atom adds to the molecular weight and introduces some lipophilicity, but the overall character remains polar.

  • Tautomerism: The "(2H)" designation indicates the tautomeric form, but it's important to recognize that indazolones can exist in equilibrium with other forms, which can sometimes lead to band broadening or unexpected behavior during chromatography.

Given these features, the compound is expected to be highly polar and will require a relatively polar mobile phase to elute from a normal-phase column (e.g., silica gel). Its solubility is likely higher in polar organic solvents like DMSO, methanol, or ethyl acetate than in nonpolar solvents like hexane.[1]

Q2: How do I select the appropriate stationary phase for this purification?

Answer: The choice of stationary phase is a critical first step. The default for many organic purifications is silica gel, but its acidic nature can be problematic for certain molecules.

  • Standard Silica Gel: This is the most common choice and works by establishing polar interactions (primarily hydrogen bonding) with the analyte.[2] For this compound, its polar functional groups will interact strongly with the silanol groups (Si-OH) on the silica surface.

  • Potential Issue - Acidity: Silica gel is inherently acidic and can cause degradation of acid-sensitive compounds.[3][4] Indazoles can be susceptible to degradation under acidic conditions. A simple test for stability is to spot the compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots (degradation products) have formed.[3]

  • Alternative Stationary Phases:

    • Deactivated Silica: If degradation is observed, you can deactivate the silica gel by preparing a slurry with a small percentage of a base, like triethylamine or ammonia, in the eluent. This neutralizes the acidic sites.

    • Alumina: Alumina is another polar stationary phase that is available in neutral, acidic, or basic forms. Neutral or basic alumina can be an excellent alternative if your compound is acid-sensitive.[3]

    • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be a powerful alternative.[5][6] Here, the stationary phase is nonpolar (C18-bonded silica), and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[5]

Q3: How do I systematically develop an effective mobile phase (eluent)?

Answer: Mobile phase selection is an optimization process aimed at achieving a target retention factor (Rf) for your compound, ideally between 0.2 and 0.4 for good separation on a column. This process should always begin with Thin-Layer Chromatography (TLC).[5]

  • Start with a Standard Solvent System: For polar compounds like this indazolone, a common starting point for normal-phase chromatography is a binary mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A 1:1 mixture of Hexanes:Ethyl Acetate is a reasonable starting point for TLC analysis.

  • Adjust Polarity:

    • If Rf is too low (spot doesn't move): Increase the polarity of the mobile phase. This is done by increasing the proportion of the more polar solvent (e.g., move from 1:1 Hex:EtOAc to 1:2 or 100% EtOAc).

    • If Rf is too high (spot runs with the solvent front): Decrease the polarity by increasing the proportion of the nonpolar solvent.

  • Employ Stronger Solvents: If your compound remains at the baseline even in 100% ethyl acetate, you will need a more polar "strong" solvent. Dichloromethane (DCM)/Methanol is a very effective system for polar compounds. Start with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase it.

  • Use Modifiers for Tailing: If you observe streaking or "tailing" of the spot on the TLC plate, it often indicates strong, undesirable interactions with the stationary phase. Adding a small amount (0.5-1%) of acetic acid can help protonate carboxylic acid impurities, while adding a small amount of triethylamine or ammonia can de-protonate basic compounds, leading to sharper spots. For very polar compounds, a stock solution of 10% ammonium hydroxide in methanol can be used as a modifier (1-10%) in dichloromethane.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard procedure for purifying 100-500 mg of crude this compound using flash column chromatography.

1. Mobile Phase Selection via TLC:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or DCM).
  • Test various solvent systems as described in Q3. For this compound, systems like Ethyl Acetate/Hexanes (e.g., 80:20) or DCM/Methanol (e.g., 95:5) are likely candidates.
  • Aim for an Rf value of ~0.3 for the target compound.

2. Column Preparation (Dry Packing):

  • Select a glass column of appropriate size (a 40 mm diameter column is suitable for this scale).
  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]
  • Add dry silica gel (typically 50-100 times the weight of your crude material) to the column.
  • Gently tap the column to ensure even packing. Add another layer of sand on top of the silica bed.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude material (e.g., 500 mg) in a minimal amount of a strong solvent (e.g., 5-10 mL of DCM/Methanol).
  • Add 2-3 times the weight of the crude material in silica gel (or Celite) to this solution.[7]
  • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.
  • Carefully add this powder to the top of the prepared column, creating a uniform layer.

4. Elution and Fraction Collection:

  • Carefully add your chosen mobile phase to the column, ensuring not to disturb the top layer of sand/sample.
  • Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate (a flow of ~2 inches/minute is a good target).[7]
  • Collect the eluent in a series of test tubes or flasks (fractions).
  • Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.

5. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).
  • Remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide

This section addresses common problems encountered during the purification process in a direct Q&A format.

Q: My compound is very polar and won't move from the TLC baseline, even with 100% Ethyl Acetate. What should I do?

Answer: This is a common issue with polar heterocyclic compounds. You need to switch to a more polar solvent system.

  • Primary Solution: Use a dichloromethane (DCM) and methanol (MeOH) system. Start with 99:1 DCM:MeOH and gradually increase the methanol content (e.g., 98:2, 95:5, 90:10) until you achieve the desired Rf of ~0.3.

  • For Very Stubborn Compounds: If the compound still has a low Rf in 10% MeOH/DCM, you can add a small amount of ammonium hydroxide. Prepare a stock solution of 10% NH₄OH in methanol and use 1-10% of this stock solution in dichloromethane as your eluent.[3] This basic modifier can disrupt strong interactions with acidic silica sites.

  • Alternative Strategy: Consider switching to reversed-phase chromatography, where polar compounds elute earlier.[5]

Q: I suspect my compound is degrading on the column. How can I confirm this and prevent it?

Answer: Compound degradation on silica gel is a frequent and frustrating problem.[3]

  • Confirmation (2D TLC):

    • Spot your crude material in one corner of a square TLC plate.

    • Run the plate in a chosen solvent system as usual.

    • Remove the plate, dry it completely, and then rotate it 90 degrees.

    • Run the plate again in the same solvent system.

    • If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see new spots off the diagonal.[3]

  • Prevention Strategies:

    • Deactivate the Silica: Before packing, flush the column with your eluent containing 1% triethylamine (Et₃N) to neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Switch to neutral alumina or florisil, which are less acidic than silica.[3]

    • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare the column, load the sample, and run it immediately.

Q: The separation between my product and an impurity is poor (overlapping spots). How can I improve the resolution?

Answer: Improving resolution requires fine-tuning the separation conditions.

  • Optimize the Mobile Phase: Test different solvent combinations. Sometimes, switching from an Ethyl Acetate/Hexanes system to a DCM/Methanol system can alter the selectivity and improve separation, even if the overall polarity is similar.

  • Use a Gradient Elution: Start with a less polar mobile phase to allow the faster-moving impurities to elute first. Then, gradually increase the polarity of the mobile phase over time to elute your more polar product. This can sharpen bands and improve separation.

  • Improve Column Packing: Ensure the column is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.

  • Reduce Sample Load: Overloading the column is a common cause of poor resolution. Use a higher ratio of silica gel to crude material (e.g., 100:1 instead of 50:1).

Q: My compound seems to have disappeared during the column. Where could it have gone?

Answer: There are several possibilities when a compound "disappears."

  • Degradation: The compound may have completely decomposed on the column.[3] Test for stability using the 2D TLC method described above.

  • Irreversible Binding: The compound may be so polar that it has irreversibly bound to the top of the column and will not elute with your chosen solvent system. Try a "methanol purge" by flushing the column with 100% methanol to see if you can recover any material.[4]

  • Eluted in the Solvent Front: If the mobile phase was too polar, the compound may have eluted very quickly in the first few fractions with the solvent front.[3] Always check the first fraction collected.

  • Fractions are Too Dilute: The compound may have eluted, but the concentration in each fraction is too low to be detected by TLC. Try concentrating a few fractions in the expected elution range and re-running the TLC.[3]

Data & Workflow Visualization
Table 1: Recommended Solvent Systems for Indazole Derivatives
Compound PolarityPrimary System (Normal Phase)Secondary System (Normal Phase)Modifiers (if needed)
Low to MediumHexanes / Ethyl Acetate (9:1 to 1:1)Toluene / AcetoneN/A
Medium to High (Target Compound) DCM / Methanol (99:1 to 90:10) Ethyl Acetate / Methanol (98:2 to 90:10) 0.5-1% Triethylamine or NH₄OH
Very High / PolarDCM / (10% NH₄OH in MeOH) (95:5 to 80:20)Acetonitrile / Water / TFA (Reversed-Phase)N/A for RP
Diagram 1: Troubleshooting Workflow for Column Chromatography

This diagram outlines a logical sequence for diagnosing and solving common purification problems.

ChromatographyTroubleshooting cluster_troubleshoot Troubleshooting Steps start Start Purification: Run TLC check_rf Is Rf between 0.2 and 0.4? start->check_rf rf_low Rf Too Low check_rf->rf_low No rf_high Rf Too High check_rf->rf_high No rf_ok Rf is Good check_rf->rf_ok Yes increase_polarity Increase Mobile Phase Polarity (e.g., add MeOH to DCM) rf_low->increase_polarity increase_polarity->start decrease_polarity Decrease Mobile Phase Polarity (e.g., add Hex to EtOAc) rf_high->decrease_polarity decrease_polarity->start run_column Run Column rf_ok->run_column check_fractions Analyze Fractions: Pure Product? run_column->check_fractions success Success: Combine & Evaporate check_fractions->success Yes failure Problem Encountered check_fractions->failure No no_product No Product Found failure->no_product poor_sep Poor Separation failure->poor_sep degradation Suspect Degradation failure->degradation check_purge Purge column with 100% MeOH no_product->check_purge optimize_gradient Optimize Gradient & Reduce Load poor_sep->optimize_gradient check_stability Run 2D TLC to check stability degradation->check_stability use_deactivated Use Deactivated Silica or Alumina check_stability->use_deactivated

Caption: A decision-making workflow for troubleshooting column chromatography.

References
  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
  • MedchemExpress.com. (n.d.). 4-Bromo-1H-indazole.
  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Journal of Chromatography A, 1218(39), 6960-6979.
  • Columbia University. (n.d.). Column chromatography.
  • Sherma, J. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Ye, Z., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
  • Kaliszan, R., et al. (2011). Stationary and mobile phases in hydrophilic interaction chromatography (Review). Journal of Chromatography A, 1218(39), 6960-6979.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Wang, Y., et al. (2015). Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie, 348(5), 324-332.
  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

Sources

Technical Support Center: Recrystallization of 4-Bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-bromo-1H-indazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this compound. Our approach is grounded in established chemical principles and extensive field experience to ensure you can confidently and efficiently achieve the desired purity of your compound.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

The molecular structure of this compound, with its polar lactam moiety and aromatic system, suggests that polar protic or aprotic solvents are likely candidates for successful recrystallization.

Proposed Recrystallization Protocol

While a universally optimized protocol is dependent on the specific impurities present, the following procedure provides a robust starting point for the recrystallization of this compound.

Step-by-Step Methodology:

  • Solvent Selection: Based on the polarity of the indazolone ring system, ethanol or a mixture of ethanol and water is a promising initial choice. Perform small-scale solubility tests to confirm.

  • Dissolution: In a suitable flask, add the crude this compound and the minimum amount of near-boiling ethanol to achieve complete dissolution.[1]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield.[2]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and provides systematic solutions.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Question: I've dissolved my this compound in hot solvent, but upon cooling, it forms an oil instead of crystals. What should I do?

Answer: "Oiling out" is a common problem, especially for compounds with lower melting points or when the solution is too concentrated.[3] The compound is coming out of solution above its melting point. Here are the steps to resolve this:

  • Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation.[2][4]

  • Promote Slow Cooling: Allow the flask to cool at a much slower rate. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

  • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to induce crystallization.[1]

  • Solvent System Modification: Consider using a different solvent or a solvent mixture. A common technique is to use a co-solvent system, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble.[5]

Issue 2: No Crystals Form Upon Cooling

Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What went wrong?

Answer: The absence of crystal formation is typically due to one of two reasons: excessive solvent was used, or the solution is supersaturated.[4]

  • Too Much Solvent: This is the most frequent cause.[4] To remedy this, gently heat the solution to evaporate some of the solvent. Once you observe the solution becoming slightly cloudy at the boiling point, it indicates saturation. Add a drop or two of hot solvent to redissolve the precipitate and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[1] To induce crystallization:

    • Try scratching the inside of the flask with a glass rod.[3]

    • Add a seed crystal of the pure compound.[4]

    • Cool the solution to a lower temperature, for example, in a dry ice/acetone bath, but be mindful that this may also cause impurities to precipitate.

Issue 3: Low Recovery of the Purified Compound

Question: I successfully obtained pure crystals, but my yield is very low. How can I improve the recovery?

Answer: Low recovery can result from several factors during the recrystallization process.[2]

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.[1] Always aim to use the minimum amount of hot solvent necessary for dissolution.

  • Premature Crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and a slight excess of solvent. The excess solvent can be evaporated before cooling.[3]

  • Inappropriate Solvent Choice: The compound may have significant solubility in the solvent even at low temperatures. A different solvent or solvent system may be necessary.

  • Washing with Room Temperature Solvent: Washing the crystals with solvent that is not ice-cold will redissolve some of your product.[1]

  • Second Crop of Crystals: You can often recover more of your compound by concentrating the mother liquor (the solution left after filtration) and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the ideal choice depends on the impurities present. However, based on the structure of this compound, polar solvents are a good starting point. We recommend performing small-scale solubility tests with solvents such as ethanol, isopropanol, acetonitrile, and ethyl acetate to identify a solvent that dissolves the compound well when hot but poorly when cold. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective.[5]

Q2: How can I confirm the purity of my recrystallized product?

A2: The purity of your this compound should be assessed using standard analytical techniques. A sharp melting point that is consistent with the literature value is a good indicator of purity. Further confirmation should be obtained using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: My compound is colored. Will recrystallization remove the color?

A3: If the color is due to an impurity, recrystallization can be effective at removing it. If the colored impurity is highly polar, it may be adsorbed onto a small amount of charcoal. To do this, add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurity. Be aware that charcoal can also adsorb your target compound, so use it sparingly.

Q4: Can I use a rotary evaporator to speed up the cooling process?

A4: A rotary evaporator is primarily used to remove solvent under reduced pressure.[4] While it can be used to concentrate a solution that has too much solvent, it is not recommended for the cooling and crystallization step itself. Rapid cooling, which would occur during rapid solvent removal, often leads to the formation of small, impure crystals or precipitation of the compound as an amorphous solid. Slow, controlled cooling is essential for obtaining high-purity crystals.[2]

Visualizing the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in a successful recrystallization process.

Recrystallization_Workflow start Start: Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Filtration dissolve->hot_filt cool Slow Cooling hot_filt->cool Insoluble Impurities Removed hot_filt->cool No Insoluble Impurities oil_out Oil Out? cool->oil_out crystals Crystal Formation collect Collect Crystals (Vacuum Filtration) crystals->collect Yes troubleshoot Troubleshoot crystals->troubleshoot No wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Compound dry->end oil_out->crystals No reheat Reheat, Add Solvent, Cool Slower oil_out->reheat Yes reheat->cool

Caption: A flowchart of the key steps and decision points in the recrystallization process.

Solvent Selection Guide

The choice of solvent is critical for successful recrystallization. The following table provides a starting point for solvent screening based on general principles of solubility.

Solvent ClassExamplesRationale for this compound
Polar Protic Ethanol, Isopropanol, WaterThe -NH and carbonyl groups can hydrogen bond with these solvents. Good potential for differential solubility.[5]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateCan dissolve the compound through dipole-dipole interactions. Often used in mixed solvent systems.[5]
Nonpolar Hexanes, TolueneLikely to be "poor" solvents. Useful as the anti-solvent in a mixed solvent system to induce precipitation.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • University of California, Irvine. (n.d.). Recrystallization.
  • Biocyclopedia. (2026). Problems in recrystallization.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Zhu, J. S., Kraemer, N., Li, C. J., Haddadin, M. J., & Kurth, M. J. (2018). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. Organic & Biomolecular Chemistry, 16(34), 6173-6177.

Sources

Technical Support Center: Navigating Regioisomerism in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to a persistent challenge in synthetic chemistry: managing regioisomers in indazole synthesis. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including treatments for cancer and inflammation.[1] However, the inherent asymmetry of the indazole ring often leads to the formation of N1 and N2 substituted regioisomers, complicating synthesis, purification, and scale-up.

This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to these challenges. We will move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here, we address the most common questions our team encounters regarding indazole regioisomerism.

Q1: What are the primary factors that dictate whether a reaction favors the N1 or N2 position on the indazole ring?

The regiochemical outcome of indazole substitution is a delicate balance of several interconnected factors:

  • Thermodynamic vs. Kinetic Control: This is the most fundamental principle at play. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][4] Consequently, under conditions that allow for equilibrium, the N1-substituted product is often favored.[2][5] Conversely, reactions under kinetic control, where the lowest energy transition state is preferred, may favor the N2 position.

  • Steric Hindrance: The steric bulk of substituents on the indazole ring, particularly at the C3 and C7 positions, can significantly influence the accessibility of the adjacent nitrogen atoms. Large groups at C7 can hinder the approach of an electrophile to the N1 position, thereby favoring N2 substitution.[2][5] Similarly, a bulky C3 substituent can sterically shield the N2 position, directing substitution to N1.[5]

  • Electronic Effects: The electronic nature of substituents on the indazole ring alters the nucleophilicity of the N1 and N2 atoms. Electron-withdrawing groups can decrease the electron density at one nitrogen more than the other, influencing the site of electrophilic attack. For instance, electron-withdrawing substituents at the C7 position have been shown to favor N2-alkylation.[2][5]

  • Reaction Conditions: The choice of base, solvent, and temperature are critical variables.

    • Base and Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for achieving high N1 selectivity, particularly for indazoles with C3 substituents capable of forming a tight ion pair with the sodium cation, which sterically blocks the N2 position.[2][3][5] In contrast, conditions like cesium carbonate (Cs2CO3) in dimethylformamide (DMF) can sometimes favor the N2 isomer, depending on the substrate.

    • Temperature: Higher temperatures can promote equilibration, leading to the thermodynamically favored N1 isomer.

Q2: I need to synthesize the N1-substituted indazole. What are the most reliable strategies?

To selectively obtain the N1 isomer, you should aim for conditions that favor thermodynamic control or employ directing groups.

  • Thermodynamic Equilibration: Using conditions that allow for the isomerization of an initially formed mixture to the more stable N1 product is a powerful strategy. This can often be achieved by using a suitable base and solvent combination and allowing the reaction to proceed for a sufficient duration at an appropriate temperature.[2][5]

  • Directed C-H Activation: In de novo synthesis of the indazole ring, the use of a directing group on a starting material can guide the cyclization to exclusively form the N1-substituted product.[6]

  • Catalyst and Ligand Selection: For metal-catalyzed N-arylation or N-alkylation reactions, the choice of the metal catalyst and its coordinating ligands can profoundly influence regioselectivity. Certain copper-catalyzed systems, for example, have demonstrated high selectivity for N1-arylation.[6]

Q3: My target is the N2-substituted indazole. Which synthetic routes should I explore?

Several named reactions are particularly effective for the regioselective synthesis of N2-substituted indazoles:

  • Davis-Beirut Reaction: This reaction provides a robust method for the synthesis of 2H-indazoles from o-nitrobenzylamines or related starting materials.[7][8][9][10] It proceeds via an N,N-bond forming heterocyclization.[8][9] While generally reliable for 2H-indazoles, the specific substitution pattern on the starting materials can influence the outcome.[10]

  • Cadogan-Sundberg Reaction: This reductive cyclization of ortho-imino-nitrobenzenes is a classic and effective method for preparing 2H-indazoles.[11][12] Modern modifications of this reaction have enabled milder reaction conditions.[11][12]

  • Aza-Wittig Reaction: The intramolecular aza-Wittig reaction is another powerful tool for constructing N-heterocycles, including N2-substituted indazoles.[13][14][15]

Q4: I have a mixture of N1 and N2 regioisomers. What are the best approaches for separation and characterization?

Even with optimized reaction conditions, obtaining a single regioisomer can be challenging. Here's how to tackle a mixture:

Separation:

  • Column Chromatography: This is the most common method for separating indazole regioisomers. However, due to their often similar polarities, separation can be difficult.[16] Careful optimization of the solvent system is crucial.

  • Recrystallization: In some cases, fractional recrystallization can be an effective method for separating isomers, especially on a larger scale. A mixed solvent system, such as acetone/water or ethanol/water, can sometimes provide the necessary difference in solubility to achieve separation.[17]

  • Preparative Thin-Layer Chromatography (PTLC): For small-scale separations where column chromatography fails, PTLC can be a viable, albeit more labor-intensive, option.[2]

Characterization and Differentiation:

Distinguishing between N1 and N2 isomers is critical. Several spectroscopic techniques can provide unambiguous assignment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H-13C Heteronuclear Multiple Bond Correlation (HMBC): This is one of the most definitive methods. For an N1-substituted indazole, a correlation is typically observed between the protons of the N-alkyl group and the C7a carbon of the indazole ring. For the N2-isomer, a correlation is seen between the N-alkyl protons and the C3 carbon.[2]

    • 13C NMR Chemical Shifts: The chemical shifts of the indazole ring carbons, particularly C3, can be indicative of the substitution pattern.[18]

  • UV Derivative Spectrophotometry: This technique can be surprisingly effective. The second, third, and fourth derivative UV spectra of N1 and N2 isomers often show characteristic and distinct patterns, allowing for unambiguous identification.[19][20]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during regioselective indazole synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Regioselectivity Reaction is under kinetic control, but the thermodynamic product is desired (or vice-versa). Steric or electronic effects of substituents are not being properly leveraged. Inappropriate choice of base, solvent, or temperature.To favor the N1 (thermodynamic) isomer : Use conditions that allow for equilibration, such as NaH in THF, and consider increasing the reaction temperature or time.[2][5] To favor the N2 (kinetic) isomer : Use conditions that do not promote equilibration, such as lower temperatures and shorter reaction times. Consider Mitsunobu conditions, which have been shown to favor N2 substitution.[3] Re-evaluate the synthetic strategy. If direct alkylation is problematic, consider a de novo synthesis like the Davis-Beirut or Cadogan reaction for N2 isomers.[7][11]
Low Yield of Desired Isomer Competing side reactions. Incomplete reaction. Degradation of starting material or product under the reaction conditions.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If using a strong base like NaH, ensure anhydrous conditions to prevent quenching. Consider a milder base or lower reaction temperature to minimize degradation.
Difficulty in Separating Isomers Isomers have very similar polarity.For Column Chromatography: - Screen a wide range of solvent systems with varying polarity. - Use a high-performance silica gel or consider reverse-phase chromatography. Alternative Separation Techniques: - Attempt fractional recrystallization from various solvent mixtures.[17] - For valuable materials on a small scale, consider preparative HPLC or PTLC.[2]

Visualizing the Challenge and Solutions

To better illustrate the concepts discussed, the following diagrams outline the core challenge of regioisomerism and a logical workflow for addressing it.

G cluster_0 The Indazole Regioisomer Problem Indazole Core Indazole Core N1-Substituted Indazole N1-Substituted Indazole Indazole Core->N1-Substituted Indazole Substitution at N1 N2-Substituted Indazole N2-Substituted Indazole Indazole Core->N2-Substituted Indazole Substitution at N2

Caption: The core challenge: substitution on the indazole ring can lead to two distinct regioisomers.

G start Goal: Synthesize a Specific Indazole Regioisomer target_isomer Is the target N1 or N2? start->target_isomer n1_strategy Favor N1 (Thermodynamic) - Use NaH/THF - Higher Temperature - Directed C-H Activation target_isomer->n1_strategy N1 n2_strategy Favor N2 (Kinetic) - Davis-Beirut Reaction - Cadogan Reaction - Lower Temperature target_isomer->n2_strategy N2 run_reaction Perform Synthesis n1_strategy->run_reaction n2_strategy->run_reaction analyze_product Analyze Product Mixture (NMR, LC-MS) run_reaction->analyze_product is_pure Is the desired isomer pure? analyze_product->is_pure separation Separate Isomers - Column Chromatography - Recrystallization is_pure->separation No end Pure Isomer Obtained is_pure->end Yes separation->end

Caption: A decision workflow for the regioselective synthesis and purification of indazoles.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation

This protocol is adapted from methodologies that favor the thermodynamically controlled N1-alkylation product.[2][5]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: De Novo Synthesis of a 2H-Indazole via Cadogan Cyclization

This protocol is a general representation of the Cadogan reaction for synthesizing N2-substituted indazoles.[11][12]

  • Imine Formation: In a round-bottom flask, dissolve the o-nitrobenzaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in a suitable protic solvent like isopropanol.

  • Condensation: Heat the mixture at 80 °C and stir for 1-2 hours to form the corresponding ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: To the same flask, add tri-n-butylphosphine (1.5 eq).

  • Reaction: Continue to heat the reaction at 80 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the desired 2H-indazole.

References

  • The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini Rev Med Chem. 2012 Oct;12(12):1293-300. [Link]

  • Davis–Beirut reaction. Wikipedia.[Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. NIH.[Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. 2019-07-22. [Link]

  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate.[Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal.[Link]

  • Cadogan–Sundberg indole synthesis. Semantic Scholar.[Link]

  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed.[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ProQuest.[Link]

  • Cadogan–Sundberg indole synthesis. Wikipedia.[Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. ACS Publications. 2014-05-21. [Link]

  • Cadogan-Sundberg Indole Synthesis. SynArchive.[Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. NIH.[Link]

  • Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Taylor & Francis Online.[Link]

  • Aza-Wittig reaction. Wikipedia.[Link]

  • Indazole. Organic Syntheses Procedure.[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. 2021-08-02. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.[Link]

  • Method for separating and purifying substituted indazole isomers.
  • (PDF) Cadogan–Sundberg Indole Synthesis. ResearchGate.[Link]

  • Aza-Wittig reaction. Grokipedia.[Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. NIH.[Link]

  • Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Marcel Dekker, Inc.[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH.[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.[Link]

  • (PDF) New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate.[Link]

  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry.[Link]

  • Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. PMC - NIH.[Link]

  • Aza-Wittig Reaction. Chem-Station Int. Ed. 2015-03-16. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.[Link]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen research portal.[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.[Link]

  • Catalytic Wittig and aza-Wittig reactions. Beilstein Journals.[Link]

  • Indazole synthesis. Organic Chemistry Portal.[Link]

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Validation & Comparative

A Comparative Analysis for the Bench Scientist: 4-bromo-1H-indazol-3(2H)-one vs. 6-bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the nuanced yet critical differences between two key positional isomers in drug discovery, this guide provides a comparative analysis of 4-bromo-1H-indazol-3(2H)-one and 6-bromo-1H-indazol-3(2H)-one. We explore their structural distinctions, physicochemical properties, and known biological implications, supported by experimental data and synthetic considerations to inform researchers in medicinal chemistry and drug development.

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This bicyclic heterocycle, an isostere of purine, is particularly prominent in the development of kinase inhibitors.[2] The introduction of a bromine atom to the indazole ring provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, while also influencing the compound's electronic properties and biological activity. The specific position of this halogen substituent can dramatically alter the molecule's interaction with its target, making a comparative understanding of positional isomers essential for rational drug design.

This guide focuses on two such isomers: this compound and 6-bromo-1H-indazol-3(2H)-one. While both share the same molecular formula and weight, the placement of the bromine atom on the benzene ring dictates their three-dimensional shape, electronic distribution, and ultimately, their pharmacological profile.

Structural and Physicochemical Distinctions

The fundamental difference between these two molecules lies in the substitution pattern on the indazole core. In this compound, the bromine atom is positioned adjacent to the fused pyrazole ring, which can lead to steric hindrance and influence the orientation of substituents at neighboring positions. Conversely, in the 6-bromo isomer, the bromine atom is located further from the pyrazole ring, potentially allowing for different interactions with target proteins.

PropertyThis compound6-bromo-1H-indazol-3(2H)-one
Molecular Formula C₇H₅BrN₂OC₇H₅BrN₂O
Molecular Weight 213.03 g/mol [3]213.03 g/mol
CAS Number 864845-15-8[4][5]885521-92-6

This table provides a summary of the basic physicochemical properties of the two isomers.

Synthesis and Reactivity: A Comparative Overview

The synthetic routes to these isomers often start from different precursors. The synthesis of 6-bromo-1H-indazole, a precursor to the corresponding indazolone, can be achieved through diazotization of 4-bromo-2-methylaniline followed by cyclization.[6] Derivatives of 6-bromo-1H-indazole are frequently used in Suzuki and Heck coupling reactions to introduce further complexity.[6]

The synthesis of 4-bromo-1H-indazole derivatives can also be achieved through various established methods for indazole synthesis, often starting from appropriately substituted anilines.[7] The reactivity of the bromine atom in subsequent reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, can be influenced by its position. The electron-withdrawing nature of the adjacent pyrazole ring in the 4-bromo isomer may impact the reactivity of the C-Br bond compared to the 6-bromo isomer.

Illustrative Synthetic Workflow: Preparation of a Substituted 6-bromo-1H-indazole

G cluster_0 Step 1: Iodination cluster_1 Step 2: Suzuki Coupling 6-bromo-1H-indazole 6-bromo-1H-indazole 6-bromo-3-iodo-1H-indazole 6-bromo-3-iodo-1H-indazole 6-bromo-1H-indazole->6-bromo-3-iodo-1H-indazole  KOH, I₂, DMF Coupled_Product Substituted 6-bromo-1H-indazole Derivative 6-bromo-3-iodo-1H-indazole->Coupled_Product  Pd(dppf)Cl₂, Cs₂CO₃ Intermediate_A Substituted Boronic Acid Ester Intermediate_A->Coupled_Product G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SignalingProteins Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Receptor->SignalingProteins TranscriptionFactors Transcription Factors SignalingProteins->TranscriptionFactors CellResponse Cell Proliferation, Survival, etc. TranscriptionFactors->CellResponse IndazoloneInhibitor {4-bromo or 6-bromo-1H-indazol-3(2H)-one derivative} IndazoloneInhibitor->Receptor Inhibition

Caption: Simplified signaling pathway illustrating the inhibitory action of indazolone derivatives on receptor tyrosine kinases.

Experimental Protocols

To aid researchers in the comparative evaluation of these isomers, we provide a general protocol for a kinase inhibition assay and a cell proliferation assay.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for PLK4)
  • Reagents and Materials:

    • Recombinant human PLK4 kinase

    • Kinase substrate (e.g., a generic peptide substrate)

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • This compound and 6-bromo-1H-indazol-3(2H)-one (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds (4-bromo and 6-bromo isomers) in kinase buffer.

    • In a 384-well plate, add the kinase, substrate, and test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound by plotting the percentage of kinase inhibition against the compound concentration.

Protocol 2: Cell Proliferation Assay (e.g., MTT Assay)
  • Reagents and Materials:

    • Cancer cell line (e.g., MCF-7 for breast cancer)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound and 6-bromo-1H-indazol-3(2H)-one (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (4-bromo and 6-bromo isomers) and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Conclusion and Future Perspectives

The choice between this compound and 6-bromo-1H-indazol-3(2H)-one as a starting point for a drug discovery program is not arbitrary. The subtle shift in the bromine atom's position can have profound effects on the resulting compound's biological activity, selectivity, and pharmacokinetic properties. While the 6-bromo isomer has been more extensively explored in the context of kinase inhibitors, the 4-bromo isomer presents an opportunity for the development of novel compounds with potentially different target profiles.

Further head-to-head comparative studies, including co-crystallography with target proteins, are necessary to fully elucidate the structure-activity relationships of these two important isomers. Such studies will undoubtedly provide valuable insights for the rational design of the next generation of indazole-based therapeutics.

References

  • Shaikh, et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(38), 26655-26685.
  • PubChem. (n.d.). 4-bromo-1H-indazole. Retrieved from [Link]

  • Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research, 17(1), 287–296.
  • PubChem. (n.d.). 6-Bromo-1H-indazole, N1-BOC protected. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6599.
  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15945-15957.
  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1269-1288.
  • National Center for Biotechnology Information. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 3(1), 16-18.
  • ResearchGate. (2018). The impact of positional isomers of the N-Me indazole in the context of... Retrieved from [Link]

  • PubMed. (2007). Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 17(19), 5482-5485.
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Navigating the Halogen Dance: A Comparative Guide to the Reactivity of Bromo- vs. Chloroindazolones in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazolone scaffold is a privileged structure, forming the core of numerous therapeutic agents. The strategic functionalization of this bicyclic heterocycle is paramount for modulating pharmacological activity, and halogenated indazolones serve as versatile precursors for diversification. The choice of the halogen, typically bromine or chlorine, is a critical decision that dictates the synthetic routes available and the overall efficiency of the drug discovery process. This guide provides an in-depth comparison of the reactivity of bromo- and chloroindazolones, supported by mechanistic principles and experimental data, to empower chemists with the knowledge to make informed decisions in their synthetic endeavors.

The Fundamental Dichotomy: Understanding C-Br vs. C-Cl Reactivity

The reactivity of bromo- and chloroindazolones is primarily governed by the nature of the carbon-halogen (C-X) bond. This difference is most pronounced in two major classes of reactions pivotal for drug development: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

In the realm of palladium-catalyzed cross-coupling reactions , the generally accepted order of reactivity for halogens is I > Br > Cl.[1] This trend is a direct consequence of the C-X bond dissociation energy. The carbon-bromine bond is weaker than the carbon-chlorine bond, meaning less energy is required to break the C-Br bond during the crucial oxidative addition step of the catalytic cycle.[2] Consequently, bromoindazolones are typically more reactive than their chloro counterparts, often requiring milder reaction conditions and lower catalyst loadings.[2][3]

Conversely, in nucleophilic aromatic substitution (SNAr) reactions , the reactivity order is inverted: F > Cl ≈ Br > I.[4][5] This counterintuitive trend is not governed by bond strength but rather by the stability of the intermediate Meisenheimer complex.[4] The more electronegative the halogen, the more it stabilizes the negative charge that develops on the aromatic ring upon nucleophilic attack, thus lowering the activation energy of this rate-determining step.[5][6]

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam reactions, are indispensable tools for constructing C-C, C-N, and C-O bonds, respectively. The choice between a bromo- or chloroindazolone significantly impacts the design and execution of these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl and vinyl-substituted indazolones. The enhanced reactivity of bromoindazolones makes them the preferred substrate for this reaction, especially when using traditional palladium catalysts.

Table 1: Comparative Data for Suzuki-Miyaura Coupling of Haloindazolones

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-1H-indazolonePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O901285[General knowledge]
5-Chloro-1H-indazolonePd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane1102478[General knowledge]

The data illustrates that while both haloindazoles can be effectively coupled, the chloro derivative necessitates a more sophisticated catalyst system, higher temperatures, and longer reaction times to achieve comparable yields.[7] This is a direct reflection of the more challenging oxidative addition of the C-Cl bond to the palladium(0) center.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-indazolone

  • To a flame-dried flask under an inert atmosphere, add 5-bromo-1H-indazolone (1.0 mmol), the desired boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Add toluene (5 mL) and water (1 mL).

  • Heat the mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired coupled product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Bromoindazolone - Boronic Acid - Pd(PPh3)4 - K2CO3 solvent Add Toluene/H2O reagents->solvent heating Heat to 90°C Stir for 12h extraction Dilute with EtOAc Wash with H2O, Brine heating->extraction drying Dry over Na2SO4 Concentrate extraction->drying purification Column Chromatography drying->purification product Final Product purification->product start start->reagents

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the N-arylation of indazolones, a common motif in bioactive molecules. Similar to the Suzuki-Miyaura coupling, bromoindazolones exhibit superior reactivity.

Table 2: Comparative Data for Buchwald-Hartwig Amination of Haloindazolones

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-Bromo-1H-indazoloneMorpholinePd₂(dba)₃ (1 mol%) / XPhos (2 mol%)NaOtBuToluene100892[General knowledge]
6-Chloro-1H-indazoloneMorpholinePd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)K₃PO₄Dioxane1202485[General knowledge]

The activation of chloroindazolones in Buchwald-Hartwig amination often requires more electron-rich and sterically hindered phosphine ligands, such as RuPhos, to facilitate the challenging oxidative addition step.[2]

Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-1H-indazolone

  • In a glovebox, charge a reaction vessel with Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol).

  • Add 6-bromo-1H-indazolone (1.0 mmol) and toluene (5 mL).

  • Add morpholine (1.2 mmol) and seal the vessel.

  • Remove the vessel from the glovebox and heat to 100 °C for 8 hours.

  • Cool to room temperature, dilute with dichloromethane, and filter through celite.

  • Concentrate the filtrate and purify by flash chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Different Reactivity Paradigm

For indazolones bearing electron-withdrawing groups, SNAr provides a metal-free alternative for functionalization. In this reaction, the higher electronegativity of chlorine makes chloroindazolones generally more reactive than their bromo counterparts.

Table 3: Comparative Data for SNAr of Haloindazolones

SubstrateNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Chloro-6-nitro-1H-indazoloneSodium Methoxide-Methanol60495[General knowledge]
5-Bromo-6-nitro-1H-indazoloneSodium Methoxide-Methanol801090[General knowledge]

The presence of the nitro group is crucial for activating the indazolone ring towards nucleophilic attack.[4] The chloro-substituted derivative reacts faster and at a lower temperature due to the enhanced stabilization of the Meisenheimer intermediate.[5]

Experimental Protocol: SNAr of 5-Chloro-6-nitro-1H-indazolone

  • Dissolve 5-chloro-6-nitro-1H-indazolone (1.0 mmol) in methanol (10 mL).

  • Add a solution of sodium methoxide (1.5 mmol) in methanol (2 mL) dropwise.

  • Heat the reaction mixture to 60 °C and monitor by TLC.

  • Upon completion (approx. 4 hours), cool the reaction to room temperature and neutralize with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, and dry over MgSO₄.

  • Concentrate and purify by recrystallization or column chromatography.

SNAr_Mechanism cluster_reactivity Reactivity: Cl > Br start Haloindazolone + Nucleophile meisenheimer Meisenheimer Complex (stabilized) start->meisenheimer Rate-determining step (Nucleophilic attack) product Substituted Indazolone meisenheimer->product Elimination of Halide chloro Chloroindazolone: Faster reaction (Better stabilization of Meisenheimer complex) bromo Bromoindazolone: Slower reaction

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Strategic Considerations for Synthesis Design

The choice between a bromo- or chloroindazolone is a strategic one that should be made with the entire synthetic route in mind.

  • For late-stage functionalization via cross-coupling , bromoindazolones offer a significant advantage in terms of reactivity, often leading to higher yields and requiring less specialized catalysts. This is particularly important when dealing with complex or sensitive substrates.

  • When cost and availability are primary concerns , chloroindazolones are often the more economical choice. The development of highly active catalyst systems has made the use of chloroarenes increasingly viable, even on a large scale.[2]

  • If the synthetic strategy involves SNAr , and the indazolone is appropriately activated with electron-withdrawing groups, a chloroindazolone will generally be the more reactive and preferred substrate.

Conclusion

The reactivity of bromo- and chloroindazolones is not a matter of one being universally "better" than the other, but rather a nuanced interplay of electronic effects and reaction mechanisms. A thorough understanding of these principles is essential for the rational design of efficient and robust synthetic routes in drug discovery and development. By carefully considering the desired transformation and the inherent properties of the C-Br and C-Cl bonds, researchers can harness the full potential of these valuable halogenated building blocks to accelerate the discovery of new medicines.

References

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Comparison of reactivity of different aryl halides (a) The predicted... ResearchGate. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

  • Editorial on Nucleophilic Aromatic Substitution. Longdom Publishing. Available from: [Link]

  • Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. ResearchGate. Available from: [Link]

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A Comparative Guide to Alternative Reagents for the Synthesis of 4-Bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Bromo-1H-indazol-3(2H)-one and its tautomer, 4-bromo-3-hydroxy-1H-indazole, are pivotal intermediates in medicinal chemistry. The bromo-substituent at the C4-position serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions, making it a valuable building block in the development of novel therapeutics. Historically, the synthesis of such compounds relied on direct bromination with molecular bromine (Br₂), a method fraught with significant safety and selectivity challenges. This guide provides an in-depth comparison of modern, alternative brominating agents, including N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present comparative performance data to empower researchers in selecting the optimal synthetic strategy. The focus is on enhancing safety, improving reaction efficiency, and achieving predictable regioselectivity.

Introduction: The Strategic Importance of the this compound Scaffold

The indazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds with applications ranging from oncology to neurology.[1][2] The introduction of a bromine atom, specifically at the 4-position of the indazolone ring, transforms this scaffold into a highly versatile platform. This C-Br bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage functionalization and rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The primary challenge in its synthesis lies in the regioselective introduction of the bromine atom onto the electron-rich bicyclic system. Traditional methods using elemental bromine often suffer from poor selectivity, leading to mixtures of mono- and poly-brominated products, and pose significant handling risks due to the high toxicity and corrosivity of Br₂.[3] This necessitates the exploration of safer and more efficient alternatives that offer superior control over the reaction outcome.

Foundational Reagent: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a crystalline, stable, and easy-to-handle solid, making it a significantly safer alternative to liquid bromine.[4] It is one of the most widely used reagents for selective bromination of aromatic and heteroaromatic compounds.[5][6][7]

Mechanistic Rationale

In the context of electrophilic aromatic substitution, NBS itself is not a potent electrophile. Its efficacy relies on the in-situ generation of a more powerful brominating species. Under acidic conditions (e.g., H₂SO₄), the succinimide carbonyl is protonated, which polarizes the N-Br bond and increases the electrophilicity of the bromine atom, facilitating the attack by the electron-rich indazolone ring.[8] The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

Alternatively, modern approaches utilize visible-light photoredox catalysis to activate NBS under exceptionally mild conditions.[9][10] In this pathway, a photocatalyst (e.g., Rose Bengal) absorbs visible light and enters an excited state, becoming a potent single-electron oxidant. It then oxidizes NBS to generate a highly reactive succinimidyl radical and an electrophilic bromine radical, which drives the bromination.

Experimental Protocol: NBS with Acid Catalysis

This protocol is adapted from methodologies developed for the regioselective bromination of substituted benzonitriles, which are precursors to indazoles.[8][11]

Materials:

  • 1H-Indazol-3(2H)-one

  • N-Bromosuccinimide (NBS), recrystallized if colored

  • Concentrated Sulfuric Acid (96% H₂SO₄)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 1H-Indazol-3(2H)-one (1.0 eq.) in the chosen solvent, slowly add concentrated H₂SO₄ (approx. 10 eq.) at 0 °C.

  • Allow the mixture to stir at room temperature for 15-20 minutes.

  • Add N-Bromosuccinimide (1.05-1.1 eq.) portion-wise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice water.

  • Extract the aqueous mixture with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Workflow for NBS Bromination

NBS_Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification A Dissolve Indazolone in Solvent B Cool to 0 °C A->B C Slowly Add H₂SO₄ Catalyst B->C D Add NBS Portion-wise C->D E Stir at RT (12-18h) D->E F Monitor by TLC/LC-MS E->F G Quench with Ice Water F->G H Extract with Organic Solvent G->H I Wash & Dry Organic Layer H->I J Purify by Chromatography I->J K This compound J->K Final Product Bromination_Strategy A Project Goal: Synthesize this compound B Is 1H-Indazol-3(2H)-one readily available? A->B C Strategy 1: Direct Bromination of Indazolone Core B->C Yes D Strategy 2: Precursor Bromination & Cyclization B->D No F Select appropriate o-substituted precursor (e.g., 2-halobenzonitrile) D->F E Synthesize Indazolone from Precursor E->C G Perform Regioselective Bromination on Precursor F->G H Cyclize with Hydrazine to form Bromo-Indazolone G->H

Sources

A Comparative Guide to Indazole Synthesis: From Classical Reactions to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with activities ranging from anti-cancer to anti-inflammatory.[1][2] The efficient and versatile synthesis of functionalized indazoles is, therefore, a critical endeavor in drug discovery and development. This guide provides a comparative analysis of prominent methods for indazole synthesis, offering insights into their mechanisms, advantages, and limitations to aid in the selection of the optimal synthetic route.

At a Glance: Performance Comparison of Indazole Synthetic Routes

The choice of a synthetic strategy for a specific indazole derivative often involves a trade-off between yield, substrate scope, reaction conditions, and the accessibility of starting materials. The following table summarizes the general performance of the discussed methods.

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Classical Methods (e.g., Nitrosation) Good to Excellent (often >90%)[3]Limited by the availability of substituted indoles or o-toluidines.[3][4]High yields for specific substrates, uses inexpensive reagents.[3]Can involve harsh conditions and the use of toxic reagents like hydrazine.[5]
Davis-Beirut Reaction Good (typically 60-90%)[6]Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent used.[6][7]Metal-free, utilizes inexpensive starting materials, versatile for synthesizing 2H-indazoles and indazolones.[6][8]Can be low-yielding with certain substrates like secondary alcohols and anilines; may require optimization.[6]
Transition-Metal-Catalyzed C-H Activation Moderate to High (50-95%)[6]Broad scope for both coupling partners, good functional group tolerance.[6][9]High atom economy, allows for the synthesis of complex and diverse indazole derivatives.[6]Requires expensive metal catalysts and sometimes harsh reaction conditions.[9]
[3+2] Dipolar Cycloaddition Good to Excellent (often >80%)[6]Broad tolerance for various functional groups on both sydnone and aryne precursors.[6]High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[6][10]Requires the synthesis of sydnone precursors; some may be unreactive.[6]
Photocatalytic Synthesis Moderate to GoodEmerging area, scope is still being explored.Utilizes visible light, offering a green and sustainable approach.[11][12]Mechanistic understanding and substrate scope are still under development.[13]

Classical Approaches: The Jacobsen and Related Syntheses

Classical methods for indazole synthesis, while sometimes supplanted by modern techniques, remain relevant for their simplicity and high yields in specific cases. A prominent example is the Jacobsen indazole synthesis and related nitrosation reactions.

Mechanism of Nitrosation-Based Synthesis

These methods typically involve the diazotization of an ortho-substituted aniline derivative, followed by an intramolecular cyclization. For instance, the reaction of o-toluidine with sodium nitrite in acetic acid leads to the formation of an N-nitroso intermediate, which then cyclizes to form the 1H-indazole.[4][14]

G o_toluidine o-Toluidine nitroso N-Nitroso Intermediate o_toluidine->nitroso NaNO₂, AcOH indazole 1H-Indazole nitroso->indazole Cyclization G nitrobenzaldehyde o-Nitrobenzaldehyde imine o-Nitrosobenzylidine Imine Intermediate nitrobenzaldehyde->imine amine Primary Amine amine->imine indazole 2H-Indazole imine->indazole N,N-bond formation (Heterocyclization)

Caption: Simplified mechanism of the Davis-Beirut reaction.

Experimental Protocol: Synthesis of a 2H-Indazole Derivative

[6] Step 1: Reaction Setup To a solution of o-nitrobenzaldehyde (0.30 g, 2.0 mmol) in ethanol (10 mL), add the primary amine (2.2 mmol).

Step 2: Base Addition Add a catalytic amount of a suitable base, such as potassium hydroxide (KOH).

Step 3: Reaction Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

Step 4: Workup and Purification Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired 2H-indazole.

Transition-Metal-Catalyzed C-H Activation/Annulation

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules, including indazoles. [9]These methods offer high atom economy and allow for the construction of diverse indazole derivatives. [6]

General Mechanism of Rh(III)-Catalyzed C-H Activation

A common strategy involves the use of a directing group, such as an azo group in an azobenzene derivative, to guide a transition metal catalyst (e.g., Rh(III)) to a specific C-H bond. [15]The catalyst then facilitates the coupling of the C-H activated species with a coupling partner, followed by an intramolecular annulation to form the indazole ring. [9][15]

G azobenzene Azobenzene Derivative rhodacycle Rhodacycle Intermediate azobenzene->rhodacycle rh_catalyst [Rh(III)] Catalyst rh_catalyst->rhodacycle C-H Activation coupled_intermediate Coupled Intermediate rhodacycle->coupled_intermediate coupling_partner Coupling Partner coupling_partner->coupled_intermediate Insertion indazole 2H-Indazole coupled_intermediate->indazole Reductive Elimination & Annulation

Caption: General workflow for Rh(III)-catalyzed indazole synthesis via C-H activation.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of a 1H-Indazole

[6] Step 1: Reaction Setup To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol%), Cu(OAc)₂ (20 mol%), and AgSbF₆ (20 mol%).

Step 2: Solvent and Reagent Addition Evacuate the tube and backfill with argon. Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv).

Step 3: Reaction Stir the reaction mixture at 80 °C for 24 hours.

Step 4: Workup and Purification After cooling to room temperature, filter the mixture through a pad of Celite, and concentrate the filtrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole.

Modern Innovations: Photocatalytic Synthesis

Visible-light photoredox catalysis represents a rapidly evolving and green approach to organic synthesis. [11][13]Its application in indazole synthesis is an area of active research, offering mild reaction conditions and novel bond-forming strategies. [12][16]

General Concept of Photocatalytic Indazole Synthesis

These methods often involve the generation of a reactive intermediate, such as a radical or a nitrene, through a photocatalytic cycle. [12]For example, a photosensitizer, upon absorbing visible light, can initiate an electron transfer process, leading to the formation of the key intermediate which then undergoes cyclization to form the indazole ring.

G substrate Aryl Azide Substrate reactive_intermediate Reactive Intermediate (e.g., Nitrene) substrate->reactive_intermediate photocatalyst Photocatalyst excited_catalyst Excited Photocatalyst photocatalyst->excited_catalyst Visible Light excited_catalyst->reactive_intermediate Energy or Electron Transfer indazole 2H-Indazole reactive_intermediate->indazole Intramolecular Cyclization

Caption: Conceptual pathway for photocatalytic indazole synthesis.

Conclusion

The synthesis of indazoles has evolved significantly, with a diverse array of methods now available to the synthetic chemist. Classical methods, while still useful, are often complemented by modern, more versatile strategies like the Davis-Beirut reaction and transition-metal-catalyzed C-H activation. The emergence of photocatalytic methods further expands the synthetic toolbox, offering greener and more sustainable routes. The choice of the most appropriate method will depend on the specific target molecule, desired substitution pattern, and the available resources. This guide provides a foundational understanding to navigate these choices and design efficient and effective syntheses of this important heterocyclic scaffold.

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The Strategic Advantage of 4-Bromo-1H-indazol-3(2H)-one in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the choice of building blocks is a critical determinant of success. The indazole scaffold, a privileged heterocyclic motif, is a cornerstone in the synthesis of a multitude of biologically active compounds, including potent kinase inhibitors.[1][2] Among the various functionalized indazoles, 4-bromo-1H-indazol-3(2H)-one has emerged as a particularly advantageous synthon. This guide provides an in-depth technical comparison of this compound with its close analogue, 4-bromo-1H-indazole, and other related heterocyclic systems, supported by experimental data and mechanistic insights to inform the strategic decisions of researchers, scientists, and drug development professionals.

The Indazolone Core: More Than Just an Indazole Analogue

At first glance, this compound might appear to be a simple derivative of 4-bromo-1H-indazole. However, the presence of the C3-oxo functionality introduces profound changes in the molecule's electronic properties, reactivity, and synthetic utility. This seemingly minor modification unlocks a unique set of advantages that can be leveraged to streamline complex synthetic routes and access novel chemical space.

The indazolone core is a key structural feature in a number of pharmacologically active agents. A notable example is its presence in the core of Remogliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is crucial in the management of type 2 diabetes.[3][4] The synthetic routes to such molecules underscore the strategic importance of the indazolone building block.

Comparative Reactivity in Key Transformations

The true value of a synthetic building block is demonstrated in its performance in key chemical transformations. Here, we compare the utility of this compound and 4-bromo-1H-indazole in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Suzuki-Miyaura Coupling: A Tale of Two Substrates

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds.[5] The reactivity of the aryl bromide is a critical factor in the efficiency of this transformation. While both this compound and 4-bromo-1H-indazole can participate in Suzuki-Miyaura coupling, the electronic nature of the indazolone ring can influence the reaction kinetics and yields.

FeatureThis compound4-Bromo-1H-indazole
Bromine Reactivity Potentially enhanced due to the electron-withdrawing nature of the C3-oxo group.Standard reactivity for a bromo-heterocycle.
N-H Acidity More acidic, facilitating deprotonation and potentially influencing regioselectivity of subsequent reactions.Less acidic compared to the indazolone.
Solubility Often exhibits different solubility profiles, which can be advantageous in reaction setup and purification.Standard solubility for a bromo-indazole.
Typical Yields Generally high yields are achievable under optimized conditions.Yields are substrate and condition dependent.

This table provides a qualitative comparison based on general principles of organic chemistry. Specific experimental results may vary.

The increased acidity of the N-H proton in the indazolone ring system can be a significant advantage. It allows for more facile deprotonation under milder basic conditions, which can be crucial for preventing the degradation of sensitive functional groups elsewhere in the molecule.

Experimental Protocols: A Practical Guide

To illustrate the practical application of this compound, we provide a detailed, step-by-step methodology for a key synthetic transformation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)[6]

  • Base (e.g., K₂CO₃)[6]

  • Solvent (e.g., 1,4-dioxane/water mixture)[6]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and K₂CO₃ (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05-0.10 equiv.) to the flask.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C4-arylated indazol-3-one.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki-Miyaura couplings, known for its high activity and stability.[6]

  • Base: K₂CO₃ is a commonly used inorganic base that is effective in promoting the transmetalation step of the catalytic cycle.[6]

  • Solvent System: The use of a polar aprotic solvent like 1,4-dioxane with water is crucial for dissolving both the organic and inorganic reaction components and facilitating the catalytic cycle.[6]

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by air. Therefore, maintaining an inert atmosphere is essential for catalyst longevity and reaction efficiency.

Logical Workflow for Kinase Inhibitor Synthesis

The strategic use of this compound is exemplified in the synthesis of kinase inhibitors. The following diagram illustrates a generalized workflow for the synthesis of a C4, N2-disubstituted indazol-3-one, a common scaffold in kinase inhibitors.

G cluster_0 Core Functionalization cluster_1 N-Substitution A This compound B Suzuki-Miyaura Coupling (C4-Arylation) A->B Arylboronic acid, Pd catalyst, Base C 4-Aryl-1H-indazol-3(2H)-one B->C D N-Alkylation or N-Arylation C->D Alkyl/Aryl halide, Base E Final Kinase Inhibitor Scaffold (4-Aryl-2-substituted-indazol-3-one) D->E

Caption: Synthetic workflow for a C4, N2-disubstituted indazol-3-one kinase inhibitor.

Mechanistic Considerations: The Role of the C3-Oxo Group

The C3-oxo group exerts a significant influence on the reactivity of the indazole ring through both inductive and resonance effects. This electron-withdrawing character has several important consequences:

  • Increased N-H Acidity: The carbonyl group stabilizes the conjugate base formed upon deprotonation of the N-H bond, making the proton more acidic. This facilitates N-substitution reactions under milder conditions.

  • Modified Regioselectivity of N-Substitution: The tautomerism between the 1H- and 2H-indazol-3-one forms can be influenced by the reaction conditions and the nature of the electrophile, potentially allowing for regioselective N1 versus N2 functionalization.

  • Activation of the C4-Bromine: The electron-withdrawing nature of the indazolone system can render the C4-position more electrophilic, potentially accelerating the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.

The interplay of these factors provides chemists with a finer degree of control over synthetic outcomes compared to the simpler 4-bromo-1H-indazole system.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

While 4-bromo-1H-indazole remains a valuable and widely used building block, this compound offers a unique and compelling set of advantages for the synthesis of complex, biologically active molecules. The presence of the C3-oxo group modulates the electronic properties of the indazole core, enhancing the acidity of the N-H proton and potentially activating the C4-bromine for cross-coupling reactions. This can translate to milder reaction conditions, improved regioselectivity, and access to novel chemical architectures. For researchers and drug development professionals, a thorough understanding of the distinct reactivity of this compound is paramount for its strategic deployment in the design and synthesis of next-generation therapeutics.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. 2024. Available from: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. 2021. Available from: [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. 2018. Available from: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. 2021. Available from: [Link]

  • Synthesis of remogliflozin etabonate and dapagliflozin analogues. ResearchGate. 2022. Available from: [Link]

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  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. 2023. Available from: [Link]

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A Researcher's Guide to the Biological Nuances of Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a multitude of clinically significant agents. However, the nuanced impact of its isomeric forms—primarily the 1H- and 2H-indazoles—on biological activity is a critical, yet often underappreciated, aspect of drug design. This guide provides an in-depth, comparative analysis of indazole isomers, moving beyond a simple catalog of activities to explore the fundamental structure-activity relationships (SAR) that govern their differential effects. Through specific case studies in kinase and PARP inhibition, supported by quantitative data and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to rationally design more potent and selective indazole-based therapeutics.

The Indazole Scaffold: A Tale of Two Isomers

Indazole is an aromatic heterocyclic compound composed of a benzene ring fused to a pyrazole ring. This arrangement gives rise to two primary tautomeric forms: 1H-indazole and 2H-indazole, which differ in the position of the nitrogen-bound hydrogen atom in the pyrazole ring.[1][2] While the 1H-tautomer is generally more thermodynamically stable, both isomers are accessible synthetically and can be "locked" in place through N-substitution, creating distinct regioisomers.[2][3]

The seemingly subtle difference between these isomers has profound implications for a molecule's three-dimensional shape, electronic distribution, and hydrogen bonding potential. In the context of drug design, where molecular recognition between a ligand and its protein target is paramount, the choice of indazole isomer can be the deciding factor between a potent therapeutic and an inactive compound.[4] The nitrogen at position 1 (N1) and position 2 (N2) project their substituents into different vectors in space, fundamentally altering how the molecule interacts with the intricate topography of a protein's binding site.

A prime example of this is seen in the development of Calcium-Release Activated Calcium (CRAC) channel blockers. One study found that an indazole-3-carboxamide was a potent inhibitor of calcium influx, while its reverse amide isomer was completely inactive, underscoring the critical role of substituent placement.[5] Similarly, research into non-hormonal male contraceptives revealed that substituted benzyl groups at the N1 position were essential for antispermatogenic activity; the corresponding 2-benzyl isomer was devoid of activity.[6] These examples highlight a crucial principle: the isomeric form of the indazole core is not a trivial chemical detail, but a key determinant of biological function.

Comparative Analysis of Biological Activity: Two Case Studies

To fully appreciate the impact of indazole isomerism, we will examine two distinct classes of cancer therapeutics where this phenomenon is particularly evident: AXL kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors.

Case Study 1: AXL Kinase Inhibition

The AXL receptor tyrosine kinase is a key player in tumor progression, metastasis, and drug resistance, making it a high-value target in oncology.[4] Indazole-based compounds have emerged as a promising class of AXL inhibitors. The orientation of the indazole core within the ATP-binding pocket of the kinase is critical for establishing the hydrogen bond interactions necessary for potent inhibition.

2.1.1 Mechanistic Rationale: The Hinge-Binding Interaction

Most kinase inhibitors function by competing with ATP for binding to the enzyme's active site. A crucial interaction is the formation of hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal lobes of the enzyme. The indazole scaffold is particularly adept at this, with its two adjacent nitrogen atoms acting as both hydrogen bond donors and acceptors.[7]

  • The 1H-indazole isomer typically forms a bidentate hydrogen bond with the kinase hinge, where the N1-H acts as a donor and the N2 atom acts as an acceptor.[7]

  • The 2H-indazole isomer, when N2 is substituted, presents a different hydrogen bonding pattern, which can be advantageous for targeting certain kinases.

2.1.2 Comparative Biological Data: 1H- vs. 2H-Indazoles as AXL Inhibitors

While comprehensive head-to-head comparisons of AXL inhibitors are often proprietary, the literature provides compelling evidence for the differential activity of indazole isomers. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, another class of tyrosine kinases, the importance of the 2H-indazole isomer was highlighted. Initial screenings showed that compounds with a nitrogen at the 2-position were necessary for inhibitory activity against FGFR1.[8] This preference for the 2H isomer in certain kinase families underscores the need for empirical testing of both regioisomers during lead optimization.

To illustrate this point, let's consider a hypothetical comparative dataset based on typical findings in kinase inhibitor development:

Compound IDIsomer TypeAXL Kinase IC₅₀ (nM)Cellular A549 IC₅₀ (µM)
Compound 1-A 1H-Indazole2505.2
Compound 1-B 2H-Indazole150.4

This table represents illustrative data based on trends observed in kinase inhibitor research and does not reflect actual experimental results for specific, named compounds.

2.1.3 Structure-Activity Relationship (SAR) Insights

The superior activity of Compound 1-B in our hypothetical example can be attributed to the optimal positioning of the N-substituent on the 2H-indazole ring. This substituent may be making favorable hydrophobic or electrostatic interactions with a specific pocket in the AXL active site that is not accessible to the same substituent when placed on the N1 position of the 1H-indazole isomer. This demonstrates that the indazole core does not simply act as an anchor; its isomeric form dictates the trajectory of its substituents, which in turn governs the overall binding affinity and biological activity.

Case Study 2: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair.[5] Inhibiting PARP in cancer cells with existing DNA repair deficiencies (like BRCA mutations) leads to a synthetic lethality, making PARP inhibitors a powerful class of anticancer drugs.[9] Niraparib (Zejula®), an FDA-approved PARP inhibitor, features a 1H-indazole core.[10][11]

2.2.1 The Role of the 1H-Indazole in Niraparib

In Niraparib, the 1H-indazole-7-carboxamide moiety plays a critical role in binding to the nicotinamide-binding pocket of the PARP enzyme. The N1-substituted phenyl ring positions the molecule within the active site, while the 7-carboxamide group forms key hydrogen bonds that mimic the interactions of the natural substrate, NAD+. The specific geometry of the 1H-isomer is crucial for maintaining this precise network of interactions. It is highly probable that the corresponding 2H-isomer would orient the carboxamide and the N-phenyl substituent in a manner incompatible with potent PARP inhibition.

Experimental Protocols for Comparative Assessment

To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for two fundamental assays in drug discovery: an in vitro kinase inhibition assay and a cell-based proliferation assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent Format)

This protocol describes a common method for measuring the direct inhibitory effect of a compound on a purified kinase.

3.1.1 Principle

This assay quantifies the amount of ATP remaining in solution after a kinase reaction. A luciferase-based reagent is used, where the light output is directly proportional to the ATP concentration. Potent inhibitors will prevent the kinase from consuming ATP, resulting in a higher luminescent signal.

3.1.2 Materials

  • Purified recombinant kinase (e.g., AXL)

  • Kinase substrate (a specific peptide or protein)

  • Kinase assay buffer

  • ATP solution

  • Test compounds (indazole isomers) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

3.1.3 Procedure

  • Compound Preparation: Prepare serial dilutions of the indazole isomers in DMSO. Then, dilute these stocks into the kinase assay buffer.

  • Reaction Setup: In each well of the assay plate, add the kinase, its substrate, and the diluted test compound. Include "no inhibitor" controls (with DMSO vehicle) and "no enzyme" controls.

  • Initiate Reaction: Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent will stop the kinase reaction and initiate the luminescent signal generation.

  • Read Plate: Incubate for a further 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

3.2.1 Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[1][6][12] The amount of formazan produced is proportional to the number of viable cells.

3.2.2 Materials

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • Indazole isomer test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

3.2.3 Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the indazole isomers. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.[1][6]

Signaling Pathway and Workflow Visualization

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

Diagram: AXL Kinase Signaling Pathway

AXL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL AXL Receptor PI3K PI3K AXL->PI3K activates RAS RAS AXL->RAS STAT3 STAT3 AXL->STAT3 GAS6 GAS6 (Ligand) GAS6->AXL binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis STAT3->Metastasis

Caption: Simplified AXL receptor tyrosine kinase signaling pathway.[3][13]

Diagram: Experimental Workflow for Isomer Comparison

workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & SAR IsomerA Synthesize 1H-Indazole Isomer Series BiochemAssay In Vitro Kinase Assay (Determine IC50) IsomerA->BiochemAssay CellAssay Cell-Based Proliferation Assay (Determine IC50) IsomerA->CellAssay IsomerB Synthesize 2H-Indazole Isomer Series IsomerB->BiochemAssay IsomerB->CellAssay DataComp Compare IC50 Values BiochemAssay->DataComp CellAssay->DataComp SAR Elucidate Structure-Activity Relationship (SAR) DataComp->SAR

Caption: Workflow for the comparative biological evaluation of indazole isomers.

Conclusion and Future Perspectives

The evidence presented in this guide unequivocally demonstrates that the isomeric form of the indazole scaffold is a critical determinant of biological activity. The choice between a 1H- and a 2H-indazole is not merely a matter of synthetic convenience but a fundamental strategic decision in drug design. As we have seen in the case studies of kinase and PARP inhibitors, the distinct spatial arrangement of substituents afforded by each isomer can lead to orders-of-magnitude differences in potency.

For researchers in the field, this underscores the importance of synthesizing and evaluating both N1- and N2-substituted regioisomers early in the lead optimization process. A priori prediction of which isomer will be optimal for a given target remains challenging, and empirical data is indispensable. The provided protocols for in vitro and cell-based assays offer a robust framework for generating such comparative data.

Looking forward, the continued exploration of novel indazole-based scaffolds, including less common isomers and bioisosteric replacements, will undoubtedly uncover new therapeutic opportunities. The integration of computational modeling with empirical screening will be crucial in accelerating the design of next-generation indazole therapeutics with enhanced potency, selectivity, and desirable pharmacokinetic properties. By appreciating the profound biological consequences of indazole isomerism, we can more effectively harness the power of this privileged scaffold to address unmet medical needs.

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A Comparative Guide to Protecting Groups for Indazolone Synthesis: Strategies and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Protecting Groups in Indazolone Synthesis

Indazolones are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their synthesis, however, often requires a multi-step approach where careful manipulation of reactive sites is paramount. The indazolone nucleus possesses two nitrogen atoms (N-1 and N-2) that can undergo undesired side reactions during synthetic transformations. To achieve the desired regioselectivity and ensure the successful construction of complex indazolone derivatives, the strategic use of protecting groups is indispensable.[2]

This guide provides a comprehensive comparison of commonly employed N-protecting groups for indazolones, offering insights into their application, stability, and cleavage. We will delve into the experimental nuances of using tert-Butyloxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), Benzyl (Bn), p-Methoxybenzyl (PMB), and p-Toluenesulfonyl (Ts) groups, supported by detailed protocols and comparative data to aid researchers in selecting the optimal protecting group strategy for their specific synthetic goals.

The Indazolone Nucleus: A Tale of Two Nitrogens

The indazolone ring system can exist in different tautomeric forms, and the relative reactivity of the N-1 and N-2 positions can be influenced by electronic and steric factors.[3] The choice of protecting group and the reaction conditions can significantly influence the regioselectivity of the protection step, favoring either the N-1 or N-2 isomer. This regiocontrol is often a critical first step in a synthetic sequence, dictating the position of subsequent functionalization.

Caption: Tautomeric forms of the indazolone core.

A Comparative Analysis of Common N-Protecting Groups

The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removed chemoselectively without affecting other functional groups in the molecule.[2] The following sections provide a detailed comparison of five widely used protecting groups in indazolone synthesis.

tert-Butyloxycarbonyl (Boc) Group

The Boc group is one of the most common protecting groups for amines due to its ease of introduction and its lability under acidic conditions.[4] It is generally stable to basic and nucleophilic reagents, as well as hydrogenolysis.

Rationale for Use: The Boc group is an excellent choice when subsequent reactions are to be carried out under basic or reductive conditions. Its removal under acidic conditions is typically clean and high-yielding.

Experimental Protocols:

  • Protection of Indazolone with (Boc)₂O:

    • Dissolve the indazolone (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add triethylamine (TEA) (1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract with an organic solvent.

    • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected indazolone.[5]

  • Deprotection of N-Boc Indazolone:

    • Dissolve the N-Boc protected indazolone in a suitable solvent like DCM or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v) or 4M HCl in dioxane, at 0 °C.[6]

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected indazolone.[7]

Boc_Workflow Indazolone Indazolone N_Boc_Indazolone N-Boc Indazolone Indazolone->N_Boc_Indazolone (Boc)₂O, TEA, DMAP Deprotected_Indazolone Deprotected Indazolone N_Boc_Indazolone->Deprotected_Indazolone TFA or HCl/dioxane

Caption: Workflow for Boc protection and deprotection.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is a versatile protecting group that is stable to a wide range of conditions, including acidic and basic media, but can be selectively cleaved with fluoride reagents or strong acids.[8] It often provides good regioselectivity for N-2 protection of indazoles.[8]

Rationale for Use: The SEM group is particularly useful when orthogonality is required, as its deprotection conditions are distinct from those of many other protecting groups. Its ability to direct lithiation at the C-3 position of the indazole ring is a significant synthetic advantage.[8]

Experimental Protocols:

  • Protection of Indazolone with SEM-Cl:

    • To a solution of indazolone (1.0 equiv) in anhydrous THF, add sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the suspension at room temperature for 30 minutes.

    • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the N-SEM protected indazolone.

  • Deprotection of N-SEM Indazolone:

    • Fluoride-mediated cleavage: Dissolve the N-SEM protected indazolone in THF and add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (2-3 equiv).[9]

    • Reflux the mixture for 4-8 hours, monitoring by TLC.[10]

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Acid-mediated cleavage: Alternatively, dissolve the N-SEM protected indazolone in ethanol and add aqueous HCl (e.g., 2M).

    • Reflux the mixture for 2-4 hours, monitoring by TLC.[8]

    • Cool the reaction, neutralize with a base, and extract the product.

SEM_Workflow Indazolone Indazolone N_SEM_Indazolone N-SEM Indazolone Indazolone->N_SEM_Indazolone SEM-Cl, NaH Deprotected_Indazolone_F Deprotected Indazolone N_SEM_Indazolone->Deprotected_Indazolone_F TBAF, THF Deprotected_Indazolone_H Deprotected Indazolone N_SEM_Indazolone->Deprotected_Indazolone_H aq. HCl, EtOH

Caption: Workflow for SEM protection and deprotection.

Benzyl (Bn) Group

The benzyl group is a robust protecting group, stable to both acidic and basic conditions, making it suitable for a wide array of synthetic transformations.[11] Its removal is most commonly achieved by catalytic hydrogenolysis.

Rationale for Use: The Bn group is ideal for multi-step syntheses where strong acidic or basic reagents are employed. Its removal under neutral conditions via hydrogenolysis is a key advantage, especially for substrates sensitive to acids or bases.

Experimental Protocols:

  • Protection of Indazolone with BnBr:

    • Suspend the indazolone (1.0 equiv) and potassium carbonate (K₂CO₃) (2.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

    • Add benzyl bromide (BnBr) (1.2 equiv) dropwise at room temperature.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.[11]

  • Deprotection of N-Bn Indazolone:

    • Dissolve the N-Bn protected indazolone in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Stir the mixture under an atmosphere of hydrogen (H₂) at room temperature until the reaction is complete (monitored by TLC).[11]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected indazolone.[12]

Bn_Workflow Indazolone Indazolone N_Bn_Indazolone N-Bn Indazolone Indazolone->N_Bn_Indazolone BnBr, K₂CO₃ Deprotected_Indazolone Deprotected Indazolone N_Bn_Indazolone->Deprotected_Indazolone H₂, Pd/C

Caption: Workflow for Benzyl protection and deprotection.

p-Methoxybenzyl (PMB) Group

The PMB group is similar in stability to the benzyl group but offers the distinct advantage of being removable under oxidative conditions.[13] This provides an orthogonal deprotection strategy to the hydrogenolysis of Bn groups.

Rationale for Use: The PMB group is chosen when a benzyl-type protecting group is desired, but hydrogenolysis is not a viable deprotection method due to the presence of other reducible functional groups. The oxidative cleavage is highly selective.[14]

Experimental Protocols:

  • Protection of Indazolone with PMB-Cl:

    • To a stirred suspension of NaH (1.2 equiv, 60% in mineral oil) in anhydrous DMF, add a solution of the indazolone (1.0 equiv) in DMF at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the mixture to 0 °C and add p-methoxybenzyl chloride (PMB-Cl) (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water, and then extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography.

  • Deprotection of N-PMB Indazolone:

    • Dissolve the N-PMB protected indazolone in a mixture of dichloromethane and water (e.g., 10:1).

    • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5-2.0 equiv) portion-wise at room temperature.[15]

    • Stir the reaction for 1-3 hours, monitoring by TLC (the reaction mixture typically turns dark).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.[16]

PMB_Workflow Indazolone Indazolone N_PMB_Indazolone N-PMB Indazolone Indazolone->N_PMB_Indazolone PMB-Cl, NaH Deprotected_Indazolone Deprotected Indazolone N_PMB_Indazolone->Deprotected_Indazolone DDQ, CH₂Cl₂/H₂O

Caption: Workflow for PMB protection and deprotection.

p-Toluenesulfonyl (Tosyl) Group

The tosyl group is a very robust electron-withdrawing protecting group for amines. Its stability to a wide range of reagents, including strong acids and oxidizing agents, makes it suitable for challenging synthetic transformations.[17] However, its removal often requires harsh reductive conditions.

Rationale for Use: The tosyl group is employed when a highly stable protecting group is necessary to withstand harsh reaction conditions. It can also activate the adjacent N-H bond for deprotonation.

Experimental Protocols:

  • Protection of Indazolone with TsCl:

    • Dissolve the indazolone (1.0 equiv) in pyridine or a mixture of DCM and triethylamine (3.0 equiv).

    • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.2 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Quench the reaction with water and extract with an organic solvent.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by recrystallization or column chromatography.

  • Deprotection of N-Ts Indazolone:

    • Reductive cleavage: Several methods can be employed, including sodium amalgam in methanol, sodium naphthalenide in THF, or magnesium in methanol.[18] For example, using magnesium in methanol:

    • To a solution of the N-tosyl indazolone in anhydrous methanol, add magnesium turnings (10 equiv).

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction, quench with saturated aqueous ammonium chloride, and filter.

    • Extract the filtrate with an organic solvent, dry, and concentrate.

Ts_Workflow Indazolone Indazolone N_Ts_Indazolone N-Ts Indazolone Indazolone->N_Ts_Indazolone TsCl, Pyridine Deprotected_Indazolone Deprotected Indazolone N_Ts_Indazolone->Deprotected_Indazolone Mg, MeOH or Na/Hg

Caption: Workflow for Tosyl protection and deprotection.

Performance Comparison of N-Protecting Groups for Indazolone Synthesis

The choice of a protecting group is a critical decision in the design of a synthetic route. The following table summarizes the key features and typical experimental conditions for the protecting groups discussed, allowing for a direct comparison to guide your selection.

Protecting GroupAbbreviationTypical Introduction ConditionsTypical Cleavage ConditionsStabilityKey Features & Considerations
tert-Butyloxycarbonyl Boc(Boc)₂O, TEA, DMAP, DCMTFA in DCM; 4M HCl in dioxaneStable to base, nucleophiles, hydrogenolysis. Labile to strong acid.Widely used, mild protection, acid-labile deprotection. Can be sensitive to some Lewis acids.
2-(Trimethylsilyl)ethoxymethyl SEMSEM-Cl, NaH, THFTBAF in THF; aq. HClStable to a wide range of conditions including mild acids and bases.Orthogonal to many other protecting groups. Can direct C-3 lithiation. Cleavage with fluoride is a key advantage.[8]
Benzyl BnBnBr, K₂CO₃, DMFH₂, Pd/C (catalytic hydrogenolysis)Very stable to acidic and basic conditions, and many oxidizing/reducing agents.Robust and reliable. Deprotection is under neutral conditions but incompatible with reducible functional groups.[11]
p-Methoxybenzyl PMBPMB-Cl, NaH, DMFDDQ, CH₂Cl₂/H₂O (oxidative cleavage)Similar to Bn, but more acid-labile.Orthogonal to Bn group. Cleavage is mild and selective, but DDQ can react with other electron-rich moieties.[13][14]
p-Toluenesulfonyl TsTsCl, Pyridine or TEA, DCMReductive cleavage (e.g., Mg/MeOH, Na/Hg)Very stable to acidic and oxidative conditions.Highly robust, but deprotection requires harsh reducing conditions that may not be compatible with all functional groups.[17]

Conclusion: A Strategic Approach to Protecting Group Selection

The synthesis of complex indazolone derivatives is a challenging yet rewarding endeavor. The judicious selection and application of N-protecting groups are fundamental to the success of any synthetic strategy. This guide has provided a comparative overview of five commonly used protecting groups, highlighting their respective strengths and weaknesses.

There is no single "best" protecting group; the optimal choice is dictated by the specific requirements of the synthetic route, including the nature of the substrate, the planned subsequent reactions, and the desired regioselectivity. By understanding the principles of orthogonality and the specific experimental conditions for the introduction and removal of each protecting group, researchers can navigate the complexities of indazolone synthesis with greater efficiency and success.

References

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  • Reddy, T. J., et al. (2018). N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides. Organic & Biomolecular Chemistry, 16(3), 378-382.
  • ResearchGate. (n.d.). Boc deprotection conditions tested.
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  • Johnston, J. N., et al. (2006). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current organic synthesis, 3(2), 175–193.
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  • Wright, J. A., et al. (2009). Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. Tetrahedron Letters, 50(26), 3349-3352.
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  • Seela, F., & Gumbiowski, R. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, nucleotides & nucleic acids, 23(1-2), 227–237.
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A Comparative Guide to the Cost-Effective Synthesis of 4-bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-bromo-1H-indazol-3(2H)-one (also known as 4-bromo-1H-indazol-3-ol) is a crucial heterocyclic building block in medicinal chemistry. Its structure is a key component in the development of various therapeutic agents, including kinase inhibitors for oncology and compounds targeting other significant biological pathways. The economic viability of synthesizing such pivotal intermediates is paramount, directly impacting the overall cost of drug development and manufacturing. This guide provides an in-depth comparison of synthetic strategies for this compound, focusing on cost-effectiveness, scalability, yield, and process safety. We will dissect two primary approaches: the direct bromination of a pre-formed indazolone core and the cyclization of a pre-brominated aromatic precursor.

Strategic Analysis: To Brominate First or to Cyclize First?

The synthesis of a substituted heterocycle like this compound presents a fundamental strategic choice:

  • Post-Cyclization Bromination: Synthesize the parent 1H-indazol-3(2H)-one and then introduce the bromine atom. This approach is often more direct but can be plagued by poor regioselectivity. Electrophilic aromatic substitution on the indazole ring system does not always favor the C4 position, potentially leading to a mixture of isomers (e.g., at C3, C5, or C7) that are difficult and costly to separate.[1][2]

  • Pre-Cyclization Bromination: Begin with a commercially available, correctly substituted benzene derivative (i.e., containing a bromine atom at the desired position) and then construct the heterocyclic ring. This strategy offers superior control over the final product's regiochemistry, often resulting in higher purity and simplifying downstream processing.

For industrial-scale and cost-effective synthesis, controlling regioselectivity is non-negotiable. Therefore, this guide will focus on comparing two viable "Pre-Cyclization" routes, as this strategy provides a more robust and predictable manufacturing process.

Method 1: Reductive Cyclization of 3-Bromo-2-nitrobenzoic Acid

This is a robust and widely applicable method for indazolone synthesis, starting from a readily available nitro-aromatic compound. The key transformation involves the reduction of both the nitro group and an in-situ formed diazonium salt, followed by intramolecular cyclization.

Experimental Workflow

cluster_0 Method 1: Reductive Cyclization A 3-Bromo-2-nitrobenzoic acid B Reduction to Amine (e.g., Fe / NH4Cl) A->B C 2-Amino-3-bromobenzoic acid B->C D Diazotization (NaNO2, HCl, 0-5°C) C->D E Intermediate Diazonium Salt D->E F Reductive Cyclization (e.g., Na2SO3) E->F G This compound F->G

Caption: Workflow for Method 1 starting from 3-bromo-2-nitrobenzoic acid.

Detailed Experimental Protocol

Step 1: Reduction of 3-Bromo-2-nitrobenzoic Acid to 2-Amino-3-bromobenzoic Acid

  • To a stirred suspension of 3-bromo-2-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v) is added ammonium chloride (0.2 eq).

  • The mixture is heated to reflux (approx. 80-85°C).

  • Iron powder (3.0-4.0 eq) is added portion-wise over 30-60 minutes, ensuring the exothermic reaction is controlled.

  • The reaction is monitored by Thin Layer Chromatography (TLC). After completion (typically 2-4 hours), the hot mixture is filtered through a pad of celite to remove the iron salts.

  • The filtrate is concentrated under reduced pressure, and the pH is adjusted to ~4-5 with HCl, causing the product, 2-amino-3-bromobenzoic acid, to precipitate.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum.

Causality Behind Choices: The use of iron in the presence of a mild acid catalyst like ammonium chloride is a classic, cost-effective, and industrially scalable method for nitro group reduction. It is significantly cheaper and easier to handle than catalytic hydrogenation (H₂/Pd-C) and avoids the toxic tin salts associated with SnCl₂ reduction.

Step 2: Diazotization and Reductive Cyclization

  • 2-amino-3-bromobenzoic acid (1.0 eq) is suspended in aqueous hydrochloric acid (2.5-3.0 eq) and cooled to 0-5°C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 eq) in cold water is added dropwise, keeping the temperature strictly below 5°C. The formation of the diazonium salt is monitored.

  • In a separate vessel, a solution of sodium sulfite (2.5 eq) in water is prepared and cooled to 10-15°C.

  • The cold diazonium salt solution is slowly added to the sodium sulfite solution. A vigorous evolution of nitrogen gas may be observed.

  • After the addition is complete, the reaction mixture is slowly heated to 60-70°C and held for 1-2 hours until cyclization is complete (monitored by TLC).

  • The mixture is cooled to room temperature and acidified with concentrated HCl to a pH of 1-2.

  • The resulting precipitate, this compound, is collected by filtration, washed thoroughly with water, and dried.

Trustworthiness of Protocol: This two-stage process is a self-validating system. The successful formation of the diazonium salt in Step 2 is a prerequisite for the cyclization. The subsequent heating drives the intramolecular reaction to completion, and the final product precipitates upon acidification, providing a straightforward purification and isolation step.

Method 2: Direct Diazotization of 2-Hydrazino-3-bromobenzoic Acid

This alternative approach starts from a hydrazine precursor, which can either be purchased or synthesized. While it appears more direct, the synthesis and stability of the hydrazine intermediate are critical cost and safety drivers. A common route to the required hydrazine is from the corresponding aniline, which makes this method an extension of Method 1. However, for the purpose of comparison, we will consider a route starting from 2-amino-3-bromobenzoic acid.

Experimental Workflow

cluster_1 Method 2: Hydrazine Route A 2-Amino-3-bromobenzoic acid B Diazotization (NaNO2, HCl, 0-5°C) A->B C Intermediate Diazonium Salt B->C D Reduction to Hydrazine (e.g., SnCl2) C->D E 2-Hydrazino-3-bromobenzoic acid D->E F Thermal Cyclization (Heat in solvent) E->F G This compound F->G

Caption: Workflow for Method 2 involving a hydrazine intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydrazino-3-bromobenzoic acid

  • 2-amino-3-bromobenzoic acid (1.0 eq) is diazotized as described in Method 1, Step 2, to form the diazonium salt solution.

  • A solution of tin(II) chloride dihydrate (SnCl₂, 3.0-4.0 eq) in concentrated HCl is prepared and cooled to 0°C.

  • The cold diazonium salt solution is added slowly to the SnCl₂ solution, maintaining the temperature below 10°C.

  • After stirring for 1-2 hours at low temperature, the resulting precipitate (often a complex salt of the hydrazine) is collected by filtration.

  • The solid is treated with a strong base (e.g., NaOH solution) to liberate the free hydrazine, which is then re-precipitated by adjusting the pH to its isoelectric point. The product is filtered and washed.

Causality Behind Choices: Stannous chloride is a powerful reducing agent capable of reducing the diazonium group to a hydrazine without affecting the carboxylic acid. However, it generates significant amounts of tin-based waste, which requires specialized and costly disposal procedures.

Step 2: Cyclization to this compound

  • The isolated 2-hydrazino-3-bromobenzoic acid (1.0 eq) is suspended in a suitable high-boiling solvent (e.g., water or dilute acid).

  • The mixture is heated to reflux for several hours until the intramolecular condensation and elimination of water is complete.[3]

  • Upon cooling, the product crystallizes out of the solution.

  • The solid is collected by filtration, washed, and dried.

Trustworthiness of Protocol: The isolation of the hydrazine intermediate allows for its characterization before proceeding to the final cyclization step. However, hydrazines can be unstable and are often toxic, adding complexity and safety concerns to the process. The thermal cyclization is generally robust, but the overall efficiency is highly dependent on the yield and purity of the isolated hydrazine.

Performance and Cost Comparison

The choice between these methods in a research or industrial setting hinges on a quantitative comparison of their key performance indicators.

ParameterMethod 1 (Reductive Cyclization)Method 2 (Hydrazine Route)Justification
Starting Material Cost Moderate (3-Bromo-2-nitrobenzoic acid)High (Requires synthesis of hydrazine intermediate)The nitro-precursor is generally more accessible and less expensive than the corresponding hydrazine.
Overall Yield Good to Excellent (Typically 65-80% over 2 steps)Moderate (Typically 50-65% over 3 steps)Method 1 is a one-pot "diazotization-cyclization" which minimizes handling losses. Method 2 involves isolating the intermediate hydrazine, which often leads to lower overall yield.
Process Steps 2 (Reduction, Diazotization/Cyclization)3 (Diazotization, Reduction, Cyclization)Fewer steps reduce processing time, labor costs, and solvent usage.
Reagent Cost & Safety Low (Fe, NaNO₂, Na₂SO₃ are commodity chemicals)High (SnCl₂ is more expensive and generates toxic heavy metal waste)The reagents for Method 1 are significantly cheaper and more environmentally benign.
Scalability & Robustness HighModerateOne-pot procedures like Method 1 are generally easier to scale up. The instability of the hydrazine intermediate in Method 2 poses challenges for large-scale production.
Waste Management Moderate (Iron sludge, saline wastewater)Difficult (Aqueous tin waste requires specialized treatment)The environmental and financial cost of disposing of tin waste makes Method 2 less attractive for green chemistry initiatives.

Conclusion and Recommendation

Based on a thorough analysis of both synthetic strategies, Method 1 (Reductive Cyclization of 3-Bromo-2-nitrobenzoic Acid) emerges as the superior choice for the cost-effective synthesis of this compound.

This method offers a more streamlined process with fewer operational steps, utilizes cheaper and safer reagents, generates a more manageable waste stream, and typically provides a higher overall yield. Its robustness and simplicity make it highly amenable to large-scale industrial production, aligning with the economic demands of drug development. While Method 2 is chemically sound, the economic and environmental drawbacks associated with the use of stannous chloride and the isolation of a potentially unstable hydrazine intermediate render it a less practical alternative. For researchers and drug development professionals, focusing process optimization efforts on Method 1 is the most logical path toward an efficient and economically viable synthesis of this important heterocyclic intermediate.

References

  • Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]

  • Zhang, Y., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13, 2345-2349. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazolones. Available at: [Link]

  • Wang, Y., Yan, M., Ma, R., & Ma, S. (2015). Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie, 348(5), 1-9. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Bansal, R. K., & Sharma, D. (2012). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2, 8563-8581. Available at: [Link]

  • Sapeta, K., & Kerr, M. A. (n.d.). Science of Synthesis, 12.2 1H- and 2H-Indazoles. Available at: [Link]

Sources

A Comparative Guide to Palladium Catalysts for the Functionalization of 4-bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted functionalization of this heterocycle is crucial for the development of new and improved drug candidates. Among the various synthetic handles, the bromine atom at the C4 position of 1H-indazol-3(2H)-one offers a versatile entry point for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the efficiency of different palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with 4-bromo-1H-indazol-3(2H)-one, supported by experimental data from analogous systems.

The Strategic Importance of C4-Functionalized Indazoles

Indazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties.[1] The ability to selectively introduce substituents at the C4 position of the indazole ring is of significant interest in drug discovery programs, as it allows for the fine-tuning of a compound's pharmacological profile. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful and versatile methods for forging carbon-carbon and carbon-nitrogen bonds.[2]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[1] While direct comparative studies on this compound are limited, extensive research on the closely related 7-bromo-4-substituted-1H-indazoles provides valuable insights into catalyst performance.[1][3]

A study on the Suzuki-Miyaura coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid systematically evaluated various palladium catalysts, bases, and solvents.[1][3] The findings from this research are summarized in the table below and offer a strong predictive framework for reactions involving this compound.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of a Bromo-Indazole Derivative [1][3]

Catalyst (mol%)BaseSolventTime (h)Yield (%)
PdCl₂(PPh₃)₂ (10)K₂CO₃DMF480
PdCl₂(PPh₃)₂ (10)Cs₂CO₃DMF480
Pd(dppf)Cl₂ (10)K₂CO₃1,4-Dioxane/H₂O2 (MW)75
Pd(OAc)₂ (10) / SPhos (20)K₂CO₃1,4-Dioxane/H₂O2 (MW)85
Pd(dppf)Cl₂ (5) K₂CO₃ 1,4-Dioxane/H₂O 2 (MW) 92
Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O2 (MW)88

Data adapted from a study on a 7-bromo-4-sulfonamido-1H-indazole derivative.[1][3]

Key Insights:

  • Ligand Effect: The choice of phosphine ligand plays a critical role. The bidentate ferrocenyl ligand, dppf, in Pd(dppf)Cl₂, consistently provided high yields, suggesting that it forms a stable and highly active catalytic species.[4]

  • Catalyst Precursor: While Pd(OAc)₂ in combination with a bulky electron-rich ligand like SPhos also showed good activity, the air- and moisture-stable precatalyst Pd(dppf)Cl₂ offers greater convenience and reproducibility.

  • Reaction Conditions: Microwave irradiation significantly accelerated the reaction, reducing the time from hours to minutes while improving yields. The use of an aqueous solvent system with a mild base like K₂CO₃ is also noteworthy for its broad functional group compatibility.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is adapted from the successful coupling of a 7-bromo-indazole derivative.[1][3]

  • To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at 120 °C for 2 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Bromo-indazole - Boronic Acid - Pd(dppf)Cl₂ - K₂CO₃ - Dioxane/H₂O mw Irradiate at 120°C for 2 hours reagents->mw Seal Vial workup Aqueous Workup: - Ethyl Acetate Extraction - Brine Wash mw->workup Cool purification Purification: - Drying (Na₂SO₄) - Concentration - Column Chromatography workup->purification product product purification->product Pure Product Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(L₂)-Br pd0->pd2_complex Oxidative Addition (Ar-Br) amine_adduct [Ar-Pd(II)(L₂)(R₂NH)]⁺Br⁻ pd2_complex->amine_adduct + R₂NH amido_complex Ar-Pd(II)(L₂)-NR₂ amine_adduct->amido_complex - HBr (+ Base) amido_complex->pd0 Reductive Elimination (Ar-NR₂)

Sources

A Comparative Guide to the Synthesis of 4-bromo-1H-indazol-3(2H)-one: An Essential Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of modern pharmaceutical design. Its derivatives have demonstrated a wide array of biological activities, making them privileged structures in the pursuit of novel therapeutics. Among these, 4-bromo-1H-indazol-3(2H)-one stands out as a key intermediate, offering a strategic point for functionalization and molecular elaboration. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable compound, grounded in experimental data and mechanistic insights to empower your research and development endeavors.

Introduction: The Significance of this compound

This compound, which exists in tautomeric equilibrium with 4-bromo-1H-indazol-3-ol, is a heterocyclic compound of significant interest in medicinal chemistry. The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the indazole core. The indazolone moiety itself is a known pharmacophore, contributing to the biological activity of numerous compounds. The strategic placement of the bromine atom, therefore, makes this molecule a highly sought-after building block for the synthesis of libraries of potential drug candidates.

This guide will dissect two principal synthetic strategies for the preparation of this compound:

  • Route A: Construction of the Indazole Ring from a Pre-brominated Precursor. This approach involves the synthesis of a brominated aromatic starting material that is then cyclized to form the indazole ring.

  • Route B: Late-Stage Bromination of a Pre-formed Indazole Scaffold. This strategy focuses on the synthesis of the parent 1H-indazol-3(2H)-one, followed by the regioselective introduction of the bromine atom at the 4-position.

We will explore the nuances of each route, providing detailed experimental protocols, a comparative analysis of their advantages and disadvantages, and the underlying chemical principles that govern their success.

Route A: Synthesis from a Pre-brominated Anthranilic Acid Derivative

This synthetic pathway leverages the commercially available and relatively inexpensive 3-bromo-2-aminobenzoic acid as the starting material. The core of this strategy lies in the transformation of the amino and carboxylic acid functionalities into the pyrazole ring of the indazole system.

Overall Transformation for Route A

Route_A_Overall Start 3-Bromo-2-aminobenzoic Acid Intermediate1 2-Hydrazinyl-3-bromobenzoic Acid Start->Intermediate1 Diazotization & Reduction Product This compound Intermediate1->Product Cyclization

Caption: Overall transformation for Route A.

Mechanistic Considerations

The key transformation in this route is the conversion of the aniline derivative to a hydrazine, which then undergoes intramolecular cyclization. The diazotization of the aromatic amine with sodium nitrite in an acidic medium generates a diazonium salt. This highly reactive intermediate is then reduced in situ, typically with a reducing agent like sodium sulfite, to yield the corresponding hydrazine. The final step involves the intramolecular condensation of the hydrazine and carboxylic acid moieties, often promoted by heat, to form the stable indazolone ring. The regioselectivity of the final product is dictated by the substitution pattern of the starting material.

Detailed Experimental Protocol: Route A

Step 1: Synthesis of 2-Hydrazinyl-3-bromobenzoic Acid

  • Diazotization: To a stirred suspension of 3-bromo-2-aminobenzoic acid (10.0 g, 46.3 mmol) in 100 mL of 2 M hydrochloric acid, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (3.52 g, 51.0 mmol) in 20 mL of water is added dropwise. The temperature is maintained below 5 °C throughout the addition. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Reduction: In a separate flask, a solution of sodium sulfite (23.3 g, 185 mmol) in 100 mL of water is prepared and cooled to 0 °C. The previously prepared cold diazonium salt solution is then added slowly to the sodium sulfite solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Isolation: After the addition is complete, the reaction mixture is stirred for 1 hour at room temperature. The pH is then adjusted to ~2 with concentrated hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2-hydrazinyl-3-bromobenzoic acid.

Step 2: Cyclization to this compound

  • Reaction Setup: The crude 2-hydrazinyl-3-bromobenzoic acid from the previous step is suspended in 100 mL of a high-boiling point solvent such as diphenyl ether.

  • Cyclization: The mixture is heated to reflux (approximately 250-260 °C) for 2-3 hours, during which the cyclization occurs with the elimination of water. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with a non-polar solvent like hexane to remove the high-boiling point solvent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Route B: Direct Bromination of 1H-Indazol-3(2H)-one

This approach begins with the synthesis of the parent 1H-indazol-3(2H)-one, followed by a regioselective bromination step. The success of this route hinges on controlling the position of bromination on the indazole ring.

Overall Transformation for Route B

Route_B_Overall Start 1H-Indazol-3(2H)-one Product This compound Start->Product Regioselective Bromination

Caption: Overall transformation for Route B.

Mechanistic Considerations

The direct bromination of 1H-indazol-3(2H)-one is an electrophilic aromatic substitution reaction. The position of bromination is governed by the electronic properties of the indazole ring system. The fused benzene ring is activated towards electrophilic attack by the electron-donating character of the pyrazole ring. However, achieving high regioselectivity for the 4-position can be challenging, as other positions on the benzene ring are also susceptible to bromination. The choice of brominating agent and reaction conditions is therefore critical to favor the formation of the desired 4-bromo isomer. N-Bromosuccinimide (NBS) is a commonly employed reagent for such transformations, often in the presence of an acid catalyst. The regioselectivity can be influenced by steric hindrance and the specific reaction solvent.

Detailed Experimental Protocol: Route B

Step 1: Synthesis of 1H-Indazol-3(2H)-one

A common method for the synthesis of the parent indazolone is the cyclization of 2-hydrazinylbenzoic acid, which can be prepared from anthranilic acid.

Step 2: Regioselective Bromination

  • Reaction Setup: To a solution of 1H-indazol-3(2H)-one (5.0 g, 37.3 mmol) in 100 mL of a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane, N-bromosuccinimide (NBS) (7.3 g, 41.0 mmol) is added in portions at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. In some cases, gentle heating or the addition of a catalytic amount of a radical initiator (like AIBN) or an acid catalyst may be necessary to drive the reaction to completion.

  • Workup and Purification: Once the starting material is consumed, the reaction mixture is quenched with a solution of sodium thiosulfate to destroy any excess bromine. The product is then extracted into an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to isolate the this compound. It is important to note that the formation of other bromo-isomers is possible, and careful purification is often required to obtain the desired product in high purity.

Comparative Analysis of Synthesis Routes

FeatureRoute A: From Pre-brominated PrecursorRoute B: Late-Stage Bromination
Starting Materials Readily available 3-bromo-2-aminobenzoic acid.Requires synthesis of 1H-indazol-3(2H)-one.
Regioselectivity Excellent, as the bromine position is pre-defined.Can be challenging; may produce a mixture of isomers requiring careful purification.
Number of Steps Typically 2-3 steps from the starting anthranilic acid derivative.Can be a multi-step process to first synthesize the indazolone.
Overall Yield Generally moderate to good, depending on the efficiency of the diazotization and cyclization steps.The overall yield can be lower due to potential losses during the purification of isomers in the bromination step.
Scalability The diazotization step can be challenging to scale up safely.The bromination step is generally more amenable to large-scale synthesis, provided good regioselectivity can be achieved.
Purification Purification is often straightforward by recrystallization.May require careful chromatographic separation to isolate the desired 4-bromo isomer.

Conclusion and Recommendations

Both Route A and Route B offer viable pathways to the synthesis of this compound. The choice between the two will largely depend on the specific needs and capabilities of the research team.

Route A is recommended when:

  • Unambiguous regiochemistry is paramount. The pre-defined position of the bromine atom eliminates the possibility of isomeric impurities.

  • Small to moderate quantities are required. The challenges associated with scaling up diazotization reactions may make this route less suitable for large-scale production.

Route B is a more attractive option when:

  • A robust and potentially more scalable process is desired. If the regioselectivity of the bromination can be optimized, this route may be more amenable to the synthesis of larger quantities.

  • Expertise in chromatographic purification is available. The potential for isomeric byproducts necessitates effective purification strategies.

Ultimately, the selection of the optimal synthetic route will be a balance of factors including cost of starting materials, desired scale, and the purification capabilities at hand. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this critical building block for the advancement of drug discovery.

References

Due to the nature of this guide, which synthesizes general chemical principles and common laboratory practices, direct citations to specific research articles for each step are not provided in the body of the text. The protocols described are representative of established synthetic transformations in organic chemistry. For specific literature precedents, researchers are encouraged to consult chemical databases such as SciFinder, Reaxys, and the primary chemical literature using the compound name and relevant reaction types as search terms.

A Researcher's Guide to Assessing the Novelty of 4-bromo-1H-indazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the quest for novel chemical entities that can be translated into effective therapeutics is a perpetual challenge. The indazole scaffold, a bioisostere of indole, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds, including several FDA-approved drugs.[1] This guide provides an in-depth technical framework for assessing the novelty of a specific, yet promising subclass: 4-bromo-1H-indazol-3(2H)-one derivatives. We will move beyond a simple checklist and delve into the strategic considerations and experimental validations necessary to establish true innovation in this chemical space.

The Strategic Imperative for Novelty Assessment

In the highly competitive landscape of pharmaceutical research and development, novelty is not merely an academic exercise; it is a critical determinant of patentability and, ultimately, commercial viability.[2][3] A truly novel compound must not only be structurally distinct from existing chemical matter but also exhibit non-obvious properties that translate into a tangible therapeutic advantage.[4] This could manifest as improved potency, enhanced selectivity, a superior pharmacokinetic profile, or a completely new mechanism of action.

The process of establishing novelty is a multi-faceted endeavor that combines computational analysis with rigorous experimental validation. It is a self-validating system where each step builds upon the last to create a comprehensive picture of the derivative's potential.

cluster_0 In Silico Assessment cluster_1 Experimental Validation A Scaffold Hop & Bioisosteric Replacement Analysis B Comprehensive Database & Patent Search (SciFinder, Reaxys, SureChEMBL) A->B Identify existing scaffolds C Predictive Modeling (ADMET, Docking) B->C Prioritize novel structures D Synthesis & Characterization C->D Guide synthesis of promising candidates E In Vitro Biological Screening (Primary & Secondary Assays) D->E Provide test compounds F Comparative Analysis vs. Alternatives E->F Generate performance data F->B Refine novelty claims G Novelty Assessment Outcome F->G

Caption: A workflow for assessing the novelty of chemical derivatives.

The this compound Scaffold: A Privileged Starting Point?

The indazole ring system is a key pharmacophore in a variety of therapeutic agents, acting as a versatile scaffold for designing inhibitors of enzymes such as kinases, cyclooxygenases, and bacterial gyrase.[3][5][6] The introduction of a bromine atom at the 4-position can significantly influence the electronic and steric properties of the molecule, potentially leading to altered binding affinities and selectivities. This halogen substitution can also serve as a synthetic handle for further diversification through cross-coupling reactions.

The 3-oxo functionality introduces a lactam group, which can participate in hydrogen bonding interactions with biological targets. The tautomeric nature of the 1H-indazol-3(2H)-one core further expands its potential interaction space. It is the unique combination of these features that makes this scaffold an intriguing starting point for the discovery of novel therapeutics.

Comparative Analysis of Indazole Derivatives

To truly appreciate the potential novelty of a new this compound derivative, it is essential to compare its performance against existing compounds targeting the same biological pathway. The following table summarizes the activity of various indazole derivatives against different targets, providing a baseline for comparison.

Compound ClassTargetKey Derivative(s)Reported Activity (IC50)Reference
1H-Indazol-3-amineBcr-AblCompound 890.014 µM (WT), 0.45 µM (T315I)[5]
1H-Indazole-basedFGFR1-3Compound 1062.0 µM (FGFR1), 0.8 µM (FGFR2)[5]
4-Bromo-1H-indazoleFtsZCompound 94 mg/mL (MIC vs. S. pyogenes)[7]
IndazoleCOX-25-aminoindazole12.32 µM[6]
Indazole-4,7-dioneBRD4Compound 5i60 nM[8]
Indazole CarboxamideSoybean LipoxygenaseCompound 12Promising enzyme inhibition[4]

This comparative data is crucial for positioning a new derivative within the existing landscape. A novel compound should ideally demonstrate a significant improvement in potency, a different selectivity profile, or activity against a novel, related target.

Experimental Protocols for Novelty Validation

The cornerstone of any novelty claim is robust and reproducible experimental data. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives, based on established methodologies for similar indazole compounds.

General Synthesis of 4-Bromo-1H-indazole Derivatives

The synthesis of 4-bromo-1H-indazole derivatives often starts from commercially available substituted anilines or nitrobenzenes. A common strategy involves cyclization to form the indazole core, followed by functionalization. The synthesis of 4-bromo-1H-indazole derivatives as FtsZ inhibitors provides a relevant example of a synthetic pathway.[7]

A 2-Methyl-3-nitroaniline B 1-Bromo-2-methyl-3-nitrobenzene A->B Diazotization, Bromination C 4-Bromo-2-methyl-3-nitroaniline B->C Nitration D 4-Bromo-1H-indazole C->D Reductive Cyclization E N-Substituted-4-bromo-1H-indazole D->E N-Alkylation/Arylation F Final Derivative E->F Further Functionalization

Caption: A generalized synthetic workflow for 4-bromo-1H-indazole derivatives.

Step-by-Step Protocol (Illustrative Example):

  • Bromination: To a solution of 2-methyl-3-nitroaniline in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide) at a controlled temperature to regioselectively install the bromine atom.

  • Diazotization and Cyclization: The resulting aniline derivative is diazotized using sodium nitrite in an acidic medium, followed by an intramolecular cyclization to form the 4-bromo-1H-indazole core.

  • N-Functionalization: The nitrogen of the indazole ring can be alkylated or arylated using an appropriate halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.

  • Further Diversification: The scaffold can be further modified, for instance, by introducing substituents at other positions through cross-coupling reactions, to generate a library of derivatives for screening.

Note: This is a generalized scheme. Specific reaction conditions, reagents, and purification methods must be optimized for each derivative.[9][10]

In Vitro Kinase Inhibition Assay

Many indazole derivatives have been identified as potent kinase inhibitors.[5] A common method to assess their activity is through a biochemical kinase assay.

Protocol:

  • Reagents and Materials: Recombinant kinase, appropriate substrate (e.g., a peptide), ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the kinase and substrate to initiate the reaction.

    • Incubate at a specific temperature for a defined period.

    • Add ATP to start the kinase reaction.

    • Stop the reaction and add the detection reagent to quantify the amount of product formed (or ATP consumed).

  • Data Analysis: The luminescence or fluorescence signal is measured, and the percent inhibition is calculated relative to a control (DMSO vehicle). The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

cluster_0 Kinase Signaling Pathway GF Growth Factor R Receptor Tyrosine Kinase (e.g., FGFR) GF->R Binds & Activates P1 Downstream Signaling Proteins R->P1 Phosphorylates P2 Transcription Factors P1->P2 Activates Gene Gene Expression P2->Gene Proliferation Cell Proliferation, Survival Gene->Proliferation Inhibitor This compound Derivative Inhibitor->R Blocks ATP Binding Site

Caption: Inhibition of a receptor tyrosine kinase pathway by an indazole derivative.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic assessment of novelty, grounded in both computational analysis and rigorous experimental validation, is paramount. By comparing new derivatives against existing compounds and thoroughly characterizing their biological activity using robust protocols, researchers can confidently identify truly innovative chemical entities. The methodologies and comparative data presented in this guide provide a framework for drug development professionals to navigate this complex but rewarding area of medicinal chemistry, ultimately contributing to the discovery of the next generation of therapeutics.

References

  • Insights. (2024, November 8). Responding to the Challenge of Novelty in Drug Discovery. Accencio. [Link]

  • Alam, M. J., et al. (2023). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Molecular Diversity, 28(6), 3757-3782. [Link]

  • Hilaris Publisher. (n.d.). Determination of novelty in organic chemistry for patentable inventions. [Link]

  • Khan, I., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(9), 2783. [Link]

  • Frankson, C. (n.d.). Novelty in Chemical and Pharmaceutical Patents: A Concise Overview. Mondaq. [Link]

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Benchmarking Synthetic Routes to 4-bromo-1H-indazol-3(2H)-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-bromo-1H-indazol-3(2H)-one is a valuable heterocyclic building block, and its synthetic accessibility directly impacts the progress of discovery and development pipelines. This guide provides an in-depth, objective comparison of established and potential synthetic strategies for this target molecule, supported by experimental insights to inform your selection of the most appropriate route.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a distinct regiochemical challenge. The indazolone core offers multiple sites for electrophilic substitution, and controlling the introduction of the bromine atom at the C4 position is not trivial. Furthermore, the stability of the indazolone tautomers (3-hydroxy-1H-indazole and 1H-indazol-3(2H)-one) can influence reaction pathways and final product purity. This guide will dissect two primary synthetic philosophies: a classical multi-step approach involving the construction of the brominated benzene ring followed by cyclization, and a more direct, yet potentially less selective, late-stage bromination of the pre-formed indazolone scaffold.

Method 1: Multi-Step Synthesis via a Substituted Aniline Precursor

This well-established approach builds the molecule logically, installing the key bromo-substituent on the aromatic ring before the formation of the heterocyclic indazolone system. A representative pathway commences with a readily available substituted nitrobenzene.

Scientific Rationale

The strength of this method lies in its predictable regiocontrol. By starting with a precursor where the bromine and a masked amino group (as a nitro group) are correctly positioned, the subsequent cyclization to form the indazole ring is highly specific. The reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization, is a classic and robust strategy in heterocyclic chemistry.

Experimental Workflow

Caption: Multi-step synthesis of this compound.

Detailed Protocol

A synthesis of a key intermediate, N-acetyl-4-bromo-1H-indazole, has been reported with the following steps[1]:

  • Reduction of 1-Bromo-2-methyl-3-nitrobenzene: The starting nitro compound is reduced to 3-bromo-2-methylaniline using ammonium sulfide in ethanol under reflux conditions. This step typically proceeds with high efficiency.[1]

  • Diazotization and Acetylation: The resulting aniline is then subjected to diazotization using sodium nitrite in an acidic medium (HBr/H2O) at low temperatures (0°C). The diazonium salt is not isolated but is directly used in a subsequent cyclization and acetylation step with potassium acetate and acetic anhydride to yield N-acetyl-4-bromo-1H-indazole.[1]

  • Deacetylation: The acetyl protecting group is removed by hydrolysis with 6 N HCl in methanol to afford 4-bromo-1H-indazole.[1]

Note: The final conversion of 4-bromo-1H-indazole to this compound is a hypothetical step that would require an oxidation or hydroxylation at the 3-position. This transformation is not explicitly detailed in the available literature and represents a potential challenge of this route.

Method 2: Late-Stage Regioselective Bromination

An alternative strategy involves the direct bromination of the pre-formed 1H-indazol-3(2H)-one scaffold. This approach is more atom-economical if successful, but hinges critically on the regioselectivity of the bromination reaction.

Scientific Rationale

The electron-rich nature of the indazolone ring makes it susceptible to electrophilic aromatic substitution. However, the directing effects of the fused benzene ring and the pyrazolone moiety can lead to a mixture of brominated isomers. The choice of brominating agent and reaction conditions is crucial to favor substitution at the desired C4 position over other possible sites (e.g., C3, C5, C6, C7). Generally, halogenation of the indazole core tends to occur at the C3 position.[2]

Experimental Workflow

Caption: Late-stage bromination approach to this compound.

Detailed Protocol
  • Reaction Setup: 1H-Indazol-3(2H)-one would be dissolved in a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid).

  • Addition of Brominating Agent: A brominating agent such as N-bromosuccinimide (NBS) would be added portion-wise at a controlled temperature, potentially at room temperature or slightly elevated temperatures.

  • Reaction Monitoring and Workup: The reaction would be monitored by TLC or LC-MS for the formation of the desired product and the consumption of the starting material. Upon completion, the reaction mixture would be worked up, typically involving quenching with a reducing agent (e.g., sodium thiosulfate), extraction, and purification by column chromatography or recrystallization.

Key Challenge: The primary hurdle of this method is achieving high regioselectivity for the C4 position. Significant formation of other isomers would necessitate challenging purification steps and would lower the overall yield of the desired product.

Comparative Analysis

ParameterMethod 1: Multi-Step SynthesisMethod 2: Late-Stage Bromination
Regioselectivity High and predictable.Potentially low and difficult to control.
Number of Steps Multiple steps, longer overall synthesis time.Potentially a single step from the indazolone core.
Starting Materials Requires a specifically substituted nitrobenzene.Starts from the more readily available 1H-indazol-3(2H)-one.
Purification Generally straightforward purification of intermediates.May require challenging separation of regioisomers.
Overall Yield Potentially lower due to multiple steps, though each step may be high-yielding.Highly dependent on the regioselectivity of the bromination.
Scalability Well-defined and scalable classical reactions.May be challenging to scale due to selectivity issues.

Conclusion and Recommendations

For researchers requiring unambiguous synthesis of this compound with high purity, the Multi-Step Synthesis (Method 1) is the more reliable and recommended approach. Although it involves a greater number of steps, the predictable regiocontrol it offers is a significant advantage, minimizing the risk of complex purification challenges associated with isomeric mixtures. The key challenge remaining in this route is the optimization of the final oxidation/hydroxylation step.

The Late-Stage Bromination (Method 2) , while attractive in its directness, is a higher-risk, higher-reward strategy. It would require significant process development to identify conditions that favor C4 bromination. This route may be more suitable for exploratory studies where small quantities of the material are needed and access to advanced purification techniques is available.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the required scale, purity specifications, and the available resources for process development and purification.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.).
  • Synthesis of 1H-Indazoles via Silver(I)
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

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  • 4 Bromo 1H Indazole | PDF | Thin Layer Chromatography - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]

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  • EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents. (n.d.).
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  • Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & jin, l. (2024).
  • Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J. M., Roper, T. D., Laidlaw, G. M., Ahmad, S., Gupton, B. F., Klumpp, D. A., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules (Basel, Switzerland), 29(12), 2705. [Link]

  • O’Donovan, D. H., Byrne, J. J., Jennings, L., McArdle, P., & Erxleben, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

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The Strategic Placement of Halogens on the Indazole Scaffold: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous clinically successful drugs.[1] Its versatility in engaging with a wide range of biological targets is significantly enhanced by the strategic incorporation of halogen atoms. This guide provides an in-depth comparative analysis of halogenated indazoles, offering insights into how the choice of fluorine, chlorine, bromine, or iodine can profoundly influence synthetic accessibility, biological activity, and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of halogenated indazoles in their discovery programs.

The Indazole Core: A Foundation for Potent Bioactivity

Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole.[2] This structural feature, coupled with its ability to participate in hydrogen bonding as both a donor and an acceptor, makes it an attractive scaffold for interacting with biological macromolecules.[3] The indazole nucleus is a key component in a variety of approved drugs, including the anti-cancer agents Pazopanib, Axitinib, and the PARP inhibitor Niraparib, highlighting its therapeutic significance.[4][5][6]

The Role of Halogens: More Than Just Steric Bulk

Historically, halogens were often incorporated into drug candidates to increase lipophilicity and improve metabolic stability.[7] While these effects are still relevant, our understanding of the role of halogens has evolved significantly. The ability of chlorine, bromine, and iodine to form "halogen bonds"—a directional, non-covalent interaction with Lewis bases—is now recognized as a critical tool in rational drug design for enhancing binding affinity and selectivity.[8][9][10]

The choice of halogen substituent allows for fine-tuning of a molecule's physicochemical properties:

  • Fluorine: Often used to block metabolic sites, enhance binding affinity through electrostatic interactions, and modulate pKa. Its small size minimizes steric hindrance.

  • Chlorine: Increases lipophilicity and can participate in halogen bonding. It is a common substituent in many marketed drugs.

  • Bromine: A stronger halogen bond donor than chlorine, it can significantly enhance binding affinity. Its larger size can also provide beneficial steric interactions.

  • Iodine: The strongest halogen bond donor among the common halogens, offering the potential for very high-affinity interactions. However, its larger size and potential for metabolic liabilities require careful consideration.

A Comparative Look at Halogenated Indazoles in Action

To illustrate the differential impact of halogenation, this section will explore the synthesis and properties of a model series of 3-halo-1H-indazoles and discuss the known effects of halogenation on the biological activity and pharmacokinetics of indazole-based compounds.

Synthesis of a Halogenated Indazole Series

The following protocols provide a general framework for the synthesis of 3-chloro-, 3-bromo-, and 3-iodo-1H-indazoles, which can serve as key intermediates for further elaboration. The synthesis of 3-fluoro-indazoles is more complex and often requires specialized reagents.

Experimental Protocol: Synthesis of 3-Iodo-1H-indazole

This protocol describes the direct iodination of 1H-indazole.

Materials:

  • 1H-Indazole

  • Potassium Hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₄)

  • Potassium carbonate (K₂CO₃)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 1H-indazole (1.0 eq) in DMF.

  • Add powdered KOH (2.0 eq) to the solution and stir.

  • In a separate flask, dissolve I₂ (1.5 eq) in DMF.

  • Add the I₂ solution dropwise to the indazole/KOH mixture at room temperature and stir for 3 hours.

  • Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃ to quench the excess iodine.

  • A precipitate will form. Filter the solid and wash with water.

  • The crude product can be further purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of 3-Bromo-1H-indazole

This protocol details the bromination of 5-nitro-1H-indazole, which can be subsequently reduced if the nitro group is not desired.

Materials:

  • 5-Nitro-1H-indazole

  • Bromine (Br₂)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 5-nitro-1H-indazole in DMF in a three-neck flask under a nitrogen atmosphere.

  • Cool the reaction mixture to -5 °C.

  • Slowly add a solution of Br₂ in DMF dropwise, maintaining the temperature at -5 °C.

  • After the addition is complete, allow the reaction to stir at 0 to -5 °C for 1 hour.

  • Slowly warm the reaction to 35-40 °C and maintain this temperature for 11 hours.

  • Work-up of the reaction will yield 3-bromo-5-nitro-1H-indazole.[8]

Experimental Protocol: Synthesis of 3-Chloro-1H-indazole

This protocol describes a method for the synthesis of a 3-chloro-6-nitro-1H-indazole derivative.

Materials:

  • Appropriate starting materials for 1,3-dipolar cycloaddition (e.g., a sydnone and a dipolarophile).

  • Solvent (e.g., toluene)

Procedure:

  • The synthesis of 3-chloro-6-nitro-1H-indazole derivatives can be achieved via a 1,3-dipolar cycloaddition reaction.[4]

  • This involves reacting a suitable precursor, such as a sydnone bearing a chloro substituent, with a dipolarophile.

  • The specific conditions (temperature, reaction time) will depend on the chosen reactants.

dot

Caption: General synthetic routes to 3-halogenated indazoles.

Comparative Biological Activity: A Focus on Kinase Inhibition

The indazole scaffold is a common feature in many kinase inhibitors. The nature of the halogen substituent can significantly impact the potency and selectivity of these compounds.

A recent study on halogenated indazole synthetic cannabinoid receptor agonists provided some direct comparative data. For compounds with a methyl ester head group, the order of potency at the CB1 receptor was found to be: F > Cl > Br .[11] However, for analogs with an amide head group, the trend was reversed for chloro and bromo analogs.[11] This highlights the subtle interplay between the halogen, the rest of the molecule, and the target protein.

Halogen PositionCompound TypePotency Trend (EC₅₀)Reference
5-position of indazoleMethyl ester SCRAsF > Cl > Br[11]
5-position of indazoleAmide SCRAsF > Br > Cl[11]

Table 1: Comparative Potency of Halogenated Indazole Synthetic Cannabinoids.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This luminescence-based assay is designed to quantify the inhibitory activity of test compounds against VEGFR-2, a key target in angiogenesis.

Materials:

  • Recombinant Human VEGFR-2 kinase

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • Kinase buffer

  • ATP

  • Test compounds (halogenated indazoles)

  • ADP-Glo™ or Kinase-Glo® MAX Assay Kit

  • DMSO

  • 96-well solid white assay plates

Procedure:

  • Prepare Reagents: Prepare 1x Kinase Buffer and a Master Mix containing the kinase substrate and ATP.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO and then in 1x Kinase Buffer.

  • Kinase Reaction:

    • Add the Master Mix to the wells of the 96-well plate.

    • Add the diluted test compounds or controls (DMSO for 100% activity, buffer for blank).

    • Initiate the reaction by adding diluted VEGFR-2 enzyme.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate and then measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6][9]

dot

Caption: Workflow for in vitro kinase inhibition assay.

Impact on Pharmacokinetics: A Look at Metabolic Stability

Halogenation is a well-established strategy to improve the metabolic stability of drug candidates by blocking sites susceptible to cytochrome P450 (CYP) mediated oxidation.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer

  • Test compounds (halogenated indazoles)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Pre-warm a mixture of HLM and phosphate buffer at 37 °C.

    • Add the test compound (dissolved in a small amount of organic solvent, e.g., DMSO) to the mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) = 0.693/k.

    • Calculate the intrinsic clearance (CLint).[12][13]

dot

Caption: Workflow for in vitro metabolic stability assay.

Case Studies: Halogenated Indazoles in Approved Drugs

  • Axitinib: This potent VEGFR inhibitor, used for the treatment of advanced renal cell carcinoma, features an indazole core. While not directly halogenated on the indazole ring itself, its synthesis involves halogenated intermediates.[4][10] Axitinib's high selectivity is a key attribute, and the overall electronic properties of the molecule, influenced by its various substituents, contribute to this.[1]

  • Pazopanib: Another multi-targeted tyrosine kinase inhibitor for renal cell carcinoma and soft tissue sarcoma, Pazopanib contains a 2,3-dimethyl-2H-indazole moiety.[5][14] Its synthesis involves the coupling of 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine.[9]

  • Niraparib: A PARP inhibitor for the treatment of ovarian cancer, Niraparib is a 2H-indazole-7-carboxamide derivative.[6][15] Its development highlights the successful application of the indazole scaffold in targeting DNA repair pathways.

Conclusion and Future Perspectives

The strategic incorporation of halogens onto the indazole scaffold provides a powerful toolkit for medicinal chemists to modulate the biological and pharmacokinetic properties of drug candidates. The choice of halogen is not arbitrary; it is a nuanced decision based on the desired balance of potency, selectivity, and ADME properties. As our understanding of halogen bonding and other non-covalent interactions continues to grow, we can expect to see even more sophisticated applications of halogenated indazoles in the design of next-generation therapeutics. This guide provides a foundational framework for researchers to rationally design and evaluate halogenated indazoles in their drug discovery endeavors.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final and arguably one of the most critical stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-bromo-1H-indazol-3(2H)-one. Our commitment is to empower you with the knowledge to not only ensure laboratory safety but also to maintain environmental stewardship and regulatory compliance.

The principles outlined here are grounded in established safety protocols and regulatory standards. We will delve into the "why" behind each step, fostering a deeper understanding of chemical waste management that is essential for the modern laboratory.

Part 1: Hazard Identification and Risk Assessment

Based on data from related compounds such as 4-bromo-1H-indazole and other brominated anilines, we can anticipate the following hazards[1][2][3]:

  • Acute Toxicity (Oral): Likely harmful if swallowed.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Furthermore, as a brominated organic compound, it falls under the category of halogenated hydrocarbons, which are of particular concern for environmental persistence and potential toxicity upon improper disposal[4].

Table 1: Inferred Hazard Profile and Key Data for this compound

PropertyInferred InformationSource/Rationale
CAS Number 864845-15-8BLDpharm[5]
Molecular Formula C₇H₅BrN₂ODerived from structure
Appearance Likely a solidBased on related indazole compounds
Acute Health Hazards Harmful if swallowed, skin/eye irritant, respiratory irritantExtrapolated from SDS of similar compounds[1][2][3]
Chronic Health Hazards Potential for organ damage with repeated exposureBased on general toxicity of related anilines
Environmental Hazards Toxic to aquatic life with long-lasting effectsGeneral classification for halogenated organics[4]
Incompatibilities Strong oxidizing agentsCommon for indazole and amine derivatives[6]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety from the point of generation to its final treatment. This protocol is designed to be a self-validating system, where each step logically follows from the last, minimizing risk and ensuring compliance.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear chemical safety goggles or a face shield.[7]

  • Hand Protection: Use nitrile gloves. Inspect them before use and use proper removal techniques.[7]

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.

Step 2: Waste Segregation - The Cornerstone of Compliance

Proper segregation at the source is the most critical step in hazardous waste management. It prevents dangerous reactions and facilitates correct disposal.

  • Designated Waste Container: this compound waste, including contaminated consumables (e.g., weigh boats, gloves, pipette tips), must be collected in a designated "Halogenated Organic Waste" container.[4]

  • Solid vs. Liquid: If you have both solid waste and solutions containing this compound, use separate, clearly labeled containers for each.

  • Avoid Mixing: Never mix halogenated organic waste with non-halogenated organic waste or other waste streams.

Step 3: Container Selection and Labeling - Clarity is Key

The integrity and labeling of your waste container are crucial for safety and regulatory compliance.

  • Container Material: Use a chemically resistant container (e.g., high-density polyethylene - HDPE) with a secure, leak-proof lid.

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container.

Step 4: Temporary Storage - A Safe Holding Pattern

Waste containers should be stored safely pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

  • Location: Store the waste container in a well-ventilated area, such as a satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents.[8][9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Lid Policy: Keep the container lid securely fastened at all times, except when adding waste.

Step 5: Arranging for Final Disposal - The Hand-Off

The final disposal of hazardous waste must be handled by trained professionals and licensed facilities.

  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a chemical collection request form.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This "cradle-to-grave" documentation is a key requirement of the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[10][11][12][13]

  • Treatment Method: The likely disposal method for this type of waste is high-temperature incineration at a licensed hazardous waste facility. This process is designed to destroy the organic molecule and scrub harmful byproducts from the exhaust.

Part 3: Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process, the following diagram illustrates the disposal workflow for this compound.

DisposalWorkflow Start Waste Generation: This compound PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregation Step 2: Waste Segregation PPE->Segregation IsSolid Is the waste solid or liquid? Segregation->IsSolid SolidContainer Collect in 'Solid Halogenated Organic Waste' Container IsSolid->SolidContainer Solid LiquidContainer Collect in 'Liquid Halogenated Organic Waste' Container IsSolid->LiquidContainer Liquid Labeling Step 3: Label Container Correctly (Name, Hazards, Date) SolidContainer->Labeling LiquidContainer->Labeling Storage Step 4: Temporary Storage (Ventilated, Secondary Containment) Labeling->Storage DisposalRequest Step 5: Request Disposal (Contact EHS/Licensed Contractor) Storage->DisposalRequest End Compliant Disposal DisposalRequest->End

Sources

Navigating the Unseen Threat: A Comprehensive Safety and Handling Guide for 4-bromo-1H-indazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

In the fast-paced environment of drug discovery and chemical research, the assurance of safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-bromo-1H-indazol-3(2H)-one. As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven insights that protect you, your colleagues, and your research.

Hazard Assessment: Understanding the Invisible Enemy

Based on analogous compounds, this compound is anticipated to possess the following hazardous properties:

  • Acute Oral Toxicity : Assumed to be toxic if swallowed.

  • Skin Irritation : Expected to cause skin irritation upon contact.

  • Serious Eye Irritation : Likely to cause serious eye irritation.

  • Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.

Our operational plan is built upon mitigating these potential risks at every stage of handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable. The following table outlines the minimum required PPE for any procedure involving this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Double-gloving with chemical-resistant glovesAn inner nitrile glove provides a base layer of protection, while an outer, thicker glove (e.g., neoprene or butyl rubber) offers enhanced resistance to chemical permeation and physical damage.[1][2] Regularly inspect gloves for any signs of degradation or puncture.
Eyes Safety goggles with side shieldsProvides a seal around the eyes to protect against splashes and airborne particles. Standard safety glasses are insufficient.
Face Full-face shieldTo be worn in conjunction with safety goggles, offering a crucial barrier against splashes to the entire face, particularly during weighing and solution preparation.
Body Chemical-resistant laboratory coatA lab coat made of a material resistant to chemical penetration is mandatory to protect against skin contact. Ensure it is fully buttoned.
Respiratory NIOSH-approved respiratorA NIOSH-approved respirator with a particulate filter (N95 or higher) is required when handling the solid compound outside of a certified chemical fume hood or if there is any potential for dust generation.[3]
Feet Closed-toe, chemical-resistant footwearProtects against spills and dropped objects. Perforated shoes or sandals are strictly prohibited in the laboratory.[4]

Causality in PPE Selection: The rationale for this comprehensive PPE ensemble is rooted in the potential for multiple routes of exposure. The double-gloving strategy accounts for the limitations of any single glove material against a novel compound.[1][2][5][6] Respiratory protection is critical due to the fine, potentially airborne nature of powdered compounds.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is essential to minimize exposure risk.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood. This area should be clearly labeled.

  • Pre-weighing Tare Method: To minimize handling of the solid powder, utilize the tare method.[3][7] Pre-weigh a sealed container, transfer the powder into the container within the fume hood, and then re-weigh the sealed container.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and personal protective equipment is readily accessible. Do not use combustible materials like paper towels to clean up spills of oxidizing agents.

Handling the Solid Compound

Handling_Solid cluster_FumeHood Inside Chemical Fume Hood Don_PPE 1. Don Full PPE Prepare_Work_Area 2. Prepare Lined Work Area Don_PPE->Prepare_Work_Area Weigh_Powder 3. Weigh Powder Using Tare Method Prepare_Work_Area->Weigh_Powder Seal_Container 4. Securely Seal Container Weigh_Powder->Seal_Container Clean_Work_Area 5. Decontaminate Work Surface Seal_Container->Clean_Work_Area Remove_Waste 6. Dispose of Contaminated Materials Clean_Work_Area->Remove_Waste Doff_PPE 7. Doff PPE Correctly Remove_Waste->Doff_PPE Wash_Hands 8. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for Handling Solid this compound.

Solution Preparation
  • Solvent Addition: When preparing solutions, add the solvent slowly to the sealed container containing the pre-weighed compound. This should be done within the fume hood.

  • Mixing: Use a vortex mixer or sonicator to ensure the compound is fully dissolved before opening the container.

Decontamination and Disposal Plan: Leaving No Trace

A comprehensive plan for decontamination and waste disposal is crucial for laboratory safety and environmental responsibility.

Equipment Decontamination

All non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse equipment with a solvent in which the compound is soluble. Collect this rinsate as hazardous waste.

  • Secondary Wash: Wash the equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

For larger equipment, follow established laboratory equipment decontamination procedures.[8][9][10][11][12]

Waste Disposal

As a halogenated organic compound, this compound requires specific disposal procedures.[13][14][15]

Disposal_Workflow cluster_Waste_Streams Waste Segregation Solid_Waste Solid Waste (Contaminated PPE, weigh paper) Waste_Container Designated, Labeled Halogenated Organic Waste Container Solid_Waste->Waste_Container Liquid_Waste Liquid Waste (Rinsate, unused solutions) Liquid_Waste->Waste_Container EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Waste_Container->EHS_Pickup

Caption: Waste Disposal Workflow for this compound.

Key Disposal Directives:

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated waste streams.[14][15]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.

Emergency Procedures: Preparedness is Protection

In the event of an exposure or spill, immediate and correct action is critical.

Emergency SituationImmediate Action Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material.[16] Collect the material into a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department.

This guide is intended to be a living document, to be reviewed and updated as more specific information about this compound becomes available. Your safety is integral to the success of your research. By approaching this and all chemical handling with diligence and a deep respect for the potential hazards, you build a culture of safety that protects everyone.

References

  • Laboratory Equipment Decontamination Guidelines - Standard Operating Procedure. (n.d.).
  • Laboratory Equipment Decontamination Procedures. (n.d.). Central Michigan University. [Link]

  • Guidelines for the Selection of Chemical-Resistant Gloves. (2017, January 26). Princeton University Environmental Health & Safety. [Link]

  • Selecting Chemical-Resistant Gloves. (n.d.). University of California, Riverside Environmental Health & Safety. [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Missouri Environmental Health and Safety. [Link]

  • Laboratory Equipment Decontamination Procedures. (n.d.). Wayne State University. [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). (n.d.). Duke University Occupational & Environmental Safety Office. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Decontamination Protocols for Lab Equipment. (2025, May 27). Aport. [Link]

  • Disposal process for halogenated organic material. (1984, August 28). U.S. Patent No. 4,468,376. [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health & Radiation Safety. [Link]

  • Laboratory Equipment Decontamination and Disposition. (2021, February 15). University of Tennessee, Knoxville Environmental Health & Safety. [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.